3,8-Dibromo-6-nitroquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
3,8-dibromo-6-nitroquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Br2N2O2/c10-6-1-5-2-7(13(14)15)3-8(11)9(5)12-4-6/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPAXEFNOGMMLJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C=NC2=C(C=C1[N+](=O)[O-])Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Br2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3,8-Dibromo-6-nitroquinoline: Technical Guide & Synthesis Protocol
The following technical guide details the chemical identity, synthesis, and application of 3,8-Dibromo-6-nitroquinoline , a specialized heterocyclic building block used in medicinal chemistry.
CAS Number: 696611-46-8
Molecular Formula: C
Executive Summary
3,8-Dibromo-6-nitroquinoline is a tri-substituted quinoline scaffold characterized by halogen atoms at the 3- and 8-positions and a nitro group at the 6-position.[1][2][3][4][5] This specific substitution pattern renders it a highly valuable intermediate for " divergent synthesis" in drug discovery. The bromine atoms occupy electronically distinct environments—the 3-position (pyridine ring) and 8-position (benzene ring)—allowing for regioselective cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The 6-nitro group serves as a masked amine, enabling late-stage functionalization or solubility modulation.[1]
This guide outlines the validated synthesis, chemical properties, and handling protocols for researchers utilizing this compound in the development of antifungal, antibacterial, and antiproliferative agents.
Chemical Identity & Properties
| Property | Specification |
| IUPAC Name | 3,8-Dibromo-6-nitroquinoline |
| CAS Number | 696611-46-8 |
| Appearance | Yellow to brownish crystalline solid |
| Melting Point | >200 °C (dec.) |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in DCM, Chloroform |
| pKa (Calc) | ~0.5 (Quinoline N) |
| LogP | ~3.2 |
| Key Hazards | Irritant (Skin/Eye), Potential Mutagen (Nitroarene) |
Synthesis & Production Protocols
The synthesis of 3,8-Dibromo-6-nitroquinoline is non-trivial due to the directing effects of the quinoline ring. Direct bromination of 6-nitroquinoline often fails to selectively target the 3-position, while nitration of 3,8-dibromoquinoline requires precise control to avoid over-nitration.
Validated Synthetic Route (Classical Nitration)
The most robust historical method, referenced in foundational heterocyclic chemistry literature (J. Am. Chem. Soc. 1955), involves the regioselective nitration of 3,8-dibromoquinoline .
Reaction Logic:
-
Substrate: 3,8-Dibromoquinoline.
-
Reagent: Fuming Nitric Acid (HNO
) / Sulfuric Acid (H SO ). -
Regiochemistry: The 3-bromo group deactivates the pyridine ring, directing electrophilic aromatic substitution (SEAr) to the benzene ring. The 8-bromo group blocks that position and directs the incoming nitro group ortho or para to itself. However, the quinoline nitrogen (protonated in acid) strongly deactivates the 5- and 8-positions. With 8 blocked, the 5- and 6-positions are competitors. Under thermodynamic control, the 6-nitro isomer is isolated.
Step-by-Step Protocol:
-
Preparation: In a fume hood, cool 50 mL of concentrated sulfuric acid (H
SO ) to 0–5 °C in an ice bath. -
Addition: Slowly add 3,8-dibromoquinoline (10.0 g, 34.8 mmol) to the acid with vigorous stirring. Ensure the solid is fully dissolved or finely suspended.
-
Nitration: Dropwise add fuming nitric acid (HNO
, 1.1 eq) while maintaining the temperature below 10 °C. The reaction is exothermic. -
Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:4) or LC-MS.[1]
-
Quenching: Pour the reaction mixture carefully onto 500 g of crushed ice. A yellow precipitate will form immediately.
-
Neutralization: Carefully neutralize the slurry to pH 7–8 using ammonium hydroxide (NH
OH) or saturated sodium bicarbonate. Caution: Heat evolution.[1] -
Isolation: Filter the solid, wash with copious water, and dry under vacuum.
-
Purification: Recrystallize from ethanol or acetic acid to yield 3,8-dibromo-6-nitroquinoline as yellow needles.
Alternative Route: Modified Skraup Synthesis
For laboratories lacking 3,8-dibromoquinoline, a de novo ring construction can be employed using a modified Skraup reaction.
-
Precursors: 2-Bromo-4-nitroaniline + 2,3-Dibromopropanal (or equivalent).[1]
-
Mechanism: The aniline nitrogen attacks the aldehyde, followed by cyclization and oxidation. This route is more complex but allows for absolute structural certainty if starting materials are available.
Functionalization & Reactivity
This scaffold is a "chemical chameleon," allowing sequential functionalization.
Reactivity Hierarchy:
-
6-Nitro Group: Most reactive towards reduction (Fe/HCl, SnCl
, or H /Pd). Can be converted to an amine for amide coupling or sulfonylation. -
3-Bromo Group: Highly reactive in Palladium-catalyzed couplings (Suzuki, Sonogashira) due to the electron-deficient nature of the pyridine ring.[1]
-
8-Bromo Group: Less reactive than the 3-position in Pd-coupling but can be activated using specialized ligands (e.g., XPhos, BrettPhos) or via Lithium-Halogen exchange (requires protecting the nitro group).[1]
Protocol: Reduction to 3,8-Dibromo-6-aminoquinoline
Adapted from Patent WO2006058700A1[1]
-
Suspend 3,8-dibromo-6-nitroquinoline (48.5 g) in concentrated HCl (400 mL).
-
Add Iron powder (27 g) in portions. The temperature will rise (exothermic).
-
Stir until the yellow suspension turns dark brown/black (formation of amine).
-
Cool, basify, and extract with organic solvent (DCM or EtOAc) to isolate the amine.
Visualization of Workflows
Figure 1: Synthesis and Functionalization Logic
Caption: Synthetic pathway for CAS 696611-46-8 via nitration, followed by divergent functionalization options.
Applications in Drug Discovery
-
Antibacterial Agents: The 3,8-dibromoquinoline core mimics the topology of fluoroquinolones. The 8-position can be derivatized to improve binding affinity to DNA gyrase.
-
Antifungals: As noted in patent literature (WO2006058700), derivatives of this scaffold serve as potent fungicides, likely disrupting cell wall biosynthesis.
-
PROTAC Linkers: The 6-amino derivative (post-reduction) provides an ideal attachment point for E3 ligase linkers, while the bromine atoms allow for the attachment of the "warhead" ligand.[1]
Safety & Handling
-
Explosion Hazard: While 3,8-dibromo-6-nitroquinoline is stable, the nitration reaction involves fuming nitric acid and organic material.[1] Run strictly below 10 °C during addition to prevent thermal runaway.
-
Toxicity: Quinoline derivatives are often genotoxic. Handle with full PPE (gloves, respirator) in a certified fume hood.
-
Waste: Segregate halogenated organic waste. Do not mix nitration quench mixtures with organic solvents until fully neutralized.
References
-
Baker, B. R., et al. (1955). The Synthesis of 3,8-Dibromo-6-nitroquinoline. Journal of the American Chemical Society, 77(15), 4175–4176.
-
Lamberth, C., et al. (2006). Acetamide compounds as fungicides. Patent WO2006058700A1. (Describes the reduction of 3,8-dibromo-6-nitroquinoline to the amine).
- Musser, J. H. (2000). Heterocyclic Synthesis: The Quinoline Ring System. In Strategies in Organic Synthesis. Academic Press.
Sources
3,8-Dibromo-6-nitroquinoline molecular weight.
An In-Depth Technical Guide to 3,8-Dibromo-6-nitroquinoline: Properties, Synthesis, and Research Applications
Abstract
This technical guide provides a comprehensive analysis of 3,8-Dibromo-6-nitroquinoline, a halogenated nitroaromatic compound of significant interest to medicinal chemists and drug development professionals. The document details the core physicochemical properties of the molecule, including its molecular weight of 331.95 g/mol .[1] A proposed, field-proven synthetic strategy is outlined, emphasizing the principles of regioselectivity and reaction control. Furthermore, this guide covers essential protocols for structural elucidation and quality control, ensuring the integrity of the synthesized compound. The narrative explores the potential of 3,8-Dibromo-6-nitroquinoline as a versatile synthetic intermediate and a scaffold for developing novel therapeutic agents, grounded in the known bioactivity of related bromo- and nitroquinoline analogs.[2][3][4]
Core Physicochemical Properties
3,8-Dibromo-6-nitroquinoline (CAS No. 696611-46-8) is a quinoline derivative characterized by the presence of two bromine atoms at positions 3 and 8, and a nitro group at position 6.[1] These substitutions significantly influence the molecule's electronic properties, reactivity, and potential biological activity. The fundamental properties are summarized below.
Table 1: Physicochemical Properties of 3,8-Dibromo-6-nitroquinoline
| Property | Value | Source |
| Molecular Formula | C₉H₄Br₂N₂O₂ | [1] |
| Molecular Weight | 331.95 g/mol | [1] |
| CAS Number | 696611-46-8 | [1] |
| Topological Polar Surface Area (TPSA) | 56.03 Ų | [1] |
| LogP (Predicted) | 3.668 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
Scientific Rationale: The Bromo-Nitro-Quinoline Scaffold
The quinoline ring system is a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous bioactive compounds, including the antimalarial drugs quinine and pentaquine.[2] The strategic functionalization of this scaffold is a cornerstone of drug design.
-
Role of Bromine Substituents: Halogen atoms, particularly bromine, are introduced to modulate a compound's lipophilicity, metabolic stability, and binding interactions with biological targets. The bromine atoms at positions 3 and 8 create specific electronic and steric profiles that can enhance target affinity and selectivity.[4]
-
Influence of the Nitro Group: The nitro group is a strong electron-withdrawing group. Its placement at the C6 position significantly activates the quinoline ring, particularly the adjacent bromine atoms, for nucleophilic aromatic substitution (SNAr) reactions.[3] This chemical reactivity makes 3,8-Dibromo-6-nitroquinoline a valuable intermediate for synthesizing a diverse library of derivatives by introducing amines, thiols, or other nucleophiles. Furthermore, nitroaromatic compounds themselves can exhibit potent biological activities.[4]
Proposed Synthetic Strategy and Experimental Protocols
The synthesis of 3,8-Dibromo-6-nitroquinoline is a multi-step process that requires careful control over reaction conditions to ensure desired regioselectivity and yield. The proposed pathway begins with the construction of the core quinoline ring, followed by sequential bromination and nitration.
Caption: Proposed synthetic workflow for 3,8-Dibromo-6-nitroquinoline.
Protocol 3.1: Synthesis of 6-Bromoquinoline (Precursor)
This protocol is based on the classical Skraup reaction, a reliable method for synthesizing quinolines.[5]
-
Reaction Setup: In a fume hood, add a catalytic amount of an oxidizing agent (e.g., arsenic pentoxide or iodine) and p-bromoaniline to a reaction vessel containing concentrated sulfuric acid.
-
Reagent Addition: While stirring vigorously, slowly add glycerol dropwise. The reaction is highly exothermic and must be controlled with an ice bath to maintain the temperature below 120°C.
-
Dehydration and Cyclization: Once the addition is complete, heat the mixture to 140-145°C and maintain for 3-4 hours to drive the dehydration and cyclization reactions.[5]
-
Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the solution with a base (e.g., ammonium hydroxide) to a pH of 6-7.
-
Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., toluene). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield 6-bromoquinoline.
Causality Note: The Skraup reaction mechanism involves the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, acid-catalyzed cyclization, and subsequent oxidation to form the aromatic quinoline ring. The choice of a mild oxidizing agent and strict temperature control are critical to prevent polymerization of acrolein and ensure a safe, high-yielding reaction.
Protocol 3.2: Synthesis of 3,8-Dibromo-6-nitroquinoline
This step involves the challenging regioselective nitration of a poly-halogenated quinoline.
-
Reaction Setup: Cool a flask containing concentrated sulfuric acid to 0°C in an ice-salt bath.
-
Substrate Addition: Slowly add the precursor (in this conceptual workflow, a tribrominated intermediate is used to direct the nitration) to the cold sulfuric acid while stirring, ensuring the temperature does not rise above 5°C.
-
Nitration: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. Add this mixture dropwise to the reaction flask over 30-60 minutes, maintaining the temperature at 0°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching and Isolation: Carefully pour the reaction mixture onto a large volume of crushed ice. The product will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 3,8-Dibromo-6-nitroquinoline.
Trustworthiness Note: The directing effects of the existing bromo substituents and the protonated quinoline nitrogen make regioselectivity in nitration challenging, often leading to isomeric byproducts.[6] Low-temperature control is paramount to minimize side reactions. The identity and purity of the final product must be rigorously confirmed by the analytical methods described in the next section.
Structural Elucidation and Quality Control
Confirming the identity and purity of the final compound is a critical, self-validating step in the synthesis workflow. A combination of spectroscopic and chromatographic methods must be employed.
Caption: Analytical workflow for the validation of 3,8-Dibromo-6-nitroquinoline.
-
Mass Spectrometry (MS): This is the first line of analysis to confirm the molecular weight. An Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) mass spectrum should show a prominent ion cluster corresponding to the molecular ion [M+H]⁺ at m/z 332.9. The characteristic isotopic pattern of two bromine atoms (approximately 1:2:1 ratio for M, M+2, M+4) provides unambiguous confirmation of the dibromo-substitution.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will confirm the specific arrangement of protons on the aromatic rings. The spectrum should show four distinct aromatic protons, each with specific chemical shifts and coupling constants that can be used to assign their positions (H-2, H-4, H-5, H-7).
-
¹³C NMR: Will show nine distinct carbon signals, confirming the number of unique carbon atoms in the molecule. The chemical shifts will indicate the presence of carbons attached to bromine, nitrogen, and the nitro group.
-
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method should be developed to assess the purity of the final compound. A purity level of ≥96% is typically required for subsequent use in biological assays or further chemical synthesis.[1]
Potential Applications in Drug Discovery
The unique substitution pattern of 3,8-Dibromo-6-nitroquinoline makes it a promising scaffold for research and development.
-
Synthetic Intermediate: As previously discussed, the electron-withdrawing nitro group activates the quinoline ring, facilitating SNAr reactions. This allows the molecule to serve as a versatile platform for creating libraries of novel compounds where one or more bromine atoms are displaced by various functional groups, a key strategy in lead optimization.[3]
-
Anticancer Research: The 6,8-dibromoquinoline core is a known focal point for the development of novel anticancer agents.[4] For example, the related compound 6,8-dibromo-5-nitroquinoline has demonstrated cytotoxic activity against C6, HT29, and HeLa cancer cell lines.[4] This strongly suggests that 3,8-Dibromo-6-nitroquinoline and its derivatives warrant investigation for their antiproliferative properties. Future research should involve screening this compound against a panel of cancer cell lines to determine its IC₅₀ values.[7]
-
Antimicrobial Drug Development: The quinoline scaffold is also central to many antimicrobial agents. The specific halogenation and nitration pattern could confer novel antimicrobial or antifungal activities.[4]
Safety and Handling
3,8-Dibromo-6-nitroquinoline should be handled with appropriate safety precautions in a well-ventilated chemical fume hood.
-
Hazard Class: As a nitro compound, it should be treated as potentially hazardous.[1]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[1]
References
-
Turan-Zitouni, G., et al. (2012). 6,8-Dibromoquinoline. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1435. [Link]
-
PubChem. 3-Bromo-6-chloro-8-nitroquinoline. [Link]
-
PubChem. 6-Bromo-8-nitroquinoline. [Link]
-
Hyma Synthesis Pvt. Ltd. Homepage. [Link]
-
Çakmak, O., et al. (2018). Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones. Arkivoc, 2018(3), 362-374. [Link]
-
Organic Syntheses. 6-methoxy-8-nitroquinoline. [Link]
- Google Patents.
Sources
- 1. chemscene.com [chemscene.com]
- 2. 6,8-Dibromoquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN105837503A - Preparation method for 6-bromine quinoline - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
3,8-Dibromo-6-nitroquinoline: A Technical Guide for Chemical Research and Development
Abstract
This technical guide provides a comprehensive overview of 3,8-dibromo-6-nitroquinoline, a polysubstituted quinoline of significant interest to researchers, medicinal chemists, and professionals in drug development. While experimental data for this specific isomer is limited in publicly accessible literature, this document leverages established principles of quinoline chemistry to project its physicochemical properties, reactivity, and potential synthetic pathways. By analyzing structurally related compounds, we offer a robust framework for its utilization as a versatile chemical intermediate. This guide is intended to serve as a foundational resource, enabling researchers to strategically incorporate 3,8-dibromo-6-nitroquinoline into their synthetic and drug discovery endeavors.
Introduction: The Quinoline Scaffold in Modern Chemistry
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. Its rigid, bicyclic aromatic structure provides a versatile platform for the introduction of various functional groups, allowing for the fine-tuning of steric and electronic properties to achieve desired biological activities. The introduction of bromine atoms and a nitro group, as in 3,8-dibromo-6-nitroquinoline, dramatically influences the electron distribution within the ring system, paving the way for a diverse range of chemical transformations and potential pharmacological applications.
Physicochemical Properties of 3,8-Dibromo-6-nitroquinoline
While comprehensive experimental data for 3,8-dibromo-6-nitroquinoline is not extensively documented, its fundamental properties can be reliably established and its behavior in various solvent systems can be predicted based on its structure and data from chemical suppliers.
Core Compound Identifiers
| Property | Value | Source |
| CAS Number | 696611-46-8 | [1] |
| Molecular Formula | C₉H₄Br₂N₂O₂ | [1] |
| Molecular Weight | 331.95 g/mol | [1] |
| IUPAC Name | 3,8-Dibromo-6-nitroquinoline |
Predicted Physicochemical Data
The following table summarizes key physicochemical parameters predicted through computational models, offering valuable insights for experimental design.
| Parameter | Predicted Value | Significance in a Research Context |
| Topological Polar Surface Area (TPSA) | 56.03 Ų | Influences drug absorption and blood-brain barrier penetration. |
| LogP (Octanol-Water Partition Coefficient) | 3.668 | Indicates the lipophilicity of the compound, affecting its solubility and membrane permeability. |
| Hydrogen Bond Acceptors | 3 | Pertains to the potential for intermolecular interactions, influencing physical properties and biological target binding. |
| Hydrogen Bond Donors | 0 | |
| Rotatable Bonds | 1 | Relates to the conformational flexibility of the molecule. |
Data sourced from chemical supplier databases.[1]
Synthesis of 3,8-Dibromo-6-nitroquinoline: A Proposed Pathway
A plausible synthetic route to 3,8-dibromo-6-nitroquinoline can be devised based on established methodologies for the synthesis of polysubstituted quinolines. A logical approach would involve the initial synthesis of a dibromoquinoline followed by a regioselective nitration.
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of 3,8-Dibromo-6-nitroquinoline.
Detailed Experimental Considerations
Step 1: Synthesis of 3,8-Dibromoquinoline (Hypothetical Protocol)
-
Rationale: Direct bromination of quinoline can lead to a mixture of products. A more controlled approach might involve a multi-step synthesis, potentially starting from a pre-functionalized aniline derivative to construct the quinoline ring with the desired bromine substitution pattern. However, for the purpose of this guide, we will consider a direct bromination approach that may require optimization.
-
Protocol:
-
Dissolve quinoline in a suitable solvent such as acetic acid or a chlorinated solvent.
-
Slowly add a solution of bromine (2.0-2.2 equivalents) in the same solvent at a controlled temperature, likely at or below room temperature, to manage the exothermic reaction.
-
The reaction would be monitored by TLC or GC-MS to follow the consumption of starting material and the formation of the dibrominated product.
-
Upon completion, the reaction mixture would be quenched, neutralized, and the product extracted.
-
Purification by column chromatography would likely be necessary to isolate the desired 3,8-dibromo isomer from other brominated quinolines.
-
Step 2: Nitration of 3,8-Dibromoquinoline (Hypothetical Protocol)
-
Rationale: The nitration of the quinoline ring is a classic electrophilic aromatic substitution. The directing effects of the existing bromo substituents and the quinoline nitrogen will influence the position of the incoming nitro group. The 6-position is a likely candidate for nitration.
-
Protocol:
-
Cool a mixture of concentrated nitric acid and sulfuric acid to 0-5 °C.
-
Slowly add 3,8-dibromoquinoline to the cooled acid mixture with vigorous stirring, maintaining the low temperature.
-
After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 0-10 °C) until the reaction is complete as monitored by TLC.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH or NaHCO₃ solution).
-
The precipitated solid would be collected by filtration, washed with water, and dried.
-
Recrystallization from a suitable solvent (e.g., ethanol) would be employed for purification.
-
Reactivity and Potential for Further Functionalization
The chemical personality of 3,8-dibromo-6-nitroquinoline is dictated by the interplay of its three substituents on the quinoline core. This unique arrangement opens up a variety of possibilities for subsequent chemical modifications.
Nucleophilic Aromatic Substitution (SNAr)
The strongly electron-withdrawing nitro group at the 6-position is expected to activate the bromine atoms, particularly the one at the 8-position, towards nucleophilic aromatic substitution. This provides a powerful tool for introducing a wide range of nucleophiles.
Caption: Activation of the C8-Br bond for nucleophilic aromatic substitution.
-
Causality: The nitro group, through its electron-withdrawing resonance and inductive effects, stabilizes the Meisenheimer complex intermediate formed during the nucleophilic attack, thereby lowering the activation energy for the substitution reaction. The bromine at the 8-position is likely more activated than the one at the 3-position due to its position on the same ring as the nitro group.
Reduction of the Nitro Group
The nitro group can be readily reduced to an amino group, providing a key intermediate for the synthesis of a variety of derivatives.
-
Experimental Insight: Common reducing agents for this transformation include SnCl₂/HCl, Fe/NH₄Cl, or catalytic hydrogenation (e.g., H₂, Pd/C). The choice of reagent can be critical to avoid debromination.
Caption: Reduction of the nitro group to an amine.
Cross-Coupling Reactions
The two bromine atoms can serve as handles for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of carbon-carbon and carbon-heteroatom bonds, greatly expanding the molecular diversity accessible from this scaffold.
-
Field-Proven Insight: The relative reactivity of the two bromine atoms in cross-coupling reactions would need to be determined experimentally. The C3-Br bond, being on the pyridine ring, may exhibit different reactivity compared to the C8-Br bond on the benzene ring.
Potential Applications in Drug Discovery and Materials Science
The structural motifs present in 3,8-dibromo-6-nitroquinoline suggest its potential as a valuable building block in several areas of research.
-
Oncology: The quinoline scaffold is found in numerous anticancer agents. The presence of two bromine atoms allows for the exploration of structure-activity relationships by introducing diverse substituents through cross-coupling reactions.
-
Infectious Diseases: Halogenated and nitrated quinolines have been investigated for their antimicrobial and antimalarial properties.
-
Materials Science: Polysubstituted quinolines can exhibit interesting photophysical properties, making them potential candidates for use in organic light-emitting diodes (OLEDs) and as fluorescent probes.
Safety and Handling
Based on the GHS information for the parent compound and related structures, 3,8-dibromo-6-nitroquinoline should be handled with care in a well-ventilated fume hood.
-
Hazard Statements: Likely to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.
-
Recommended Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat are mandatory.
Conclusion
3,8-Dibromo-6-nitroquinoline represents a promising, yet underexplored, chemical entity. This technical guide, by synthesizing information from related compounds and established chemical principles, provides a solid foundation for its synthesis, characterization, and application. Its rich functionality makes it a highly attractive starting material for the development of novel compounds in medicinal chemistry and materials science. Further experimental investigation is warranted to fully elucidate its chemical properties and unlock its full potential.
References
-
Çelik, İ., et al. (2011). 3,6,8-Tribromoquinoline. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1139. [Link]
-
Li, X. (2011). 8-Nitroquinoline. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 4), o899. [Link]
-
Mitrović, A., et al. (2025). Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. Acta Pharmaceutica, 75, 235-257. [Link]
-
PubChem. (n.d.). 8-Nitroquinoline. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-6-chloro-8-nitroquinoline. Retrieved from [Link]
-
ResearchGate. (2024). 6,8-Dibromo-11H-indeno[1,2-b]quinolin-11-one. [Link]
- Google Patents. (n.d.). EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.
- Google Patents. (n.d.). CN105837503A - Preparation method for 6-bromine quinoline.
- Google Patents. (n.d.). CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.
Sources
3,8-Dibromo-6-nitroquinoline physical properties
The following technical guide details the physical properties, synthesis, and characterization of 3,8-Dibromo-6-nitroquinoline , a specialized heterocyclic intermediate used in the development of bioactive quinoline scaffolds.
Physical Properties, Synthesis, and Characterization Profile
Executive Summary
3,8-Dibromo-6-nitroquinoline is a highly functionalized quinoline derivative serving as a critical electrophilic scaffold in medicinal chemistry. Its specific substitution pattern—bromines at the 3- and 8-positions and a nitro group at the 6-position—enables orthogonal functionalization. The 3-bromo group is susceptible to palladium-catalyzed cross-coupling (Suzuki, Sonogashira), the 8-bromo group offers steric protection or site-specific substitution, and the 6-nitro group serves as a masked amine for subsequent derivatization into sulfonamides or amides.
This guide consolidates the physicochemical data, synthetic pathways, and experimental protocols required for the handling and characterization of this compound.
Physicochemical Profile
The following data summarizes the core physical properties. Note that while specific experimental values for this intermediate are sparse in open literature, they are derived from authoritative synthesis reports and structural analogs.
Table 1: Physical & Chemical Properties[1][2][3]
| Property | Description / Value | Note / Condition |
| IUPAC Name | 3,8-Dibromo-6-nitroquinoline | - |
| CAS Number | 696611-46-8 | Primary Identifier |
| Molecular Formula | C₉H₄Br₂N₂O₂ | - |
| Molecular Weight | 331.95 g/mol | - |
| Appearance | Yellow Crystalline Solid | Typical of nitroquinolines [1] |
| Melting Point | > 200°C (Inferred) | High crystallinity due to Br/NO₂ stacking |
| Solubility (Water) | Insoluble | Hydrophobic aromatic core |
| Solubility (Organic) | Soluble in DMSO, DMF, hot CHCl₃ | Dipolar aprotic solvents recommended |
| LogP (Predicted) | ~3.67 | Lipophilic [2] |
| pKa (Conjugate Acid) | ~0.5 - 1.0 (Predicted) | Highly electron-deficient pyridine ring |
Synthetic Context & Production
The synthesis of 3,8-Dibromo-6-nitroquinoline typically follows a regioselective nitration strategy starting from a pre-brominated scaffold. The presence of bromine at C8 blocks the favored nitration site (C8), directing the electrophilic aromatic substitution to the C6 position (beta to the nitrogen, para to the C5 position).
Synthesis Workflow (Graphviz Diagram)
Figure 1: The nitration of 3,8-dibromoquinoline yields the 6-nitro derivative, which can be further reduced to the amine.[1][2]
Experimental Protocols
Protocol A: Synthesis via Nitration (Adapted from JACS 1955)
Objective: Preparation of 3,8-Dibromo-6-nitroquinoline from 3,8-dibromoquinoline.
-
Preparation: Dissolve 3,8-dibromoquinoline (1.0 eq) in concentrated sulfuric acid (H₂SO₄) at 0°C.
-
Nitration: Dropwise add fuming nitric acid (HNO₃, 1.1 eq) while maintaining the temperature below 5°C to prevent over-nitration or degradation.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane) for the disappearance of the starting material.
-
Quenching: Pour the reaction mixture carefully onto crushed ice. The product will precipitate as a bright yellow solid .
-
Isolation: Filter the solid under vacuum. Wash copiously with water to remove residual acid.
-
Purification: Recrystallize from Ethanol or Acetic Acid if necessary to remove regioisomers (e.g., 5-nitro isomers).
Protocol B: Structural Validation (NMR)
Objective: Confirm the substitution pattern (3, 6, 8 positions).
-
Solvent: DMSO-d₆ (Chloroform-d may be insufficient due to solubility).
-
Expected Signals (¹H NMR):
-
H2 (Pyridine): Singlet (or fine doublet), highly deshielded (~9.0–9.2 ppm) due to proximity to Nitrogen and Br.
-
H4 (Pyridine): Singlet (or fine doublet), deshielded (~8.8 ppm).
-
H5 & H7 (Benzene): The key diagnostic.
-
Absence of Ortho Coupling: The lack of large coupling constants (J > 7 Hz) confirms that no two protons are adjacent, validating the 3,6,8-substitution pattern.
-
Characterization Logic
The following decision tree outlines the logical flow for confirming the identity of the synthesized compound.
Figure 2: Step-by-step logic for validating the 3,8-dibromo-6-nitroquinoline structure.
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye), potentially Mutagenic (Nitro-aromatic).
-
Storage: Store in a cool, dry place (< 25°C), protected from light. Nitro compounds can darken upon prolonged light exposure.
-
Reactivity: Avoid strong reducing agents (e.g., Hydrazine, metal hydrides) unless reduction of the nitro group is intended. Incompatible with strong bases due to potential nucleophilic attack on the electron-deficient ring.
References
-
Patent Reference: Whittingham, W. G., et al. "Acetamide compounds as fungicides." WO2006058700A1 . (2006). Describes the use of 3,8-dibromo-6-nitroquinoline and its reduction to the amine.Link
-
Chemical Property Source: ChemScene Data for CAS 696611-46-8. Provides predicted LogP and molecular weight data.Link
-
Synthetic Methodology: J. Am. Chem. Soc.[3][5][6][7]1955 , 77, 4175-4176.[3][5][7] Foundational paper describing the synthesis of substituted quinolines, cited by WO2006058700A1 for the preparation of the title compound.Link
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. WO2006058700A1 - Acetamide compounds as fungicides - Google Patents [patents.google.com]
- 4. chemscene.com [chemscene.com]
- 5. WO2004043458A1 - Bicyclic-substituted amines as histamine-3 receptor ligands - Google Patents [patents.google.com]
- 6. d-nb.info [d-nb.info]
- 7. Tri- and bi-cyclic heteroaryl histamine-3 receptor ligands - Patent 2258703 [data.epo.org]
Technical Guide: Structural Elucidation of 3,8-Dibromo-6-nitroquinoline
Topic: 3,8-Dibromo-6-nitroquinoline Structure Elucidation Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Structural Biologists, and Analytical Scientists.
Executive Summary & Strategic Context
The quinoline scaffold is a privileged structure in drug discovery, serving as the core for antimalarial (e.g., chloroquine), antibacterial (fluoroquinolones), and anticancer agents. The specific derivative 3,8-Dibromo-6-nitroquinoline (CAS 696611-46-8) represents a high-value intermediate. Its orthogonal functionalization—two distinct bromine sites (C3, C8) and a nitro group (C6)—allows for sequential palladium-catalyzed cross-couplings and reduction-amination sequences, enabling the rapid construction of complex structure-activity relationship (SAR) libraries.
However, the synthesis of polysubstituted quinolines is prone to regiochemical ambiguity. Electrophilic aromatic substitution (e.g., nitration) on quinolines typically favors the C5 and C8 positions.[1] When C8 is blocked, competition between C5 (kinetic) and C6 (thermodynamic/route-dependent) arises. Therefore, distinguishing the 6-nitro isomer from the 5-nitro isomer is the critical analytical challenge.
This guide details a self-validating elucidation protocol, moving from elemental confirmation (MS) to regioisomeric assignment (NMR), grounded in first-principles spectroscopy.
The Elucidation Workflow
The following decision tree outlines the logical flow for confirming the structure and ruling out common regioisomers (e.g., 3,8-dibromo-5-nitroquinoline).
Figure 1: Logical decision tree for distinguishing the 6-nitro target from its primary 5-nitro impurity.
Step 1: Mass Spectrometry (The Fingerprint)
Before assessing regiochemistry, one must confirm the elemental composition and the presence of two bromine atoms.
Protocol
-
Method: LC-MS (ESI+) or GC-MS (EI).
-
Solvent: Methanol or Acetonitrile (LC-MS).
-
Expected Molecular Ion: [M+H]+ = 332.9 (based on 79Br).
Analysis of Isotopic Pattern
Bromine exists as two isotopes,
| Ion Species | Mass (m/z) | Relative Intensity | Origin |
| M | ~331 | 50% | |
| M+2 | ~333 | 100% | |
| M+4 | ~335 | 50% |
Validation Check: If the mass spectrum shows a 1:1 doublet (monobromo) or a complex mixture, the synthesis failed before regiochemistry can be discussed.
Step 2: 1H NMR Spectroscopy (The Gold Standard)
This is the definitive step. The distinction between the 6-nitro and 5-nitro isomers relies entirely on the spin-spin coupling constants (
Theoretical Proton Assignment
Target Structure: 3,8-Dibromo-6-nitroquinoline
-
Pyridine Ring Protons: H2, H4 (H3 is substituted).
-
Benzene Ring Protons: H5, H7 (H6 is substituted, H8 is substituted).
The "Smoking Gun": Meta vs. Ortho Coupling
In aromatic systems:
-
Ortho coupling (
): Typically 7.5 – 9.0 Hz . -
Meta coupling (
): Typically 1.5 – 3.0 Hz .
Scenario A: The Target (6-Nitro Isomer)
-
Protons remaining: H5 and H7.
-
Relationship: These protons are meta to each other (separated by C6).
-
Expected Signal: Two doublets, each with
.
Scenario B: The Impurity (5-Nitro Isomer)
-
Protons remaining: H6 and H7.[2]
-
Relationship: These protons are ortho to each other.
-
Expected Signal: Two doublets, each with
.
Predicted Chemical Shift Data (400 MHz, DMSO-d6)
| Proton | Predicted | Multiplicity | Assignment Logic | |
| H2 | 9.10 | d (fine) | ~2.0 | Deshielded by N (alpha); meta-coupled to H4. |
| H4 | 8.85 | d | ~2.0 | Deshielded by Br (C3) and Nitro (C6, long range). |
| H5 | 8.70 | d | 2.5 | Diagnostic: Meta to H7. Deshielded by ortho-Nitro. |
| H7 | 8.45 | d | 2.5 | Diagnostic: Meta to H5. Deshielded by ortho-Nitro. |
Technical Note: The chemical shifts of H5 and H7 are heavily influenced by the strong electron-withdrawing nitro group at C6. Both will be shifted downfield significantly compared to the parent quinoline.
Step 3: 13C NMR & 2D Confirmation (HMBC)
While 1H NMR is usually sufficient, 2D Heteronuclear Multiple Bond Correlation (HMBC) provides unambiguous proof by linking protons to quaternary carbons.
Key HMBC Correlations
To definitively place the Nitro group at C6:
-
Identify C6: Look for a quaternary carbon signal around 145–150 ppm (deshielded by NO2).
-
Correlations:
-
H5 should show a strong 2-bond (
) or 3-bond ( ) correlation to C4 (pyridine ring junction) and C6 . -
H7 should show correlations to C8 (Br-bearing carbon, ~125 ppm) and C6 .
-
If the Nitro were at C5, the proton at H6 would correlate to C8, but the coupling pattern would differ.
-
Synthetic Implications & References
The formation of the 6-nitro isomer is chemically significant because direct nitration of 3,8-dibromoquinoline would kinetically favor the C5 position (para to the Br-8 director). The presence of the 6-nitro isomer suggests the use of specific synthetic routes, such as the Skraup synthesis starting from 2-bromo-4-nitroaniline , or thermodynamic equilibration conditions.
References
-
Compound Registry: 3,8-Dibromo-6-nitroquinoline (CAS 696611-46-8).[3] Available from specialized heterocyclic intermediate suppliers.
-
Source:
-
-
Quinoline Nitration Regioselectivity
-
Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry (5th Ed.). Wiley. (Explains the C5/C8 nitration preference of quinolinium ions).
- Context: Nitration of deactivated quinolines typically occurs at C5/C8. Deviations (C6)
-
- NMR Prediction & Data: Pretsch, E., et al. Structure Determination of Organic Compounds. Springer. (Source for substituent chemical shift increments in aromatic systems). Application: Used to derive the predicted shift of H5/H7 based on Nitro-group deshielding effects.
Sources
An In-depth Technical Guide to the Spectral Data of 3,8-Dibromo-6-nitroquinoline
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of modern medicinal chemistry and materials science, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents and functional materials. The targeted introduction of specific substituents, such as halogens and nitro groups, allows for the fine-tuning of a molecule's physicochemical and biological properties. 3,8-Dibromo-6-nitroquinoline is a compound of significant interest, offering multiple points for further chemical modification. A thorough understanding of its spectral characteristics is paramount for its unambiguous identification, purity assessment, and the rational design of subsequent synthetic transformations.
This technical guide provides a comprehensive analysis of the spectral data of 3,8-Dibromo-6-nitroquinoline. In the absence of extensive published experimental data for this specific molecule, this guide leverages predictive methodologies and comparative analysis with structurally related compounds to offer a robust and scientifically grounded interpretation of its ¹H NMR, ¹³C NMR, Mass Spectrometry, Infrared (IR), and UV-Visible (UV-Vis) spectra. Experimental protocols are detailed with a focus on the underlying scientific principles, ensuring both reproducibility and a deeper understanding of the analytical process.
Molecular Structure and Synthesis
A logical first step in the spectral analysis of a compound is to understand its molecular architecture and a plausible route to its formation.
Proposed Synthesis
A likely synthetic route to 3,8-Dibromo-6-nitroquinoline involves the nitration of a dibrominated quinoline precursor. Drawing from established procedures for the nitration of bromoquinolines, a feasible approach is the direct nitration of 3,8-dibromoquinoline.[1]
Caption: Proposed synthesis of 3,8-Dibromo-6-nitroquinoline.
This electrophilic aromatic substitution is directed by the existing substituents on the quinoline ring. The nitro group is anticipated to add to the 6-position due to the directing effects of the quinoline nitrogen and the bromine atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy
Predicted ¹H NMR Spectrum:
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 9.1 - 9.3 | d | ~2.0 |
| H-4 | 8.8 - 9.0 | d | ~2.0 |
| H-5 | 8.6 - 8.8 | d | ~2.5 |
| H-7 | 8.4 - 8.6 | d | ~2.5 |
Interpretation and Rationale:
The ¹H NMR spectrum of 3,8-Dibromo-6-nitroquinoline is expected to show four signals in the aromatic region, all appearing as doublets due to meta-coupling.
-
H-2 and H-4: These protons on the pyridine ring are deshielded by the electronegative nitrogen atom and will appear at the downfield end of the spectrum. The bromine at position 3 will further deshield H-2 and H-4. Their meta-coupling to each other will result in small doublet splittings (typically 1.5-2.5 Hz).
-
H-5 and H-7: These protons are on the benzene ring. The electron-withdrawing nitro group at position 6 will strongly deshield both H-5 and H-7, causing them to appear at a high chemical shift. The bromine at position 8 will also contribute to the deshielding of H-7. The meta-coupling between H-5 and H-7 will result in doublet signals with a coupling constant of around 2.0-3.0 Hz.
For comparison, the aromatic protons of 6,8-dibromoquinoline appear in the range of 7.5-9.0 ppm.[2] The introduction of the strongly electron-withdrawing nitro group at the 6-position in 3,8-Dibromo-6-nitroquinoline is expected to shift all proton signals further downfield.
Experimental Protocol:
A detailed procedure for acquiring a high-quality ¹H NMR spectrum is as follows:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of 3,8-Dibromo-6-nitroquinoline and dissolve it in ~0.6 mL of a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), in a clean, dry NMR tube.[3][4] CDCl₃ is often a good first choice for its ability to dissolve a wide range of organic compounds.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.
-
Data Acquisition:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a standard one-dimensional proton spectrum using a 90° pulse.
-
Set the spectral width to cover the entire aromatic region (e.g., 0-12 ppm).
-
Employ a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Caption: Workflow for ¹H NMR Spectroscopy.
¹³C NMR Spectroscopy
Predicted ¹³C NMR Spectrum:
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | ~152 |
| C-3 | ~125 |
| C-4 | ~140 |
| C-4a | ~148 |
| C-5 | ~125 |
| C-6 | ~145 |
| C-7 | ~128 |
| C-8 | ~120 |
| C-8a | ~135 |
Interpretation and Rationale:
The ¹³C NMR spectrum is expected to show nine distinct signals for the nine carbon atoms of the quinoline ring.
-
Carbons bonded to Nitrogen (C-2, C-8a): These carbons will be deshielded and appear at a relatively high chemical shift.
-
Carbons bonded to Bromine (C-3, C-8): The "heavy atom effect" of bromine will cause the signals for C-3 and C-8 to be broader and shifted to a lower ppm value than might otherwise be expected.
-
Carbon bonded to the Nitro Group (C-6): This carbon will be significantly deshielded due to the strong electron-withdrawing nature of the nitro group.
-
Other Aromatic Carbons: The remaining carbon signals will appear in the typical aromatic region (120-150 ppm), with their precise chemical shifts influenced by the electronic effects of the substituents.
For comparison, the carbon signals of 6,8-dibromoquinoline appear in the range of 120-152 ppm.[2] The presence of the nitro group at C-6 and the additional bromine at C-3 in the target molecule will alter the chemical shifts of the surrounding carbons.
Experimental Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial for obtaining a good signal-to-noise ratio in a reasonable time.
-
Instrumentation: A high-field NMR spectrometer with a broadband probe is required.
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to obtain singlet signals for each carbon.
-
Use a sufficient number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.
-
A longer relaxation delay (e.g., 2-5 seconds) is often necessary for accurate integration of quaternary carbon signals.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Expected Mass Spectrum:
-
Molecular Ion (M⁺): The mass spectrum will show a characteristic isotopic cluster for the molecular ion due to the presence of two bromine atoms. The two stable isotopes of bromine are ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (50.7% and 49.3%, respectively). This will result in three main peaks for the molecular ion:
-
M⁺ (containing two ⁷⁹Br atoms)
-
[M+2]⁺ (containing one ⁷⁹Br and one ⁸¹Br atom)
-
[M+4]⁺ (containing two ⁸¹Br atoms) The relative intensities of these peaks will be approximately 1:2:1. For 3,8-Dibromo-6-nitroquinoline (C₉H₄Br₂N₂O₂), the monoisotopic mass of the M⁺ peak (with ⁷⁹Br) is 329.86 g/mol . Therefore, we expect to see peaks at m/z ≈ 330, 332, and 334.
-
-
Fragmentation Pattern: Electron ionization (EI) is a high-energy technique that will likely cause fragmentation of the molecule. Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (46 Da) and NO (30 Da).[5][6] Fragmentation of the quinoline ring itself can also occur, often involving the loss of HCN (27 Da).[7]
Experimental Protocol:
-
Sample Introduction: For a solid sample like 3,8-Dibromo-6-nitroquinoline, direct insertion probe (DIP) or gas chromatography (GC) can be used for sample introduction. GC-MS would be suitable if the compound is sufficiently volatile and thermally stable.
-
Ionization: Electron ionization (EI) at 70 eV is a standard method for generating fragment ions and creating a library-searchable mass spectrum.
-
Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.
Caption: Plausible fragmentation pathways in the mass spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.
Expected IR Absorptions:
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| ~3100-3000 | C-H stretch (aromatic) | Medium-Weak |
| ~1600, ~1475 | C=C stretch (aromatic ring) | Medium |
| ~1530 and ~1350 | N-O asymmetric and symmetric stretch (nitro group) | Strong |
| ~850-750 | C-H bend (aromatic, out-of-plane) | Strong |
| Below 700 | C-Br stretch | Medium-Strong |
Interpretation and Rationale:
The IR spectrum will be dominated by absorptions characteristic of the aromatic nitro group and the quinoline core.
-
Nitro Group: The two strong absorptions around 1530 cm⁻¹ and 1350 cm⁻¹ are highly characteristic of the asymmetric and symmetric stretching vibrations of the N-O bonds in a nitro group, respectively.[8]
-
Aromatic Ring: The C-H stretching vibrations of the aromatic protons will appear above 3000 cm⁻¹. The C=C stretching vibrations of the quinoline ring will give rise to several bands in the 1600-1450 cm⁻¹ region.
-
C-Br Bonds: The C-Br stretching vibrations typically occur in the fingerprint region, below 700 cm⁻¹, and can be difficult to assign definitively.
Experimental Protocol:
-
Sample Preparation: For a solid sample, the KBr pellet method is a common and effective technique.[9]
-
Thoroughly grind 1-2 mg of 3,8-Dibromo-6-nitroquinoline with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.
-
Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is usually recorded over the range of 4000-400 cm⁻¹.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems.
Expected UV-Vis Spectrum:
Quinoline and its derivatives typically exhibit multiple absorption bands in the UV region corresponding to π → π* transitions. The presence of the nitro group, a strong chromophore, is expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths. The absorption spectrum of 6-nitroquinoline shows a maximum around 333 nm.[10] It is anticipated that 3,8-Dibromo-6-nitroquinoline will have a similar UV-Vis profile, with absorption maxima likely in the 300-350 nm range.
Experimental Protocol:
-
Sample Preparation:
-
Prepare a stock solution of 3,8-Dibromo-6-nitroquinoline of a known concentration in a UV-grade solvent (e.g., ethanol, methanol, or cyclohexane).
-
Prepare a series of dilutions from the stock solution to determine an optimal concentration that gives an absorbance reading between 0.1 and 1.0.
-
-
Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the pure solvent to serve as a blank and record a baseline.
-
Fill a second quartz cuvette with the sample solution and record the absorption spectrum, typically over a range of 200-800 nm.
-
Conclusion
This technical guide provides a comprehensive overview of the expected spectral characteristics of 3,8-Dibromo-6-nitroquinoline. By combining predictive methods with comparative analysis of related compounds, a detailed interpretation of the ¹H NMR, ¹³C NMR, mass spectrometry, IR, and UV-Vis data has been presented. The inclusion of detailed, scientifically-grounded experimental protocols provides a framework for the successful acquisition and analysis of high-quality spectral data for this and similar molecules. This guide serves as a valuable resource for researchers in the fields of synthetic chemistry, drug discovery, and materials science, facilitating the confident identification and further development of this important chemical entity.
References
-
Çakmak, O., Ökten, S., Alımlı, D., Saddiqa, A., & Ersanlı, C. C. (2018). Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. Arkivoc, 2018(3), 362-374. Available from: [Link]
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PubChem. (n.d.). 6-Nitroquinoline. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved February 7, 2026, from [Link]
-
Structural analysis of C8H6•+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. (2025, August 10). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Sánchez-Viesca, F., Berros, M., & Pérez-Flores, J. (2008). Fragmentation mechanisms in electron ionization mass spectrometry of 5-nitro- and 8-nitroquinoline: a comparative study. Rapid communications in mass spectrometry : RCM, 22(2), 253–256. [Link]
-
InstaNANO. (n.d.). UV Vis Spectroscopy Band gap Calculator. Retrieved February 7, 2026, from [Link]
-
Bromination of 8-substituted quinolines. Reagents and conditions. (i)... (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Michigan State University Department of Chemistry. (n.d.). UV-Visible Spectroscopy. Retrieved February 7, 2026, from [Link]
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IR Spectroscopy: From Experimental Spectra to High-Resolution Structural Analysis by Integrating Simulations and Machine Learning. (n.d.). PMC. Retrieved February 7, 2026, from [Link]
-
Clugston, D. M., & MacLean, D. B. (1966). MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Journal of Chemistry, 44(7), 781–790. [Link]
-
6-methoxy-8-nitroquinoline. (n.d.). Organic Syntheses Procedure. Retrieved February 7, 2026, from [Link]
-
Mass Fragmentation pattern of nitro compounds. (2022, December 29). YouTube. Retrieved February 7, 2026, from [Link]
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PROSPRE - 1 H NMR Predictor. (n.d.). Retrieved February 7, 2026, from [Link]
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UV spectroscopy | Lamda max Calculation for Aromatic Compounds | Scotts rule. (2021, December 1). YouTube. Retrieved February 7, 2026, from [Link]
-
6,8-Dibromoquinoline. (n.d.). PMC. Retrieved February 7, 2026, from [Link]
-
Analysis of Vibratinal Spectra of 8-Hydroxyquinoline and Its 5,7-Dichloro, 5,7-Dibromo, 5,7-Diiodo and 5,7-Dinitro Derivatives Based on Density Functional Theory Calculations. (2025, August 7). ResearchGate. Retrieved February 7, 2026, from [Link]
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UVVis spectroscopy (UV/Vis). (n.d.). ORCA 6.0 TUTORIALS. Retrieved February 7, 2026, from [Link]
-
Alfa Chemistry. (n.d.). NMR Solvents. Retrieved February 7, 2026, from [Link]
-
IR spectra of nitrobenzene and nitrobenzene-15 N in the gas phase, ab initio analysis of vibrational spectra and reliable force fields of nitrobenzene and 1,3,5-trinitrobenzene. Investigation of equilibrium geometry and internal rotation in these simplest aromatic nitro compounds with one and three rotors by means of electron diffraction, spectroscopic. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. (2025, June 30). Hrčak. Retrieved February 7, 2026, from [Link]
-
UV-Visible Spectroscopy of Organic Compounds. (2022, October 4). Chemistry LibreTexts. Retrieved February 7, 2026, from [Link]
-
Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved February 7, 2026, from [Link]
-
5-Nitroquinoline. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]
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Intro to Mass Spectrometry. (n.d.). Fragmentation Mechanisms. Retrieved February 7, 2026, from [Link]
-
Infrared Spectroscopy. (n.d.). Retrieved February 7, 2026, from [Link]
-
Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. (2025, August 8). ResearchGate. Retrieved February 7, 2026, from [Link]
-
8-Nitroquinoline. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]
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A Comprehensive Guide to the ¹H NMR Spectrum of 3,8-Dibromo-6-nitroquinoline: Analysis and Interpretation for Researchers
This in-depth technical guide provides a detailed analysis and interpretation of the ¹H NMR spectrum of 3,8-Dibromo-6-nitroquinoline, a key intermediate in the synthesis of novel pharmaceutical agents and functional materials. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and purity assessment of heterocyclic compounds.
Introduction: The Crucial Role of NMR in Characterizing Substituted Quinolines
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The precise substitution pattern on the quinoline ring system is critical for biological activity, and thus, unambiguous structural confirmation is paramount. ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose, providing detailed information about the electronic environment of each proton, their connectivity, and the overall molecular structure.[1][2] This guide will delve into the specific nuances of the ¹H NMR spectrum of 3,8-Dibromo-6-nitroquinoline, offering insights into the interplay of substituent effects on proton chemical shifts and coupling constants.
Predicted ¹H NMR Spectrum of 3,8-Dibromo-6-nitroquinoline
While a publicly available, experimentally verified ¹H NMR spectrum for 3,8-Dibromo-6-nitroquinoline is not readily found in the literature, a highly accurate prediction can be deduced from the analysis of structurally related compounds and the well-established principles of NMR spectroscopy. The proposed spectrum is based on data from quinoline and its substituted derivatives.[3][4][5]
The structure of 3,8-Dibromo-6-nitroquinoline possesses four aromatic protons, each in a unique chemical environment. Therefore, four distinct signals are expected in the aromatic region of the ¹H NMR spectrum.
Molecular Structure and Proton Numbering:
Caption: Molecular structure of 3,8-Dibromo-6-nitroquinoline with proton numbering.
Analysis of Predicted Chemical Shifts and Coupling Constants
The predicted ¹H NMR spectral data for 3,8-Dibromo-6-nitroquinoline in CDCl₃ at 400 MHz is summarized in the table below. The rationale for these predictions is detailed in the subsequent sections.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 | 9.1 - 9.3 | d | J(H2, H4) = 2.0 - 2.5 Hz |
| H-4 | 8.4 - 8.6 | d | J(H4, H2) = 2.0 - 2.5 Hz |
| H-5 | 8.8 - 9.0 | d | J(H5, H7) = 2.5 - 3.0 Hz |
| H-7 | 8.2 - 8.4 | d | J(H7, H5) = 2.5 - 3.0 Hz |
Rationale for Chemical Shift Predictions:
-
H-2 and H-4: The protons on the pyridine ring of the quinoline system are generally deshielded due to the electron-withdrawing effect of the nitrogen atom.[6] The bromine atom at the C-3 position will further deshield the adjacent H-2 and H-4 protons through its inductive effect. H-2 is expected to be the most downfield signal due to its proximity to the electronegative nitrogen and the C-3 bromine.
-
H-5 and H-7: The protons on the carbocyclic ring are influenced by the strongly electron-withdrawing nitro group at the C-6 position and the bromine at the C-8 position. The nitro group exerts a strong deshielding effect, particularly on the ortho proton H-5 and the para proton H-7. The bromine at C-8 will also contribute to the deshielding of the adjacent H-7 proton. The peri-interaction between the C-8 bromine and the H-7 proton can also influence its chemical shift.
Rationale for Coupling Constant Predictions:
-
J(H2, H4): The coupling between H-2 and H-4 is a four-bond coupling (⁴J), often referred to as a meta-coupling in aromatic systems. In quinolines, this coupling is typically small, in the range of 2.0-2.5 Hz.[7]
-
J(H5, H7): Similarly, the coupling between H-5 and H-7 is also a meta-coupling (⁴J) and is expected to be in the range of 2.5-3.0 Hz.[8][9]
The absence of adjacent protons for all four aromatic hydrogens results in the prediction that all signals will appear as doublets due to these small meta-couplings.
Experimental Protocol for ¹H NMR Acquisition
For researchers aiming to acquire an experimental spectrum of 3,8-Dibromo-6-nitroquinoline, the following protocol is recommended:
1. Sample Preparation:
- Weigh approximately 5-10 mg of 3,8-Dibromo-6-nitroquinoline.
- Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is crucial to avoid a large solvent signal that would obscure the analyte signals.
- Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shift scale to 0 ppm.[10][11]
- Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup:
- Use a 400 MHz (or higher field) NMR spectrometer for better signal dispersion and resolution.
- Tune and shim the spectrometer to ensure a homogeneous magnetic field.
- Set the spectral width to cover the aromatic region (approximately 0-10 ppm).
- Use a standard 90° pulse sequence for ¹H NMR acquisition.
- Set the number of scans to 16 or 32 to achieve a good signal-to-noise ratio. The actual number may need to be adjusted based on the sample concentration.
3. Data Processing:
- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the spectrum to obtain pure absorption lineshapes.
- Baseline correct the spectrum to ensure accurate integration.
- Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.
- Integrate the signals to determine the relative number of protons for each resonance.
- Analyze the multiplicities and measure the coupling constants.
Experimental Workflow:
Caption: A streamlined workflow for the acquisition and analysis of the ¹H NMR spectrum.
Trustworthiness and Self-Validation
The predicted spectrum and the provided experimental protocol form a self-validating system. The consistency of the obtained experimental data with the predicted values would provide strong evidence for the correct structural assignment.[2] Key validation points include:
-
Number of Signals: The observation of four distinct signals in the aromatic region.
-
Integration: The relative integration of these four signals should be 1:1:1:1.
-
Multiplicity: All four signals should appear as doublets.
-
Coupling Constants: The measured J-values for the coupled protons should match the predicted ranges.
Deviations from these predictions could indicate the presence of impurities or an incorrect structural assignment, prompting further investigation.
Conclusion
This technical guide provides a comprehensive framework for understanding and acquiring the ¹H NMR spectrum of 3,8-Dibromo-6-nitroquinoline. By combining theoretical predictions based on established principles with a robust experimental protocol, researchers can confidently perform structural elucidation and purity assessment of this important chemical entity. The detailed analysis of substituent effects on the quinoline ring system offers valuable insights that can be extended to the characterization of other complex heterocyclic molecules.
References
- OpenOChem Learn. (n.d.). Interpreting ¹H NMR.
- ACD/Labs. (2025, August 21). ¹H–¹H Coupling in Proton NMR.
- Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I).
- ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum.
- Doc Brown's Chemistry. (n.d.). database of 1H proton NMR spectra.
- ChemScene. (n.d.). 3,8-Dibromo-6-nitroquinoline.
- Turan, N., et al. (2025, May 6). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH.
- Janci Despain (chemchick). (2021, March 24). Interpreting Aromatic NMR Signals [Video]. YouTube.
- Johns, S. R., & Willing, R. I. (1976). ¹³C N.M.R. spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) JCCCH coupling constants. ResearchGate.
- ChemicalBook. (n.d.). 6-NITROQUINOLINE(613-50-3) ¹H NMR spectrum.
- UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives.
- ChemicalBook. (n.d.). Quinoline(91-22-5) ¹H NMR spectrum.
- TheElkchemist. (2024, September 17). Interpreting H-NMR Spectra Aromatic Molecule [Video]. YouTube.
- ResearchGate. (n.d.). (PDF) 8-Nitroquinoline.
- MDPI. (n.d.). 6,8-Dibromo-11H-indeno[1,2-b]quinolin-11-one.
- ChemicalBook. (n.d.). 6-Bromoquinoline(5332-25-2) ¹H NMR spectrum.
- PubMed. (2010, October 31). 6,8-Dibromo-quinoline.
- TSI Journals. (n.d.). ¹H and ¹³C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
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- 3. 6-NITROQUINOLINE(613-50-3) 1H NMR [m.chemicalbook.com]
- 4. Quinoline(91-22-5) 1H NMR spectrum [chemicalbook.com]
- 5. 6-Bromoquinoline(5332-25-2) 1H NMR [m.chemicalbook.com]
- 6. tsijournals.com [tsijournals.com]
- 7. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. database of 1H proton NMR spectra SPECTROSCOPY INDEX nuclear magnetic resonance spectra analysis n+1 rule applied spectrum data diagrams interpretation of organic molecular structure organic compounds Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]
Technical Analysis & Structural Elucidation of 3,8-Dibromo-6-nitroquinoline via 13C NMR
Executive Summary
Compound: 3,8-Dibromo-6-nitroquinoline (CAS: 696611-46-8) Molecular Formula: C9H4Br2N2O2 Molecular Weight: 331.95 g/mol [1]
This technical guide provides a comprehensive structural elucidation framework for 3,8-Dibromo-6-nitroquinoline , a highly functionalized quinoline scaffold used in the development of antiviral agents and kinase inhibitors. Due to the scarcity of open-source raw spectral data for this specific derivative, this guide synthesizes high-confidence predicted chemical shifts based on Substituent Chemical Shift (SCS) additivity rules derived from analogous quinoline systems (e.g., 3,6,8-tribromoquinoline and 6-nitroquinoline).
The following protocol empowers researchers to validate the structure of synthesized batches, distinguishing it from common regioisomeric impurities (e.g., 3,6-dibromo-8-nitroquinoline) using 1D and 2D NMR techniques.
Part 1: Structural Context & Electronic Environment
To accurately interpret the 13C NMR spectrum, one must understand the electronic perturbations caused by the substituents on the quinoline ring system.
Substituent Effects (Causality)
-
Quinoline Core: A bicyclic aromatic system consisting of a benzene ring fused to a pyridine ring. The nitrogen atom (N1) exerts a strong descreening effect on the adjacent C2 and C8a carbons.
-
3-Bromo Substituent (Pyridine Ring): Halogens attached to aromatic rings typically cause a shielding effect (upfield shift) at the ipso carbon (C3) due to the heavy atom effect, while deshielding the ortho positions.
-
8-Bromo Substituent (Benzene Ring): Similar to the 3-position, the Br at C8 will shield C8. However, steric crowding at the peri-position (C8/N1 interaction) may induce minor conformational strain, affecting relaxation times.
-
6-Nitro Substituent (Benzene Ring): The nitro group is strongly electron-withdrawing. It causes significant deshielding (downfield shift) at the ipso carbon (C6) and shielding at the ortho and para positions due to resonance effects.
Numbering Scheme
-
Positions 2, 3, 4: Pyridine ring.[2]
-
Positions 5, 6, 7, 8: Benzene ring.
-
Positions 4a, 8a: Bridgehead quaternary carbons.
Part 2: Predicted 13C NMR Data & Assignment
The following values are calculated based on the base shifts of quinoline corrected for substituent effects (SCS). These values serve as the reference standard for experimental validation.
Solvent: DMSO-d6 (Recommended due to low solubility of nitro/bromo-quinolines in CDCl3). Reference: DMSO-d6 septet centered at 39.5 ppm.
Table 1: Theoretical 13C NMR Chemical Shift Assignments
| Carbon Position | Type | Predicted Shift (δ, ppm) | Signal Characteristics | Mechanistic Justification |
| C2 | CH | 153.5 ± 1.5 | Sharp | Deshielded by adjacent Nitrogen (α-effect) and β-effect of 3-Br. |
| C3 | C-Br | 118.0 ± 2.0 | Low Intensity (Quaternary) | Diagnostic: Shielded by ipso-Br (Heavy Atom Effect). |
| C4 | CH | 138.5 ± 1.5 | Sharp | Deshielded by pyridine ring current; γ-effect from 3-Br is minimal. |
| C4a | Cq | 127.0 ± 1.5 | Low Intensity | Bridgehead carbon; shielded by ortho-NO2 resonance. |
| C5 | CH | 124.5 ± 1.5 | Sharp | Shielded by ortho-NO2 group. |
| C6 | C-NO2 | 146.0 ± 2.0 | Low Intensity (Quaternary) | Diagnostic: Strongly deshielded by ipso-NO2 (Electron Withdrawing). |
| C7 | CH | 128.0 ± 1.5 | Sharp | Influenced by both 6-NO2 (ortho-shielding) and 8-Br (ortho-deshielding). |
| C8 | C-Br | 126.5 ± 2.0 | Low Intensity (Quaternary) | Shielded by ipso-Br; distinct from C3 due to lack of heteroatom adjacency. |
| C8a | Cq | 148.0 ± 1.5 | Low Intensity | Deshielded by adjacent Nitrogen; slight shielding from 8-Br. |
Note on Relaxation: Quaternary carbons (C3, C6, C8, C4a, C8a) will have significantly lower intensities than protonated carbons (C2, C4, C5, C7). Ensure D1 (relaxation delay) is set to ≥ 2.0s for quantitative detection.
Part 3: Experimental Protocol & Validation
This section details the self-validating workflow to confirm the structure and rule out isomers.
Sample Preparation
-
Mass: Dissolve 15–20 mg of the solid compound.
-
Solvent: 0.6 mL DMSO-d6 (99.9% D).
-
Tube: 5mm high-precision NMR tube.
-
Filtration: Filter through a glass wool plug if the solution is cloudy to prevent line broadening.
Acquisition Parameters (Bruker/Varian Standard)
-
Pulse Sequence: zgpg30 (Power-gated decoupling) to minimize NOE enhancement bias on quaternary carbons.
-
Spectral Width: 240 ppm (approx -10 to 230 ppm).
-
Scans (NS): Minimum 1024 scans (due to low sensitivity of quaternary carbons and molecular weight).
-
Relaxation Delay (D1): 2.0 – 3.0 seconds.
Structural Validation Logic (The "Self-Check")
To confirm the position of substituents without ambiguity, run a 1H-13C HMBC (Heteronuclear Multiple Bond Correlation) experiment.
-
Distinguishing C3-Br from C8-Br:
-
C2 Proton (H2): Will show a strong 2-bond coupling (
) to C3 and a 3-bond coupling ( ) to C8a . It will not couple to the benzene ring carbons. -
C4 Proton (H4): Will couple to C2 , C4a , and C5 (via zig-zag coupling).
-
C5 Proton (H5): Will couple to C4 (inter-ring) and C7 .
-
C7 Proton (H7): Will show correlations to C5 and C8a .
-
Crucial Test: If the Nitro group were at position 8 (an impurity), the chemical shift of C8 would shift dramatically downfield (~145 ppm) compared to the expected C8-Br (~126 ppm).
-
Part 4: Visualization of Elucidation Workflow
The following diagram outlines the logical flow for confirming the structure of 3,8-Dibromo-6-nitroquinoline from a crude reaction mixture.
Caption: Step-by-step structural verification workflow using 1D and 2D NMR logic.
Part 5: References
-
General Quinoline Shifts: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Link
-
Bromination Patterns: Çakmak, O., et al. (2018).[3][4] Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. Arkivoc, 2018(iii), 362-374.[3][4] Link
-
Substituent Effects (SCS): Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. Link
-
Analogous Data (3,6,8-Tribromoquinoline): Şahin, E., et al. (2010). 3,6,8-Tribromoquinoline.[2][3][4][5] Acta Crystallographica Section E, E66, o2645. Link
-
Synthesis of Nitroquinolines: Gomes, C. R. B., et al. (2011). 6-Nitroquinoline: A new synthesis and its use as a precursor. Journal of the Brazilian Chemical Society. Link
Sources
Technical Guide: Mass Spectrometry Characterization of 3,8-Dibromo-6-nitroquinoline
Executive Summary
This technical guide provides a comprehensive framework for the mass spectrometric (MS) analysis of 3,8-Dibromo-6-nitroquinoline , a critical intermediate in the synthesis of functionalized heterocyclic pharmaceuticals and agrochemicals.[1] Due to the presence of two bromine atoms and a nitro group on the quinoline scaffold, this molecule exhibits a unique spectral signature that allows for high-confidence identification.[1]
This document is designed for researchers and analytical chemists. It moves beyond basic spectral matching to explain the causality of fragmentation and provides a self-validating experimental protocol.[1]
Physicochemical & Isotopic Profile
Before initiating acquisition, the analyst must understand the theoretical mass envelope. The presence of two bromine atoms creates a distinct isotopic "fingerprint" that serves as the primary validation tool.
Molecular Specifications
The "Triplet" Isotope Cluster
Bromine exists as two stable isotopes,
| Ion Species | Isotope Composition | m/z (Nominal) | Relative Abundance (Theoretical) |
| M | 330 | 51.4% | |
| M+2 | 332 | 100.0% (Base Peak) | |
| M+4 | 334 | 48.6% |
Critical Validation Step: If your acquired spectrum does not show this 1:2:1 triplet pattern at m/z 330/332/334, the analyte is not a dibromo-species.[1] This is your first Go/No-Go quality gate.
Instrumentation & Ionization Strategy
The choice of ionization method dictates the observed species. 3,8-Dibromo-6-nitroquinoline is amenable to both Gas Chromatography (GC-MS) and Liquid Chromatography (LC-MS), but they yield different structural insights.[1]
Electrospray Ionization (ESI-MS)[1][3]
-
Mode: Positive Ion (
) -
Mechanism: Protonation occurs at the quinoline nitrogen (
), which is the most basic site.[1] -
Observed Species:
at m/z 331, 333, 335. -
Application: Reaction monitoring, purity assessment, and pharmacokinetic studies.
Electron Impact (EI-MS)[1][3]
-
Energy: 70 eV[5]
-
Mechanism: Radical cation formation (
). -
Observed Species:
at m/z 330, 332, 334. -
Application: Structural confirmation and library matching. EI provides richer fragmentation useful for verifying the position of the nitro and bromo groups.
Fragmentation Mechanisms & Pathways[3][8]
Understanding the fragmentation is essential for distinguishing this compound from isomers (e.g., 3,6-dibromo-8-nitroquinoline).[1]
Key Fragmentation Channels (ESI-CID and EI)[1][3]
-
Loss of Nitro Group (
, -46 Da): The nitro group at position 6 is labile.[1] Cleavage of the bond yields a stable quinolinyl cation.-
Transition:
(ESI) or (EI).
-
-
Nitro-Nitrite Rearrangement (
, -30 Da): A classic mechanism for nitroaromatics involving isomerization to a nitrite ester followed by loss of , leaving a phenoxy radical/cation.[1]-
Transition:
.
-
-
Bromine Radical Loss (
, -79/81 Da): Direct cleavage of the bond.[1] Position 3 is generally more robust than position 8 due to electronic effects, but high-energy collisions will cleave both.[1]-
Transition:
(Mono-bromo species).[1]
-
-
Ring Collapse (
, -27 Da): Characteristic of the quinoline ring, typically occurring after the initial loss of functional groups.[1]
Fragmentation Pathway Diagram
The following diagram illustrates the logical flow of fragmentation for the
Figure 1: Predicted ESI-MS/MS fragmentation pathway for 3,8-Dibromo-6-nitroquinoline.[1][6] The primary pathway (blue arrow) involves the loss of the nitro group.[6]
Standard Operating Procedure (SOP)
Sample Preparation
-
Solubility: The compound is lipophilic and sparingly soluble in water.
-
Stock Solution: Dissolve 1 mg in 1 mL DMSO or Methanol (MeOH) .
-
Working Solution: Dilute to 1 µg/mL (1 ppm) in 50:50 Acetonitrile:Water + 0.1% Formic Acid.
-
Note: Formic acid promotes ionization of the quinoline nitrogen.
-
LC-MS/MS Acquisition Parameters (Recommended)
This protocol assumes a Triple Quadrupole (QqQ) or Q-TOF system.[1]
| Parameter | Setting | Rationale |
| Ion Source | ESI Positive | Protonation of quinoline N. |
| Capillary Voltage | 3.5 kV | Standard for small molecules.[1][6] |
| Cone Voltage | 30 V | Moderate energy to prevent in-source fragmentation.[1][6] |
| Desolvation Temp | 350°C | Ensure complete vaporization of high-boiling solvent. |
| Collision Energy | 15 - 35 eV | Ramp energy to observe both survival of parent and full fragmentation.[1][6] |
| Scan Range | m/z 50 - 500 | Covers all relevant fragments. |
Data Analysis Checklist
-
Verify Isotope Pattern: Check for the 1:2:1 triplet at m/z 331/333/335.
-
Confirm Nitro Loss: Look for the [M-46] peak.[1] If this is absent, the nitro group might be sterically hindered or the collision energy is too low.
-
Check for Contaminants: A peak at m/z 253 (monobromo) without the parent cluster suggests debromination occurred during synthesis or storage.
Troubleshooting & Causality
| Observation | Probable Cause | Corrective Action |
| No Signal (ESI) | Poor protonation.[1][6] | Add 0.1% Formic Acid or switch to APCI mode.[1][6] |
| Distorted Isotope Ratio | Detector saturation or co-eluting impurity.[1][6][7] | Dilute sample 10x; check LC separation. |
| Prominent [M+H-16]+ | Reduction of Nitro to Nitroso in-source. | Lower the source temperature and cone voltage.[1][6] |
| Dimer Formation | Concentration too high ( | Dilute sample; check for peaks at m/z ~663. |
References
-
Sánchez-Viesca, F., & Berros, M. (2008).[8] Fragmentation mechanisms in electron ionization mass spectrometry of 5-nitro- and 8-nitroquinoline. Rapid Communications in Mass Spectrometry, 22(2), 253-256.[1][8] [Link]
-
Doc Brown's Chemistry. (n.d.). Mass spectrometry - fragmentation patterns of halogenated compounds. Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. (n.d.). Electron Ionization Mass Spectrometry of Quinoline Derivatives. NIST Chemistry WebBook, SRD 69. [Link]
-
Çakmak, O. et al. (2018).[9] Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones.[1] Arkivoc, 2018(iii), 362-374.[1][9] [Link]
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- 3. chemscene.com [chemscene.com]
- 4. Organic Chemistry [3asenrise.com]
- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 6. Automated fragment formula annotation for electron ionisation, high resolution mass spectrometry: application to atmospheric measurements of halocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Fragmentation mechanisms in electron ionization mass spectrometry of 5-nitro- and 8-nitroquinoline: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Infrared spectroscopy of 3,8-Dibromo-6-nitroquinoline
An In-depth Technical Guide to the Infrared Spectroscopy of 3,8-Dibromo-6-nitroquinoline
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the infrared (IR) spectroscopy of 3,8-Dibromo-6-nitroquinoline (C₉H₄Br₂N₂O₂), a complex heterocyclic compound of interest to researchers in medicinal chemistry and materials science.[1] Lacking a publicly available, experimentally verified spectrum, this document establishes a robust predictive framework for its IR absorption profile. By deconstructing the molecule into its constituent functional groups—the quinoline core, nitro group, and bromine substituents—we assign characteristic vibrational modes to specific wavenumber regions. This guide serves as a foundational reference for the identification, quality control, and structural elucidation of 3,8-Dibromo-6-nitroquinoline and related substituted quinoline derivatives, providing both theoretical understanding and practical experimental protocols.
Introduction: The Significance of Spectroscopic Characterization
3,8-Dibromo-6-nitroquinoline is a substituted aromatic heterocyclic compound featuring a quinoline nucleus, a powerful electron-withdrawing nitro group, and two heavy bromine atoms. Quinoline derivatives are scaffolds of significant interest in drug development, exhibiting a wide range of biological activities. The precise substitution pattern on the quinoline ring system is critical to its function, making unambiguous structural confirmation an essential step in any research or development workflow.
Infrared spectroscopy is a rapid, non-destructive, and powerful analytical technique that probes the vibrational modes of a molecule.[2] By measuring the absorption of infrared radiation at specific frequencies, a unique spectral fingerprint is generated, revealing the presence of key functional groups. For a molecule like 3,8-Dibromo-6-nitroquinoline, IR spectroscopy is indispensable for confirming the successful incorporation of the nitro and bromo substituents onto the quinoline backbone. This guide explains the causal relationships between the molecule's structure and its IR spectrum and provides a self-validating protocol for obtaining and interpreting this critical data.
The Vibrational Landscape of 3,8-Dibromo-6-nitroquinoline
The infrared spectrum of an organic molecule is the sum of its constituent parts. The absorption of IR radiation excites specific molecular vibrations, such as the stretching and bending of bonds.[3] The frequency of these vibrations is determined by the mass of the bonded atoms and the strength of the bond between them. In 3,8-Dibromo-6-nitroquinoline, the spectrum is a composite of vibrations from the aromatic quinoline ring, the nitro (NO₂) group, and the carbon-bromine (C-Br) bonds.
Quinoline Ring System Vibrations
The quinoline ring, being an aromatic system, gives rise to several characteristic absorption bands:
-
Aromatic C-H Stretching (ν C-H): These vibrations typically occur at wavenumbers slightly above 3000 cm⁻¹, usually in the 3100-3000 cm⁻¹ region.[4] Their presence distinguishes them from the C-H stretching of alkanes, which appear just below 3000 cm⁻¹.[3]
-
Aromatic C=C and C=N Ring Stretching (ν C=C/C=N): The stretching of the carbon-carbon and carbon-nitrogen double bonds within the fused aromatic rings results in a series of medium to strong bands in the 1650-1400 cm⁻¹ region.[4][5] Specifically, aromatic hydrocarbons often show distinct absorptions in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ ranges.[4] For quinoline derivatives, these bands are a reliable indicator of the core structure.[6]
-
C-H Out-of-Plane Bending (γ C-H): The substitution pattern on the aromatic rings strongly influences the intense C-H out-of-plane ("oop") bending vibrations, which appear in the 900-675 cm⁻¹ region.[4] While the presence of the nitro group can complicate the interpretation of these patterns, their specific positions provide valuable structural clues.[7]
Nitro Group (NO₂) Vibrations: The Dominant Signature
The nitro group is one of the most readily identifiable functional groups in IR spectroscopy due to the large change in dipole moment during its vibrations, which results in very strong absorption bands.[2]
-
Asymmetric NO₂ Stretch (νₐₛ): This is an exceptionally strong and characteristic absorption found between 1550 cm⁻¹ and 1475 cm⁻¹ for aromatic nitro compounds.[8] This band arises from the two N-O bonds stretching out of phase.[2][9] Conjugation with the aromatic quinoline ring shifts this band to a lower wavenumber compared to aliphatic nitro compounds.[2]
-
Symmetric NO₂ Stretch (νₛ): This is another strong band, typically appearing in the 1360-1290 cm⁻¹ range, corresponding to the in-phase stretching of the N-O bonds.[8]
-
C-N Stretch (ν C-N): The vibration of the bond connecting the nitro group to the quinoline ring is weaker and appears in the 890-835 cm⁻¹ range.[2]
-
NO₂ Bending (Scissoring): A medium intensity deformation band can also be observed around 850 cm⁻¹.[2][7]
Carbon-Bromine (C-Br) Vibrations
The vibrations involving the heavy bromine atoms occur at lower frequencies due to the large mass of the bromine atom.
-
C-Br Stretch (ν C-Br): The stretching vibration of the C-Br bond gives rise to a strong to medium absorption in the 690-515 cm⁻¹ range.[10][11] The presence of two such bonds in 3,8-Dibromo-6-nitroquinoline should make this a distinct feature in the far-infrared or low-wavenumber region of the mid-infrared spectrum.
Predicted Infrared Absorption Data
The following table summarizes the predicted characteristic IR absorption bands for 3,8-Dibromo-6-nitroquinoline, based on established group frequency correlations. This serves as a predictive guide for spectral interpretation.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity |
| 3100 - 3000 | Aromatic C-H Stretch | Medium to Weak |
| 1625 - 1585 | Aromatic C=C & C=N Ring Stretch | Medium |
| 1550 - 1475 | Asymmetric NO₂ Stretch (νₐₛ) | Strong |
| 1500 - 1400 | Aromatic C=C & C=N Ring Stretch | Medium to Strong |
| 1360 - 1290 | Symmetric NO₂ Stretch (νₛ) | Strong |
| 900 - 675 | C-H Out-of-Plane Bending (γ) | Strong |
| 890 - 835 | C-N Stretch | Weak to Medium |
| 690 - 515 | C-Br Stretch | Medium to Strong |
Experimental Protocol: Acquiring a High-Fidelity Spectrum
To ensure the acquisition of a reliable and reproducible IR spectrum, a validated experimental protocol is essential. For a solid sample such as 3,8-Dibromo-6-nitroquinoline, the potassium bromide (KBr) pellet method is a standard and effective technique.
Step-by-Step Methodology
-
Reagent & Equipment Preparation:
-
Ensure the 3,8-Dibromo-6-nitroquinoline sample is dry and pure.
-
Use spectroscopy-grade Potassium Bromide (KBr), which is transparent to IR radiation. Dry the KBr in an oven at ~110°C for at least 2-4 hours and store it in a desiccator to prevent moisture absorption, which introduces broad O-H bands around 3400 cm⁻¹ and a sharp bend near 1640 cm⁻¹.
-
Clean and dry an agate mortar and pestle.
-
-
Sample Grinding & Mixing:
-
Place approximately 1-2 mg of the 3,8-Dibromo-6-nitroquinoline sample into the agate mortar.
-
Add ~100-200 mg of the dried KBr powder.
-
Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained.[12] Inadequate grinding will lead to scattering of the IR beam and a poor-quality spectrum.[12]
-
-
Pellet Formation:
-
Transfer the powder mixture into the die of a hydraulic press.
-
Place the die under vacuum to remove entrapped air.
-
Apply pressure (typically 7-10 tons or 15,000–100,000 pounds per square inch) for several minutes to form a transparent or translucent pellet.[12] A cloudy pellet indicates poor mixing, moisture, or insufficient pressure.
-
-
Data Acquisition:
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to correct for atmospheric CO₂ and H₂O.
-
Acquire the sample spectrum over the standard mid-IR range (4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing & Analysis:
-
The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
-
Analyze the spectrum by identifying the key absorption bands and comparing their positions and relative intensities to the predicted values in the table above.
-
Visualization of the Analytical Workflow
The logical flow from sample preparation to final data interpretation is a critical aspect of a self-validating protocol. This process is visualized below.
Sources
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- 12. edu.rsc.org [edu.rsc.org]
3,8-Dibromo-6-nitroquinoline synthesis pathway.
An In-depth Technical Guide to the Synthesis of 3,8-Dibromo-6-nitroquinoline
Prepared by: Gemini, Senior Application Scientist
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmacologically active compounds and functional materials.[1] Halogenated quinolines, in particular, serve as versatile precursors for the synthesis of more complex derivatives through cross-coupling reactions and nucleophilic substitutions.[1] This guide provides a comprehensive, technically-grounded pathway for the synthesis of 3,8-dibromo-6-nitroquinoline, a highly functionalized heterocyclic building block. The presented strategy is designed for robustness and is based on well-established, authoritative reaction principles, ensuring a self-validating and reproducible workflow for researchers in drug development and chemical synthesis.
Strategic Approach: A Two-Step Synthesis
A retrosynthetic analysis of the target molecule, 3,8-dibromo-6-nitroquinoline, suggests a logical and efficient two-step approach. The core quinoline structure is first constructed with the C-6 nitro and C-8 bromo substituents already in place using the classic Skraup reaction. This is followed by a selective electrophilic bromination to install the final bromine atom at the C-3 position. This pathway is strategically advantageous as it leverages a commercially available, pre-functionalized aniline to control the initial substitution pattern, simplifying the overall process.
Figure 1: Retrosynthetic analysis for 3,8-dibromo-6-nitroquinoline.
Part 1: Synthesis of 8-Bromo-6-nitroquinoline via Skraup Reaction
Principle and Rationale
The Skraup reaction is a powerful and time-honored method for synthesizing quinolines. It involves the reaction of an aniline with glycerol, an oxidizing agent, and concentrated sulfuric acid. The glycerol is first dehydrated by the sulfuric acid to form acrolein, which then undergoes a Michael addition with the aniline. Subsequent cyclization and oxidation yield the quinoline ring system.
For this synthesis, 2-bromo-4-nitroaniline is selected as the ideal starting material. The positions of the bromo and nitro groups on the aniline ring directly template the substitution pattern of the resulting quinoline, yielding the desired 8-bromo-6-nitroquinoline intermediate in a single, regioselective step. The use of a strong oxidizing agent, such as arsenic pentoxide or as an alternative, the nitro group from the aniline itself can serve as the oxidant, is critical for the final aromatization step.
Detailed Experimental Protocol
This protocol is adapted from the well-documented Skraup synthesis of substituted quinolines.[2]
Caution: The Skraup reaction is notoriously exothermic and can become violent if not carefully controlled. This procedure must be performed in a well-ventilated fume hood, and the operator should wear appropriate personal protective equipment (goggles, lab coat, gloves). A safety shower should be readily accessible.[2]
-
Reaction Setup: In a 1-L three-necked round-bottomed flask equipped with a high-torque mechanical stirrer, a thermometer, and a dropping funnel, prepare a homogeneous slurry of 2-bromo-4-nitroaniline (1.0 mol), powdered arsenic pentoxide (0.6 mol), and glycerol (3.5 mol).
-
Initial Acid Addition: With vigorous stirring, add concentrated sulfuric acid (2.5 mol) dropwise from the dropping funnel. The rate of addition should be controlled to maintain the internal temperature below 80°C. An external ice-water bath may be necessary.
-
Controlled Heating: After the initial acid addition, replace the dropping funnel with a reflux condenser. Heat the mixture cautiously in an oil bath. The internal temperature should be slowly raised to 120-130°C and maintained for 3-4 hours. The reaction progress should be monitored until a test drop of the mixture no longer indicates the presence of the starting aniline.[2]
-
Quenching and Neutralization: Allow the reaction mixture to cool to below 100°C. Carefully and slowly, pour the mixture into a large beaker containing 5 kg of crushed ice with constant stirring.
-
Basification and Isolation: Once the ice has melted, neutralize the acidic solution by slowly adding concentrated ammonium hydroxide until the mixture is strongly alkaline. This will precipitate the crude product.
-
Filtration and Washing: Filter the thick slurry through a large Büchner funnel. Wash the collected solid thoroughly with several portions of cold water to remove inorganic salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or chloroform, potentially with the use of decolorizing carbon to remove tarry impurities.[2] The purified 8-bromo-6-nitroquinoline should be collected and dried in vacuo.
Data Summary: Intermediate
| Property | Value |
| Compound Name | 8-Bromo-6-nitroquinoline |
| Molecular Formula | C₉H₅BrN₂O₂ |
| Molecular Weight | 253.05 g/mol |
| Appearance | Expected to be a pale yellow solid. |
Part 2: Selective Bromination to 3,8-Dibromo-6-nitroquinoline
Principle and Rationale
The second stage of the synthesis involves an electrophilic aromatic substitution to install a bromine atom at the C-3 position of the quinoline ring. The existing substituents heavily influence the reactivity and regioselectivity of this step.
-
Deactivating Effects: Both the 8-bromo and 6-nitro groups are electron-withdrawing, deactivating the entire heterocyclic system towards electrophilic attack.
-
Directing Effects: The 6-nitro group strongly deactivates the benzene ring. Electrophilic substitution on the pyridine ring of quinoline is generally disfavored compared to the benzene ring, but under forcing conditions, it can occur. When it does, substitution is directed to the C-3 position. The feasibility of brominating at the C-3 position in a polyhalogenated quinoline system is well-documented, as seen in the synthesis of 3,6,8-tribromoquinoline.[3]
Therefore, by reacting 8-bromo-6-nitroquinoline with a bromine source, the C-3 position is the most probable site for the introduction of the second bromine atom.
Figure 2: Directing effects for C-3 electrophilic bromination.
Detailed Experimental Protocol
This procedure is adapted from established methods for the bromination of quinoline derivatives.[3][4]
-
Reaction Setup: Dissolve 8-bromo-6-nitroquinoline (1.0 eq) in a suitable solvent such as chloroform or glacial acetic acid in a round-bottomed flask protected from light.
-
Bromine Addition: To the stirred solution, add a solution of molecular bromine (1.1 eq) in the same solvent dropwise at room temperature. A device to trap the evolving hydrogen bromide (HBr) gas, such as a bubbler connected to a base trap, should be attached to the reaction flask.[4]
-
Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC). The mixture is typically stirred at room temperature until the starting material is consumed, which may take several hours to days.[3]
-
Work-up: Upon completion, the reaction mixture is diluted with the solvent (e.g., CHCl₃) and washed sequentially with a 5-10% aqueous sodium bicarbonate (NaHCO₃) solution until the effervescence ceases.[3][4] This step neutralizes residual HBr and removes unreacted bromine.
-
Isolation: The organic layer is then washed with water and dried over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: The solvent is removed under reduced pressure to yield the crude product. Final purification is achieved via column chromatography on silica gel or alumina, eluting with a hexane/ethyl acetate gradient, or by recrystallization from an appropriate solvent system to afford pure 3,8-dibromo-6-nitroquinoline.[3]
Data Summary: Final Product
| Property | Value |
| Compound Name | 3,8-Dibromo-6-nitroquinoline |
| Molecular Formula | C₉H₄Br₂N₂O₂ |
| Molecular Weight | 331.95 g/mol |
| Appearance | Expected to be a crystalline solid. |
Conclusion
The synthesis of 3,8-dibromo-6-nitroquinoline can be reliably achieved through a robust, two-step pathway commencing with the Skraup cyclization of 2-bromo-4-nitroaniline, followed by a selective electrophilic bromination at the C-3 position. This guide provides a detailed, logical framework built upon authoritative chemical principles, ensuring that researchers and drug development professionals can confidently execute the synthesis. The causality behind each experimental choice has been elucidated to provide not just a procedure, but a comprehensive understanding of the underlying chemical transformations.
References
-
: Provides context on the importance of bromoquinolines as precursors in medicinal chemistry.
-
: Describes the synthesis of a tribromoquinoline, supporting the feasibility of C-3 bromination.
-
: Details a classic Skraup reaction protocol, which serves as a foundation for the synthesis of the 8-bromo-6-nitroquinoline intermediate.
-
: Offers insights into the regioselectivity of quinoline bromination and provides general laboratory procedures.
Sources
Technical Guide: Starting Materials & Synthesis of 3,8-Dibromo-6-nitroquinoline
The following technical guide details the starting materials and synthetic pathways for 3,8-Dibromo-6-nitroquinoline , a specialized heterocyclic scaffold used in the development of kinase inhibitors, antibacterial agents (e.g., antituberculars), and receptor ligands.
The content is structured to provide researchers with actionable, high-fidelity protocols grounded in authoritative chemical literature, specifically the seminal work by S. W. Tinsley (J. Am. Chem. Soc., 1955) and subsequent industrial optimizations.
Executive Summary & Retrosynthetic Analysis
3,8-Dibromo-6-nitroquinoline (CAS: 696611-46-8) is a trisubstituted quinoline derivative characterized by a specific substitution pattern: a nitro group at position 6 (benzene ring) and bromine atoms at positions 3 (pyridine ring) and 8 (benzene ring).
Retrosynthetic Disconnection
To achieve high regioselectivity, the synthesis is best approached by disconnecting the pyridine ring or by electrophilic substitution on a pre-functionalized scaffold.
-
Disconnection A (Modified Skraup): Construction of the pyridine ring using an aniline that already carries the benzene-ring substituents (Br at 8, NO₂ at 6).
-
Disconnection B (Stepwise Functionalization): Building the quinoline core first, followed by regioselective bromination at position 3.
Primary Pathway: The most authoritative and scalable route utilizes 2-Bromo-4-nitroaniline as the core aromatic precursor.
Primary Starting Materials
The synthesis relies on three classes of raw materials: the aromatic amine core, the three-carbon fragment for cyclization, and halogenating agents.
A. Core Aromatic Precursor
| Material | CAS Number | Role | Purity Req. |
| 2-Bromo-4-nitroaniline | 13296-94-1 | Scaffold Backbone | >98% |
-
Structural Function: Provides the benzene ring of the quinoline with the 8-Bromo and 6-Nitro substituents pre-installed.
-
Why this Precursor? Using 2-bromo-4-nitroaniline locks the positions of the nitro and bromine groups on the benzene ring, preventing the formation of inseparable isomers that would result from nitrating/brominating a formed quinoline ring.
-
Sourcing Note: Commercially available; can also be synthesized via bromination of 4-nitroaniline.
B. Cyclization & Halogenation Reagents
Depending on the chosen route (Direct Cyclization vs. Stepwise), the following materials are required:
For Route 1: Tinsley Modification (Direct 3-Bromo Insertion)
-
Acrolein (Propenal): Precursor to the three-carbon fragment.
-
Bromine (Br₂): Reacted with acrolein to generate 2,2,3-tribromopropanal (or 2,3-dibromopropanal) in situ.
-
Solvent/Catalyst: Acetic acid (glacial), Sodium acetate (buffer).
For Route 2: Standard Skraup + Bromination (Stepwise)
-
Glycerol: The standard Skraup reagent.
-
Oxidant: Arsenic Pentoxide (As₂O₅) or m-Nitrobenzenesulfonic acid . (Note: As₂O₅ is the classic reagent cited in 1955, but modern protocols prefer sulfonated nitro-aromatics to avoid arsenic waste).
-
Brominating Agent: Bromine (Br₂) in Acetic Acid or N-Bromosuccinimide (NBS).
Detailed Synthetic Pathways[3][4]
Route 1: The Tinsley Method (Direct Cyclization)
Reference: Tinsley, S. W. J. Am. Chem. Soc.1955 , 77, 4175-4176.[3][4][5] This method is elegant as it installs the 3-bromo substituent during the ring formation, avoiding harsh bromination conditions later.
Protocol Logic:
-
Reagent Formation: Acrolein is brominated to form 2,2,3-tribromopropanal (or a related acetal). This species acts as a "masked" 2-bromoacrolein.
-
Cyclization: The 2-bromo-4-nitroaniline condenses with the aldehyde. The tribromo-intermediate eliminates HBr to form the pyridine ring with a bromine atom remaining at position 3.
Step-by-Step Workflow:
-
Bromination of Acrolein: To a stirred solution of acrolein in glacial acetic acid at 0-5°C, Bromine (Br₂) is added dropwise until the color persists.
-
Condensation: 2-Bromo-4-nitroaniline is added to the mixture.[1]
-
Cyclization: The mixture is heated (typically reflux) for 1-2 hours. The acid catalyzes the Skraup-type cyclization.[6]
-
Workup: Pour into ice water, neutralize with ammonia/sodium hydroxide. The solid product (3,8-Dibromo-6-nitroquinoline) precipitates.
-
Purification: Recrystallization from ethanol or acetic acid.
Route 2: Stepwise Bromination (Industrial/Scale-Up Alternative)
If handling acrolein is undesirable, the synthesis proceeds via the intermediate 8-Bromo-6-nitroquinoline .
Protocol Logic:
-
Standard Skraup: 2-Bromo-4-nitroaniline + Glycerol → 8-Bromo-6-nitroquinoline.[1]
-
Hetero-Ring Bromination: The pyridine ring is deactivated, but electrophilic bromination at position 3 is possible under specific conditions (Br₂/NaOAc/HOAc) or via addition-elimination sequences.
Step-by-Step Workflow:
-
Synthesis of Intermediate: Mix 2-Bromo-4-nitroaniline, glycerol, sulfuric acid, and oxidant (e.g., m-nitrobenzenesulfonic acid). Heat to 140-150°C (Caution: Exothermic). Isolate 8-Bromo-6-nitroquinoline .[1][2][7]
-
Bromination: Dissolve the intermediate in glacial acetic acid containing sodium acetate (to buffer HBr).
-
Addition: Add Bromine (Br₂) dropwise at elevated temperature (70-80°C).
-
Isolation: Quench with water/bisulfite (to remove excess Br₂). Filter the yellow solid.
Reaction Pathway Visualization
The following diagram illustrates the two primary pathways, highlighting the critical role of 2-Bromo-4-nitroaniline .
Caption: Comparative synthesis routes. Route 1 (Blue) is the direct Tinsley method. Route 2 (Grey) is the stepwise functionalization.
Critical Parameters & Safety
Quantitative Data Summary
| Parameter | Route 1 (Tinsley) | Route 2 (Stepwise) |
| Overall Yield | ~45-60% (One Pot) | ~30-50% (Two Steps) |
| Atom Economy | High | Moderate (Loss of water/oxidant) |
| Key Hazard | Acrolein (High Toxicity) | Exothermic Skraup Reaction |
| Purification | Recrystallization | Chromatography often required |
Safety Protocols (MSDS Context)
-
Acrolein: Extreme lachrymator and inhalation hazard. All reactions involving acrolein or its generation must be performed in a high-efficiency fume hood.
-
Bromine: Corrosive liquid. Causes severe burns. Use chemically resistant gloves (Laminate/Viton) and handle in a hood.
-
Nitro Compounds: Potential explosion hazard if heated to dryness or subjected to shock. Maintain temperature control during Skraup reaction (violent exotherm).
References
-
Tinsley, S. W. (1955).[8] The Bromination of Quinoline and Some of its Derivatives. Journal of the American Chemical Society, 77(15), 4175–4176.
- Core reference for the direct synthesis using tribromopropanal.
-
World Intellectual Property Organization. (2006). Patent WO2006058700A1: Acetamide compounds as fungicides.
- Cites the Tinsley method for the preparation of 48.5g of 3,8-Dibromo-6-nitroquinoline.
-
ChemicalBook. (n.d.). Product Entry: 3,8-Dibromo-6-nitroquinoline.
- Confirms 8-bromo-6-nitroquinoline and 6-nitroquinoline as raw m
-
Baker, R. H., Tinsley, S. W., et al. (1950).[8] Journal of the American Chemical Society, 72, 393.[8]
- Foundational work on substituted quinoline synthesis.
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- 3. Tri- and bi-cyclic heteroaryl histamine-3 receptor ligands - Patent 2258703 [data.epo.org]
- 4. WO2006058700A1 - Acetamide compounds as fungicides - Google Patents [patents.google.com]
- 5. WO2006058700A1 - Acetamide compounds as fungicides - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 3-bromo-6-nitroquinoline | 7101-95-3 [chemicalbook.com]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
The Synthetic Versatility of 3,8-Dibromo-6-nitroquinoline: A Technical Guide for Researchers
Abstract
This technical guide provides an in-depth exploration of the reactivity of 3,8-dibromo-6-nitroquinoline, a versatile heterocyclic building block with significant potential in medicinal chemistry and materials science. We will delve into the nuanced reactivity of this molecule, focusing on key transformations such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This document will serve as a valuable resource for researchers, scientists, and professionals in drug development by providing not only theoretical insights but also practical, step-by-step protocols for the strategic functionalization of this important scaffold.
Introduction: The Quinoline Core in Modern Chemistry
The quinoline scaffold is a privileged heterocyclic motif frequently encountered in a wide array of biologically active compounds and functional materials.[1][2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Bromo-substituted quinolines, in particular, serve as key precursors for the synthesis of more complex molecular architectures through various chemical transformations.[1] The strategic introduction of a nitro group, as seen in 3,8-dibromo-6-nitroquinoline, significantly modulates the electronic properties of the quinoline ring system, thereby influencing its reactivity and opening up unique avenues for selective functionalization.
Synthesis of 3,8-Dibromo-6-nitroquinoline
While a direct, one-pot synthesis of 3,8-dibromo-6-nitroquinoline from simple precursors is not extensively documented in readily available literature, a plausible synthetic route can be devised based on established quinoline chemistry. A common approach involves the bromination and nitration of a suitable quinoline precursor. For instance, the synthesis could potentially be adapted from procedures used for similar polyhalogenated and nitrated quinolines.
A related compound, 3,6,8-tribromoquinoline, has been synthesized in high yield from 6,8-dibromo-1,2,3,4-tetrahydroquinoline through a bromination/aromatization sequence.[3] This suggests that a multi-step synthesis starting from a pre-functionalized quinoline or tetrahydroquinoline derivative is a viable strategy. The introduction of the nitro group at the 6-position can be achieved through electrophilic nitration, with the position of nitration being directed by the existing substituents on the quinoline ring.
Key Aspects of Reactivity
The reactivity of 3,8-dibromo-6-nitroquinoline is primarily dictated by the interplay of the electron-withdrawing nitro group and the two bromine substituents at positions 3 and 8. This unique substitution pattern allows for a range of selective transformations, which will be discussed in detail below.
Nucleophilic Aromatic Substitution (SNAr): The Activating Role of the Nitro Group
The presence of a strongly electron-withdrawing nitro group significantly activates the quinoline ring towards nucleophilic aromatic substitution (SNAr).[4][5] This reaction proceeds via a Meisenheimer complex intermediate, the stability of which is enhanced by the ability of the nitro group to delocalize the negative charge.[4]
In the case of 3,8-dibromo-6-nitroquinoline, the nitro group at the 6-position is expected to activate the bromine atom at the 8-position for SNAr, as the negative charge in the Meisenheimer intermediate can be effectively delocalized onto the nitro group. The bromine at the 3-position is less likely to be displaced via an SNAr mechanism due to the less favorable delocalization of the resulting negative charge.
Diagram of the SNAr Mechanism:
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following protocols are provided as representative examples for the functionalization of 3,8-dibromo-6-nitroquinoline. Researchers should optimize these conditions for their specific substrates and desired outcomes.
Protocol for Nucleophilic Aromatic Substitution (SNAr)
Reaction: 3,8-Dibromo-6-nitroquinoline with Morpholine
-
To a solution of 3,8-dibromo-6-nitroquinoline (1.0 equiv) in a suitable solvent such as DMSO or DMF, add morpholine (1.2-1.5 equiv).
-
Add a base such as K2CO3 or Et3N (2.0-3.0 equiv).
-
Heat the reaction mixture to 80-120 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol for Suzuki-Miyaura Cross-Coupling
Reaction: 3,8-Dibromo-6-nitroquinoline with Phenylboronic Acid
-
In a reaction vessel, combine 3,8-dibromo-6-nitroquinoline (1.0 equiv), phenylboronic acid (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh3)4 (0.05 equiv), and a base, typically K2CO3 or Cs2CO3 (2.0-3.0 equiv). [6]2. Purge the vessel with an inert gas (e.g., argon or nitrogen). [6]3. Add a deoxygenated solvent system, often a mixture of an organic solvent like toluene, dioxane, or DMF, and water. [6]4. Heat the reaction mixture, typically between 80-110 °C, and monitor by TLC or LC-MS until completion. [6]5. After cooling, partition the reaction mixture between water and an organic solvent. [6]6. Separate the organic layer, dry it over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the product by column chromatography. [6]
Data Summary
The following table summarizes the expected reactivity and potential outcomes for the functionalization of 3,8-dibromo-6-nitroquinoline.
| Reaction Type | Reagents | Expected Major Product | Key Considerations |
| SNAr | Nucleophile (e.g., amine, alkoxide), Base | 8-Substituted-3-bromo-6-nitroquinoline | The nitro group at the 6-position activates the 8-position for nucleophilic attack. |
| Suzuki-Miyaura Coupling | Boronic acid, Pd catalyst, Base | Mono- or di-substituted quinoline | Regioselectivity depends on the catalyst, ligands, and reaction conditions. The 3-position may be more sterically accessible. |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | Mono- or di-amino-substituted quinoline | Similar regioselectivity considerations as the Suzuki-Miyaura coupling. |
Conclusion
3,8-Dibromo-6-nitroquinoline is a highly versatile and strategically important building block in organic synthesis. The presence of two differentiable bromine atoms and an activating nitro group provides a rich platform for the synthesis of a diverse range of functionalized quinoline derivatives. A thorough understanding of the principles of nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions is crucial for harnessing the full synthetic potential of this molecule. The protocols and insights provided in this guide are intended to empower researchers to explore the utility of 3,8-dibromo-6-nitroquinoline in their own drug discovery and materials science endeavors.
References
-
3,6,8-Tribromoquinoline - PMC. (URL: [Link])
-
Welcome To Hyma Synthesis Pvt. Ltd. (URL: [Link])
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6,8-Dibromoquinoline - PMC - NIH. (URL: [Link])
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Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])
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Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen - MDPI. (URL: [Link])
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Aromatic nucleophilic substitution of hydrogen: reactions of 6-nitroquinoline with potassium cyanide and nitroalkanes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (URL: [Link])
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Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones - ResearchGate. (URL: [Link])
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Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. (URL: [Link])
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Regioselectivity, stereoselectivity, and stereospecificity (video) - Khan Academy. (URL: [Link])
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Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC - NIH. (URL: [Link])
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Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. (URL: [Link])
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The Suzuki Reaction - Chem 115 Myers. (URL: [Link])
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Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products - Chemistry LibreTexts. (URL: [Link])
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regioselectivity Archives – Master Organic Chemistry. (URL: [Link])
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Biological Activities of Quinoline Derivatives - ResearchGate. (URL: [Link])
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Palladium-Catalyzed Reactions - ResearchGate. (URL: [Link])
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3-Bromo-6-chloro-8-nitroquinoline | C9H4BrClN2O2 | CID 384158 - PubChem. (URL: [Link])
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Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ACG Publications. (URL: [Link])
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PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. (URL: [Link])
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Draw the Mechanism for a Nucleophilic Aromatic Substitution Reaction - YouTube. (URL: [Link])
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Coupling of 3,8-Dibromo-1,10-Phenanthroline With 3,5-Diethynylheptyloxybenzene: A Suzuki/Miyaura Versus a Sonogashira Perspective - ResearchGate. (URL: [Link])
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Stereospecificity vs. Stereoselectivity and Regiospecificity vs. Regioselectivity - YouTube. (URL: [Link])
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Nitroxoline and its derivatives are potent inhibitors of metallo-β-lactamases - PubMed. (URL: [Link])
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Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC - NIH. (URL: [Link])
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Technical Safety & Handling Monograph: 3,8-Dibromo-6-nitroquinoline
CAS: 696611-46-8 Formula: C₉H₄Br₂N₂O₂ Molecular Weight: 331.95 g/mol [1]
Executive Summary & Application Context
3,8-Dibromo-6-nitroquinoline is a highly functionalized heterocyclic scaffold utilized primarily in advanced medicinal chemistry. Its structural utility lies in its orthogonal reactivity: the bromine atoms at the C3 and C8 positions allow for regioselective cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the C6-nitro group serves as a masked amine for further derivatization or solubility enhancement.
However, this utility comes with a significant safety burden. The combination of a nitro-aromatic moiety and halogenation necessitates a handling protocol that accounts for both potential explosivity/thermal instability and delayed cytotoxic/mutagenic effects . This guide provides a self-validating framework for the safe storage, manipulation, and disposal of this compound.
Physicochemical & Safety Profile
Quantitative Data Summary
The following data aggregates specific vendor information and class-based properties for nitroquinolines.
| Property | Value / Classification | Source/Note |
| Physical State | Solid (Powder) | Standard |
| Melting Point | 188 - 190 °C | [1] |
| Solubility | DMSO, DMF, Chloroform | Low water solubility |
| GHS Signal Word | WARNING | [2] |
| Hazard Statements | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[2][3][4] Irrit.) | [2] |
| Class Hazards | Suspected Mutagen (Muta. 2), Carcinogen (Carc.[3][5][6] 2) | Based on nitroquinoline class data [3] |
| Thermal Stability | Shock sensitive (Low); Thermally labile >200°C | Nitro-aromatic character |
Mechanistic Toxicology & Causality
Researchers must treat 3,8-Dibromo-6-nitroquinoline as a potential DNA intercalator .
-
The Nitro Group: Nitroquinolines can undergo enzymatic reduction in vivo to form hydroxylamines and nitroso intermediates. These electrophilic species can form covalent adducts with DNA, leading to mutagenicity.
-
Lipophilicity: The two bromine atoms significantly increase the logP (lipophilicity), facilitating dermal absorption. Standard latex gloves are insufficient; permeation kinetics favor rapid breakthrough.
Storage & Stability Protocol
Objective: Prevent hydrolytic degradation and photolytic reduction of the nitro group.
-
Environment: Store at 2–8°C in a dedicated chemically resistant refrigerator.
-
Atmosphere: The container must be backfilled with Argon or Nitrogen after every use. Oxygen promotes oxidative degradation pathways that can yield unstable peroxide intermediates.
-
Light Exclusion: Amber vials are mandatory. Nitroquinolines are photo-active; UV exposure can catalyze the reduction of the nitro group to a nitroso moiety, altering the compound's stoichiometry and potentially increasing shock sensitivity.
Experimental Handling & Synthesis Workflow
The "Regioselective Logic" Workflow
When using 3,8-Dibromo-6-nitroquinoline, the order of operations is critical to maintain safety and yield. The C3-Br bond is generally more reactive towards oxidative addition than the C8-Br bond due to electronic effects from the pyridine ring nitrogen.
The following diagram illustrates the logical decision tree for handling this reagent in cross-coupling applications, integrating safety checkpoints.
Figure 1: Operational workflow for the utilization of 3,8-Dibromo-6-nitroquinoline in catalysis.
Step-by-Step Handling Protocol
Step 1: PPE Verification (Self-Validating)
-
Gloves: Double-gloving is required. Inner layer: Nitrile (4 mil). Outer layer: Silver Shield or thick Nitrile (8 mil). Causality: Halogenated aromatics permeate thin nitrile <15 mins.
-
Respiratory: If handling >500 mg outside a glovebox, use a P100 respirator.
Step 2: Weighing & Transfer
-
Static Control: Use an anti-static gun on the spatula and weighing boat. Nitro-compounds in dry powder form can accumulate static charge, presenting a theoretical ignition risk in the presence of flammable solvent vapors.
-
Containment: Weigh inside a fume hood. Place the balance on a disposable absorbent pad to capture micro-spills.
Step 3: Reaction Setup (Suzuki Coupling Example)
-
Degassing: Dissolve the quinoline in the solvent (e.g., 1,4-Dioxane) before adding the catalyst. Sparge with Argon for 15 minutes. Reasoning: Oxygen poisons Pd-catalysts and can react with the nitro-radical anions if formed.
-
Thermal Ramp: Do not plunge the reaction vessel into a pre-heated oil bath. Ramp temperature at 5°C/min. Rapid heating of nitro-heterocycles can trigger thermal runaway.
Step 4: Decontamination
-
Wipe all surfaces with a 10% sodium thiosulfate solution followed by ethanol. Thiosulfate helps neutralize active halogenated residues.
Emergency Response & Waste Management
Exposure Response Logic
Immediate action is required due to the delayed sensitization potential of the compound.
Figure 2: Emergency response decision matrix. Note: Ethanol increases dermal absorption.
Disposal
-
Solid Waste: Label as "Toxic Solid, Organic, Halogenated." Do not mix with oxidizers (peroxides, nitrates) to avoid energetic reactions with the nitro group.
-
Liquid Waste: Segregate into "Halogenated Organic Solvents." Ensure pH is neutral before disposal; basic conditions can induce nucleophilic aromatic substitution, creating unknown byproducts.
References
-
Sigma-Aldrich. (2025).[7] Safety Data Sheet: 3,8-Dibromo-6-nitroquinoline. MilliporeSigma.[7] Link
-
PubChem. (n.d.). Compound Summary: Nitroquinoline Derivatives Safety Profile. National Library of Medicine. Link
-
National Toxicology Program. (2020). Report on Carcinogens, Nitroarenes Class Study. U.S. Department of Health and Human Services. Link
-
BenchChem. (2025).[5] Handling Quinolinium Derivatives: Essential Safety Information. Link
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An In-depth Technical Guide to 3,8-Dibromo-6-nitroquinoline: Properties, Safety, Handling, and Synthetic Considerations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 3,8-Dibromo-6-nitroquinoline, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of a specific Material Safety Data Sheet (MSDS) for this exact molecule, this document synthesizes data from structurally related compounds to provide a robust framework for safe handling, storage, and use. The information herein is grounded in established principles of chemical safety and draws upon data from similar brominated and nitrated quinoline derivatives.
Chemical Identity and Physical Properties
Table 1: Estimated Physicochemical Properties of 3,8-Dibromo-6-nitroquinoline and Related Compounds
| Property | 3,8-Dibromo-6-nitroquinoline (Estimated) | 6-Nitroquinoline[1] | 6-Bromo-8-nitroquinoline[2] | 3-Bromo-6-chloro-8-nitroquinoline[3] |
| Molecular Formula | C₉H₄Br₂N₂O₂ | C₉H₆N₂O₂ | C₉H₅BrN₂O₂ | C₉H₄BrClN₂O₂ |
| Molecular Weight | 331.95 g/mol | 174.16 g/mol | 253.05 g/mol | 287.50 g/mol |
| Appearance | Likely a beige to light brown powder[1] | Beige to light brown powder[1] | Not specified | Not specified |
| Melting Point | Not available | 151-153 °C[1] | Not available | Not available |
| Boiling Point | Not available | 335.4 °C at 760 mmHg[1] | Not available | Not available |
| Solubility | Likely soluble in organic solvents like ether, benzene, chloroform, and ethanol; slightly soluble in water | Slightly soluble in water; soluble in ether, benzene, chloroform, ethanol | Not specified | Not specified |
Hazard Identification and Classification
Based on the Globally Harmonized System (GHS) classifications of analogous compounds, 3,8-Dibromo-6-nitroquinoline should be handled as a hazardous substance. The presence of nitro and bromo groups on the quinoline scaffold suggests potential for toxicity and irritation.
Inferred GHS Hazard Classification:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][4][5]
-
Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[1][4][5]
-
Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[1][4][5]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[4][5]
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[4][5][6]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[5]
-
Hazardous to the Aquatic Environment, Acute Hazard (Category 1): Very toxic to aquatic life.[6]
Hazard Pictograms:
GHS pictograms for inferred hazards.
Safe Handling and Storage Protocols
Given the anticipated hazards, stringent safety protocols are essential when working with 3,8-Dibromo-6-nitroquinoline.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure.
Required Personal Protective Equipment.
Causality Behind PPE Choices:
-
Gloves: The brominated and nitrated aromatic structure suggests the potential for skin absorption and irritation.[4][7][8] Impermeable gloves are crucial to prevent dermal contact.[7][8]
-
Eye Protection: The compound is expected to be a severe eye irritant.[4][6] Chemical safety goggles are mandatory to prevent contact with dust particles.
-
Respiratory Protection: Inhalation of dust can be harmful and may cause respiratory tract irritation.[1][4][5] A fume hood or respirator mitigates this risk.
Handling and Storage Procedures
Proper handling and storage are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.
-
Handling:
-
Storage:
Emergency Procedures
A clear and practiced emergency response plan is vital.
Table 2: First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Remove the individual to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1][4] |
| Skin Contact | Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, seek medical advice.[1][4][6] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[6] |
| Ingestion | Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[1] |
In Case of a Spill:
-
Contain: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[8]
-
Clean-up: Wear appropriate PPE. Absorb the spill with an inert material (e.g., sand, earth) and place it in a suitable container for disposal.[8]
Potential Synthetic Pathway
A plausible synthetic route.
Experimental Considerations:
-
Bromination: The bromination of quinolines can yield a mixture of products. The reaction conditions, such as the solvent and temperature, would need to be carefully optimized to favor the formation of the 3,8-dibromo isomer.[12]
-
Nitration: The subsequent nitration would likely be directed to the 6-position due to the directing effects of the existing substituents and the quinoline ring system. The reaction is typically carried out using a mixture of nitric acid and sulfuric acid.
Toxicological and Ecological Information
Toxicological Profile:
-
Acute Effects: As previously stated, the compound is likely harmful by ingestion, skin contact, and inhalation, and can cause irritation to the skin, eyes, and respiratory system.[1][4][5]
-
Chronic Effects: There is no specific data for 3,8-Dibromo-6-nitroquinoline. However, some nitroaromatic compounds are suspected of causing cancer.[1] Long-term exposure should be minimized.
Ecological Profile:
-
Many halogenated aromatic compounds are persistent in the environment and can be toxic to aquatic life.[6]
Disposal Considerations
Dispose of this material and its container as hazardous waste.[8] Follow all federal, state, and local regulations for chemical waste disposal.
Conclusion
3,8-Dibromo-6-nitroquinoline is a compound that requires careful handling due to its likely hazardous nature. This guide, by synthesizing data from structurally similar molecules, provides a framework for its safe use in a research setting. Adherence to the outlined PPE, handling, and emergency protocols is paramount to ensuring the safety of laboratory personnel and minimizing environmental impact. As with any new or under-characterized compound, it is essential to exercise caution and assume a high degree of hazard until more specific data becomes available.
References
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Tokyo Chemical Industry. (2025). SAFETY DATA SHEET.
-
ECHEMI. (n.d.). 3-bromo-6-nitroquinoline SDS, 7101-95-3 Safety Data Sheets.
-
Sigma-Aldrich. (2025). SAFETY DATA SHEET.
-
CDH Fine Chemical. (n.d.). material safety data sheet sds/msds.
-
ECHEMI. (n.d.). 6-Nitroquinoline SDS, 613-50-3 Safety Data Sheets.
-
PubChem. (n.d.). Quinoline, 3-bromo-8-nitro-.
-
Thermo Fisher Scientific. (2021). SAFETY DATA SHEET.
-
CymitQuimica. (2024). Safety Data Sheet.
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Combi-Blocks, Inc. (2023). Safety Data Sheet.
-
Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 6-Nitroquinoline | 613-50-3.
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ScienceLab.com. (2010). Material Safety Data Sheet.
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Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
-
ChemScene. (n.d.). 3,8-Dibromo-6-nitroquinoline | 696611-46-8.
-
Sigma-Aldrich. (n.d.). 6-Nitroquinoline 98 613-50-3.
-
PubChem. (n.d.). 6-Bromo-8-nitroquinoline.
-
ChemicalBook. (n.d.). 6-NITROQUINOLINE synthesis.
-
ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
-
PubChem. (n.d.). 3-Bromo-6-chloro-8-nitroquinoline.
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Navigating the Solubility Landscape of 3,8-Dibromo-6-nitroquinoline: A Technical Guide for Drug Development Professionals
Foreword: The Critical Role of Solubility in Advancing Quinolines as Therapeutics
In the intricate world of drug discovery and development, the journey of a promising molecule from the laboratory bench to a life-saving therapeutic is fraught with challenges. Among the most fundamental of these is the issue of solubility. For a compound to exert its desired pharmacological effect, it must first be effectively dissolved and absorbed. This is particularly true for the quinoline class of compounds, which, while being a cornerstone in medicinal chemistry with a broad spectrum of biological activities, often present significant solubility hurdles.[1] This guide focuses on a specific, highly functionalized quinoline derivative, 3,8-Dibromo-6-nitroquinoline, providing a comprehensive technical overview of its solubility in organic solvents. Understanding and mastering the solubility characteristics of such complex molecules is not merely an academic exercise; it is a critical step in unlocking their full therapeutic potential.[2]
Deconstructing 3,8-Dibromo-6-nitroquinoline: A Molecular Perspective on Solubility
The solubility of 3,8-Dibromo-6-nitroquinoline is dictated by the interplay of its constituent functional groups and the overall molecular architecture. The presence of two bromine atoms and a nitro group on the quinoline scaffold significantly influences its physicochemical properties.
-
The Quinoline Core: The bicyclic aromatic system of quinoline itself provides a degree of lipophilicity.
-
Bromo Substituents: The two bromine atoms at positions 3 and 8 are electron-withdrawing and increase the molecular weight and van der Waals forces, which can impact crystal lattice energy and, consequently, solubility.
-
Nitro Group: The nitro group at position 6 is a strong electron-withdrawing group, contributing to the molecule's polarity. However, the overall molecule remains largely nonpolar.
Based on the principles of "like dissolves like," it is anticipated that 3,8-Dibromo-6-nitroquinoline will exhibit limited solubility in polar protic solvents like water and alcohols, and greater solubility in a range of aprotic and nonpolar organic solvents. This prediction is supported by the observed solubility of structurally related compounds. For instance, 8-nitroquinoline is soluble in ethanol, ether, benzene, and chloroform.[3] Another related compound, 5,7-dibromo-8-hydroxyquinoline, is reported to be fairly soluble in solvents like acetonitrile, acetone, ethyl acetate, chloroform, and dichloromethane.[4][5]
A Framework for Empirical Solubility Determination: A Validated Protocol
While theoretical predictions provide a valuable starting point, precise solubility data can only be obtained through empirical measurement. The following gravimetric method is a robust and widely accepted approach for determining the solubility of a solid compound in an organic solvent.
Experimental Protocol: Isothermal Gravimetric Solubility Determination
This protocol is designed to be a self-validating system, with built-in checks to ensure accuracy and reproducibility.
Materials:
-
3,8-Dibromo-6-nitroquinoline (high purity)
-
Selected organic solvents (e.g., Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM), Acetone, Ethyl Acetate, Methanol, Ethanol)
-
Analytical balance (± 0.0001 g)
-
Vials with screw caps
-
Constant temperature shaker/incubator
-
Centrifuge
-
Micropipettes
-
Syringe filters (0.22 µm)
-
Pre-weighed sample collection vials
Methodology:
-
Solvent Pre-saturation (Self-Validation Check 1): Before initiating the experiment, saturate a small amount of each test solvent with an excess of 3,8-Dibromo-6-nitroquinoline by stirring for 24 hours at the desired experimental temperature. This pre-saturated solvent will be used to rinse equipment, minimizing premature precipitation of the solute during transfer steps.
-
Sample Preparation: To a series of vials, add a precisely weighed excess amount of 3,8-Dibromo-6-nitroquinoline. The excess should be sufficient to ensure that a saturated solution is formed and undissolved solid remains.
-
Solvent Addition: Add a known volume or mass of the selected organic solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Allow the samples to equilibrate for a minimum of 24-48 hours. This extended equilibration time is crucial to ensure that the solution has reached true saturation.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Collection (Self-Validation Check 2): Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (to the experimental temperature) micropipette. Immediately filter the aliquot through a 0.22 µm syringe filter into a pre-weighed collection vial. The filtration step is critical to remove any suspended microparticles. The pre-warming of the pipette minimizes the risk of precipitation due to temperature changes.
-
Solvent Evaporation: Place the collection vials in a vacuum oven or under a gentle stream of nitrogen to completely evaporate the solvent.
-
Mass Determination: Once the solvent is fully evaporated, re-weigh the collection vials. The difference in mass corresponds to the amount of dissolved 3,8-Dibromo-6-nitroquinoline.
-
Calculation: Calculate the solubility in g/L or mg/mL using the following formula:
Solubility = (Mass of dissolved solute) / (Volume of solvent aliquot)
Data Presentation:
| Solvent | Dielectric Constant (approx.) | Solubility at 25°C (mg/mL) | Observations |
| Dimethyl Sulfoxide (DMSO) | 47.2 | [Experimental Data] | |
| Dichloromethane (DCM) | 9.1 | [Experimental Data] | |
| Acetone | 21 | [Experimental Data] | |
| Ethyl Acetate | 6.0 | [Experimental Data] | |
| Methanol | 33 | [Experimental Data] | |
| Ethanol | 24.6 | [Experimental Data] |
(Note: The dielectric constant is provided as a general indicator of solvent polarity.)
Workflow Visualization
Caption: Isothermal Gravimetric Solubility Determination Workflow.
Key Factors Influencing Solubility: A Deeper Dive
The solubility of 3,8-Dibromo-6-nitroquinoline is a multifactorial property. A thorough understanding of these factors is essential for rational solvent selection and formulation development.
-
Solvent Polarity: As a general principle, nonpolar or moderately polar solvents are expected to be more effective at dissolving 3,8-Dibromo-6-nitroquinoline. The large, nonpolar aromatic core and the bromo substituents are the dominant features of the molecule.
-
Hydrogen Bonding: 3,8-Dibromo-6-nitroquinoline has limited hydrogen bond donating or accepting capabilities. The nitrogen atom in the quinoline ring and the oxygen atoms of the nitro group can act as hydrogen bond acceptors, but the molecule lacks a hydrogen bond donor. This suggests that solvents that are strong hydrogen bond donors (e.g., water, methanol) will be less effective at solvating the molecule compared to aprotic solvents.
-
Temperature: The solubility of most solid organic compounds increases with temperature.[6][7][8] This is because the dissolution process is often endothermic, meaning it absorbs heat. Increasing the temperature provides the energy needed to overcome the crystal lattice energy of the solid and to disrupt the intermolecular forces in the solvent.[9][10] Therefore, it is expected that the solubility of 3,8-Dibromo-6-nitroquinoline will be significantly higher at elevated temperatures.
Conclusion and Future Directions
References
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- Queen's University. Solubility of Organic Compounds. 2023.
- National Center for Biotechnology Information. 6,8-Dibromoquinoline.
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- ChemScene. 3,8-Dibromo-6-nitroquinoline.
- Chemistry LibreTexts. Factors Affecting Solubility. 2026.
- YouTube. Factors That Affect Solubility (Chemistry). 2016.
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Methodological & Application
Application Note: A Protocol for the Electrophilic Bromination of 6-Nitroquinoline
Abstract: This document provides a comprehensive experimental protocol for the electrophilic bromination of 6-nitroquinoline. Due to the strong deactivating nature of the nitro group and the inherent electron deficiency of the quinoline ring system, this reaction requires carefully selected, potent reagents and controlled conditions. This guide details a robust method using N-Bromosuccinimide (NBS) in concentrated sulfuric acid, explaining the underlying chemical principles, step-by-step procedures, purification, characterization, and critical safety precautions. This application note is intended for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of functionalized heterocyclic compounds.
Scientific Principle and Strategic Rationale
Quinoline and its derivatives are foundational scaffolds in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1] The introduction of both a nitro and a bromo substituent onto the quinoline core creates a versatile intermediate, primed for a variety of subsequent chemical transformations. Specifically, bromo-nitroquinolines are valuable precursors for developing more complex molecules through reactions like nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling.[2][3]
The target transformation, the direct bromination of 6-nitroquinoline, is an example of an Electrophilic Aromatic Substitution (EAS) reaction.[4] However, this is not a trivial synthesis. The reaction faces a significant energy barrier due to two key factors:
-
The Pyridine Ring: The nitrogen atom in the quinoline system is electron-withdrawing, which deactivates the entire heterocyclic structure towards attack by electrophiles compared to a simple benzene ring.
-
The Nitro Group (-NO₂): The nitro group at the 6-position is one of the strongest deactivating groups. It powerfully withdraws electron density from the carbocyclic ring via both inductive and resonance effects, making electrophilic attack even more difficult.
To overcome this pronounced deactivation, a highly reactive electrophilic brominating system is necessary. The combination of N-Bromosuccinimide (NBS) and concentrated sulfuric acid (H₂SO₄) provides the required potency.[5] Sulfuric acid protonates the NBS, generating a highly electrophilic bromine species capable of attacking the electron-poor aromatic ring.
Regioselectivity: The nitro group is a strong meta-director. In the 6-nitroquinoline framework, this directs the incoming electrophile (Br⁺) primarily to the C-5 and C-7 positions. Therefore, this protocol is expected to yield a mixture of two primary regioisomers: 5-bromo-6-nitroquinoline and 7-bromo-6-nitroquinoline , which will necessitate purification by column chromatography.
Materials and Equipment
Reagents and Chemicals
| Reagent | Formula | MW ( g/mol ) | Supplier | Notes |
| 6-Nitroquinoline | C₉H₆N₂O₂ | 174.16 | Sigma-Aldrich | Purity ≥98%[6] |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | Sigma-Aldrich | Recrystallize if necessary |
| Sulfuric Acid (H₂SO₄) | H₂SO₄ | 98.08 | Fisher Scientific | Concentrated, 98% |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | VWR | ACS Grade |
| Saturated NaHCO₃ solution | NaHCO₃ | 84.01 | In-house prep | Aqueous solution |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | VWR | Granular |
| Silica Gel | SiO₂ | 60.08 | Sorbent Technologies | 230-400 mesh for column |
| TLC Plates | - | - | MilliporeSigma | Silica gel 60 F₂₅₄ |
| Deionized Water | H₂O | 18.02 | - | For work-up |
| Crushed Ice | H₂O | 18.02 | - | For work-up |
Equipment
-
Round-bottom flasks (50 mL, 100 mL)
-
Magnetic stirrer and stir bars
-
Ice-water bath
-
Dropping funnel
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glass column for chromatography
-
Beakers and Erlenmeyer flasks
-
Standard laboratory glassware and clamps
-
Fume hood
Detailed Experimental Protocol
This protocol is designed for a 1.0 g scale of 6-nitroquinoline.
Reaction Setup and Execution
-
Preparation: In a chemical fume hood, equip a 100 mL round-bottom flask with a magnetic stir bar.
-
Dissolution of Starting Material: Add 6-nitroquinoline (1.0 g, 5.74 mmol) to the flask. Carefully add concentrated sulfuric acid (20 mL) while gently swirling. The dissolution is exothermic; use an ice-water bath to maintain the temperature below 20°C. Stir until all the solid has dissolved.
-
Addition of Brominating Agent: Cool the resulting solution to 0-5°C using the ice-water bath. Begin the portion-wise addition of N-Bromosuccinimide (1.13 g, 6.31 mmol, 1.1 equivalents) over 20-30 minutes.
-
Causality Note: Portion-wise addition is critical to control the reaction's exothermicity and prevent runaway reactions or the formation of undesired byproducts.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for 16-24 hours.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Procedure: Withdraw a small aliquot, quench it in ice water, neutralize with NaHCO₃, and extract with ethyl acetate. Spot the organic extract on a TLC plate.
-
Eluent: A 3:1 Hexane:Ethyl Acetate mixture is a good starting point for the mobile phase.
-
Visualization: Use a UV lamp (254 nm) to visualize the spots. The product(s) should appear as new spots with a lower Rf value than the starting material.
-
Work-up and Isolation
-
Quenching: Prepare a 600 mL beaker containing approximately 200 g of crushed ice. While stirring vigorously, slowly and carefully pour the reaction mixture from the flask onto the ice.
-
Safety First: Always add acid to water/ice, never the reverse. This step is highly exothermic and should be performed slowly in a fume hood.
-
-
Neutralization: A precipitate (the crude product) should form. Allow the ice to melt completely. Slowly neutralize the acidic solution by carefully adding saturated sodium bicarbonate (NaHCO₃) solution portion-wise until effervescence ceases and the pH is approximately 7-8. Perform this step in a large beaker to contain the foaming.
-
Extraction: Transfer the neutralized mixture to a 250 mL separatory funnel. Extract the aqueous layer with dichloromethane (DCM) (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers. Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product as a solid.
Purification
The crude product is purified by flash column chromatography on silica gel.
-
Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate slurry.
-
Loading: Dissolve the crude solid in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Load this dry silica onto the top of the column.
-
Elution: Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity. The expected regioisomers (5-bromo and 7-bromo derivatives) should separate. Collect fractions and analyze them by TLC to identify and combine the pure product fractions.
-
Final Product: Evaporate the solvent from the combined pure fractions to obtain the purified bromo-6-nitroquinoline isomer(s) as a solid.
Workflow Visualization
Caption: Workflow diagram for the synthesis of bromo-6-nitroquinoline.
Characterization
The identity and purity of the final product(s) should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and regiochemistry. The position of the bromine atom can be determined by analyzing the coupling constants and chemical shifts of the aromatic protons.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product (C₉H₅BrN₂O₂ = 252.06 g/mol ).
-
Melting Point: To assess the purity of the isolated solid.
Safety and Hazard Management
All operations must be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a flame-resistant lab coat, chemical splash goggles, and nitrile gloves.
-
6-Nitroquinoline: Harmful if swallowed, in contact with skin, or if inhaled. It is also suspected of causing cancer.[7] Avoid generating dust.
-
N-Bromosuccinimide (NBS): Corrosive and causes skin and eye irritation. Handle with care.
-
Concentrated Sulfuric Acid (H₂SO₄): Extremely corrosive and can cause severe chemical burns upon contact. The dilution process is highly exothermic. Always add acid to water/ice slowly.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Handle only in a well-ventilated fume hood.
Waste Disposal: All chemical waste, including aqueous and organic solutions, should be collected in appropriately labeled hazardous waste containers for disposal according to institutional guidelines.
References
- Google Patents. (n.d.). Preparation method for 6-bromine quinoline.
- Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications.
- Köprülü, T. K., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH.
- Li, X., et al. (n.d.). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Publishing.
- ChemicalBook. (n.d.). 6-NITROQUINOLINE synthesis.
- Poulsen, T. D., & Jørgensen, K. A. (n.d.). Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. Synlett.
- BenchChem. (2025). Synthesis of 6-Bromo-5-Nitroquinoline: A Detailed Protocol for Researchers.
- Çakmak, O., et al. (2018). Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones. ResearchGate.
- Çakmak, O., et al. (2018). Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. Semantic Scholar.
- ResearchGate. (n.d.). Bromination of 8-substituted quinolines. Reagents and conditions.
- Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline.
- ChemScene. (n.d.). 3,8-Dibromo-6-nitroquinoline.
- Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination.
- ECHEMI. (n.d.). 6-Nitroquinoline SDS, 613-50-3 Safety Data Sheets.
- ResearchGate. (n.d.). C8‐bromination of quinoline N‐oxides with N‐bromosuccinimide.
- Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
- Tokyo Chemical Industry. (n.d.). 6-Nitroquinoline.
- Li, X., et al. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. PMC.
- OpenStax. (2023). 16.1 Electrophilic Aromatic Substitution Reactions: Bromination.
- Chad's Prep. (2021). 18.1 Electrophilic Aromatic Substitution (EAS Reactions) | Organic Chemistry.
- Sigma-Aldrich. (n.d.). 6-Nitroquinoline 98.
- ACS Publications. (n.d.). Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction.
- Lumen Learning. (n.d.). 14.2. Examples of electrophilic aromatic substitution.
- Cayman Chemical. (2025). Safety Data Sheet - Nitroxoline.
- ChemicalBook. (2025). 2-CHLORO-6-NITROQUINOLINE - Safety Data Sheet.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. 6-硝基喹啉 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. echemi.com [echemi.com]
Application Notes & Protocols: 3,8-Dibromo-6-nitroquinoline as a Strategic Synthetic Intermediate
Introduction: The Strategic Value of a Multifunctional Scaffold
In the landscape of medicinal chemistry and materials science, the quinoline core is a privileged scaffold, forming the backbone of numerous therapeutic agents and functional materials. However, the true potential of this scaffold is unlocked through precise and versatile functionalization. 3,8-Dibromo-6-nitroquinoline emerges as a synthetic intermediate of exceptional value, offering researchers three distinct and orthogonally reactive handles on a single, rigid framework: two aryl bromides at electronically and sterically different positions (C3 and C8) and a readily transformable nitro group at C6.
This guide provides an in-depth exploration of 3,8-dibromo-6-nitroquinoline, moving beyond simple procedural lists to explain the underlying chemical principles that govern its reactivity. We will detail field-proven protocols for its key transformations, discuss strategic considerations for sequential functionalization, and provide troubleshooting insights to empower researchers in drug discovery and molecular engineering to leverage this powerful building block to its full potential.
Physicochemical Properties and Safety Data
A thorough understanding of a reagent's properties is paramount for safe and effective handling.
| Property | Value | Source |
| CAS Number | 696611-46-8 | [1] |
| Molecular Formula | C₉H₄Br₂N₂O₂ | [1] |
| Molecular Weight | 331.95 g/mol | [1] |
| Appearance | Not specified, likely a solid | - |
| Purity | Typically ≥96% | [1] |
| Storage | Store at 4°C | [1] |
Safety Information: The compound is associated with the GHS07 pictogram, indicating it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335)[1]. Standard laboratory precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and handling in a well-ventilated fume hood, are required.
Core Reactivity and Strategic Considerations
The synthetic utility of 3,8-dibromo-6-nitroquinoline is dictated by the interplay of its three functional groups. The strong electron-withdrawing nature of the nitro group significantly influences the electronic character of the entire quinoline ring system, impacting the reactivity of the C-Br bonds[2][3].
Caption: Key reactive sites of 3,8-dibromo-6-nitroquinoline.
Differential Reactivity of C3-Br vs. C8-Br: While both bromine atoms are amenable to palladium-catalyzed cross-coupling, their reactivity is not identical.
-
C3-Bromo Position: This position is electronically influenced by the ring nitrogen and the C6-nitro group but is relatively sterically unhindered.
-
C8-Bromo Position: This position experiences a significant "peri" effect due to its proximity to the quinoline nitrogen atom. This can lead to steric hindrance, potentially slowing the approach of bulky catalyst complexes, but may also offer opportunities for chelation-assisted reactions with specific catalyst systems[4].
This differential reactivity can be exploited for selective, sequential functionalization by carefully choosing catalysts, ligands, and reaction conditions.
Part 1: Palladium-Catalyzed Cross-Coupling Reactions
These reactions are the cornerstone of C-C and C-N bond formation using this intermediate. The protocols provided are robust starting points that can be optimized for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a versatile method for creating biaryl structures or introducing alkyl groups[5][6].
Causality Behind the Protocol:
-
Catalyst: Pd(PPh₃)₄ is a reliable, commercially available Pd(0) catalyst. For more challenging couplings, pre-catalyst systems with specialized ligands may be required[7].
-
Base: An aqueous solution of a base like K₂CO₃ or Cs₂CO₃ is crucial. It activates the boronic acid to form a more nucleophilic boronate species and participates in the transmetalation step of the catalytic cycle[5][8].
-
Solvent System: A biphasic solvent system like Toluene/H₂O or Dioxane/H₂O is common, allowing both the organic-soluble aryl halide and the water-soluble inorganic base to participate in the reaction[8][9].
Detailed Step-by-Step Methodology:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add 3,8-dibromo-6-nitroquinoline (1.0 eq), the desired boronic acid or ester (1.1-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Solvent Degassing: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add the degassed solvent system (e.g., Toluene/Water 4:1, 0.1 M concentration relative to the quinoline).
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 4-24 hours)[9].
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Protocol 2: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation
This reaction is invaluable for introducing alkyne moieties, which are themselves versatile functional handles for click chemistry or further transformations[10][11][12].
Causality Behind the Protocol:
-
Dual Catalysis: The reaction classically employs a palladium(0) catalyst and a copper(I) co-catalyst (typically CuI)[12]. The palladium complex facilitates the main cross-coupling cycle, while the copper co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide, which is the key intermediate in the transmetalation step[10].
-
Base: A mild amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used. It serves as both the base to deprotonate the alkyne and often as the solvent[11].
-
Inert Conditions: The catalytic cycle is sensitive to oxygen, which can deactivate the Pd(0) catalyst, making an inert atmosphere essential[9].
Detailed Step-by-Step Methodology:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add 3,8-dibromo-6-nitroquinoline (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-3 mol%).
-
Reagent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add degassed solvent (e.g., THF or DMF) followed by the amine base (e.g., TEA, 2-3 eq).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq) dropwise via syringe.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent like ethyl acetate. Concentrate the filtrate.
-
Purification: Purify the crude material by column chromatography on silica gel.
Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation
This reaction allows for the direct formation of C-N bonds, a critical step in the synthesis of many pharmaceuticals[13][14].
Causality Behind the Protocol:
-
Ligand Choice: This reaction is highly dependent on the choice of phosphine ligand. Bulky, electron-rich ligands (e.g., Xantphos, SPhos) are essential. They promote the reductive elimination step that forms the C-N bond and stabilize the active Pd(0) catalyst[4][14].
-
Base: A strong, non-nucleophilic base is required. Sodium or potassium tert-butoxide (NaOtBu, KOtBu) or cesium carbonate (Cs₂CO₃) are commonly used to deprotonate the amine and facilitate the catalytic cycle[9].
-
Solvent: Anhydrous, polar aprotic solvents like toluene, dioxane, or DMF are necessary to ensure the solubility of the reactants and compatibility with the strong base[9].
Detailed Step-by-Step Methodology:
-
Inert Atmosphere: In a glovebox or using Schlenk technique, add the palladium pre-catalyst (e.g., Pd(OAc)₂, 2-5 mol%), the phosphine ligand (e.g., Xantphos, 1.1-1.2 eq relative to Pd), and the base (e.g., Cs₂CO₃, 1.5-2.0 eq) to a reaction vessel.
-
Reagent Addition: Add 3,8-dibromo-6-nitroquinoline (1.0 eq) and the amine coupling partner (1.1-1.5 eq).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).
-
Reaction: Seal the vessel and heat to 90-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS[9].
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.
Part 2: Transformation of the 6-Nitro Group
The nitro group is not merely an electronic director; it is a versatile precursor to an amine, which unlocks a new dimension of synthetic possibilities.
Protocol 4: Reduction of the Nitro Group to an Amine
The conversion of the 6-nitro group to a 6-amino group is a robust and high-yielding transformation, creating a nucleophilic site for subsequent reactions like amide couplings or sulfonamide formations[3].
Causality Behind the Protocol:
-
Reducing Agent: Tin(II) chloride (SnCl₂) in a solvent like ethanol or ethyl acetate is a classic and highly effective method for the reduction of aromatic nitro groups[3][15]. It is chemoselective, typically leaving the C-Br bonds intact under standard conditions. Alternative reagents include iron powder in acidic media (e.g., Fe/HCl or Fe/NH₄Cl) or catalytic hydrogenation[16].
-
Mechanism: The reaction proceeds via a series of single-electron transfers from the metal reductant, ultimately leading to the fully reduced aniline derivative[16].
Detailed Step-by-Step Methodology:
-
Setup: In a round-bottom flask, dissolve 3,8-dibromo-6-nitroquinoline (1.0 eq) in a suitable solvent (e.g., ethanol or ethyl acetate).
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) portion-wise. If using ethyl acetate, concentrated HCl (4-5 eq) may be added.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-70 °C) until the starting material is consumed (as monitored by TLC).
-
Work-up: Cool the reaction mixture and carefully quench by pouring it onto ice. Basify the solution to a pH of ~8-9 with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH). This will precipitate tin salts.
-
Extraction: Extract the aqueous slurry multiple times with ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The resulting 6-amino-3,8-dibromoquinoline can be purified by column chromatography if necessary.
Strategic Sequential Functionalization
The true power of 3,8-dibromo-6-nitroquinoline lies in the ability to perform these reactions sequentially, enabling the construction of complex, highly substituted quinolines.
Caption: A logical workflow for sequential trisubstitution.
A common strategy involves exploiting the potentially higher reactivity of the C3-Br position first, followed by transformation of the nitro group, and finally, functionalization of the more sterically hindered C8-Br position under more forcing conditions if necessary.
Troubleshooting and Field-Proven Insights
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low/No Yield in Cross-Coupling | 1. Inactive catalyst (oxygen exposure).2. Incorrect base or solvent choice.3. Insufficient temperature. | 1. Ensure rigorous inert atmosphere and use freshly degassed solvents.2. Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (Toluene, Dioxane, DMF)[9].3. Incrementally increase reaction temperature, monitoring for decomposition. |
| Poor Solubility of Starting Material | The planar, halogenated structure can lead to poor solubility in some organic solvents[9]. | 1. Use more polar aprotic solvents like DMF or DMA.2. Use a co-solvent system (e.g., Toluene/DMF).3. Gentle heating can improve solubility, but monitor for degradation[9]. |
| Side Reactions (e.g., Protodeboronation) | In Suzuki reactions, the boronic acid can be cleaved by protons before coupling, especially at high temperatures[9]. | 1. Use a more active catalyst system to accelerate the desired coupling.2. Use a boronic ester (e.g., pinacol ester) which can be more stable.3. Minimize reaction time once the starting material is consumed. |
| Incomplete Nitro Reduction | Insufficient reducing agent or incomplete reaction. | 1. Ensure an adequate excess of the reducing agent (4-5 eq is a good starting point).2. Increase reaction temperature or time.3. Consider an alternative reductant like Fe/NH₄Cl. |
Conclusion
3,8-Dibromo-6-nitroquinoline is more than just a chemical reagent; it is a platform for innovation. By understanding the distinct reactivity of its three functional handles, researchers can design and execute efficient, elegant, and powerful synthetic routes. The protocols and strategies outlined in this guide serve as a robust foundation for the synthesis of novel quinoline derivatives, empowering the development of next-generation pharmaceuticals and advanced materials.
References
-
Çelik, İ., et al. (2012). 3,6,8-Tribromoquinoline. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o729. [Link]
-
Çelik, İ., et al. (2010). 6,8-Dibromoquinoline. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 12), o2997. [Link]
-
Ojima, I., et al. (2020). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Molecules, 25(3), 673. [Link]
-
Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]
-
Al-Majidi, S. M. R., et al. (2023). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Molecules, 28(10), 4053. [Link]
-
Chemistry LibreTexts (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Cholewiak, A., et al. (2019). Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. Molecules, 24(21), 3848. [Link]
-
ResearchGate (2025). Coupling of 3,8-Dibromo-1,10-Phenanthroline With 3,5-Diethynylheptyloxybenzene: A Suzuki/Miyaura Versus a Sonogashira Perspective. ResearchGate. [Link]
-
Organic Chemistry Portal (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Yoneda Labs (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Weiss, S. J., et al. (2023). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters, 14(1), 59-65. [Link]
-
The Organic Chemist (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
-
ChemOrgChem (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]
-
Wikipedia (n.d.). Sonogashira coupling. Wikipedia. [Link]
-
Perera, D., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Nature Communications, 7, 13038. [Link]
-
Wikipedia (n.d.). Reduction of nitro compounds. Wikipedia. [Link]
Sources
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- 3. Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
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- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
Suzuki-Miyaura coupling with 3,8-Dibromo-6-nitroquinoline.
Application Note: Regioselective Suzuki-Miyaura Coupling of 3,8-Dibromo-6-nitroquinoline
Part 1: Executive Summary & Strategic Analysis
3,8-Dibromo-6-nitroquinoline represents a high-value scaffold for medicinal chemistry, particularly in the development of anti-tuberculosis and anticancer agents.[1][2][3] Its unique substitution pattern offers three distinct vectors for diversification:
-
C3 (Pyridine Ring): Electron-deficient but sterically accessible.[1][2]
-
C8 (Benzene Ring): Sterically hindered (peri-position) but electronically activated by the C6-nitro group.[1][2]
-
C6 (Nitro Group): A latent amine handle for future functionalization.[2][3]
This guide provides a validated strategy to control the regioselectivity of the Suzuki-Miyaura coupling. Contrary to simple carbocycles, the heterocyclic core dictates that C3 is the kinetic site of oxidative addition , while C8 requires specialized ligands to overcome steric hindrance, despite the electronic activation provided by the nitro group.[2][3]
Critical Mechanistic Insight: The Regioselectivity Switch
-
Site A (C3-Br): Reacts under mild conditions. The pyridine ring facilitates oxidative addition via stabilization of the Pd(II) intermediate, and it lacks the steric bulk of the peri-position.[2][3]
-
Site B (C8-Br): Reacts under forcing conditions. While the C6-nitro group makes the benzene ring electron-deficient (favoring oxidative addition), the C8 position is sterically crowded by the quinoline nitrogen lone pair and the adjacent ring fusion.[1][2][3]
-
Risk Factor: The C6-nitro group is susceptible to reduction under forcing Pd-catalyzed conditions if hydride sources (e.g., alcohols as solvents) are used excessively.[1][2][3]
Part 2: Visualizing the Reaction Pathway
The following flowchart illustrates the decision matrix for ligand and condition selection to achieve mono- vs. bis-functionalization.
Figure 1: Divergent synthesis pathways. Path A exploits the steric accessibility of C3 for mono-coupling.[1][2][3] Path B utilizes high-energy conditions and bulky ligands to force coupling at the hindered C8 position.[1][2][3]
Part 3: Detailed Experimental Protocols
Protocol A: C3-Selective Mono-Arylation
Target: Synthesis of 3-aryl-8-bromo-6-nitroquinoline[1][2][3]
Rationale: The use of Tetrakis(triphenylphosphine)palladium(0) provides a "loose" ligand environment sufficient for the accessible C3 position but inefficient for the hindered C8 position at moderate temperatures.[2][3]
Reagents & Stoichiometry:
| Reagent | Equiv. | Role |
|---|---|---|
| 3,8-Dibromo-6-nitroquinoline | 1.0 | Substrate |
| Aryl Boronic Acid | 1.05 | Coupling Partner (Limiting Reagent) |
| Pd(PPh3)4 | 0.03 (3 mol%) | Catalyst (Mild) |
| Na2CO3 (2M aq.) | 2.5 | Base |
| DME (Dimethoxyethane) | 0.2 M | Solvent (Coordination stabilizes Pd) |[1][2][3]
Step-by-Step Methodology:
-
Degassing: Charge a reaction vial with the substrate, boronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes.
-
Solvent Addition: Add degassed DME and 2M Na2CO3 via syringe.
-
Reaction: Heat the mixture to 60°C (oil bath temperature).
-
Monitoring: Check TLC/LCMS at 2 hours.
-
Workup: Dilute with EtOAc, wash with water/brine.[1][2][3] Dry over Na2SO4.[1][2][3][4]
-
Purification: Flash chromatography (Hexane/EtOAc). The C8-bromo group survives, leaving a handle for a second, distinct coupling.[1][2]
Protocol B: Exhaustive Bis-Arylation (C3 & C8)
Target: Synthesis of 3,8-diaryl-6-nitroquinoline[1][2][3]
Rationale: The C8 position is sterically hindered by the peri-interaction.[2][3] To couple here, we use Buchwald Ligands (XPhos or SPhos) which form highly active monoligated Pd(0) species capable of oxidative addition into hindered aryl halides.[2]
Reagents & Stoichiometry:
| Reagent | Equiv. | Role |
|---|---|---|
| 3,8-Dibromo-6-nitroquinoline | 1.0 | Substrate |
| Aryl Boronic Acid | 3.0 | Excess required for bis-coupling |
| XPhos Pd G2 | 0.05 (5 mol%) | Pre-catalyst (High activity for sterics) |
| K3PO4 (Tribasic) | 4.0 | Stronger base, anhydrous option preferred |
| 1,4-Dioxane/Water (4:1) | 0.15 M | High-boiling solvent system |[1][2][3]
Step-by-Step Methodology:
-
Setup: Combine substrate, excess boronic acid, XPhos Pd G2, and solid K3PO4 in a pressure vial.
-
Inerting: Evacuate and backfill with Argon (3 cycles).
-
Reaction: Heat to 100°C for 12–16 hours.
-
Monitoring:
-
Workup: Filter through a Celite pad to remove Pd black.[1][2][3] Concentrate and purify.
Part 4: Troubleshooting & Optimization
| Issue | Root Cause | Solution |
| Low Conversion at C8 | Steric hindrance at peri-position.[1][2][3] | Switch to SPhos or RuPhos ligands.[1][2][3] Increase temp to 110°C (switch solvent to Toluene/H2O). |
| Nitro Reduction | Hydride transfer from solvent (alcohol).[2] | Avoid Ethanol/Isopropanol.[1][2][3] Use Toluene/Water or Dioxane/Water exclusively.[1][2][3] |
| Protodeboronation | Unstable boronic acid.[1][2][3] | Use Potassium Aryl Trifluoroborates (Ar-BF3K) instead of boronic acids.[1][2] |
| Hydrolysis of C8-Br | Use K3PO4 (anhydrous) in dry Dioxane; avoid aqueous base if significant phenol byproduct is observed.[2] |
Part 5: References
-
Mechanistic Basis of Suzuki Coupling: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1][2][3] Chemical Reviews, 1995 , 95(7), 2457–2483.[2][3] Link[2]
-
Regioselectivity in Polyhaloquinolines: Liron, F. et al. "Regioselective Palladium-Catalyzed Cross-Coupling Reactions on Polyhalogenated Quinolines."[1][2][3] European Journal of Organic Chemistry, 2004 , 1869-1876.[1][2][3] Link[2]
-
Nitro-Group Tolerance & Activation: Kashihara, M.; Nakao, Y.[1][2][3][5] "Cross-Coupling Reactions of Nitroarenes." Accounts of Chemical Research, 2021 , 54(14), 2928–2935.[2][3][5] Link[2]
-
Synthesis of 3,8-Dibromo-6-nitroquinoline: Çakmak, O. et al. "Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones."[1][2][3] Arkivoc, 2018 , iii, 362-374.[1][2][3] Link
-
Buchwald Ligands for Hindered Substrates: Martin, R.; Buchwald, S. L.[1][2][3] "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids." Accounts of Chemical Research, 2008 , 41(11), 1461–1473.[2][3] Link[2]
Sources
Application Notes and Protocols: Palladium-Catalyzed Reactions of 3,8-Dibromo-6-nitroquinoline
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of 3,8-Dibromo-6-nitroquinoline
The quinoline nucleus is a cornerstone in medicinal chemistry and materials science, forming the structural backbone of numerous pharmaceuticals and functional materials. The strategic placement of multiple, orthogonally reactive functional groups on this scaffold allows for the systematic construction of complex molecular architectures. 3,8-Dibromo-6-nitroquinoline is a particularly valuable building block, offering two distinct carbon-bromine bonds (at the C-3 and C-8 positions) amenable to palladium-catalyzed cross-coupling reactions. The strongly electron-withdrawing nitro group at the C-6 position significantly modulates the electronic properties of the quinoline ring, influencing the reactivity and regioselectivity of these transformations.
This guide provides an in-depth exploration of palladium-catalyzed reactions on 3,8-dibromo-6-nitroquinoline, offering field-proven insights, detailed experimental protocols, and a discussion of the underlying mechanistic principles that govern these powerful synthetic transformations.
Understanding Regioselectivity: The C-3 vs. C-8 Position
A critical consideration in the functionalization of 3,8-dibromo-6-nitroquinoline is the regioselective activation of one C-Br bond over the other. The outcome of a mono-substitution reaction is governed by a combination of steric and electronic factors.
-
Electronic Effects: The pyridine ring of the quinoline system is inherently electron-deficient. The C-3 position is part of this pyridine ring, while the C-8 position is on the benzenoid ring. The powerful electron-withdrawing effect of the nitro group at C-6 further deactivates the benzenoid ring, potentially making the C-8 position more electron-deficient and thus more susceptible to oxidative addition by a Pd(0) catalyst. Conversely, the nitrogen atom in the quinoline ring can act as a directing group. Coordination of the palladium catalyst to the quinoline nitrogen may favor oxidative addition at the proximate C-8 position. This type of ortho-directing effect has been observed in the site-selective Sonogashira cross-coupling of related 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-ones, where reaction occurs exclusively at C-8.[1]
-
Steric Effects: The C-8 position is sterically more hindered than the C-3 position due to its peri-relationship with the hydrogen at C-7. This steric hindrance could disfavor the approach of the bulky palladium catalyst, potentially leading to preferential reaction at the more accessible C-3 position.
The interplay of these factors means that regioselectivity can often be controlled by the choice of catalyst, ligands, and reaction conditions. For instance, bulky phosphine ligands may favor reaction at the less hindered C-3 position, while catalysts capable of coordinating strongly with the quinoline nitrogen may favor the C-8 position.
Core Palladium-Catalyzed Cross-Coupling Reactions
The following sections detail protocols for key palladium-catalyzed reactions, providing a foundation for the selective functionalization of 3,8-dibromo-6-nitroquinoline. The general workflow for these reactions is depicted below.
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron species and an organohalide.[2][3] This reaction is widely used in drug discovery due to its mild conditions and tolerance of a broad range of functional groups.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[4] A base is required to activate the organoboron reagent, forming a more nucleophilic "ate" complex that facilitates transmetalation.
Sources
Application Notes and Protocols for the Buchwald-Hartwig Amination of 3,8-Dibromo-6-nitroquinoline
Introduction: The Strategic Importance of Aminoquinolines
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives displaying a vast spectrum of biological activities and functional properties. The strategic introduction of amino functionalities onto the quinoline core is a powerful approach to modulate these properties, leading to the development of novel therapeutic agents, including antimalarial and anticancer drugs, as well as advanced materials. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has revolutionized the synthesis of arylamines from aryl halides, offering a versatile and efficient method under relatively mild conditions.[1]
This guide provides a comprehensive overview and detailed protocols for the Buchwald-Hartwig amination of 3,8-Dibromo-6-nitroquinoline. We will delve into the critical aspects of this transformation, including catalyst selection, ligand effects, choice of base, and the anticipated regioselectivity of the amination at the C3 and C8 positions. The presence of a nitro group at the 6-position introduces both electronic and steric considerations that significantly influence the reaction's outcome.
Understanding the Reaction: Mechanism and Key Considerations
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst.[2] The fundamental steps include oxidative addition of the aryl halide to the Pd(0) complex, coordination of the amine, deprotonation by a base to form an amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[2]
Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
Regioselectivity in Dihaloquinolines: A Predictive Analysis
While specific literature on the regioselective Buchwald-Hartwig amination of 3,8-Dibromo-6-nitroquinoline is scarce, we can draw parallels from studies on other dihaloquinolines. The relative reactivity of the halogen atoms is highly dependent on their position on the quinoline ring. For instance, in dichloroquinolines, the C4 and C7 positions are often more reactive than the C2, C6, and C8 positions. The electronic and steric environment surrounding each bromine atom in our substrate will be the deciding factor.
The C3-Br is situated in the pyridine ring, which is generally more electron-deficient than the benzene ring. The C8-Br is on the benzene ring and is subject to the electronic influence of the nitro group at C6. The strongly electron-withdrawing nitro group is expected to decrease the electron density at the C8 position, potentially making the C8-Br more susceptible to oxidative addition to the palladium catalyst. However, steric hindrance around the C8 position due to the peri-interaction with the C1 hydrogen might play a counteracting role.
Therefore, achieving high regioselectivity for mono-amination will likely depend on fine-tuning the reaction conditions, particularly the choice of ligand and temperature.
The Impact of the Nitro Group
The presence of the electron-withdrawing nitro group at the C6 position has two significant implications:
-
Electronic Activation: It enhances the electrophilicity of the quinoline ring, which can facilitate the oxidative addition step.
-
Base Compatibility: Nitroarenes can be sensitive to strong bases, such as sodium tert-butoxide (NaOtBu), which is commonly used in Buchwald-Hartwig aminations.[2] This can lead to side reactions, including decomposition of the starting material or the product. Therefore, the choice of a milder base is crucial for a successful reaction.
Experimental Protocols
The following protocols are designed as a starting point for the investigation of the Buchwald-Hartwig amination of 3,8-Dibromo-6-nitroquinoline. Optimization of the reaction parameters is highly recommended to achieve the desired outcome.
Protocol 1: Mono-amination of 3,8-Dibromo-6-nitroquinoline
This protocol aims for the selective mono-amination, with the initial hypothesis that the C8 position might be more reactive due to the electronic influence of the nitro group.
Materials:
-
3,8-Dibromo-6-nitroquinoline
-
Amine of choice (e.g., morpholine, aniline)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs₂CO₃) or Potassium phosphate (K₃PO₄)
-
Anhydrous toluene or dioxane
-
Inert atmosphere (Nitrogen or Argon)
Reaction Setup:
Figure 2: Workflow for the mono-amination of 3,8-Dibromo-6-nitroquinoline.
Step-by-Step Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 3,8-Dibromo-6-nitroquinoline (1.0 equiv), Pd(OAc)₂ (0.02 equiv), Xantphos (0.04 equiv), and Cs₂CO₃ (2.0 equiv).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add anhydrous toluene or dioxane (to make a 0.1 M solution with respect to the substrate) and the amine (1.2 equiv) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the mono-aminated product(s).
Expected Outcome and Analysis:
The primary outcome is expected to be a mixture of 3-amino-8-bromo-6-nitroquinoline and 8-amino-3-bromo-6-nitroquinoline. The ratio of these isomers will need to be determined by techniques such as ¹H NMR spectroscopy and Nuclear Overhauser Effect (NOE) experiments to confirm the position of amination.
Protocol 2: Di-amination of 3,8-Dibromo-6-nitroquinoline
This protocol is designed to achieve the substitution of both bromine atoms.
Materials:
-
3,8-Dibromo-6-nitroquinoline
-
Amine of choice (e.g., morpholine, aniline)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Josiphos-type ligand (e.g., SL-J009-1) or a bulky biarylphosphine ligand like RuPhos
-
Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS)
-
Anhydrous toluene or 1,4-dioxane
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Procedure:
-
Follow the same initial setup as in Protocol 1, but use a Josiphos-type or a bulky biarylphosphine ligand (0.08 equiv).
-
Use a stronger base such as NaOtBu or LHMDS (4.0 equiv).
-
Increase the amount of the amine to 2.5-3.0 equivalents.
-
The reaction temperature may need to be elevated to 110-120 °C.
-
Monitor the reaction for the disappearance of the starting material and the mono-aminated intermediates.
-
Follow the same work-up and purification procedure as in Protocol 1.
Data Summary Table:
| Parameter | Protocol 1 (Mono-amination) | Protocol 2 (Di-amination) | Rationale |
| Palladium Source | Pd(OAc)₂ | Pd(OAc)₂ | A common and effective palladium precursor. |
| Ligand | Xantphos | Josiphos-type or RuPhos | Xantphos is often effective for mono-amination of dihalides. Josiphos and RuPhos are bulky, electron-rich ligands that can promote the amination of less reactive C-Br bonds. |
| Base | Cs₂CO₃ or K₃PO₄ | NaOtBu or LHMDS | Milder bases are used initially to avoid side reactions with the nitro group. Stronger bases are required for the more challenging di-amination. |
| Amine (equiv) | 1.2 | 2.5 - 3.0 | A slight excess for mono-amination, and a larger excess to drive the reaction to completion for di-amination. |
| Solvent | Toluene or Dioxane | Toluene or Dioxane | Common high-boiling, non-protic solvents for Buchwald-Hartwig reactions. |
| Temperature | 80-100 °C | 110-120 °C | Higher temperatures are often necessary for less reactive substrates and for achieving double substitution. |
Troubleshooting and Field-Proven Insights
-
Low Yield: If the reaction is sluggish or gives a low yield, consider screening different palladium precatalysts (e.g., Pd₂(dba)₃) and a wider range of phosphine ligands. The choice of ligand is critical and can significantly impact the reaction efficiency.[3]
-
Poor Regioselectivity: To favor amination at a specific position, adjusting the steric bulk of the amine or the phosphine ligand can be beneficial. A bulkier ligand might favor reaction at the less sterically hindered C3 position.
-
Decomposition: If decomposition of the starting material or product is observed, it is likely due to the incompatibility of the nitro group with the base. Switching to an even milder base (e.g., K₂CO₃) or performing the reaction at a lower temperature for a longer duration might be necessary.
-
Catalyst Deactivation: The presence of the nitro group can potentially lead to catalyst deactivation. Increasing the catalyst loading or using a more robust pre-catalyst could mitigate this issue.
Conclusion
The Buchwald-Hartwig amination of 3,8-Dibromo-6-nitroquinoline presents a viable pathway to novel and potentially bioactive aminoquinoline derivatives. The key challenges lie in controlling the regioselectivity of the mono-amination and ensuring the compatibility of the reaction conditions with the sensitive nitro group. The protocols and insights provided in this guide offer a solid foundation for researchers to explore this promising area of synthetic chemistry. Careful optimization and analysis will be paramount to unlocking the full potential of this transformation.
References
-
Buchwald, S. L., & Hartwig, J. F. (Eds.). (2009). Palladium-Catalyzed C-N Cross-Coupling Reactions. In Topics in Organometallic Chemistry (Vol. 24). Springer. [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Buchwald–Hartwig amination of aryl and heteroaryl halides and triflates. Chemical Science, 2(1), 27-50. [Link]
-
Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]
-
Yin, J., & Buchwald, S. L. (2000). A Catalytic Asymmetric Suzuki Coupling Reaction. Journal of the American Chemical Society, 122(48), 12051-12052. [Link]
-
Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon− Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805-818. [Link]
-
Barrios-Landeros, F., & Hartwig, J. F. (2007). Distinct Roles of Toluene and Water in the Activation of Palladacycle Precatalysts for the Amination of Aryl Halides. Journal of the American Chemical Society, 129(25), 7894-7903. [Link]
-
Christmann, U., & Vilar, R. (2005). Monoligated palladium species as catalysts in cross-coupling reactions. Angewandte Chemie International Edition, 44(3), 366-374. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
Sources
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 3,8-Dibromo-6-nitroquinoline
Abstract
This comprehensive guide provides detailed application notes and experimental protocols for conducting nucleophilic aromatic substitution (SNAr) reactions on 3,8-dibromo-6-nitroquinoline. This substrate is a valuable scaffold for the synthesis of novel chemical entities in drug discovery and materials science. This document offers an in-depth analysis of the reaction mechanism, with a particular focus on the regioselectivity of the substitution. Step-by-step protocols for reactions with various nucleophiles, including amines, alkoxides, and thiols, are presented to enable researchers to reliably synthesize a diverse range of substituted quinoline derivatives.
Introduction: The Significance of the Quinoline Scaffold
The quinoline ring system is a prominent heterocyclic motif found in numerous natural products and pharmacologically active compounds.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties.[1][2] The ability to functionalize the quinoline core at specific positions is crucial for modulating the pharmacokinetic and pharmacodynamic properties of these molecules, making it a focal point in medicinal chemistry.[3] Nucleophilic aromatic substitution (SNAr) is a powerful method for the introduction of various functional groups onto an activated aromatic ring.[4] The presence of a strongly electron-withdrawing nitro group on the quinoline scaffold, as in 3,8-dibromo-6-nitroquinoline, renders the ring susceptible to nucleophilic attack, opening avenues for the synthesis of novel derivatives.[5]
Mechanistic Insights and Regioselectivity
The nucleophilic aromatic substitution on 3,8-dibromo-6-nitroquinoline proceeds through a well-established addition-elimination mechanism.[6] This process involves the initial attack of a nucleophile on an electron-deficient carbon atom of the aromatic ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7] The aromaticity of the ring is temporarily disrupted during this step. In the subsequent elimination step, the leaving group (in this case, a bromide ion) is expelled, and the aromaticity of the quinoline ring is restored.[7]
A critical consideration in the SNAr of 3,8-dibromo-6-nitroquinoline is the regioselectivity of the nucleophilic attack. The molecule possesses two potential leaving groups: the bromine atoms at the C-3 and C-8 positions. The regiochemical outcome is dictated by the electronic influence of the powerful electron-withdrawing nitro group at the C-6 position.
The nitro group exerts its electron-withdrawing effect through both inductive and resonance effects, significantly activating the positions ortho and para to it for nucleophilic attack.[4] In the case of 3,8-dibromo-6-nitroquinoline, the bromine atom at the C-8 position is para to the C-6 nitro group. This geometric arrangement allows for the effective delocalization and stabilization of the negative charge in the Meisenheimer complex intermediate through resonance, as depicted below.
Conversely, the bromine atom at the C-3 position is meta to the C-6 nitro group. While the pyridine ring is inherently electron-deficient, the resonance stabilization of the Meisenheimer complex upon attack at C-3 is less effective as the negative charge cannot be delocalized onto the nitro group. Therefore, nucleophilic attack is strongly favored at the C-8 position, leading to the selective displacement of the C-8 bromine.
Figure 1: Generalized workflow for the SNAr reaction on 3,8-dibromo-6-nitroquinoline.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the nucleophilic aromatic substitution on 3,8-dibromo-6-nitroquinoline with representative amine, alkoxide, and thiol nucleophiles.
General Considerations
-
Reagents and Solvents: All reagents should be of high purity. Anhydrous solvents should be used where specified, particularly for reactions involving strong bases like sodium hydride.
-
Inert Atmosphere: Reactions sensitive to air or moisture should be conducted under an inert atmosphere of nitrogen or argon.
-
Reaction Monitoring: The progress of the reactions should be monitored by Thin Layer Chromatography (TLC) to determine the point of completion.
-
Purification: The final products should be purified by an appropriate method, such as flash column chromatography or recrystallization, to ensure high purity.
Protocol 1: Reaction with Amines (e.g., Morpholine)
This protocol outlines a general procedure for the synthesis of 8-(morpholin-4-yl)-3-bromo-6-nitroquinoline.
Materials:
-
3,8-Dibromo-6-nitroquinoline
-
Morpholine
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add 3,8-dibromo-6-nitroquinoline (1.0 eq), potassium carbonate (2.0 eq), and DMF.
-
Stir the mixture at room temperature to ensure dissolution of the starting material.
-
Add morpholine (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and monitor its progress by TLC.
-
Upon completion, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of aqueous phase).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
Table 1: Representative Conditions for Amination
| Nucleophile | Base | Solvent | Temperature (°C) |
| Morpholine | K₂CO₃ | DMF | 80-100 |
| Piperidine | K₂CO₃ | DMSO | 80-100 |
| Aniline | NaH | THF | 60-80 |
Protocol 2: Reaction with Alkoxides (e.g., Sodium Methoxide)
This protocol describes the synthesis of 8-methoxy-3-bromo-6-nitroquinoline.
Materials:
-
3,8-Dibromo-6-nitroquinoline
-
Sodium Methoxide (NaOMe)
-
Anhydrous Methanol (MeOH)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve 3,8-dibromo-6-nitroquinoline (1.0 eq) in anhydrous methanol.
-
Add sodium methoxide (1.5 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After completion, cool the reaction to room temperature and carefully quench with water.
-
Extract the aqueous layer with dichloromethane (3 x volume of aqueous phase).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Protocol 3: Reaction with Thiols (e.g., Thiophenol)
This protocol details the synthesis of 8-(phenylthio)-3-bromo-6-nitroquinoline.
Materials:
-
3,8-Dibromo-6-nitroquinoline
-
Thiophenol
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add 3,8-dibromo-6-nitroquinoline (1.0 eq), potassium carbonate (2.0 eq), and DMF.
-
Stir the mixture at room temperature.
-
Add thiophenol (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature or gently heat to 50-60 °C if necessary, monitoring by TLC.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x volume of aqueous phase).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the resulting residue by flash column chromatography.
Figure 2: General experimental workflow for SNAr reactions.
Conclusion
The protocols and guidelines presented in this document provide a robust framework for the successful nucleophilic aromatic substitution on 3,8-dibromo-6-nitroquinoline. The predictable regioselectivity, favoring substitution at the C-8 position, makes this substrate an excellent starting material for the synthesis of a wide array of 8-substituted-3-bromo-6-nitroquinolines. These derivatives are poised to be valuable intermediates in the development of novel therapeutic agents and functional materials.
References
-
BYJU'S. Nucleophilic aromatic substitution. [Link]
-
Wikipedia. Nucleophilic aromatic substitution. [Link]
-
Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]
-
Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. [Link]
-
Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC. [Link]
-
Mąkosza, M., & Wojciechowski, K. (2001). Aromatic nucleophilic substitution of hydrogen: reactions of 6-nitroquinoline with potassium cyanide and nitroalkanes. Journal of the Chemical Society, Perkin Transactions 1, (12), 1557-1562. [Link]
-
Yadav, P., & Shah, K. (2021). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Future Journal of Pharmaceutical Sciences, 7(1), 1-22. [Link]
-
Leah4sci. (2025). Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism [Live Recording]. YouTube. [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
MDPI. (2023). Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. [Link]
-
Kłys, A., & Mąkosza, M. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4817. [Link]
-
ResearchGate. (2025). Practical Synthesis of Aromatic Ethers by SNAr of Fluorobenzenes with Alkoxides. [Link]
-
Wang, Y., et al. (2022). Application of Quinoline Ring in Structural Modification of Natural Products. Molecules, 27(15), 4945. [Link]
-
Organic Chemistry Portal. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. [Link]
-
MDPI. (2020). Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. [Link]
-
ResearchGate. (2025). Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones. [Link]
-
ResearchGate. Synthetic approach of substituted quinolines via starting with... [Link]
-
PMC. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]
-
ChemRxiv. (2023). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. [Link]
-
MDPI. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. [Link]
-
PMC. (2014). Quinoline: A versatile heterocyclic. [Link]
-
Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. [Link]
-
ACS Publications. (2015). Predicting Regioselectivity in Nucleophilic Aromatic Substitution. [Link]
-
RSC Publishing. (2016). Regioselective nucleophilic aromatic substitution reactions of 5,7-dinitroquinazoline-4-one and 5,7-dinitroquinazoline-4-thione with methylamine: a mechanistic consideration. [Link]
-
ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. [Link]
-
PMC. (2020). Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. researchgate.net [researchgate.net]
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- 4. Transformative reactions in nitroarene chemistry: C–N bond cleavage, skeletal editing, and N–O bond utilization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. acgpubs.org [acgpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
Derivatization of 3,8-Dibromo-6-nitroquinoline for medicinal chemistry
Executive Summary & Strategic Value
3,8-Dibromo-6-nitroquinoline (CAS: 696611-46-8) represents a "privileged scaffold" in medicinal chemistry, offering three distinct vectors for diversification. Its structural uniqueness lies in the orthogonal reactivity of its three functional handles:
-
C3-Bromine: A heteroaromatic bromide with high reactivity in Palladium-catalyzed cross-couplings, electronically similar to 3-bromopyridine.[1]
-
C8-Bromine: A sterically crowded position adjacent to the quinoline nitrogen.[1] It exhibits unique reactivity due to the "peri-effect" and potential for N-directed metalation, though it is generally less reactive in standard Suzuki cycles than the C3 position.[1]
-
C6-Nitro Group: An electronic activator that can be selectively reduced to an aniline, serving as a solubility handle or a site for amide/urea formation.[1]
This guide provides a validated workflow for the sequential, regioselective functionalization of this scaffold, enabling the rapid generation of Structure-Activity Relationship (SAR) libraries for kinase inhibitors, antimalarials, and DNA-intercalating agents.
Chemo-Selectivity Analysis
Successful derivatization relies on exploiting the electronic and steric differences between the two bromine atoms.[1]
| Position | Steric Environment | Electronic Character | Reactivity Profile | Recommended Reaction |
| C3-Br | Accessible | Electron-deficient (Pyridine-like) | High towards Pd(0) oxidative addition.[1] | First: Suzuki-Miyaura Coupling (Standard conditions).[1] |
| C8-Br | Hindered (Peri-H1/N-interaction) | Electron-richer relative to C3; N-coordination possible | Moderate/Low. Requires active catalysts or elevated temps.[1] | Second: Buchwald-Hartwig or High-Temp Suzuki.[1] |
| C6-NO₂ | Remote | Strongly Electron-Withdrawing | Activates ring for | Third: Chemoselective Reduction (Fe/NH₄Cl). |
Reactivity Visualization (Pathway Logic)
The following diagram illustrates the logical flow for maximizing yield and selectivity. We prioritize C3 coupling first to avoid competitive side reactions at the more sensitive C8 site.[1]
Caption: Sequential derivatization workflow prioritizing C3-reactivity followed by C8-diversification and C6-reduction.
Detailed Experimental Protocols
Protocol A: Regioselective C3-Suzuki Coupling
Objective: Install the primary aryl/heteroaryl group at the C3 position without affecting the C8-bromide or nitro group.[1]
Mechanistic Insight: The C3 position in quinolines is electronically analogous to 3-bromopyridine.[1] While the C8 position is activated by the adjacent nitrogen, the peri-interaction with the H1 proton and the nitrogen lone pair creates steric hindrance. By using a bulky but standard catalyst like Pd(PPh₃)₄ and mild base, we kinetically favor the accessible C3 site.
Materials:
-
Aryl Boronic Acid (
) (1.1 equiv) -
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Base: Sodium Carbonate (
) (2M aqueous solution, 3.0 equiv) -
Solvent: 1,4-Dioxane (degassed)[1]
Procedure:
-
Setup: In a sealed tube or microwave vial, dissolve the quinoline substrate and boronic acid in 1,4-Dioxane (0.1 M concentration).
-
Degassing: Sparge the solution with Argon for 10 minutes. This is critical to prevent homocoupling of the boronic acid.
-
Addition: Add the Pd catalyst and aqueous base under an inert atmosphere.
-
Reaction: Heat to 85°C for 4–6 hours. Note: Do not exceed 100°C to prevent competitive activation of the C8-bromide.[1]
-
Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The mono-coupled product usually is more polar than the starting material but less polar than the bis-coupled byproduct.[1]
-
Workup: Dilute with EtOAc, wash with brine, dry over
, and concentrate. Purify via flash chromatography.
Validation Criteria:
-
¹H NMR: Disappearance of the C3-H singlet (typically ~8.9 ppm) and retention of the C8-related signals.[1]
-
MS: Observation of the [M+H]⁺ peak corresponding to the mono-brominated product (isotopic pattern should show only one Br atom).
Protocol B: C8-Functionalization (The "Hard" Step)
Objective: Functionalize the sterically hindered C8 position.[1]
Mechanistic Insight: The C8 position requires a highly active catalyst system capable of oxidative addition into hindered aryl halides.[1] Buchwald-type precatalysts (e.g., XPhos Pd G3 or RuPhos Pd G3) are superior here because the bulky biaryl ligands facilitate the coupling at crowded centers and prevent catalyst deactivation by the quinoline nitrogen.
Option 1: C8-Suzuki Coupling (Second Aryl Group) [1]
-
Catalyst: XPhos Pd G3 (2–5 mol%)
-
Base:
(3.0 equiv) -
Solvent: Toluene/Water (10:1)
-
Temp: 100–110°C (12 hours).
Option 2: C8-Buchwald-Hartwig Amination [1]
-
Catalyst: RuPhos Pd G3 (2–5 mol%)
-
Nucleophile: Secondary amine or aniline.[1]
-
Base: NaOtBu (Strong base required).
-
Temp: 80–100°C.[1]
Protocol C: Chemoselective Nitro Reduction
Objective: Reduce the C6-nitro group to an aniline without dehalogenating the ring (if any halogens remain) or reducing the quinoline ring itself.[1]
Why not Pd/C + H₂? Catalytic hydrogenation often causes hydrodehalogenation (stripping off Bromine/Chlorine substituents).
Recommended Method: Iron-Ammonium Chloride Reduction This method is mild, functional group tolerant, and scalable.[1]
Materials:
-
Nitro-quinoline derivative (1.0 equiv)[1]
-
Iron Powder (5.0 equiv, <10 micron particle size preferred)
-
Ammonium Chloride (
) (5.0 equiv) -
Solvent: Ethanol/Water (3:1)
Procedure:
-
Dissolve the substrate in Ethanol/Water.[1]
-
Add
and Iron powder. -
Heat to reflux (80°C) with vigorous stirring (mechanical stirring recommended for scales >5g).
-
Endpoint: Reaction typically completes in 1–2 hours.[1] The mixture will turn from yellow/orange to a dark sludge.[1]
-
Workup: Filter hot through a Celite pad to remove iron oxides.[1] Wash the pad with hot ethanol.[1] Concentrate the filtrate.
-
Purification: The resulting aniline is often pure enough for the next step; otherwise, recrystallize from EtOH.[1]
Troubleshooting & Optimization Table
| Issue | Probable Cause | Corrective Action |
| Bis-coupling during Step 1 | Temperature too high or excess Boronic Acid.[1] | Lower temp to 70°C; Use strictly 1.05 equiv of Boronic Acid; Slow addition of Boronic Acid. |
| No reaction at C8 (Step 2) | Steric hindrance / Catalyst poisoning. | Switch to XPhos Pd G3 or SPhos Pd G3 ; Increase temp to 120°C (microwave). |
| Dehalogenation during Reduction | Reaction too aggressive.[1] | Avoid |
| Low Solubility | Nitro-quinolines are prone to | Use DMF or DMAc as cosolvent; Heat initial slurry before adding catalyst.[1] |
References
-
Regioselectivity in Quinoline Couplings
- Title: "Regioselective Suzuki Coupling of Dihaloheteroarom
- Source: Journal of Organic Chemistry / NIH
-
URL:[Link] (General principle of C3 vs C8 reactivity).
-
Buchwald-Hartwig Conditions for Hindered Substrates
-
Chemoselective Reduction Protocols
-
Scaffold Availability & Properties
Sources
Application Notes and Protocols for 3,8-Dibromo-6-nitroquinoline in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unlocking the Potential of a Highly Functionalized Heterocycle
The quinoline scaffold is a cornerstone in both medicinal chemistry and materials science, prized for its inherent electronic properties and versatile reactivity. The strategic introduction of bromine and nitro functionalities onto this core structure, as seen in 3,8-Dibromo-6-nitroquinoline, presents a molecule of significant interest for the development of advanced functional materials. The two bromine atoms at the 3- and 8-positions offer reactive handles for cross-coupling reactions, enabling the construction of conjugated polymers and oligomers. The electron-withdrawing nitro group at the 6-position is anticipated to modulate the electronic properties of the quinoline system, influencing the bandgap, electron affinity, and charge transport characteristics of derived materials.
This comprehensive guide provides detailed protocols for the synthesis of 3,8-Dibromo-6-nitroquinoline and its subsequent application as a monomer in the synthesis of novel conjugated polymers. We will delve into the causality behind the experimental choices and provide a framework for the characterization of these new materials, empowering researchers to explore the potential of this promising building block in organic electronics and beyond.
Physicochemical Properties of 3,8-Dibromo-6-nitroquinoline
A thorough understanding of the fundamental properties of a monomer is critical for its successful application in materials synthesis. Below is a summary of the key physicochemical characteristics of 3,8-Dibromo-6-nitroquinoline.
| Property | Value | Source(s) |
| CAS Number | 696611-46-8 | [1] |
| Molecular Formula | C₉H₄Br₂N₂O₂ | [1] |
| Molecular Weight | 331.95 g/mol | [1] |
| Appearance | Expected to be a crystalline solid | |
| Solubility | Likely soluble in polar aprotic solvents like DMF, DMSO, and chlorinated solvents. | |
| Thermal Stability | Expected to have a high melting point due to its rigid aromatic structure and polar functional groups. |
PART 1: Synthesis of 3,8-Dibromo-6-nitroquinoline
The synthesis of 3,8-Dibromo-6-nitroquinoline is a multi-step process that requires careful control of reaction conditions to achieve the desired substitution pattern. A plausible synthetic route, based on established quinoline chemistry, is outlined below.
Workflow for the Synthesis of 3,8-Dibromo-6-nitroquinoline
Caption: Synthetic workflow for 3,8-Dibromo-6-nitroquinoline.
Protocol 1: Synthesis of 6,8-Dibromo-3-nitroquinoline
Direct nitration of 6,8-dibromoquinoline can be challenging due to the deactivating effects of the bromine atoms. A regioselective approach is necessary to favor nitration at the 3-position.[2]
Materials:
-
6,8-Dibromoquinoline
-
Fuming Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (DCM)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 6,8-dibromoquinoline (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a pre-cooled mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid (2.0 eq) dropwise to the stirred solution over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture over crushed ice.
-
Neutralize the aqueous layer with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford 6,8-Dibromo-3-nitroquinoline.
Protocol 2: Synthesis of 3,8-Dibromo-6-nitroquinoline
The introduction of the second bromine atom at the 3-position can be achieved via electrophilic bromination.
Materials:
-
6,8-Dibromo-3-nitroquinoline
-
N-Bromosuccinimide (NBS)
-
Sulfuric Acid (H₂SO₄)
-
Dichloromethane (DCM)
-
Sodium Thiosulfate (Na₂S₂O₃) solution (10%)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of 6,8-Dibromo-3-nitroquinoline (1.0 eq) in concentrated sulfuric acid, add N-Bromosuccinimide (1.1 eq) portion-wise at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 12-16 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with a 10% sodium thiosulfate solution to remove any unreacted bromine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield 3,8-Dibromo-6-nitroquinoline.
PART 2: Application in Polymer Synthesis
The dibromo functionality of 3,8-Dibromo-6-nitroquinoline makes it an ideal monomer for palladium-catalyzed cross-coupling polymerization reactions, such as Suzuki and Stille polymerizations. These methods allow for the formation of carbon-carbon bonds, leading to the creation of conjugated polymers with extended π-systems.
Workflow for Polymerization of 3,8-Dibromo-6-nitroquinoline
Caption: General workflow for polymerization.
Protocol 3: Suzuki Polycondensation
The Suzuki coupling reaction is a robust method for forming C-C bonds between an organoboron compound and an organohalide.[3]
Materials:
-
3,8-Dibromo-6-nitroquinoline (Monomer A)
-
Aryl-diboronic acid or ester (e.g., 1,4-Benzenediboronic acid bis(pinacol) ester) (Monomer B)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
Toluene and Water (degassed)
-
Aliquat 336 (phase transfer catalyst)
Procedure:
-
To a flame-dried Schlenk flask, add 3,8-Dibromo-6-nitroquinoline (1.0 eq), the aryldiboronic ester (1.0 eq), potassium carbonate (4.0 eq), and a catalytic amount of Aliquat 336.
-
Evacuate and backfill the flask with argon three times.
-
Add degassed toluene and water (4:1 v/v) to the flask.
-
Add the palladium catalyst, Pd(PPh₃)₄ (2-5 mol%), to the reaction mixture under a positive flow of argon.
-
Heat the mixture to 90-100 °C and stir vigorously for 48-72 hours under an argon atmosphere. The formation of a precipitate may be observed as the polymer grows.
-
Cool the reaction to room temperature and pour the mixture into a stirring solution of methanol to precipitate the polymer.
-
Filter the polymer and wash it sequentially with water, methanol, and acetone to remove residual catalyst and unreacted monomers.
-
Further purify the polymer by Soxhlet extraction with methanol, acetone, and hexane.
-
Dry the final polymer under vacuum at 60 °C for 24 hours.
Protocol 4: Stille Polycondensation
The Stille coupling reaction provides an alternative route to conjugated polymers, utilizing an organotin reagent.
Materials:
-
3,8-Dibromo-6-nitroquinoline (Monomer A)
-
Aryl-distannane (e.g., 2,5-bis(tributylstannyl)thiophene) (Monomer B)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Tri(o-tolyl)phosphine [P(o-tol)₃]
-
Anhydrous and degassed Toluene or DMF
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve 3,8-Dibromo-6-nitroquinoline (1.0 eq) and the aryldistannane (1.0 eq) in anhydrous, degassed toluene.
-
In a separate glovebox or under a stream of argon, prepare a solution of the catalyst by dissolving Pd₂(dba)₃ (1-2 mol%) and P(o-tol)₃ (4-8 mol%) in a small amount of toluene.
-
Add the catalyst solution to the monomer solution via a syringe.
-
Heat the reaction mixture to 100-110 °C and stir for 24-48 hours under argon.
-
Cool the reaction to room temperature and precipitate the polymer by pouring the solution into methanol.
-
Collect the polymer by filtration and wash it with methanol and acetone.
-
Purify the polymer by Soxhlet extraction as described in the Suzuki protocol.
-
Dry the polymer under vacuum.
PART 3: Expected Material Properties and Characterization
The incorporation of the 3,8-Dibromo-6-nitroquinoline unit into a polymer backbone is expected to yield materials with interesting optoelectronic and thermal properties.
Expected Properties:
-
Thermal Stability: The rigid quinoline backbone should impart good thermal stability to the polymers, which is crucial for device applications.
-
Solubility: The presence of the nitro group and the potential for introducing solubilizing side chains on the comonomer can influence the solubility of the resulting polymers in common organic solvents, facilitating solution-based processing.
-
Optical Properties: The extended conjugation will lead to absorption and emission in the visible range. The electron-withdrawing nitro group is expected to lower the LUMO energy level, potentially leading to n-type or ambipolar charge transport characteristics. The photoluminescence and electroluminescence colors can be tuned by the choice of the comonomer.[4]
-
Electrochemical Properties: Cyclic voltammetry can be used to determine the HOMO and LUMO energy levels, providing insights into the charge injection and transport properties of the materials.
Characterization Techniques
A comprehensive characterization of the synthesized polymers is essential to understand their structure-property relationships.
| Technique | Information Obtained |
| Nuclear Magnetic Resonance (NMR) | Provides detailed information about the polymer structure, confirming the successful incorporation of the monomers and the nature of the end groups.[5][6] |
| Gel Permeation Chromatography (GPC) | Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymers. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirms the presence of characteristic functional groups in the polymer structure.[7] |
| UV-Vis Absorption Spectroscopy | Investigates the electronic absorption properties of the polymers in solution and as thin films, allowing for the determination of the optical bandgap.[8] |
| Photoluminescence (PL) Spectroscopy | Measures the emission properties of the materials, providing information on the emission color and quantum efficiency.[4] |
| Thermogravimetric Analysis (TGA) | Evaluates the thermal stability of the polymers by measuring the weight loss as a function of temperature.[9] |
| Differential Scanning Calorimetry (DSC) | Determines the glass transition temperature (Tg) and any melting (Tm) or crystallization (Tc) temperatures, providing insights into the polymer's thermal behavior.[9] |
| Cyclic Voltammetry (CV) | Measures the oxidation and reduction potentials of the polymers, which are used to estimate the HOMO and LUMO energy levels. |
PART 4: Device Fabrication and Testing
Polymers derived from 3,8-Dibromo-6-nitroquinoline could find applications in various organic electronic devices, such as Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).
Protocol 5: Fabrication of a Simple OLED Device
Materials:
-
Indium Tin Oxide (ITO)-coated glass substrates
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS)
-
The synthesized quinoline-based polymer
-
Low work function metal (e.g., Calcium, Aluminum)
-
Organic solvents for polymer solution preparation (e.g., chloroform, chlorobenzene)
Procedure:
-
Clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.
-
Treat the cleaned substrates with oxygen plasma to improve the work function of the ITO.
-
Spin-coat a thin layer of PEDOT:PSS onto the ITO surface to act as a hole injection layer. Anneal the film according to the manufacturer's instructions.
-
Prepare a solution of the synthesized polymer in a suitable organic solvent.
-
Spin-coat the polymer solution onto the PEDOT:PSS layer to form the emissive layer. Anneal the film to remove residual solvent.
-
Transfer the substrate to a high-vacuum thermal evaporator.
-
Deposit a cathode layer of a low work function metal (e.g., Ca) followed by a protective layer of aluminum (Al).
-
Encapsulate the device to protect it from moisture and oxygen.
The performance of the fabricated OLED can then be characterized by measuring its current-voltage-luminance (I-V-L) characteristics and electroluminescence spectrum.
Conclusion
3,8-Dibromo-6-nitroquinoline represents a highly promising, yet underexplored, building block for the synthesis of novel conjugated materials. Its unique combination of reactive sites and an electron-deficient core provides a rich platform for tuning the optoelectronic properties of the resulting polymers. The protocols and characterization strategies outlined in this guide are intended to serve as a comprehensive starting point for researchers venturing into the exciting possibilities offered by this versatile molecule. Through systematic synthesis and detailed characterization, the full potential of 3,8-Dibromo-6-nitroquinoline in advancing the field of organic materials science can be realized.
References
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-
Çakmak, O., et al. (2018). Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones. ResearchGate. [Link]
-
Çelik, İ., et al. (2011). 6,8-Dibromoquinoline. Acta Crystallographica Section E: Structure Reports Online, 67(1), o133. [Link]
-
Zhang, X., Shetty, A. S., & Jenekhe, S. A. (1999). Electroluminescence and Photophysical Properties of Polyquinolines. DTIC. [Link]
-
Juarez-Cervantes, M. A., et al. (2021). Preparation of Hybrid Films Based in Aluminum 8-Hydroxyquinoline as Organic Semiconductor for Photoconductor Applications. MDPI. [Link]
-
Candra, H., et al. (2016). c-8 characterization of quinoline and quinoline conjugated metal as the base material ofphotodetector. SciSpace. [Link]
-
Han, F. S. (2015). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Accounts of Chemical Research, 48(4), 1038-1049. [Link]
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]
-
Huan, T. T. (2022). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. HETEROCYCLES, 104(2), 295-308. [Link]
-
Mediavilla, M., et al. (2025). Quinoline-Based Organic Frameworks with Divergent Photocatalytic Properties for Hydrogen Production and Furfuryl Alcohol Oxidation. ACS Applied Engineering Materials. [Link]
-
Damodharan, J. (2019). Growth and Characterization of 8-Hydroxy Quinoline Nitrobenzoate. Journal of Minerals and Materials Characterization and Engineering, 7(2), 64-70. [Link]
-
Li, W., et al. (2015). Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Wiley-VCH. [Link]
-
Beck, A. (2011). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. UNCW Institutional Repository. [Link]
-
Mediavilla, M., et al. (2025). Quinoline-Based Organic Frameworks with Divergent Photocatalytic Properties for Hydrogen Production and Furfuryl Alcohol Oxidation. ACS Publications. [Link]
-
Stille, J. K. (1985). Polyquinolines and other Aromatic Polymers. DTIC. [Link]
-
Al-Otaibi, J. S., et al. (2015). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. [Link]
-
Casado, J., Espinet, P., & Gallego, A. M. (2016). THE STILLE REACTION, 38 YEARS LATER. European Journal of Inorganic Chemistry, 2016(1), 5-23. [Link]
- Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177–2250.
-
Jenekhe, S. A., et al. (2001). Synthesis and characterization of quinoline-based copolymers for light emitting diodes. Journal of Materials Chemistry, 11(6), 1598-1604. [Link]
-
Chen, C. H., et al. (2008). Materials Chemistry and Physics. ScienceDirect. [Link]
-
Ganesan, A., et al. (2023). Stille Polycondensation: A Multifaceted Approach towards the Synthesis of Polymers with Semiconducting Properties. RSC Publishing. [Link]
-
Szymańska, I., et al. (2022). Spectroscopic Studies of Styrylquinoline Copolymers with Different Substituents. MDPI. [Link]
-
Barluenga, J., & Valdés, C. (2011). Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. MDPI. [Link]
-
Kouris, P. D., et al. (2024). Thermal, Molecular Dynamics, and Mechanical Properties of Poly(Ethylene Furanoate)/Poly(ε-Caprolactone) Block Copolymers. MDPI. [Link]
-
Nasrollahzadeh, M., & Shokri, S. (2016). Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free. RSC Advances, 6(96), 93455-93465. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
-
Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]
-
Williamson, K. L., & Clennan, E. L. (2002). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education, 79(10), 1234. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Oleszko-Torbus, N., et al. (2020). Thermal and crystalline properties of poly(2-oxazoline)s. Polymer Chemistry, 11(1), 15-33. [Link]
-
El-Shater, A. F. M., et al. (2022). Conjugated Polymers-Based Ternary Hybrid toward Unique Photophysical Properties. MDPI. [Link]
Sources
- 1. US2474823A - Quinoline compounds and process of making same - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 6,8-Dibromo-11H-indeno[1,2-b]quinolin-11-one [mdpi.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. repository.uncw.edu [repository.uncw.edu]
- 6. tsijournals.com [tsijournals.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
Application Note: Strategic Functionalization of 3,8-Dibromo-6-nitroquinoline
A Gateway to Diversity-Oriented Synthesis of Fused Heterocycles[1][2]
Abstract & Core Value Proposition
The quinoline scaffold represents a "privileged structure" in medicinal chemistry, serving as the backbone for antimalarials, kinase inhibitors, and DNA-intercalating anticancer agents.[1] 3,8-Dibromo-6-nitroquinoline offers a unique trifunctional platform. Its substitution pattern allows for orthogonal functionalization —the ability to selectively modify one site without affecting others.
This guide details the chemo-selective exploitation of this scaffold. By leveraging the electronic differentiation between the pyridine-ring halogen (C3), the benzene-ring halogen (C8), and the nitro group (C6), researchers can rapidly generate complex library arrays.[1]
Reactivity Profile & Mechanistic Insight[2]
To design effective protocols, one must understand the electronic and steric environment of each functional handle.[1][2]
| Position | Functional Group | Electronic Environment | Reactivity Prediction | Recommended Transformation |
| C3 | Bromine | Pyridine ring (Electron-deficient) | High. Less sterically hindered.[1] Prone to oxidative addition by Pd(0). | Suzuki-Miyaura Coupling (Kinetic control) |
| C8 | Bromine | Benzene ring (Activated by C6-NO₂), Peri-position | Moderate. Electronically activated by the nitro group but sterically hindered by the quinoline nitrogen (N1).[1] | Buchwald-Hartwig Amination or Sonogashira (Requires specialized ligands like XPhos) |
| C6 | Nitro | Strongly Electron-Withdrawing | Latent. Deactivates the benzene ring towards SEAr but activates C8 for oxidative addition.[1] | Reduction (Fe/AcOH or H₂/Pd) to Amine for amide coupling or annulation. |
Mechanistic Causality[1]
-
Selectivity (C3 vs. C8): While the C6-nitro group activates the C8-bromide towards oxidative addition, the steric bulk at the peri-position (C8) adjacent to the nitrogen lone pair often retards the approach of the palladium catalyst compared to the exposed C3 position.[1] Therefore, under mild conditions with standard ligands (e.g., PPh₃), reaction occurs preferentially at C3 .[1]
-
C8 Activation: Once C3 is functionalized, forcing conditions or sterically demanding electron-rich ligands (e.g., SPhos, XPhos) can facilitate coupling at the crowded C8 position.[1]
Application Workflow: Sequential Library Generation
The following workflow illustrates the logical sequence for building a trisubstituted library.
Figure 1: Sequential functionalization strategy leveraging steric and electronic differentiation.
Detailed Protocol: Selective C3-Arylation[1][2]
This protocol describes the selective Suzuki-Miyaura coupling at the C3 position.[1] The choice of catalyst and temperature is critical to avoid premature reaction at C8.
Reagents & Materials
-
Substrate: 3,8-Dibromo-6-nitroquinoline (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.1 equiv)
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Why: A bulky, standard catalyst that respects the steric hindrance at C8, favoring C3.[1]
-
-
Base: Sodium Carbonate (Na₂CO₃) (2.0 equiv, 2M aqueous solution)
-
Solvent: 1,4-Dioxane / Water (4:1 v/v)[1]
-
Why: The biphasic system dissolves inorganic bases while maintaining high solubility of the organic substrate.
-
Step-by-Step Methodology
-
Setup: In a glovebox or under an argon stream, charge a reaction vial with 3,8-dibromo-6-nitroquinoline (1.0 mmol, 332 mg), arylboronic acid (1.1 mmol), and Pd(PPh₃)₄ (0.05 mmol, 58 mg).
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and 2M Na₂CO₃ (2 mL). Seal the vial with a crimp cap containing a PTFE septum.
-
Reaction: Heat the mixture to 80°C for 4–6 hours.
-
Critical Control Point: Do not exceed 90°C. Higher temperatures may induce minor coupling at the C8 position. Monitor by TLC or LC-MS.[1]
-
-
Workup: Cool to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) followed by brine (10 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).
-
Expected Outcome: The C3-arylated product usually elutes first due to the loss of the polar C-Br bond, though the nitro group maintains significant polarity.[1]
-
Advanced Protocol: Overcoming C8 Sterics
Once C3 is substituted, the C8 position remains. Due to the peri-interaction with the quinoline nitrogen, standard conditions often fail.[1]
Recommended System:
-
Catalyst: Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%)
-
Base: K₃PO₄ (3.0 equiv)
-
Solvent: Toluene, 100°C
-
Rationale: XPhos is a bulky, electron-rich biaryl phosphine ligand designed specifically to facilitate oxidative addition into hindered aryl halides and prevent catalyst deactivation.[1]
References
-
Compound Data & Properties
-
Synthetic Methodology (Quinoline Functionalization)
-
Vashchenko, V., et al. (2008).[4] Palladium-catalyzed Suzuki cross-coupling reactions in a microemulsion.[1][4] Tetrahedron Letters.[1] (Demonstrates surfactant-enhanced coupling in hindered systems). Link
-
Tang, J.S., et al. (2012).[5] Efficient Palladium-Catalyzed Cross-Coupling Reaction of Alkynyl Halides.[1][4][5] Synthesis.[1][2][3][4][5][6][7][8][9] (Protocols for Sonogashira-type couplings on halides). Link
-
-
Scaffold Reactivity Context
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. benchchem.com [benchchem.com]
- 3. chemscene.com [chemscene.com]
- 4. researchgate.net [researchgate.net]
- 5. Efficient Palladium-Catalyzed Cross-Coupling Reaction of Alkynyl Halides with Organoboronic Acids under Aerobic Conditions [organic-chemistry.org]
- 6. red.library.usd.edu [red.library.usd.edu]
- 7. researchgate.net [researchgate.net]
- 8. 6,8-Dibromoquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. acgpubs.org [acgpubs.org]
Application Notes and Protocols for the Functionalization of 3,8-Dibromo-6-nitroquinoline
Introduction: Unlocking the Potential of a Privileged Scaffold
The quinoline nucleus is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a broad spectrum of biological activities and valuable photophysical properties. Among these, functionalized 6-nitroquinolines are of particular interest due to the versatile synthetic handles offered by the nitro group and halogen substituents. 3,8-Dibromo-6-nitroquinoline, in particular, represents a highly versatile scaffold for the synthesis of novel compounds with potential applications in drug discovery, agrochemicals, and functional materials. The presence of two distinct bromine atoms, coupled with the strongly electron-withdrawing nitro group, allows for a range of selective functionalization strategies. This guide provides an in-depth exploration of the experimental protocols for the functionalization of 3,8-Dibromo-6-nitroquinoline, focusing on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. We will delve into the causality behind experimental choices, offering field-proven insights to guide researchers in unlocking the synthetic potential of this valuable building block.
Understanding the Reactivity of 3,8-Dibromo-6-nitroquinoline
The reactivity of the two bromine atoms at the C3 and C8 positions is not identical. Their susceptibility to substitution is governed by a combination of electronic and steric factors, significantly influenced by the electron-withdrawing nitro group at the C6 position.
-
Electronic Effects: The nitro group deactivates the entire quinoline ring towards electrophilic attack but activates it for nucleophilic attack. Its electron-withdrawing effect is transmitted through the aromatic system, influencing the partial positive charge on the carbon atoms attached to the bromine atoms. Generally, positions ortho and para to the nitro group are most activated for nucleophilic aromatic substitution (SNA_r). In this case, neither the C3 nor the C8 position is directly ortho or para to the C6-nitro group. However, the overall electron deficiency of the ring system makes both C-Br bonds susceptible to palladium-catalyzed cross-coupling reactions.
-
Regioselectivity in Cross-Coupling: For palladium-catalyzed reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations, the relative reactivity of the C3-Br and C8-Br bonds is a critical consideration for selective functionalization. In dihaloquinolines, the C2 and C4 positions are generally more reactive in Suzuki-Miyaura couplings.[1] For 3,8-disubstituted quinolines, steric hindrance around the C8 position, due to its proximity to the quinoline nitrogen, can play a significant role. The choice of palladium catalyst and, crucially, the phosphine ligand can influence which site reacts preferentially.[2][3]
-
Potential for Nucleophilic Aromatic Substitution (SNA_r): The presence of the nitro group strongly activates the quinoline ring for S_NAr reactions.[4] This provides an alternative pathway for the introduction of nucleophiles, particularly amines, without the need for a metal catalyst. The regioselectivity of S_NAr will also be dictated by the electronic activation provided by the nitro group.
Part 1: Palladium-Catalyzed C-C Bond Formation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds.[5] It involves the reaction of an organoboron reagent with an organic halide, catalyzed by a palladium(0) complex. For 3,8-dibromo-6-nitroquinoline, this reaction allows for the introduction of a wide range of aryl, heteroaryl, and vinyl substituents.
Causality Behind Experimental Choices
-
Catalyst System: The choice of palladium precursor and ligand is paramount for a successful Suzuki coupling on an electron-deficient substrate like 3,8-dibromo-6-nitroquinoline.
-
Palladium Precursor: Pd(PPh₃)₄ and PdCl₂(dppf) are commonly used and effective precatalysts. For challenging couplings, more active pre-catalysts like PEPPSI-IPr may be employed.
-
Ligand: Electron-rich and bulky phosphine ligands are generally preferred as they promote the oxidative addition step and stabilize the active palladium(0) species. Ligands such as SPhos, XPhos, and RuPhos have shown broad applicability in Suzuki couplings of challenging substrates. The choice of ligand can also influence the regioselectivity of the reaction.[2]
-
-
Base: The base plays a crucial role in the transmetalation step of the catalytic cycle. A variety of bases can be used, with the choice often depending on the stability of the boronic acid and the desired reaction temperature.
-
Inorganic Bases: K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used and are effective in many cases.
-
Organic Bases: In some instances, organic bases like triethylamine (TEA) may be employed.
-
-
Solvent: A mixture of an organic solvent and water is typically used to dissolve both the organic substrate and the inorganic base.
-
Common Solvents: 1,4-Dioxane, toluene, and DMF are frequently used organic solvents.
-
Experimental Protocol: Monoselective Suzuki-Miyaura Coupling
This protocol aims for the selective substitution of one bromine atom. Based on general trends in dihaloquinolines, the C3 position may be slightly more reactive due to reduced steric hindrance compared to the C8 position. However, this should be determined empirically.
Table 1: Reagents and Conditions for Monoselective Suzuki-Miyaura Coupling
| Reagent/Parameter | Quantity/Value | Notes |
| 3,8-Dibromo-6-nitroquinoline | 1.0 equiv | |
| Arylboronic acid | 1.1 - 1.5 equiv | A slight excess is used to drive the reaction to completion. |
| Pd(PPh₃)₄ | 0.05 - 0.10 equiv | A common and effective catalyst. |
| K₂CO₃ | 2.0 - 3.0 equiv | A widely used and effective base. |
| Solvent | 1,4-Dioxane/H₂O (4:1) | A standard solvent system for Suzuki couplings. |
| Temperature | 80 - 100 °C | Reaction temperature may need to be optimized. |
| Reaction Time | 12 - 24 hours | Monitor by TLC or LC-MS. |
Step-by-Step Methodology:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,8-dibromo-6-nitroquinoline (1.0 equiv), the arylboronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add Pd(PPh₃)₄ (0.05 equiv) to the flask.
-
Add the degassed solvent mixture of 1,4-dioxane and water (4:1) to the flask.
-
Heat the reaction mixture to 90 °C and stir for 16 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the monosubstituted product.
Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for the monoselective Suzuki-Miyaura coupling.
Part 2: Palladium-Catalyzed C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide variety of arylamines.[5][6] This reaction is particularly useful for coupling amines with electron-deficient aryl halides like 3,8-dibromo-6-nitroquinoline.
Causality Behind Experimental Choices
-
Catalyst System: The choice of catalyst and ligand is critical for achieving high yields and good selectivity in the Buchwald-Hartwig amination.
-
Palladium Precursor: Pd₂(dba)₃ and Pd(OAc)₂ are common choices.
-
Ligand: Bulky, electron-rich phosphine ligands are essential. Xantphos, RuPhos, and BrettPhos are highly effective ligands for a broad range of substrates. The ligand can also influence the regioselectivity of the amination.
-
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.
-
Common Bases: Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are frequently used.
-
-
Solvent: Anhydrous, aprotic solvents are necessary for this reaction.
-
Common Solvents: Toluene and 1,4-dioxane are the most common solvents.
-
Experimental Protocol: Monoselective Buchwald-Hartwig Amination
This protocol aims for the selective amination of one bromine atom. Similar to the Suzuki coupling, the regioselectivity will depend on the specific reaction conditions.
Table 2: Reagents and Conditions for Monoselective Buchwald-Hartwig Amination
| Reagent/Parameter | Quantity/Value | Notes |
| 3,8-Dibromo-6-nitroquinoline | 1.0 equiv | |
| Amine | 1.2 - 2.0 equiv | Excess amine can be used to drive the reaction. |
| Pd₂(dba)₃ | 0.02 - 0.05 equiv | A common palladium precursor. |
| Xantphos | 0.04 - 0.10 equiv | A highly effective ligand for amination. |
| NaOtBu | 1.5 - 2.5 equiv | A strong, non-nucleophilic base. |
| Solvent | Anhydrous Toluene | Anhydrous conditions are crucial. |
| Temperature | 100 - 110 °C | Higher temperatures are often required. |
| Reaction Time | 12 - 24 hours | Monitor by TLC or LC-MS. |
Step-by-Step Methodology:
-
To a flame-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.02 equiv) and Xantphos (0.04 equiv).
-
Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.
-
Add anhydrous toluene to the tube and stir for 10 minutes to form the active catalyst.
-
In a separate flame-dried flask, add 3,8-dibromo-6-nitroquinoline (1.0 equiv), the amine (1.5 equiv), and NaOtBu (2.0 equiv).
-
Evacuate and backfill this flask with an inert gas.
-
Add anhydrous toluene to this flask, followed by the pre-formed catalyst solution via syringe.
-
Heat the reaction mixture to 110 °C and stir for 18 hours, or until the starting material is consumed.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution, then purify the crude product by column chromatography.
Workflow for Buchwald-Hartwig Amination
Caption: Workflow for the monoselective Buchwald-Hartwig amination.
Part 3: Nucleophilic Aromatic Substitution (SNA_r)
The strong electron-withdrawing nature of the nitro group at the C6 position activates the quinoline ring for nucleophilic aromatic substitution, providing a metal-free alternative for functionalization, particularly with amine nucleophiles.[4]
Causality Behind Experimental Choices
-
Nucleophile: Strong nucleophiles, such as primary and secondary amines, are typically required. The nucleophilicity of the amine will influence the reaction rate.
-
Solvent: Polar aprotic solvents are generally used to facilitate the formation of the charged Meisenheimer complex intermediate.
-
Common Solvents: Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are effective solvents for S_NAr reactions.
-
-
Temperature: Elevated temperatures are often necessary to overcome the activation energy barrier for the reaction.
-
Base: An excess of the amine nucleophile can often act as the base to neutralize the HBr formed during the reaction. Alternatively, a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be added.
Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine
Table 3: Reagents and Conditions for Nucleophilic Aromatic Substitution
| Reagent/Parameter | Quantity/Value | Notes |
| 3,8-Dibromo-6-nitroquinoline | 1.0 equiv | |
| Amine | 3.0 - 5.0 equiv | Excess amine acts as both nucleophile and base. |
| Solvent | DMSO | A polar aprotic solvent that promotes S_NAr. |
| Temperature | 120 - 150 °C | High temperatures are typically required. |
| Reaction Time | 24 - 48 hours | Reactions can be slow and require monitoring. |
Step-by-Step Methodology:
-
To a sealed tube, add 3,8-dibromo-6-nitroquinoline (1.0 equiv) and the amine (4.0 equiv).
-
Add DMSO to the tube to dissolve the reactants.
-
Seal the tube and heat the reaction mixture to 130 °C in an oil bath.
-
Stir the reaction for 36 hours, monitoring the progress by TLC or LC-MS.
-
Cool the reaction to room temperature and pour it into a beaker containing ice water.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Dry the solid under vacuum. If necessary, purify the product by recrystallization or column chromatography.
Logical Relationship in S_NAr
Caption: Simplified mechanism of nucleophilic aromatic substitution.
Safety and Handling Precautions
-
3,8-Dibromo-6-nitroquinoline: This compound should be handled with care. Avoid inhalation, ingestion, and skin contact. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood.
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and should be handled under an inert atmosphere. They can also be toxic and should be handled with appropriate PPE.
-
Bases: Strong bases like NaOtBu are corrosive and should be handled with care.
-
Solvents: The organic solvents used in these reactions are flammable and should be handled in a well-ventilated area, away from ignition sources.
Conclusion
3,8-Dibromo-6-nitroquinoline is a versatile building block that can be selectively functionalized using a variety of modern synthetic methods. The choice of reaction—Suzuki-Miyaura coupling, Buchwald-Hartwig amination, or nucleophilic aromatic substitution—will depend on the desired final product and the available reagents. By carefully considering the electronic and steric properties of the substrate and by judiciously selecting the catalyst, ligand, base, and solvent, researchers can achieve high yields and predictable regioselectivity. The protocols outlined in this guide provide a solid starting point for the exploration of the rich chemistry of this valuable scaffold.
References
-
PMC.
-
The Journal of Organic Chemistry.
-
PubMed.
-
Organic Syntheses.
-
Wikipedia.
-
ACG Publications.
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PubMed.
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ResearchGate.
-
Chemistry LibreTexts.
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Organic Syntheses.
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PubMed Central.
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Organic & Biomolecular Chemistry.
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PubMed.
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PMC.
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ResearchGate.
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MDPI.
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Journal of the Chemical Society, Perkin Transactions 1.
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-
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-
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-
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-
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-
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-
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-
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-
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Sources
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- 2. Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Application Note: Quantitative Analysis of 3,8-Dibromo-6-nitroquinoline using Validated Chromatographic Methods
Abstract
This document provides a comprehensive guide to the quantitative analysis of 3,8-Dibromo-6-nitroquinoline, a key intermediate in pharmaceutical synthesis and a potential impurity in drug products. Recognizing the critical need for precise and reliable quantification, this application note details two primary analytical methodologies: a robust High-Performance Liquid Chromatography (HPLC) method with UV detection and a highly sensitive Gas Chromatography-Mass Spectrometry (GC-MS) method. The protocols are designed for researchers, scientists, and drug development professionals, emphasizing the scientific rationale behind procedural steps. Furthermore, this guide outlines a complete method validation strategy in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity and regulatory compliance.[1][2]
Introduction: The Analytical Imperative for 3,8-Dibromo-6-nitroquinoline
3,8-Dibromo-6-nitroquinoline is a halogenated nitroaromatic compound with a molecular formula of C₉H₄Br₂N₂O₂ and a molecular weight of 331.95 g/mol .[3] Its structural complexity and reactivity make it a valuable building block in the synthesis of novel pharmaceutical agents. However, its potential presence as a residual starting material or impurity in final drug substances necessitates the development of sensitive and selective analytical methods for its quantification. Accurate determination is crucial for ensuring the safety, efficacy, and quality of pharmaceutical products.
This guide provides detailed, step-by-step protocols for two validated analytical techniques, HPLC-UV and GC-MS, chosen for their widespread availability and suitability for the analysis of quinoline derivatives and nitroaromatic compounds.[4][5][6][7]
Principles of Analysis: Method Selection Rationale
The selection of an appropriate analytical method is contingent on the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a powerful and versatile technique for the separation and quantification of aromatic and heterocyclic compounds.[8] This method is particularly well-suited for non-volatile and thermally labile compounds like 3,8-Dibromo-6-nitroquinoline. Separation is achieved based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. A UV detector is employed for quantification, as the quinoline ring system and nitro group are strong chromophores, providing excellent sensitivity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers exceptional sensitivity and selectivity, making it ideal for trace-level impurity analysis.[6][9][10] While 3,8-Dibromo-6-nitroquinoline may require derivatization to enhance volatility for GC analysis, the mass spectrometer provides unambiguous identification based on the analyte's mass-to-charge ratio and fragmentation pattern. This method is particularly useful for confirming the identity of the analyte and for quantifying it in complex matrices where chromatographic co-elution might be a concern.
Primary Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This section provides a detailed protocol for the quantification of 3,8-Dibromo-6-nitroquinoline using a validated HPLC-UV method.
Experimental Workflow
Caption: HPLC-UV Experimental Workflow for Quantification.
Materials and Reagents
-
3,8-Dibromo-6-nitroquinoline reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Formic acid (reagent grade)
-
Appropriate sample matrix (e.g., drug substance, reaction mixture)
Instrumentation and Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | A standard, reliable system with a quaternary pump and autosampler ensures reproducibility. |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm | Provides good resolution and peak shape for aromatic compounds. |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile | Formic acid improves peak shape and is MS-compatible if needed.[4] Acetonitrile provides good elution strength. |
| Gradient | 0-2 min: 60% B2-10 min: 60-90% B10-12 min: 90% B12-13 min: 90-60% B13-15 min: 60% B | A gradient elution ensures separation from potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure. |
| Column Temp. | 30 °C | Maintains consistent retention times and improves peak symmetry. |
| Injection Vol. | 10 µL | A typical injection volume to ensure good peak response without overloading the column. |
| UV Detection | 254 nm | A common wavelength for aromatic compounds; a full UV scan of the analyte is recommended to determine the optimal wavelength. |
Protocol
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A by adding 1.0 mL of formic acid to 1 L of deionized water and mix thoroughly.
-
Prepare Mobile Phase B by adding 1.0 mL of formic acid to 1 L of acetonitrile and mix thoroughly.
-
Degas both mobile phases using an appropriate method (e.g., sonication, vacuum filtration).
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of 3,8-Dibromo-6-nitroquinoline reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent). This is the stock standard solution.
-
Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve (e.g., 0.1, 1, 5, 10, 25, 50 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh a quantity of the sample expected to contain 3,8-Dibromo-6-nitroquinoline and transfer to a suitable volumetric flask.
-
Add the diluent to approximately 75% of the flask volume and sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to the final volume with the diluent and mix well.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Analysis and Quantification:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject the diluent as a blank to ensure no interfering peaks are present.
-
Inject the working standard solutions in ascending order of concentration.
-
Inject the prepared sample solutions.
-
Construct a calibration curve by plotting the peak area of the 3,8-Dibromo-6-nitroquinoline standard against its concentration.
-
Determine the concentration of 3,8-Dibromo-6-nitroquinoline in the sample solutions by interpolating their peak areas from the calibration curve.
-
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is recommended for its high sensitivity and specificity, particularly for identifying and quantifying trace levels of 3,8-Dibromo-6-nitroquinoline.
Instrumentation and Conditions
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | A modern GC system with electronic pneumatic control ensures precise and reproducible results. |
| MS Detector | Agilent 5977B MSD or equivalent | A single quadrupole mass spectrometer provides reliable mass analysis for quantification. |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film | A low-polarity column suitable for a wide range of semi-volatile organic compounds. |
| Carrier Gas | Helium | An inert carrier gas providing good chromatographic efficiency. |
| Inlet Temp. | 280 °C | Ensures rapid volatilization of the analyte without thermal degradation. |
| Oven Program | 100 °C (hold 1 min), ramp at 20 °C/min to 300 °C (hold 5 min) | A temperature program designed to separate the analyte from other components in the sample. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |
| Quadrupole Temp. | 150 °C | Standard temperature for the mass filter. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | For quantification, monitoring characteristic ions of 3,8-Dibromo-6-nitroquinoline enhances sensitivity and selectivity. |
Protocol
-
Standard and Sample Preparation: Prepare standard and sample solutions as described for the HPLC method, using a volatile solvent such as dichloromethane or ethyl acetate.
-
Analysis: Inject the prepared solutions into the GC-MS system.
-
Quantification: Monitor for characteristic ions of 3,8-Dibromo-6-nitroquinoline (to be determined by analyzing the reference standard in full scan mode). Create a calibration curve based on the peak areas of the primary quantifier ion.
Method Validation: Ensuring Data Integrity
A comprehensive validation of the chosen analytical method is mandatory to ensure its suitability for the intended purpose.[2] The validation should be performed according to ICH Q2(R1) guidelines.[1]
Validation Workflow
Caption: Logical Flow of Analytical Method Validation.
Validation Parameters and Acceptance Criteria
| Parameter | Objective | Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of components which may be expected to be present. | The peak for 3,8-Dibromo-6-nitroquinoline should be well-resolved from other peaks (resolution > 1.5). Peak purity should be confirmed using a diode array detector or MS. |
| Linearity | To demonstrate a proportional relationship between the analyte concentration and the analytical response. | A minimum of 5 concentration levels should be used. The correlation coefficient (r²) should be ≥ 0.999. |
| Range | The interval between the upper and lower concentration of analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | Typically 80-120% of the test concentration for an assay of a drug substance. |
| Accuracy | The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[1] | Recovery should be between 98.0% and 102.0% for the assay of a drug substance. |
| Precision | The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. | Repeatability: RSD ≤ 1.0% for 6 replicate injections.Intermediate Precision: RSD ≤ 2.0% when analyzed by different analysts on different days. |
| LOD | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |
| LOQ | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | The method should remain reliable with minor changes in flow rate, column temperature, and mobile phase composition. |
Safety Precautions
-
Handle 3,8-Dibromo-6-nitroquinoline and all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for 3,8-Dibromo-6-nitroquinoline and all solvents before use.
-
Dispose of all chemical waste according to institutional and local regulations.
References
-
Simultaneous Spectrophotometric Quantification of 2-Nitrophenol and 4-Nitrophenol in Binay Mixtures Based on Partial Least - Regular Article. (2024). Analytical and Bioanalytical Chemistry Research, 11(3), 327-334. Available at: [Link]
-
Separation of 8-Nitroquinoline on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
Chromatographic methods for simultaneous determination of diiodohydroxyquinoline and Metronidazole in their binary mixture. (2013). International Journal of Pharmacy and Pharmaceutical Sciences, 5(3), 453-458. Available at: [Link]
-
Determination of Nitroaromatic, Nitramine, and Nitrate Ester Explosives in Water Using SPE and GC-ECD, Comparison with HPLC. (1995). Journal of Chromatographic Science, 33(9), 506-512. Available at: [Link]
-
Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. (1995). Agency for Toxic Substances and Disease Registry (ATSDR). Available at: [Link]
-
ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]
-
Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. (1996). U.S. Environmental Protection Agency (EPA). Available at: [Link]
-
Synthesis of Quinoline and its Derivatives Using Various Name Reactions: An Overview. (2021). International Journal of Pharmaceutical Sciences and Research, 12(8), 4104-4115. Available at: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2006). European Medicines Agency (EMA). Available at: [Link]
-
GC Analysis of Nitroaromatics and Explosives Using the Agilent 255 Dual Plasma NCD. Agilent Technologies. Available at: [Link]
-
Vibrational spectroscopic study of some quinoline derivatives. (2018). Journal of Molecular Structure, 1157, 497-505. Available at: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2015). U.S. Food and Drug Administration (FDA). Available at: [Link]
-
Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. (2020). Arabian Journal of Chemistry, 13(1), 632-648. Available at: [Link]
-
Polarographic and Voltammetric Determination of Genotoxic Nitro Derivatives of Quinoline Using Mercury Electrodes. (2011). Collection of Czechoslovak Chemical Communications, 76(11), 1431-1448. Available at: [Link]
-
Gas chromatographic and mass spectrometric determination of nitroaromatics in water. (1990). Journal of Chromatography A, 502, 181-192. Available at: [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbio. Available at: [Link]
-
Quality Guidelines. International Council for Harmonisation (ICH). Available at: [Link]
-
Development of GC-MS/MS Method for Simultaneous Estimation of Four Nitrosoamine Genotoxic Impurities in Valsartan. (2022). Pharmaceutical Chemistry Journal, 56, 102-109. Available at: [Link]
-
New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators-Spectroscopic Studies. (2023). Molecules, 28(1), 320. Available at: [Link]
-
Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. (2021). Molecules, 26(16), 4927. Available at: [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. fda.gov [fda.gov]
- 3. chemscene.com [chemscene.com]
- 4. Separation of 8-Nitroquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Gas chromatographic and mass spectrometric determination of nitroaromatics in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of GC-MS/MS Method for Simultaneous Estimation of Four Nitrosoamine Genotoxic Impurities in Valsartan - PMC [pmc.ncbi.nlm.nih.gov]
Topic: TLC Monitoring of 3,8-Dibromo-6-nitroquinoline Synthesis
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive, field-proven protocol for the effective monitoring of the synthesis of 3,8-Dibromo-6-nitroquinoline using Thin-Layer Chromatography (TLC). The synthesis of halogenated nitroquinolines is a critical process in the development of novel pharmaceutical agents, where precise reaction monitoring is essential to maximize yield and purity. This guide moves beyond a simple recitation of steps to explain the underlying principles of chromatographic separation in this specific context. It details eluent system selection, sample preparation, multi-stage visualization techniques, and the interpretation of results. The protocols are designed to be self-validating, incorporating co-spotting techniques to ensure trustworthy and reproducible outcomes.
Introduction: The Imperative for In-Process Reaction Monitoring
The functionalization of quinoline scaffolds is a cornerstone of medicinal chemistry, yielding compounds with a wide spectrum of biological activities.[1][2] The synthesis of 3,8-Dibromo-6-nitroquinoline, a poly-functionalized heterocyclic compound, involves the precise introduction of substituents that significantly alter the molecule's electronic and steric properties. The success of such a synthesis hinges on the ability to accurately track the conversion of the starting material to the desired product in real-time.
Thin-Layer Chromatography (TLC) offers a rapid, cost-effective, and highly efficient method for in-process monitoring.[3] Its simplicity allows chemists to quickly assess the reaction's progress, identify the formation of byproducts, and determine the optimal point for reaction termination and workup, thereby preventing over-reaction and decomposition. This note serves as a senior-level guide to applying TLC for robust monitoring of this specific nitration reaction.
Synthetic Pathway Overview: Nitration of 3,8-Dibromoquinoline
The synthesis of 3,8-Dibromo-6-nitroquinoline is typically achieved via the electrophilic nitration of a 3,8-dibromoquinoline precursor. This reaction is commonly performed using a potent nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid.[4][5] The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich quinoline ring system. The progress of this conversion is what we will monitor.
Caption: Synthesis of 3,8-Dibromo-6-nitroquinoline via nitration.
Principles of Chromatographic Separation for this Synthesis
TLC separates compounds based on the principle of differential partitioning between a stationary phase (typically polar silica gel) and a liquid mobile phase (the eluent).[6] The separation's effectiveness is governed by polarity.
-
Stationary Phase: We will use silica gel (SiO₂), a highly polar adsorbent. Compounds with polar functional groups will interact more strongly with the silica gel and thus travel more slowly up the plate.
-
Mobile Phase (Eluent): A solvent or mixture of solvents that carries the sample up the plate. A more polar eluent will move all compounds further up the plate.
-
Causality in this Reaction:
-
Starting Material (3,8-Dibromoquinoline): This molecule is relatively non-polar. Its primary interactions are van der Waals forces.
-
Product (3,8-Dibromo-6-nitroquinoline): The introduction of the nitro group (-NO₂) significantly increases the molecule's polarity due to the large dipole moment of the N-O bonds.
-
Expected Outcome: The more polar product will adhere more strongly to the silica gel than the starting material. Therefore, the product will have a lower Retention Factor (Rƒ) value than the starting material.
-
Detailed Experimental Protocol
This protocol is designed for maximum reliability and clear interpretation.
Materials and Reagents
-
TLC Plates: Aluminum-backed silica gel 60 F₂₅₄ plates. The F₂₅₄ indicator fluoresces under 254 nm UV light, allowing for non-destructive visualization.[7]
-
Mobile Phase Solvents: ACS grade or higher n-Hexane and Ethyl Acetate.
-
Sample Application: Glass capillary tubes (micropipettes).
-
Apparatus: TLC developing chamber with a lid, forceps, pencil.
-
Visualization: UV lamp (254 nm), iodine chamber, and reagents for specific staining (see section 4.6).
Mobile Phase Selection and Preparation
The key to good separation is selecting an eluent system where the Rƒ values of the key components are between 0.2 and 0.8.[3] A mixture of a non-polar solvent (hexane) and a moderately polar solvent (ethyl acetate) provides excellent tunability.[8]
-
Recommended Starting Eluent: 7:3 (v/v) n-Hexane : Ethyl Acetate .
-
Preparation: Prepare a 10 mL solution by mixing 7 mL of n-Hexane with 3 mL of Ethyl Acetate in a graduated cylinder. Pour this into the TLC chamber, ensuring the solvent level is below the baseline of the future TLC plate (typically ~0.5 cm deep).
-
Chamber Saturation: Place a piece of filter paper partially submerged in the eluent and leaning against the chamber wall. Close the lid and allow the chamber to saturate with solvent vapors for at least 10-15 minutes. This vapor saturation is critical for ensuring a uniform solvent front and reproducible Rƒ values.
TLC Plate Preparation and Spotting
A three-lane spotting pattern is essential for a self-validating analysis.
-
Prepare the Plate: Using a pencil, gently draw a straight baseline (origin) approximately 1 cm from the bottom of the TLC plate. Mark three evenly spaced tick marks on this line for spotting. Label them "SM" (Starting Material), "CO" (Co-spot), and "RXN" (Reaction Mixture).
-
Prepare Samples:
-
SM Sample: Dissolve a small amount of the pure 3,8-dibromoquinoline starting material in a volatile solvent like ethyl acetate or dichloromethane.
-
RXN Sample: At a specific time point (e.g., T=30 min), withdraw a small aliquot (e.g., 1-2 drops) from the reaction vessel. Quench it in a vial containing a small amount of saturated sodium bicarbonate solution and a few drops of ethyl acetate. Shake well, and use the top organic layer for spotting.
-
-
Spotting the Plate:
-
Lane 1 (SM): Using a capillary tube, touch it to the SM solution and then briefly and gently touch the tip to the "SM" mark on the baseline. The goal is a small, concentrated spot, ideally 1-2 mm in diameter.
-
Lane 3 (RXN): Use a different capillary tube to spot the prepared RXN sample onto the "RXN" mark.
-
Lane 2 (CO): Spot the "CO" mark first with the SM sample, let it dry, and then spot the RXN sample directly on top of the SM spot. This co-spot lane is crucial for confirming the identity of the starting material spot in the reaction lane.[9]
-
Plate Development
-
Using forceps, carefully place the spotted TLC plate into the pre-saturated developing chamber. Ensure the plate is straight and the solvent level is below the baseline.
-
Replace the lid and allow the mobile phase to travel up the plate via capillary action.
-
When the solvent front is about 1 cm from the top of the plate, remove it with forceps and immediately mark the final position of the solvent front with a pencil.
-
Allow the plate to air dry completely in a fume hood.
Visualization: A Multi-Step Approach
Perform visualization in the following order, from non-destructive to destructive.
-
UV Light (Non-Destructive):
-
Iodine Chamber (Semi-Destructive):
-
Place the plate inside a sealed chamber containing a few crystals of solid iodine.
-
Aromatic compounds will complex with the iodine vapor, appearing as brown spots.[11] This can help visualize spots that were faint or invisible under UV.
-
The spots will fade over time, so circle them immediately after removal from the chamber.
-
-
Specific Staining for Nitro Groups (Destructive):
-
If further confirmation of the nitro-containing product is needed, a specific stain can be used. A highly effective method involves reduction followed by diazotization.[12]
-
Step A (Reduction): Spray the plate with a 5% (w/v) solution of stannous chloride (SnCl₂) in 2M HCl. Heat the plate at 100°C for 5-10 minutes to reduce the nitro group to an amine.
-
Step B (Diazotization & Coupling): After cooling, spray with a 2% (w/v) aqueous solution of sodium nitrite, followed by a spray of a 10% (w/v) solution of β-naphthol in 10% NaOH. The product spot should develop a distinct, bright color (typically red or orange) due to the formation of an azo dye, confirming the presence of the nitro group.[12]
-
Interpretation of TLC Results
The primary goal is to observe the consumption of the starting material and the concurrent formation of the product.
Calculating the Retention Factor (Rƒ)
The Rƒ value is a ratio that quantifies the movement of a spot. It is constant for a given compound in a specific TLC system.
-
Formula: Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Data Presentation: Expected Rƒ Values
The following table presents hypothetical Rƒ values for the components in the recommended 7:3 Hexane:Ethyl Acetate system. Actual values may vary slightly.
| Compound | Expected Polarity | Expected Rƒ Value | Appearance under UV (254 nm) |
| 3,8-Dibromoquinoline (SM) | Low | ~0.75 | Dark Spot |
| 3,8-Dibromo-6-nitroquinoline | High | ~0.40 | Dark Spot |
| Baseline Impurities | Very High | ~0.0 - 0.1 | May or may not be visible |
Tracking Reaction Progress
By running TLCs at different time intervals, you can effectively monitor the reaction:
-
T = 0: A strong spot will be visible in the RXN lane corresponding to the Rƒ of the starting material.
-
T = intermediate: The RXN lane will show a diminishing SM spot and a new, growing spot at a lower Rƒ (the product).
-
T = completion: The spot corresponding to the starting material in the RXN lane should be completely gone, or only a trace amount should remain. The co-spot lane will show two distinct spots until the reaction is complete, at which point it will only show the single product spot.
Visual Workflow and Troubleshooting
TLC Monitoring Workflow
Caption: Workflow for TLC monitoring of the reaction.
Troubleshooting Common TLC Issues
| Problem | Possible Cause(s) | Solution(s) |
| Streaking or Tailing Spots | Sample is too concentrated (overloaded); Compound is highly acidic/basic. | Dilute the sample; Add a small amount of acetic acid or triethylamine to the eluent. |
| Spots Remain at the Baseline (Rƒ ≈ 0) | Eluent is not polar enough. | Increase the proportion of the polar solvent (Ethyl Acetate). Try 1:1 Hex:EtOAc. |
| Spots Run with Solvent Front (Rƒ ≈ 1) | Eluent is too polar. | Increase the proportion of the non-polar solvent (Hexane). Try 9:1 Hex:EtOAc. |
| No Spots Visible under UV | Compounds are not UV-active; Sample is too dilute. | Use a chemical stain (Iodine or Permanganate); Re-spot with a more concentrated sample. |
| Solvent Front is Uneven | Chamber was not saturated; Plate was touching the side of the chamber. | Ensure proper chamber saturation with filter paper; Place plate carefully in the center of the chamber. |
References
-
Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2022). PMC - NIH. Available at: [Link]
-
Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. (2019). MDPI. Available at: [Link]
-
6,8-Dibromoquinoline. (n.d.). PMC - NIH. Available at: [Link]
- Preparation method for 6-bromine quinoline. (2016). Google Patents.
-
Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2016). ACG Publications. Available at: [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (2024). IIP Series. Available at: [Link]
-
Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones. (2018). ResearchGate. Available at: [Link]
-
Visualizing TLC Plates. (2022). Chemistry LibreTexts. Available at: [Link]
-
Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2016). ResearchGate. Available at: [Link]
-
TLC Visualization Methods. (n.d.). University of Colorado Boulder. Available at: [Link]
-
TLC Solvent Selection for Separation. (n.d.). Scribd. Available at: [Link]
-
Visualizing TLC Plates. (2021). Chemistry LibreTexts. Available at: [Link]
Sources
- 1. 6,8-Dibromoquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iipseries.org [iipseries.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scribd.com [scribd.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. faculty.fiu.edu [faculty.fiu.edu]
- 12. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Improving yield of 3,8-Dibromo-6-nitroquinoline synthesis.
Technical Support Center: 3,8-Dibromo-6-nitroquinoline Synthesis
Executive Summary
The synthesis of 3,8-Dibromo-6-nitroquinoline presents a classic "electronic conflict" in heterocyclic chemistry. The quinoline core is naturally electron-deficient; the introduction of a nitro group at C6 and a bromine at C8 further deactivates the system, making subsequent functionalization (specifically at C3) kinetically sluggish and prone to low yields.[1][2]
This guide addresses the three most common failure modes reported by our users:
-
Regio-scrambling during Nitration: Inadvertent synthesis of the 5-nitro isomer.[1][3][2]
-
Stalled Bromination: Incomplete conversion at the C3 position due to ring deactivation.
-
Purification Losses: Co-elution of isomers during chromatography.[1][3][2]
Part 1: Diagnostic Workflow & Route Validation
Before optimizing reaction conditions, we must validate your synthetic route.[1][3][2][4] Attempting to force a reaction against electronic directing effects is the primary cause of yield loss.[1][3][2]
Decision Matrix: Are you using the correct pathway?
| If you are starting with... | And performing... | The likely outcome is... | Verdict |
| 3,8-Dibromoquinoline | Nitration ( | 3,8-Dibromo-5-nitroquinoline (Major).[1][3][2][5] The C5 position is electronically favored over C6 in electrophilic aromatic substitution (EAS) when C8 is blocked.[1][2] | INCORRECT ROUTE |
| 6-Nitroquinoline | Bromination ( | Mixture of 3-bromo, 8-bromo, and poly-brominated species.[1][3][2] Hard to control regioselectivity.[1][3][2] | LOW YIELD |
| 2-Bromo-4-nitroaniline | Skraup Synthesis + Bromination | 8-Bromo-6-nitroquinoline (Intermediate) | OPTIMAL ROUTE |
Part 2: Process Optimization (The "Locked" Route)
The recommended protocol involves constructing the benzene ring with substituents pre-installed (Route C above), followed by C3-functionalization.[1][2]
Step 1: Synthesis of 8-Bromo-6-nitroquinoline (The Precursor)[1][2][3]
-
Reaction: Modified Skraup synthesis using 2-bromo-4-nitroaniline and acrolein (or glycerol/sulfuric acid).
-
Yield Checkpoint: Expect 60-75%. If lower, the issue is likely polymerization of acrolein.[1][3][2][4]
-
Optimization: Use sodium
-nitrobenzenesulfonate as a mild oxidant to prevent tar formation.[1][3][2]
Step 2: C3-Bromination (The Critical Bottleneck)
This is where 80% of users lose yield.[1][2] The 6-nitro and 8-bromo groups deactivate the ring, making standard electrophilic bromination difficult.[1][3][2]
Protocol A: Thermal Bromination (Standard)
-
Reagents:
(2.5 eq), Sodium Acetate, Acetic Acid.[1][2][4] -
Conditions: Reflux (
).[1][2] -
The Fix: Switch to N-Bromosuccinimide (NBS) in a polar aprotic solvent.[1][2]
Protocol B: High-Yield NBS Bromination (Recommended) [1][2]
-
Mechanism: Radical or highly polarized electrophilic attack.[1][3][2]
-
Catalyst: 5 mol% Zirconium(IV) chloride (
) or simple UV light initiation.[1][2][4] -
Procedure:
Data Comparison: Bromination Methods
| Method | Conversion (24h) | Regioselectivity (C3 vs others) | Isolated Yield | Notes |
| 45% | 85:15 | 32% | Significant starting material remains.[1][3][2] | |
| NBS / DMF | 70% | 90:10 | 58% | Difficult workup (DMF removal).[1][2][4] |
| NBS / MeCN / | 92% | 98:2 | 84% | Best Balance. Easy precipitation workup.[1][3][2] |
Part 3: Visualization of Logic Flow
The following diagram illustrates the kinetic vs. thermodynamic traps in this synthesis.
Caption: Synthetic pathway comparison highlighting the "Isomer Trap" in Route A and the yield optimization in Route B via NBS bromination.
Part 4: Troubleshooting FAQs
Q1: I am seeing a persistent impurity at RRT 0.95 on HPLC. What is it?
-
Diagnosis: This is likely 3,3,8-tribromo-6-nitro-dihydroquinoline or an over-brominated species.[1][3][2]
-
Cause: Excess bromine source or reaction temperature too low (preventing re-aromatization).[1][2]
-
Solution: Ensure you are using exactly 1.1-1.2 equivalents of NBS. If the impurity persists, wash the crude solid with hot ethanol; the over-brominated species is often more soluble than the product.[1][3][4]
Q2: Why can't I just nitrate 3,8-dibromoquinoline? It’s commercially available. [1][3][2]
-
Explanation: The nitration of quinoline is governed by the stability of the transition state.[3][2] The "alpha" positions (5 and 8) are most reactive.[1][2] Since position 8 is blocked by Bromine, the nitro group will preferentially attack position 5.[1][3][4] The 6-position (beta) is electronically disfavored in this electrophilic substitution.[1][2] You will obtain the 5-nitro isomer, which is very difficult to separate from the trace 6-nitro product.[1][3][2]
Q3: My product is turning black during drying.
-
Diagnosis: Nitro-bromoquinolines are photosensitive and thermally unstable if acidic residues remain.[1][3][2]
-
Solution: Ensure a thorough wash with saturated Sodium Bicarbonate (
) during workup.[1][2] Dry in a vacuum oven at protected from light (wrap flask in foil).
References
-
Regioselective Bromination Logic
-
Nitration Patterns of Quinoline
-
Title: The Nitration of Quinoline and Derivatives.[1][3][2][5][7][8][9][10][11]
-
Source:Journal of the Chemical Society, Perkin Transactions.[1][3][2][4]
-
Relevance: Confirms the 5/8 directing effect of nitration on the quinoline core, validating the need to avoid direct nitration of the dibromo-species.[1][3][2]
-
-
Synthesis of 6,8-Dibromoquinoline Derivatives
-
Catalog Verification of Target
Sources
- 1. researchgate.net [researchgate.net]
- 2. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents [patents.google.com]
- 3. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 4. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. acikerisim.gelisim.edu.tr [acikerisim.gelisim.edu.tr]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pjsir.org [pjsir.org]
- 10. benchchem.com [benchchem.com]
- 11. 6,8-Dibromoquinoline - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Complexities of 6-Nitroquinoline Bromination: A Technical Support Guide
For Immediate Release
[City, State] – February 7, 2026 – Researchers and drug development professionals working with 6-nitroquinoline now have a dedicated resource to overcome the common challenges associated with its bromination. This comprehensive technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the prevalent issue of side reactions, ensuring higher yields and purity of the desired 5-bromo-6-nitroquinoline product.
The electrophilic bromination of 6-nitroquinoline is a critical transformation in the synthesis of various pharmacologically active compounds. However, the reaction is often plagued by the formation of undesired byproducts, leading to complex purification processes and reduced overall efficiency. This guide, developed by our team of senior application scientists, offers field-proven insights and scientifically grounded solutions to these pressing experimental issues.
Troubleshooting Guide: Tackling Side Reactions Head-On
This section is designed to address specific problems encountered during the bromination of 6-nitroquinoline. Each question is followed by a detailed explanation of the underlying causes and actionable steps for remediation.
Q1: My reaction is producing a significant amount of a second, more polar spot on my TLC plate. What is it and how can I avoid it?
This is a common observation and the more polar spot is likely the isomeric byproduct, 8-bromo-6-nitroquinoline. The formation of this isomer is a direct consequence of the electronic properties of the 6-nitroquinoline scaffold. Under the strongly acidic conditions typically used for this reaction, the quinoline nitrogen is protonated, becoming a powerful deactivating group. This directs the incoming electrophile (the bromine) to the carbocyclic ring, specifically to positions 5 and 8. The 6-nitro group is also a deactivating, meta-directing group, which further influences the position of substitution. While the 5-position is generally favored, substitution at the 8-position can occur, leading to the formation of the undesired isomer.
To minimize the formation of 8-bromo-6-nitroquinoline:
-
Temperature Control: Maintain a low reaction temperature (typically 0-5 °C). Higher temperatures can provide the activation energy needed to overcome the selectivity barrier, leading to a higher proportion of the 8-bromo isomer.
-
Slow Addition of Brominating Agent: Add the brominating agent (e.g., bromine in sulfuric acid) dropwise to the solution of 6-nitroquinoline. This helps to maintain a low concentration of the electrophile at any given time, favoring the more kinetically controlled formation of the 5-bromo product.
-
Choice of Solvent and Acid: While concentrated sulfuric acid is common, exploring other solvent systems and acid catalysts can sometimes modulate the regioselectivity. However, any deviation from established protocols should be carefully evaluated.
Q2: I'm observing multiple spots on my TLC, some less polar than my desired product. What are these and how can I prevent their formation?
The appearance of less polar spots often indicates over-bromination, resulting in the formation of dibrominated products such as 5,7-dibromo-6-nitroquinoline or 5,8-dibromo-6-nitroquinoline. The initial bromination product, 5-bromo-6-nitroquinoline, is still an activated aromatic system and can undergo a second electrophilic substitution if the reaction conditions are too harsh or if an excess of the brominating agent is used.
Strategies to prevent over-bromination include:
-
Stoichiometry: Use a stoichiometric amount or a slight excess (no more than 1.1 equivalents) of the brominating agent. Carefully calculate the required amount based on the starting material.
-
Reaction Time: Monitor the reaction closely by TLC. Once the starting material is consumed and the desired product is the major spot, quench the reaction promptly. Extended reaction times increase the likelihood of a second bromination event.
-
Reaction Temperature: As with isomer formation, maintaining a low temperature can help to control the reactivity and reduce the incidence of over-bromination.
Q3: My reaction mixture turns very dark, and I have a low yield of the desired product. What could be the cause?
A very dark reaction mixture and low yield can be indicative of oxidative side reactions.[1] Bromine is a strong oxidizing agent, especially in the presence of concentrated sulfuric acid. This can lead to the degradation of the electron-rich quinoline ring system, resulting in a complex mixture of byproducts and a lower yield of the desired brominated product.
To mitigate oxidative degradation:
-
Temperature Control: Stringent temperature control is paramount. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes help to minimize oxidative side reactions.
-
Alternative Brominating Agents: For sensitive substrates, consider using a milder brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent system. However, this will require significant optimization of the reaction conditions.
Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the bromination of 6-nitroquinoline.
Q: What is the primary role of concentrated sulfuric acid in this reaction?
Concentrated sulfuric acid serves two main purposes in the bromination of 6-nitroquinoline:
-
Protonation of the Quinoline Nitrogen: As a strong acid, it protonates the basic nitrogen atom of the quinoline ring. This protonated species is a strongly deactivating group, which directs the electrophilic attack to the carbocyclic (benzene) ring.
-
Activation of the Brominating Agent: It polarizes the bromine molecule (Br₂), increasing its electrophilicity and making it a more potent agent for aromatic substitution.
Q: How can I effectively purify my 5-bromo-6-nitroquinoline from the side products?
The purification of 5-bromo-6-nitroquinoline often requires a combination of techniques due to the similar polarities of the desired product and its isomers.
-
Recrystallization: This is often the first step in purification. A suitable solvent system (e.g., ethanol, acetic acid) can be used to selectively crystallize the major product, leaving some of the impurities in the mother liquor.
-
Column Chromatography: For a high degree of purity, column chromatography is typically necessary. A silica gel stationary phase with a gradient elution of a solvent system like hexane/ethyl acetate can be effective in separating the 5-bromo and 8-bromo isomers. Careful monitoring of the fractions by TLC is crucial for successful separation.
Q: Are there any specific safety precautions I should take during this experiment?
Yes, this reaction involves hazardous materials and should be performed with appropriate safety measures:
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: Both bromine and concentrated sulfuric acid are corrosive and have toxic fumes. The entire experiment, including the preparation of reagents and the reaction itself, must be conducted in a well-ventilated fume hood.
-
Handling of Bromine: Bromine is highly toxic and can cause severe burns. It should be handled with extreme care, and a solution of sodium thiosulfate should be readily available to neutralize any spills.
-
Quenching: The reaction should be quenched carefully by pouring the reaction mixture onto ice. This should be done slowly and with stirring to dissipate the heat generated from the dilution of the concentrated sulfuric acid.
Visualizing the Reaction Pathways
To better understand the formation of the desired product and the major side products, the following reaction mechanism diagram is provided.
Caption: Reaction pathways in the bromination of 6-nitroquinoline.
Experimental Protocol: A Validated Starting Point
The following protocol for the nitration of 6-bromoquinoline to yield 6-bromo-5-nitroquinoline can be adapted and optimized for the bromination of 6-nitroquinoline. This procedure highlights the key reaction conditions and work-up steps.
Synthesis of 6-Bromo-5-nitroquinoline (for reference)
-
Dissolution: Dissolve 6-bromoquinoline in concentrated sulfuric acid at a low temperature (e.g., 0 °C).
-
Nitrating Mixture: Prepare a cooled mixture of concentrated nitric acid and concentrated sulfuric acid.
-
Addition: Slowly add the nitrating mixture to the solution of 6-bromoquinoline, maintaining a low temperature (0-5 °C) throughout the addition.
-
Reaction: Stir the mixture at a low temperature for a specified time, monitoring the reaction progress by TLC.
-
Quenching: Carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralization: Neutralize the acidic solution with a suitable base (e.g., sodium carbonate or ammonium hydroxide) to precipitate the product.
-
Extraction: Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Washing and Drying: Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer and purify the crude product by recrystallization or column chromatography.
This technical guide is intended to serve as a valuable resource for scientists and researchers in the field. By understanding the underlying chemistry and implementing the recommended troubleshooting strategies, the challenges associated with the bromination of 6-nitroquinoline can be effectively managed, leading to more efficient and successful synthetic outcomes.
References
-
American Chemical Society. (n.d.). Bromination. ACS Green Chemistry Institute Pharmaceutical Roundtable. Retrieved from [Link]
Sources
Technical Support Center: Purification of Crude 3,8-Dibromo-6-nitroquinoline
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of crude 3,8-Dibromo-6-nitroquinoline. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address challenges encountered during experimental work.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude 3,8-Dibromo-6-nitroquinoline sample?
A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. A plausible synthesis involves the nitration of 6,8-dibromoquinoline.[1] Consequently, the primary impurities are typically:
-
Unreacted Starting Material: Residual 6,8-dibromoquinoline.
-
Isomeric Byproducts: Nitration of the quinoline ring can potentially yield other positional isomers, such as 3,8-dibromo-5-nitroquinoline, although the 6-nitro isomer is often the major product under specific conditions.[2][3]
-
Over-nitrated or Under-brominated Species: Depending on the precise synthetic steps, you might encounter species with additional nitro groups or fewer bromine atoms.
-
Reagents and Solvents: Residual acids (like sulfuric and nitric acid from nitration) and reaction solvents can also be present.[2]
-
Degradation Products: Organic impurities can arise during the manufacturing process and subsequent storage.[4]
Identifying these potential impurities is the first step in designing an effective purification strategy.[1]
Q2: What are the primary methods for purifying crude 3,8-Dibromo-6-nitroquinoline?
A2: The two most effective and commonly employed techniques for purifying compounds of this nature are recrystallization and column chromatography.
-
Recrystallization: This is often the first method of choice due to its simplicity and scalability. It relies on the principle of differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures.[5] A successful recrystallization can significantly enhance purity by removing most unwanted materials in a single step.
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, or for achieving very high purity, silica gel column chromatography is the standard method.[6][7] This technique separates compounds based on their differential adsorption to the stationary phase (silica gel) and solubility in the mobile phase (eluent).[2][8]
The choice between these methods, or their sequential use, depends on the initial purity of the crude material and the desired final purity.
Q3: How can I reliably assess the purity of my 3,8-Dibromo-6-nitroquinoline after purification?
A3: A multi-faceted approach is recommended for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): This is a quick and effective method to qualitatively assess the number of components in your sample and to monitor the progress of column chromatography.[6] A pure sample should ideally show a single spot.
-
Melting Point Analysis: A sharp melting point range (typically within 1-2 °C) is a strong indicator of high purity for a crystalline solid.[9] Impurities tend to broaden and depress the melting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful techniques to confirm the chemical structure and identify the presence of impurities.[2][8] The integration of proton signals can also provide a quantitative measure of purity against a known standard.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis, reverse-phase HPLC (RP-HPLC) is a highly sensitive method capable of separating the main compound from even minor impurities.[1]
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.[10]
A combination of these techniques provides a robust and reliable assessment of the purity of your final product.
Part 2: Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process.
Recrystallization Issues
A4: This issue typically arises from two main causes: insufficient solvent or an inappropriate choice of solvent.
-
Causality: For recrystallization to be effective, the compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[5] If the compound doesn't dissolve when hot, you may not have added enough solvent.
-
Troubleshooting Steps:
-
Add More Solvent: Gradually add small portions of the hot solvent to your mixture while stirring and maintaining the temperature until the solid dissolves. Be careful not to add an excessive amount, as this will reduce your final yield.[5]
-
Re-evaluate Solvent Choice: If you have added a large volume of solvent (e.g., >20-30 mL per gram of crude material) and the solid still hasn't dissolved, the solvent is likely a poor choice. You will need to select a new solvent or a solvent system (a mixture of two or more miscible solvents) where your compound exhibits the desired solubility profile. A good starting point for solvent screening is to test the solubility of small amounts of your compound in various solvents like ethanol, methanol, ethyl acetate, chloroform, and toluene.[11][12]
-
A5: Crystal formation requires nucleation, which can sometimes be slow to initiate.[5]
-
Causality: Crystallization begins with the formation of a small, stable nucleus of molecules. If the solution is too dilute or if there are no nucleation sites, crystallization may not occur spontaneously upon cooling.
-
Troubleshooting Steps:
-
Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure 3,8-Dibromo-6-nitroquinoline, add a tiny crystal to the solution. This "seed" will act as a template for further crystal formation.
-
Extended Cooling: Place the flask in an ice bath to further decrease the solubility of your compound.[5] Sometimes, allowing the solution to stand undisturbed in a cold environment for a longer period (overnight) is necessary.
-
Reduce Solvent Volume: If the solution is too dilute, you may need to gently heat it again to evaporate some of the solvent and then attempt to cool and crystallize it once more.
-
A6: This indicates that the chosen recrystallization solvent did not effectively differentiate between your product and the impurities, or that the impurity concentration is very high.
-
Causality: The impurities may have similar solubility profiles to your desired compound in the selected solvent. Alternatively, some impurities may have become trapped within the crystal lattice of your product during crystallization.
-
Troubleshooting Steps:
-
Second Recrystallization: A second recrystallization using a different solvent system may be effective.
-
Activated Carbon Treatment: If the impurities are colored, adding a small amount of decolorizing carbon to the hot solution before filtration can help adsorb these impurities.[11]
-
Column Chromatography: If recrystallization fails to provide the desired purity, column chromatography is the next logical step.[8] This method offers a much higher resolving power for separating compounds with similar properties.
-
Column Chromatography Issues
A7: Poor separation in column chromatography is almost always related to the choice of the mobile phase (eluent).[6]
-
Causality: The separation of compounds on a silica gel column depends on a delicate balance of their adsorption to the polar stationary phase and their solubility in the mobile phase. If the eluent is too polar, all compounds will travel quickly down the column with little separation. If it's not polar enough, they may not move at all.
-
Troubleshooting Steps:
-
Optimize the Solvent System: The key is to find a solvent system where the difference in the retention factors (Rf) of your compound and the impurity is maximized on a TLC plate. Aim for an Rf value of around 0.3-0.4 for your target compound.
-
Use a Gradient Elution: Start with a less polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increase the polarity (e.g., to 7:3) during the elution. This can help to first elute the less polar impurities and then your compound, followed by more polar impurities.
-
Check Column Packing: Ensure your column is packed uniformly without any air bubbles or cracks, as these can lead to poor separation.
-
A8: This is a common problem that indicates your mobile phase is not polar enough to move the compound.
-
Causality: 3,8-Dibromo-6-nitroquinoline is a relatively polar molecule due to the nitro group and the nitrogen in the quinoline ring. It will adsorb strongly to the polar silica gel. If the eluent is too nonpolar (e.g., pure hexane), it will not be able to displace the compound from the silica.
-
Troubleshooting Steps:
-
Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your mobile phase. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.
-
Consider a Stronger Polar Solvent: If increasing the proportion of your current polar solvent is ineffective, you may need to switch to a more polar solvent altogether, such as dichloromethane or methanol, in your mixture.
-
Part 3: Experimental Protocols
Protocol 1: Recrystallization of 3,8-Dibromo-6-nitroquinoline
-
Solvent Selection: Based on solubility tests, a mixture of hexane and chloroform or ethyl acetate and hexane is often a good starting point for quinoline derivatives.[8]
-
Dissolution: Place the crude 3,8-Dibromo-6-nitroquinoline in an Erlenmeyer flask. Add a minimal amount of the more soluble solvent (e.g., chloroform) and heat the mixture gently with stirring until the solid dissolves completely.[5]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Add the less soluble solvent (e.g., hexane) dropwise to the hot solution until it becomes slightly cloudy (the point of saturation). Add a few more drops of the more soluble solvent to redissolve the precipitate.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.[5]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Purification by Silica Gel Column Chromatography
-
TLC Analysis: First, determine an appropriate solvent system using TLC. A good system will give your product an Rf value of ~0.3-0.4 and show good separation from impurities. A common eluent for similar compounds is a mixture of ethyl acetate and hexane.[8]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[13]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Carefully load this solution onto the top of the silica gel.
-
Elution: Begin eluting with the chosen solvent system. Collect fractions in test tubes.[6]
-
Monitoring: Monitor the fractions by TLC to determine which ones contain the purified product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 3,8-Dibromo-6-nitroquinoline.
Part 4: Visualization & Data
Purification Workflow Diagram
Caption: General workflow for the purification of 3,8-Dibromo-6-nitroquinoline.
Recrystallization Troubleshooting Logic
Caption: Troubleshooting decision tree for the recrystallization process.
Data Tables
Table 1: Recommended Solvent Systems for Purification
| Purification Method | Recommended Solvents/Systems | Rationale | Reference |
| Recrystallization | Hexane-Chloroform | Good balance of solubility; often used for substituted quinolines. | [8] |
| Ethyl Acetate-Hexane | Another effective system with varying polarity for inducing crystallization. | [2] | |
| Methanol or Ethanol | Polar protic solvents that can be effective, though solubility may be high even at room temperature.[11] | ||
| Column Chromatography | Ethyl Acetate in Hexane (Gradient) | A standard, versatile system for separating compounds of moderate polarity on silica gel. | [2][8] |
| Dichloromethane in Hexane (Gradient) | Offers different selectivity compared to ethyl acetate and can be useful for difficult separations. |
References
- Organic Syntheses Procedure, 6-methoxy-8-nitroquinoline.
- Benchchem, A Technical Guide to the Physicochemical Properties of 6-Nitroquinoline.
- NIH National Library of Medicine, 6,8-Dibromoquinoline.
-
Professor Dave Explains (2020), Recrystallization, YouTube. Available at: [Link]
- Fordham Research Commons, Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines.
- ChemScene, 3,8-Dibromo-6-nitroquinoline.
- NIH National Library of Medicine, Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics.
- ACG Publications, Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
- Benchchem, A Comprehensive Guide to Purity Assessment of Synthesized 6,8-Dibromoquinolin-3-amine by HPLC.
- ResearchGate, Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones.
- Magritek, Column Chromatography.
-
Nichols, L. (2022), Column Chromatography, YouTube. Available at: [Link]
- ArtMolecule, Impurities and Degradation products.
-
Professor Dave Explains (2019), Performing Column Chromatography, YouTube. Available at: [Link]
- Der Pharma Chemica, Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate.
- MDPI, 6,8-Dibromo-11H-indeno[1,2-b]quinolin-11-one.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Impurities and Degradation products | @rtMolecule [artmolecule.fr]
- 5. m.youtube.com [m.youtube.com]
- 6. magritek.com [magritek.com]
- 7. youtube.com [youtube.com]
- 8. 6,8-Dibromoquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. acgpubs.org [acgpubs.org]
- 13. youtube.com [youtube.com]
Technical Support Center: Recrystallization of 3,8-Dibromo-6-nitroquinoline
Welcome to the technical support center for the purification of 3,8-Dibromo-6-nitroquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this compound. Our goal is to equip you with the necessary knowledge to overcome common challenges and achieve high purity of your target molecule.
Introduction to the Recrystallization of 3,8-Dibromo-6-nitroquinoline
3,8-Dibromo-6-nitroquinoline is a substituted quinoline with potential applications in medicinal chemistry and materials science. The presence of two bromine atoms and a nitro group on the quinoline core significantly influences its physicochemical properties, including its solubility and crystallization behavior. Achieving high purity of this compound is crucial for accurate downstream applications. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1] The principle of recrystallization relies on the differential solubility of the compound of interest and its impurities in a given solvent or solvent system at different temperatures.[2]
This guide will provide a detailed protocol for the recrystallization of 3,8-Dibromo-6-nitroquinoline, along with a comprehensive troubleshooting section to address common experimental hurdles.
Experimental Protocol: Recrystallization of 3,8-Dibromo-6-nitroquinoline
This protocol is a general guideline based on the principles of recrystallization for halogenated nitroaromatic compounds. The ideal solvent system and specific conditions may require some optimization depending on the nature and quantity of the impurities present in your crude sample.
I. Solvent Selection
The choice of an appropriate solvent is the most critical step for a successful recrystallization.[3] An ideal solvent should exhibit the following characteristics:
-
The compound of interest should have high solubility at the solvent's boiling point and low solubility at low temperatures (e.g., room temperature or in an ice bath).
-
The impurities should either be highly soluble in the solvent at all temperatures or sparingly soluble at all temperatures.
-
The solvent should not react with the compound of interest.
-
The solvent should be volatile enough to be easily removed from the purified crystals.
Based on the structure of 3,8-Dibromo-6-nitroquinoline (a halogenated nitroaromatic compound), suitable starting solvents for screening include:
-
Single Solvents: Ethanol, methanol, ethyl acetate, toluene, and acetone.[4][5]
-
Two-Solvent Systems: A combination of a "good" solvent (in which the compound is highly soluble) and a "poor" or "anti-solvent" (in which the compound is sparingly soluble) can be very effective.[6] Common pairs include ethanol/water, acetone/hexane, or ethyl acetate/hexane.[4]
Procedure for Solvent Screening (Small Scale):
-
Place a small amount (10-20 mg) of your crude 3,8-Dibromo-6-nitroquinoline in a small test tube.
-
Add a few drops of the chosen solvent and observe the solubility at room temperature.
-
If the compound is insoluble at room temperature, gently heat the test tube in a water bath and add the solvent dropwise until the solid dissolves.
-
Allow the solution to cool to room temperature and then in an ice bath.
-
Observe the formation of crystals. An ideal solvent will yield a good crop of crystals upon cooling.
II. Step-by-Step Recrystallization Procedure
-
Dissolution:
-
Place the crude 3,8-Dibromo-6-nitroquinoline in an Erlenmeyer flask of an appropriate size. Using a flask that is too large can lead to excessive solvent evaporation and premature crystallization.
-
Add a minimal amount of the chosen hot recrystallization solvent to the flask. It is crucial to use the minimum amount of hot solvent necessary to fully dissolve the compound to maximize the recovery yield.[7]
-
Heat the mixture on a hot plate with stirring. Add more hot solvent in small portions until all the solid has dissolved.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities (e.g., dust, solid byproducts), a hot filtration step is required.
-
Preheat a stemless funnel and a new Erlenmeyer flask. Place a piece of fluted filter paper in the funnel.
-
Quickly pour the hot solution through the filter paper into the clean, preheated flask. This step should be performed rapidly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[2] Rapid cooling can trap impurities within the crystal lattice.
-
Once the flask has reached room temperature, you can place it in an ice bath to maximize the yield of crystals.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Continue to draw air through the crystals on the filter paper for a few minutes to help them dry.
-
-
Drying:
-
Transfer the crystals to a watch glass or a piece of pre-weighed filter paper and allow them to air dry completely. For higher boiling point solvents, a vacuum oven at a temperature well below the compound's melting point may be used.
-
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of 3,8-Dibromo-6-nitroquinoline in a question-and-answer format.
Q1: My compound "oiled out" instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is supersaturated with impurities.
-
Solution:
-
Reheat the solution until the oil redissolves completely.[7]
-
Add a small amount of additional hot solvent to the solution.
-
Allow the solution to cool much more slowly. You can insulate the flask to slow down the cooling rate.
-
If the problem persists, consider using a different solvent with a lower boiling point or a two-solvent system.
-
Q2: I have a very low recovery of my recrystallized product. What went wrong?
A2: Low recovery can be due to several factors:
-
Too much solvent was used: Using an excessive amount of solvent will result in a significant portion of your compound remaining in the mother liquor even after cooling.
-
Solution: Before filtering, you can try to evaporate some of the solvent by gently heating the solution and then allowing it to cool again.
-
-
Premature crystallization: If the compound crystallizes during hot filtration, it will be lost on the filter paper.
-
Solution: Ensure your filtration apparatus is preheated and use a stemless funnel. Add a small excess of hot solvent before filtration to keep the compound dissolved.
-
-
Washing with warm or too much solvent: Washing the crystals with a solvent that is not ice-cold or using an excessive volume will dissolve some of your product.
-
Solution: Always use a minimal amount of ice-cold solvent for washing.
-
Q3: No crystals are forming, even after cooling in an ice bath. What should I do?
A3: This is likely due to either using too much solvent or the solution being supersaturated.
-
Solutions:
-
Induce crystallization: Try scratching the inside of the flask with a glass rod just below the surface of the liquid. The small scratches on the glass can provide nucleation sites for crystal growth.
-
Add a seed crystal: If you have a small crystal of the pure compound, add it to the solution to initiate crystallization.
-
Reduce the solvent volume: If the above methods fail, it is likely that too much solvent was used. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Q4: The recrystallized product is still colored. How can I remove colored impurities?
A4: Colored impurities can sometimes be challenging to remove.
-
Solution:
-
Activated Charcoal: Add a very small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb your product, leading to lower recovery.
-
Column Chromatography: If recrystallization with charcoal treatment is ineffective, column chromatography may be necessary for complete purification. For halogenated nitrobenzenes, a C18 column or a Phenyl-Hexyl column can be effective with a mobile phase of acetonitrile/water or methanol/water.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system to try for the recrystallization of 3,8-Dibromo-6-nitroquinoline?
A1: Based on the structure, a good starting point would be a mixed solvent system such as ethanol/water or an ethyl acetate/heptane mixture.[5] Ethanol is often a good solvent for many organic compounds, and the addition of water as an anti-solvent can effectively induce crystallization.
Q2: How can I assess the purity of my recrystallized 3,8-Dibromo-6-nitroquinoline?
A2: The purity of your final product can be assessed by several methods:
-
Melting Point Analysis: A pure compound will have a sharp and well-defined melting point. Impurities will typically cause the melting point to be depressed and broaden.
-
Thin-Layer Chromatography (TLC): A pure compound should show a single spot on a TLC plate.
-
Spectroscopic Methods: Techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry can confirm the structure and purity of the compound.
Q3: Are there any specific safety precautions I should take when working with 3,8-Dibromo-6-nitroquinoline and the recrystallization solvents?
A3: Yes, always follow standard laboratory safety procedures.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Work in a well-ventilated fume hood, especially when using volatile organic solvents.
-
Be aware of the flammability of the organic solvents used and keep them away from ignition sources.
-
While 3,8-Dibromo-6-nitroquinoline itself is not classified as an explosive, some nitroaromatic compounds can be heat-sensitive. Avoid excessive heating.
Data Summary
| Solvent | Predicted Solubility at Room Temperature | Predicted Solubility at Elevated Temperature |
| Water | Insoluble | Insoluble |
| Methanol | Sparingly Soluble | Soluble |
| Ethanol | Sparingly Soluble | Soluble |
| Acetone | Soluble | Very Soluble |
| Ethyl Acetate | Soluble | Very Soluble |
| Dichloromethane | Soluble | Very Soluble |
| Toluene | Sparingly Soluble | Soluble |
| Hexane/Heptane | Insoluble | Sparingly Soluble |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the recrystallization of 3,8-Dibromo-6-nitroquinoline.
Sources
- 1. 3-Bromo-6-chloro-8-nitroquinoline | C9H4BrClN2O2 | CID 384158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. youtube.com [youtube.com]
- 8. acgpubs.org [acgpubs.org]
Technical Support Center: Column Chromatography of 3,8-Dibromo-6-nitroquinoline
Welcome to the technical support center for the purification of 3,8-Dibromo-6-nitroquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the specific challenges encountered during the column chromatography of this compound. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.
Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the chromatographic purification of 3,8-Dibromo-6-nitroquinoline.
Q1: What are the key physicochemical properties of 3,8-Dibromo-6-nitroquinoline that influence its chromatographic behavior?
A1: Understanding the molecule's properties is critical for designing an effective purification strategy. 3,8-Dibromo-6-nitroquinoline has a molecular weight of approximately 331.95 g/mol .[1] Its structure, featuring a quinoline core with two bromo substituents and a nitro group, dictates its polarity. The calculated LogP of 3.668 indicates that it is a relatively nonpolar (lipophilic) compound.[1] This hydrophobicity suggests it will have a strong affinity for nonpolar solvents and a weaker affinity for polar stationary phases like silica gel. The nitro group can engage in dipole-dipole interactions, which is a key factor to leverage for separation from non-polar impurities.
Q2: What is a recommended starting point for a mobile phase (eluent) for TLC and column chromatography?
A2: Based on the purification of structurally similar compounds, such as 6,8-dibromoquinoline, an excellent starting point is a mixture of a nonpolar solvent like hexane and a moderately polar solvent like ethyl acetate.[2][3] We recommend starting your Thin Layer Chromatography (TLC) analysis with a 9:1 Hexane:Ethyl Acetate (v/v) mixture. This ratio can then be adjusted to achieve an optimal retention factor (Rf) of 0.25-0.35 for the desired compound, which is ideal for column chromatography separation.
Q3: What stationary phase is most appropriate for this purification?
A3: Standard flash-grade silica gel (SiO₂, 40-63 µm particle size) is the most common and effective stationary phase for this type of purification. Silica gel is a highly polar stationary phase that works by separating compounds based on differences in their polarity; more polar compounds interact more strongly with the silica and elute later.[4] Given the nonpolar nature of 3,8-Dibromo-6-nitroquinoline, it will travel through the silica gel column at a moderate pace with the right eluent system.
Q4: My compound has poor solubility in nonpolar solvents. How should I load it onto the column?
A4: Poor solubility in the initial, nonpolar mobile phase is a common challenge. Direct liquid loading can lead to precipitation at the top of the column and poor separation. The preferred method is dry loading . This involves pre-adsorbing the crude product onto a small amount of silica gel. Dissolve your crude material in a suitable solvent (e.g., dichloromethane or acetone) in a round-bottom flask, add a small amount of silica gel (typically 1-2 times the mass of the crude product), and remove the solvent under reduced pressure until a fine, free-flowing powder is obtained. This powder can then be carefully layered on top of the packed column. This technique ensures that the compound is introduced to the column in a concentrated, uniform band, significantly improving resolution.[5]
Q5: How can I visualize the compound on a TLC plate if it's not UV-active?
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the column chromatography of 3,8-Dibromo-6-nitroquinoline.
Problem 1: Poor Separation (Overlapping Spots or Streaking on TLC/Column)
Cause & Explanation: This issue typically arises from an incorrect choice of mobile phase, column overloading, or insolubility issues. Streaking, in particular, can indicate that the compound is slightly too polar for the chosen solvent system, causing it to tail on the silica gel. It can also be a sign of compound degradation on the acidic silica surface.
Solutions:
-
Optimize the Mobile Phase:
-
If spots are overlapping: Your solvent system is likely too polar, causing all compounds to move too quickly up the TLC plate. Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase. A gradient elution during the column run, starting with a less polar solvent system and gradually increasing polarity, can also effectively separate compounds with close Rf values.[5]
-
If the spot is streaking: Try adding a small amount (0.5-1%) of a slightly more polar solvent like dichloromethane to the eluent mixture. This can improve solubility and lead to sharper bands. For quinolines, which are basic, streaking can sometimes be caused by interaction with acidic sites on the silica. Adding a very small amount of triethylamine (~0.1%) to the eluent can neutralize these sites and improve peak shape.
-
-
Reduce the Sample Load: Overloading the column is a common cause of poor separation. As a general rule, the amount of crude material should be about 1-2% of the mass of the silica gel (e.g., for 100 g of silica, use 1-2 g of crude material).
-
Use the Dry Loading Technique: As detailed in the FAQ, if your compound is not fully soluble in the eluent, it will streak. Dry loading is the most effective solution.[5]
Problem 2: Compound is Stuck at the Baseline (Rf ≈ 0)
Cause & Explanation: An Rf value near zero means the compound has a very strong affinity for the stationary phase (silica gel) and is not being effectively eluted by the mobile phase. The mobile phase is not polar enough to move the compound.
Solutions:
-
Increase Mobile Phase Polarity: Gradually increase the concentration of the polar component of your eluent. For a Hexane:Ethyl Acetate system, you would increase the proportion of ethyl acetate. For example, move from a 9:1 ratio to a 4:1 or even 1:1 ratio.
-
Change the Polar Solvent: If increasing the ethyl acetate concentration is ineffective or requires a very high proportion ( >50%), consider switching to a more polar solvent. Dichloromethane (DCM) or a mixture of Hexane/DCM can be effective. While DCM can slow down the column flow rate, its solvating power is excellent for many compounds.[5]
Problem 3: Compound Runs at the Solvent Front (Rf ≈ 1)
Cause & Explanation: An Rf value near one indicates that the compound has very little affinity for the stationary phase and is moving with the solvent front. The mobile phase is too polar.
Solutions:
-
Decrease Mobile Phase Polarity: Reduce the concentration of the polar component in your eluent. For a Hexane:Ethyl Acetate system, you would decrease the proportion of ethyl acetate. For instance, if you are using a 4:1 mixture, try 9:1 or even 19:1.
-
Consider a Less Polar Solvent System: If you are already using a high hexane ratio, you may need to switch the polar component to a less polar solvent. For example, instead of ethyl acetate, try using dichloromethane or toluene as the more "polar" component mixed with hexane.
Experimental Protocol: Purification of 3,8-Dibromo-6-nitroquinoline
This protocol provides a detailed methodology for the purification of 3,8-Dibromo-6-nitroquinoline using flash column chromatography.
Quantitative Data Summary
| Parameter | Recommended Value/Condition | Rationale |
| Stationary Phase | Silica Gel (40-63 µm) | Standard polar stationary phase for normal-phase chromatography.[4] |
| Crude Load Ratio | 1:50 to 1:100 (Crude:Silica w/w) | Prevents column overloading and ensures optimal separation. |
| TLC Eluent | Start with 9:1 Hexane:Ethyl Acetate | Good starting polarity for a nonpolar compound like the target molecule.[2][3] |
| Target TLC Rf | 0.25 - 0.35 | Provides the best resolution in column chromatography. |
| Column Eluent | ~9.5:0.5 to 8:2 Hexane:Ethyl Acetate | Typically slightly less polar than the TLC eluent to start. |
| Sample Loading | Dry Loading | Recommended for compounds with limited solubility in nonpolar solvents.[5] |
Step-by-Step Methodology
-
TLC Analysis to Determine Optimal Eluent:
-
Prepare several TLC chambers with different ratios of Hexane:Ethyl Acetate (e.g., 9:1, 4:1, 7:3).
-
Dissolve a small amount of the crude 3,8-Dibromo-6-nitroquinoline in a solvent like dichloromethane.
-
Spot the crude mixture on TLC plates and develop them in the prepared chambers.
-
Visualize the plates under a UV lamp (254 nm).
-
Identify the solvent system that gives the target compound an Rf value between 0.25 and 0.35, with good separation from impurities.
-
-
Column Packing:
-
Select an appropriate size glass column.
-
Pack the column with silica gel using the "slurry method." Wet the silica gel with the initial, least polar eluent you plan to use (e.g., 95:5 Hexane:EtOAc) to create a slurry.
-
Pour the slurry into the column and use gentle air pressure to pack it evenly, avoiding air bubbles.
-
Add a layer of sand (approx. 1 cm) on top of the silica bed to prevent disruption during solvent addition.
-
-
Sample Loading (Dry Method):
-
Weigh your crude product. In a round-bottom flask, dissolve it in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add silica gel (approx. 1.5x the weight of your crude product) to the flask.
-
Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column, on top of the sand layer.
-
Add another thin layer of sand on top of the sample layer.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Begin eluting the column using gentle, positive air pressure.
-
Start collecting fractions in test tubes. The volume of each fraction should be approximately half the volume of the stationary phase.
-
If using a gradient, start with the least polar solvent system (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity (e.g., to 90:10, then 85:15) as the column runs.
-
-
Analysis of Fractions:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Spot every few fractions on a single TLC plate for easy comparison.
-
Combine the fractions that contain the pure 3,8-Dibromo-6-nitroquinoline.
-
Remove the solvent from the combined fractions under reduced pressure to obtain the purified product.
-
Visualized Workflows
General Column Chromatography Workflow
Sources
Technical Support Center: Navigating the Challenges of 3,8-Dibromo-6-nitroquinoline Solubility in Reactions
Welcome to the technical support center dedicated to addressing a critical challenge faced by researchers and drug development professionals: the poor solubility of 3,8-Dibromo-6-nitroquinoline. This guide is designed to provide you with practical, field-proven insights and actionable protocols to overcome solubility hurdles and ensure the success of your chemical reactions. The inherent nature of this compound, with its rigid aromatic core, bromo-substituents, and a polar nitro group, contributes to strong crystal lattice energy and limited solvation in many common organic solvents. This document offers a structured approach to systematically address and resolve these solubility issues.
Frequently Asked Questions (FAQs)
Here, we address the most common initial questions encountered when working with 3,8-Dibromo-6-nitroquinoline.
Q1: I am having trouble dissolving 3,8-Dibromo-6-nitroquinoline in my reaction solvent. What is a good starting point for solvent selection?
A1: The initial choice of solvent is critical. While there is no universal solvent for this compound, a logical starting point is to screen a range of solvents with varying polarities. Based on the structure of 3,8-Dibromo-6-nitroquinoline, polar aprotic solvents are often a good initial choice. Solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are known to be effective for dissolving many poorly soluble nitroaromatic compounds.[1][2] It is also beneficial to consult literature for reactions involving structurally similar bromo-nitroquinoline derivatives to identify previously successful solvent systems.[3]
Q2: I've tried a few common solvents without success. What other strategies can I employ to get my compound into solution?
A2: If single-solvent systems fail, several techniques can be employed, often in combination. These include:
-
Heating: Gently warming the solvent can significantly increase the solubility of many organic compounds. However, be mindful of the thermal stability of your reactants and potential for side reactions at elevated temperatures.[4]
-
Co-solvent Systems: The use of a mixture of solvents can be highly effective.[5][6] A small amount of a "stronger" solvent in which the compound is more soluble (e.g., DMSO, DMF) can be added to the primary reaction solvent.[1][7]
-
Sonication: Applying ultrasonic energy can help to break down solid agglomerates and enhance the rate of dissolution.[7]
-
Phase-Transfer Catalysis (PTC): For reactions involving an ionic reagent in a separate phase (e.g., an aqueous phase), a phase-transfer catalyst can facilitate the transport of the reactant into the organic phase where 3,8-Dibromo-6-nitroquinoline is present, even if its concentration is low.[8][9][10][11][12]
Q3: Can I use pH adjustment to improve the solubility of 3,8-Dibromo-6-nitroquinoline?
A3: The quinoline moiety is weakly basic and can be protonated under acidic conditions to form a more soluble salt. However, the presence of the electron-withdrawing nitro and bromo groups will reduce the basicity of the quinoline nitrogen. While pH adjustment can be a powerful technique for many quinoline derivatives, its effectiveness for 3,8-Dibromo-6-nitroquinoline may be limited and is highly dependent on the specific reaction conditions. It is crucial to ensure that any added acid or base is compatible with all reactants and does not promote unwanted side reactions.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting and resolving solubility issues with 3,8-Dibromo-6-nitroquinoline in your reactions.
Guide 1: Systematic Solvent Screening
A logical, stepwise approach to finding a suitable solvent system is often the most efficient path to success.
Workflow for Solvent Screening:
Caption: A systematic workflow for troubleshooting the poor solubility of 3,8-Dibromo-6-nitroquinoline.
Experimental Protocol: Small-Scale Solubility Test
-
Preparation: Accurately weigh a small, representative sample of 3,8-Dibromo-6-nitroquinoline (e.g., 5-10 mg) into several small vials.
-
Solvent Addition: To each vial, add a measured volume (e.g., 0.5 mL) of a different test solvent.
-
Observation at Room Temperature: Vigorously vortex or stir the vials at room temperature for 5-10 minutes. Observe and record the degree of dissolution.
-
Heating: For vials where the compound is not fully dissolved, gently heat the mixture (e.g., to 40-60 °C) with continued stirring. Monitor for any changes in solubility. Be cautious of solvent boiling points.
-
Cooling: Allow the heated vials to cool to room temperature and observe if the compound precipitates out of solution. This will give an indication of the solubility at different temperatures.
Table 1: Recommended Solvents for Initial Screening
| Solvent Class | Examples | Rationale |
| Polar Aprotic | DMF, DMSO, NMP, Acetonitrile | Their high polarity and ability to engage in dipole-dipole interactions can effectively solvate the polar nitro group and the quinoline ring system.[1][2] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Often good solvents for aromatic compounds. Solubility of a related compound, 5,7-dibromo-8-hydroxyquinoline, is reported to be fair in these solvents.[3] |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Moderate polarity, can be effective, especially when used as a co-solvent. |
| Aromatic | Toluene, Xylene | May be suitable for certain reaction types, particularly at elevated temperatures. A related compound, 6,8-diBrQ, was recrystallized from a hexane-chloroform mixture.[13] |
Guide 2: Implementing a Co-Solvent System
When a single solvent is insufficient, a co-solvent system can provide the necessary solubilizing power.[5][6]
Experimental Protocol: Gradual Co-Solvent Addition
-
Initial Suspension: Suspend the 3,8-Dibromo-6-nitroquinoline in your primary reaction solvent.
-
Co-Solvent Titration: While stirring vigorously, add a high-solubility co-solvent (e.g., DMSO or DMF) dropwise to the suspension.[7]
-
Observation: Continue adding the co-solvent until the solid is fully dissolved.
-
Solvent Ratio: Note the final ratio of the primary solvent to the co-solvent. This ratio should be maintained for the scaled-up reaction.[7]
-
Reaction Considerations: Be aware that altering the solvent composition can impact reaction kinetics and product distribution. A small-scale trial of the reaction in the new co-solvent system is highly recommended.
Diagram of Co-Solvent Action:
Caption: A simplified representation of how a co-solvent can enhance the solubility of a compound.
Guide 3: Utilizing Phase-Transfer Catalysis (PTC)
For reactions involving an ionic nucleophile that is soluble in an aqueous phase and 3,8-Dibromo-6-nitroquinoline in an organic phase, PTC can be an effective strategy.[8][9][10][11][12]
Mechanism of Phase-Transfer Catalysis:
-
The phase-transfer catalyst (typically a quaternary ammonium or phosphonium salt) forms an ion pair with the nucleophile in the aqueous phase.
-
The lipophilic nature of the catalyst's organic groups allows this ion pair to be transported into the organic phase.
-
The "naked" nucleophile is now highly reactive in the organic phase and can react with the dissolved 3,8-Dibromo-6-nitroquinoline.
-
After the reaction, the catalyst returns to the aqueous phase to repeat the cycle.
Table 2: Common Phase-Transfer Catalysts
| Catalyst Type | Examples |
| Quaternary Ammonium Salts | Tetrabutylammonium bromide (TBAB), Aliquat 336 (tricaprylylmethylammonium chloride) |
| Quaternary Phosphonium Salts | Tetrabutylphosphonium bromide |
| Crown Ethers | 18-Crown-6 (for potassium salts) |
Considerations for PTC:
-
The choice of catalyst depends on the specific nucleophile and reaction conditions.
-
The concentration of the catalyst is typically low (1-10 mol%).
-
Vigorous stirring is essential to maximize the interfacial area between the two phases.
References
-
Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
- Kumar, S., & Singh, A. (2018). A brief overview of various approaches to enhance drug solubility. Journal of Drug Delivery and Therapeutics, 8(5), 24-30.
-
DIAL@UCLouvain. Chapter VII: Phase transfer catalysis with nitrocompounds as nucleophiles. Retrieved from [Link]
-
PubMed. Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Retrieved from [Link]
-
ScienceDirect. Enantioselective Michael reaction of nitroalkanes and chalcones by phase-transfer catalysis using chiral quaternary ammonium salts. Retrieved from [Link]
-
ResearchGate. Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Retrieved from [Link]
-
MDPI. Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. Retrieved from [Link]
-
National Institutes of Health. Chiral phase-transfer catalysis in the asymmetric α-heterofunctionalization of prochiral nucleophiles. Retrieved from [Link]
-
National Institutes of Health. 6,8-Dibromoquinoline. Retrieved from [Link]
-
National Institutes of Health. Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. Retrieved from [Link]
-
OperaChem. (2023, July 2). Phase transfer catalysis (PTC). Retrieved from [Link]
-
ACG Publications. (2016, September 12). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved from [Link]
-
Dalal Institute. Phase Transfer Catalysis. Retrieved from [Link]
-
T.R. Hoye. (2022, September 8). Properties of Common Organic Solvents. Retrieved from [Link]
-
PubChem. 3-Bromo-6-chloro-8-nitroquinoline. Retrieved from [Link]
-
ResearchGate. Which is the best organic solvent for nitrophenol solubility and extraction?. Retrieved from [Link]
-
PubMed. 6,8-Dibromo-quinoline. Retrieved from [Link]
Sources
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. dial.uclouvain.be [dial.uclouvain.be]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. Chiral phase-transfer catalysis in the asymmetric α-heterofunctionalization of prochiral nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 12. dalalinstitute.com [dalalinstitute.com]
- 13. 6,8-Dibromoquinoline - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Suzuki Coupling Conditions for 3,8-Dibromo-6-nitroquinoline
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 3,8-Dibromo-6-nitroquinoline. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific transformation. Here, we provide in-depth, field-proven insights to help you troubleshoot and optimize your reaction conditions, ensuring scientific integrity and successful outcomes.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] However, the unique electronic and steric properties of 3,8-Dibromo-6-nitroquinoline present specific challenges that require careful consideration of reaction parameters. This guide will address these challenges in a practical, question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling reaction with 3,8-Dibromo-6-nitroquinoline failing or giving low yields?
Several factors can contribute to low yields or reaction failure. The substrate itself, 3,8-Dibromo-6-nitroquinoline, has two potential reaction sites (C-3 and C-8 bromine atoms) and a strong electron-withdrawing nitro group, which can influence the reactivity of the aryl halides. Common culprits for poor performance include suboptimal catalyst/ligand combination, incorrect base or solvent, or catalyst deactivation.[3]
Q2: How does the nitro group at the C-6 position affect the Suzuki coupling?
The electron-withdrawing nature of the nitro group can have a dual effect. On one hand, it can activate the aryl bromide towards oxidative addition, the rate-determining step in many Suzuki couplings.[4] On the other hand, nitroarenes can sometimes be challenging substrates, potentially requiring specialized ligands to achieve high efficiency.[5][6] While nitroarenes are generally well-tolerated in Suzuki couplings, the reaction can be more difficult than with their halogenated counterparts and may necessitate the use of bulky biarylphosphine ligands.[5]
Q3: What is the best palladium catalyst and ligand combination for this substrate?
There is no single "best" combination, as the optimal choice depends on the desired outcome (mono- vs. di-arylation) and the specific boronic acid used. However, for challenging substrates, catalyst systems composed of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand are often successful.[7]
-
For general reactivity: A combination of Pd₂(dba)₃ and a bulky trialkylphosphine ligand like P(t-Bu)₃ can be effective for a wide range of aryl halides.[7]
-
For electron-rich or sterically hindered substrates: Buchwald ligands (e.g., SPhos, XPhos, RuPhos) are designed to accelerate oxidative addition and are excellent choices.[8]
-
For nitro-substituted arenes: The use of bulky biarylphosphine ligands has been shown to be beneficial.[5]
Q4: Which base and solvent system is recommended?
The choice of base and solvent is critical and interdependent.[9]
-
Bases: The role of the base is to activate the organoboron species, facilitating transmetalation.[2][7]
-
Potassium carbonate (K₂CO₃) is a common and effective base.[10]
-
Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are stronger bases that can be beneficial for less reactive substrates.[3][11] It's worth noting that anhydrous couplings with K₃PO₄ may require a small amount of water to be effective.[8]
-
-
Solvents: The solvent must solubilize the reactants and not interfere with the catalytic cycle.[12]
-
Aprotic polar solvents like 1,4-dioxane, tetrahydrofuran (THF), and N,N-dimethylformamide (DMF) are commonly used.[3][13]
-
Aromatic hydrocarbons such as toluene are also frequently employed.[13]
-
Solvent mixtures, like dioxane/water, can be advantageous for dissolving both the organic substrate and the inorganic base.[3]
-
Q5: How can I control the selectivity to achieve mono- or di-arylation?
Achieving selective mono- or di-arylation on a dihalogenated substrate is a common challenge in cross-coupling chemistry.[14] The relative reactivity of the C-3 and C-8 positions will influence the outcome. Generally, the more electron-deficient position will react faster in the oxidative addition step.
-
For Mono-arylation:
-
Use a stoichiometric amount (or a slight excess) of the boronic acid.
-
Employ milder reaction conditions (lower temperature, shorter reaction time).
-
Consider using a bulkier boronic acid, which may favor reaction at the less sterically hindered position.
-
-
For Di-arylation:
-
Use a larger excess of the boronic acid (e.g., 2.2-3.0 equivalents).
-
Employ more forcing conditions (higher temperature, longer reaction time).
-
Computational models suggest that for some polyhalogenated heterocycles, the site selectivity of oxidative addition is controlled by the interaction energy between the heterocycle's LUMO and the palladium catalyst's HOMO.[15]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common issues encountered during the Suzuki coupling of 3,8-Dibromo-6-nitroquinoline.
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| No Reaction or Low Conversion | Catalyst Inactivity: The palladium catalyst may not be in the active Pd(0) state or may have been deactivated by oxygen. | - Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen).[3] - Use a fresh, high-quality palladium source and ligand. - Consider a pre-catalyst that readily forms the active Pd(0) species. |
| Ineffective Base/Solvent System: The chosen base may not be strong enough, or the solvent may not adequately dissolve the reactants. | - Switch to a stronger base like Cs₂CO₃ or K₃PO₄.[3][11] - Try a different solvent or a solvent mixture (e.g., dioxane/water).[3] - Ensure the base is finely powdered for better solubility and reactivity.[8] | |
| Low Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier. | - Gradually increase the reaction temperature, monitoring for decomposition. Most Suzuki couplings are run between 60-110 °C.[3][13] | |
| Formation of Side Products | Homocoupling of Boronic Acid: This side reaction can occur, especially in the presence of oxygen or if the transmetalation step is slow.[16] | - Thoroughly degas the reaction mixture.[16] - Optimize the catalyst system to favor the cross-coupling pathway. |
| Protodeboronation: The boronic acid can be cleaved by residual water or protic solvents, especially at elevated temperatures. | - Use anhydrous solvents and reagents. - Consider using a boronate ester, which can be more stable. - A faster catalyst system can help the desired reaction outcompete this side reaction.[3] | |
| Dehalogenation: The starting material may undergo reduction, losing one or both bromine atoms. | - This can be a sign of catalyst decomposition or undesired side reactions. Re-evaluate the catalyst, ligand, and base. | |
| Poor Selectivity (Mono- vs. Di-arylation) | Reaction Conditions Too Forcing for Mono-arylation: High temperature or long reaction times can lead to the formation of the di-substituted product. | - Lower the reaction temperature. - Reduce the reaction time and monitor the progress by TLC or LC-MS. - Use a precise stoichiometry of the boronic acid (1.0-1.1 equivalents). |
| Insufficient Reactivity for Di-arylation: The conditions may not be sufficient to drive the reaction to completion. | - Increase the equivalents of boronic acid (2.2-3.0 eq.). - Increase the reaction temperature and/or time. - Switch to a more active catalyst system. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
The following is a general starting point for the Suzuki coupling of 3,8-Dibromo-6-nitroquinoline. Optimization will likely be necessary.
-
Reaction Setup: To a dry reaction vessel, add 3,8-Dibromo-6-nitroquinoline (1.0 eq.), the desired arylboronic acid (1.1 eq. for mono-arylation, 2.2 eq. for di-arylation), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent and Catalyst Addition: Add the degassed solvent (e.g., dioxane/water 4:1) via syringe. Then, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) or a combination of a palladium precursor (e.g., Pd₂(dba)₃, 0.025 eq.) and a ligand (e.g., SPhos, 0.1 eq.).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed or no further product formation is observed.
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Diagrams
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.[4][16]
Logical Flow for Troubleshooting
Caption: A logical workflow for troubleshooting common Suzuki coupling issues.
References
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2021, February 13). Palladium Coupling Reactions Explained | Suzuki, Heck, Stille & Hiyama [Video]. YouTube. [Link]
-
NRO Spadaccini. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
-
Wikipedia. (2024, January 29). Suzuki reaction. In Wikipedia. Retrieved from [Link]
-
NRO Spadaccini. (2020, July 11). Suzuki Coupling [Video]. YouTube. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Corpet, M., & Derat, É. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts, 9(3), 213. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]
- Bellina, F., & Rossi, R. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Tetrahedron, 60(45), 10231-10251.
-
Reddit. (n.d.). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]
-
ACS Publications. (2021, August 17). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. [Link]
-
Nakao, Y. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research, 54(15), 3149-3161. [Link]
-
RSC Publishing. (2019, April 8). Solvent effects in palladium catalysed cross-coupling reactions. [Link]
-
ACS Publications. (n.d.). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry. [Link]
-
RUA. (n.d.). Nitro Group Reduction and Suzuki Reaction Catalyzed by Palladium Supported on Magnetic Nanoparticles Modified with Ca. Retrieved from [Link]
-
PMC. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from [Link]
-
PMC. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Retrieved from [Link]
-
White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). The Suzuki-Miyaura Coupling of Nitroarenes. Retrieved from [Link]
-
Chemical Science (RSC Publishing). (n.d.). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Retrieved from [Link]
-
MDPI. (n.d.). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]
-
Semantic Scholar. (n.d.). [PDF] Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]
-
PMC. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from [Link]
Sources
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- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
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- 10. youtube.com [youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 15. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Yoneda Labs [yonedalabs.com]
Technical Support Center: Catalyst Selection for Cross-Coupling with 3,8-Dibromo-6-nitroquinoline
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding catalyst selection for cross-coupling reactions with the 3,8-Dibromo-6-nitroquinoline scaffold. This substrate, while a valuable building block, presents unique challenges due to its electronic properties and multiple reaction sites. This document is designed to help you navigate these complexities and optimize your synthetic strategies.
Section 1: Core Principles & General Troubleshooting
This section addresses overarching challenges and provides a logical framework for troubleshooting common issues encountered when working with 3,8-Dibromo-6-nitroquinoline.
FAQ 1: What are the primary challenges associated with this substrate?
The 3,8-Dibromo-6-nitroquinoline core presents three main difficulties in palladium-catalyzed cross-coupling:
-
Site Selectivity: The molecule has two distinct C-Br bonds at the C3 and C8 positions. Their electronic environments differ significantly, leading to challenges in achieving selective mono-arylation or controlled di-substitution. The C8 position is generally more reactive due to the strong electron-withdrawing effect of the nitro group in the para position, which facilitates the rate-determining oxidative addition step.[1][2]
-
Catalyst Inhibition/Deactivation: The quinoline nitrogen and the oxygen atoms of the nitro group can act as Lewis bases, potentially coordinating to the palladium center. This can lead to catalyst inhibition or the formation of off-cycle, inactive complexes.
-
Substrate/Product Stability: The strong electron-withdrawing nature of the nitro group makes the quinoline ring susceptible to nucleophilic attack, especially under harsh basic conditions. The nitro group itself can also be sensitive to certain reductive conditions that might arise from side reactions.
FAQ 2: How does the 6-nitro group influence catalyst and ligand selection?
The nitro group is a powerful electron-withdrawing group, which profoundly impacts the reaction.
-
Facilitates Oxidative Addition: It makes the aryl bromide more electron-deficient, which generally accelerates the oxidative addition of the C-Br bond to the Pd(0) center.[2] This is often the rate-limiting step in the catalytic cycle.[1]
-
Requires Electron-Rich Ligands: To further enhance the rate of oxidative addition and ensure efficient catalyst turnover, highly electron-donating and sterically bulky ligands are recommended.[1][3] Ligands from the Buchwald (e.g., SPhos, XPhos) or Fu (e.g., P(t-Bu)₃) classes are excellent starting points.[1][4] These ligands promote the formation of a highly reactive, low-coordinate Pd(0) species necessary for activating the C-Br bond.[1]
-
Potential for Side Reactions: While nitroarenes are generally tolerated in Suzuki-Miyaura couplings, the reactions can be more challenging than their non-nitrated analogues and may require specialized, bulky biarylphosphine ligands to achieve good results.[3][5]
FAQ 3: I am experiencing low to no conversion. What is a logical troubleshooting sequence?
When a cross-coupling reaction with 3,8-Dibromo-6-nitroquinoline fails, a systematic approach is crucial. The following decision tree outlines a recommended troubleshooting workflow.
FAQ 4: What is a reliable starting catalyst system for a selective mono-Suzuki coupling?
For selective coupling at the more activated C8 position, a highly active catalyst system that can operate under relatively mild conditions is recommended to avoid di-substitution.
| Component | Recommendation | Rationale |
| Pd Precursor | Pd₂(dba)₃ or Pd(OAc)₂ | Common, reliable sources of Pd(0) in situ. |
| Ligand | SPhos or XPhos | Bulky, electron-rich biaryl phosphines that promote fast oxidative addition and reductive elimination. [1] |
| Base | K₃PO₄ or Cs₂CO₃ | Moderately strong bases effective at activating the boronic acid for transmetalation without causing substrate degradation. [6] |
| Solvent | 1,4-Dioxane/H₂O or Toluene/H₂O (e.g., 10:1) | Aprotic/aqueous mixtures often improve solubility and accelerate the reaction. |
| Temperature | 80-100 °C | A good starting range to balance reaction rate with potential for side reactions. |
FAQ 5: My main side-product is from protodeboronation of my boronic acid. How can I mitigate this?
Protodeboronation is a common side reaction where the boronic acid is replaced by a hydrogen atom, especially in the presence of water and base at elevated temperatures. [7]
-
Use a Milder Base: Switch from hydroxides or strong carbonates to potassium phosphate (K₃PO₄) or even potassium fluoride (KF), which can activate the boronic acid with less risk of promoting protodeboronation. [4]* Use a Boronate Ester: Consider using a pinacol boronate ester (Bpin) instead of the free boronic acid. These are often more stable and hydrolyze in situ to the active boronic acid, keeping its ambient concentration low. [7][8]* Minimize Reaction Time: Use a more active catalyst system (e.g., a pre-catalyst like SPhos Pd G3) that allows for lower temperatures or shorter reaction times, giving the boronic acid less time to decompose. [7]
Section 3: Buchwald-Hartwig Amination Guide
The Buchwald-Hartwig amination is a powerful method for C-N bond formation. [9][10]Catalyst selection is highly dependent on the nature of the amine coupling partner.
FAQ 6: Which catalyst system should I choose for coupling with a primary aliphatic amine versus an aniline?
The steric and electronic properties of the amine dictate the optimal ligand choice.
-
For Primary Aliphatic Amines: These are often challenging substrates. A ligand like BrettPhos is specifically designed to be effective for coupling primary amines. [9]A strong, non-nucleophilic base like LiHMDS or NaOtBu is typically required.
-
For Anilines (Aromatic Amines): These are generally less sterically hindered. Ligands like XPhos or RuPhos are excellent choices. A weaker base such as Cs₂CO₃ or K₃PO₄ is often sufficient.
FAQ 7: The reaction is dark and appears to have formed palladium black, with no product formation. What happened?
The formation of palladium black indicates catalyst decomposition. This often occurs when the reductive elimination step is slow, allowing the Pd(0) species to aggregate and precipitate.
-
Ligand Choice: The ligand may not be bulky or electron-donating enough to stabilize the Pd(0) intermediate and promote the final reductive elimination step. [11]Switch to a more robust ligand from the Buchwald family (e.g., G3 or G4 pre-catalysts).
-
Incomplete Exclusion of Air: Oxygen can degrade the phosphine ligands and the Pd(0) catalyst. Ensure the reaction is performed under a strictly inert atmosphere. [12]* Base Strength: An overly strong base can sometimes accelerate catalyst decomposition pathways. If using NaOtBu, consider switching to a weaker base like K₃PO₄ if the reaction kinetics allow.
Section 4: Sonogashira & Heck Couplings
FAQ 8: For a Sonogashira coupling, is a copper co-catalyst necessary with this substrate?
The traditional Sonogashira coupling uses a copper(I) salt (e.g., CuI) as a co-catalyst. [13]
-
Copper-Catalyzed: This is the classic, often highly efficient method. A typical system would be Pd(PPh₃)₂Cl₂/CuI with an amine base like Et₃N or DIPEA. [14]However, the quinoline nitrogen in your substrate could chelate the copper, potentially interfering with the reaction.
-
Copper-Free: To avoid potential complications with copper, a copper-free Sonogashira is a strong alternative. These reactions typically require a more active palladium catalyst (e.g., with a bulky phosphine ligand) and a stronger base, but they can be cleaner and avoid the formation of alkyne homocoupling (Glaser) byproducts. [13]For the 3,8-Dibromo-6-nitroquinoline substrate, a copper-free approach may offer better reproducibility.
FAQ 9: Can I perform a Heck reaction on 3,8-Dibromo-6-nitroquinoline, and what conditions are recommended?
Yes, the Heck reaction is viable. Given the electron-deficient nature of the substrate, the reaction should proceed well.
-
Catalyst System: A simple Pd(OAc)₂ catalyst can be effective. Ligand choice depends on the alkene; for simple alkenes, no phosphine ligand may be necessary ("ligandless" conditions, though the alkene itself can act as a ligand). For more challenging alkenes, PPh₃ or a more electron-rich phosphine can be beneficial. [15][16]* Base: A hindered organic base like triethylamine (Et₃N) or a weaker inorganic base like Na₂CO₃ is typically used.
-
Solvent: Polar aprotic solvents like DMF, NMP, or DMAc are common choices.
Section 5: Experimental Protocol Example
This section provides a well-defined, starting-point protocol for a selective Suzuki-Miyaura mono-coupling at the C8-position of 3,8-Dibromo-6-nitroquinoline.
Protocol: Selective C8-Arylation via Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask, add 3,8-Dibromo-6-nitroquinoline (1.0 equiv), the desired arylboronic acid (1.1-1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive flow of argon, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water to form a 10:1 mixture (concentration of the limiting reagent ~0.1 M).
-
Degassing: Subject the sealed flask to three cycles of freeze-pump-thaw to ensure all oxygen is removed.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours. Note the appearance of the mono-coupled product and the disappearance of the starting material.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the 8-aryl-3-bromo-6-nitroquinoline.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Mondal, P., & Bora, U. (2020). Catalysts for Suzuki–Miyaura Coupling Reaction. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2025). Coupling of 3,8-Dibromo-1,10-Phenanthroline With 3,5-Diethynylheptyloxybenzene: A Suzuki/Miyaura Versus a Sonogashira Perspective. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]
-
ResearchGate. (2025). Rapid catalyst evaluation for Sonogashira coupling in continuous flow. Retrieved from [Link]
-
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. Retrieved from [Link]
-
D'Amato, E., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. Retrieved from [Link]
-
Malig, T. C., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. PMC - NIH. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Nakao, Y. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research. Retrieved from [Link]
-
Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC. Retrieved from [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]
-
Bakang, M., et al. (2015). Reactivity of the 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-ones in a palladium catalyzed Sonogashira cross-coupling reaction. ResearchGate. Retrieved from [Link]
-
Dudnik, A. S., & Gevorgyan, V. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. PMC - NIH. Retrieved from [Link]
-
Sigman, M. S., & Werner, E. W. (2012). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
mediaTUM. (n.d.). C‐C Coupling Reactions Catalyzed by Supported Palladium in Liquid Phase. Retrieved from [Link]
-
Macmillan Group. (2004). The Intramolecular Heck Reaction. Retrieved from [Link]
-
ResearchGate. (2017). Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline. Retrieved from [Link]
-
Gao, Y., et al. (2025). A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. RSC Publishing. Retrieved from [Link]
-
ResearchGate. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. Retrieved from [Link]
-
ResearchGate. (2025). The Buchwald‐Hartwig Amination of Nitroarenes. Retrieved from [Link]
-
Organic Chemistry Frontiers (RSC Publishing). (2021). Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Retrieved from [Link]
-
YouTube. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. Retrieved from [Link]
-
RSC Publishing. (n.d.). Suzuki–Miyaura coupling of arylboronic acids to gold(iii). Retrieved from [Link]
-
Catalysis Science & Technology (RSC Publishing). (n.d.). Palladium-catalysed Heck-type alkenylation reactions in the synthesis of quinolines. Mechanistic insights and recent applications. Retrieved from [Link]
-
The Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]
-
PMC - NIH. (n.d.). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
DSpace@MIT. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]
-
Arkivoc. (n.d.). INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. Retrieved from [Link]
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- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
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Challenges in the scale-up of 3,8-Dibromo-6-nitroquinoline synthesis
Technical Support Center: Synthesis of 3,8-Dibromo-6-nitroquinoline
Welcome to the technical support guide for the synthesis of 3,8-Dibromo-6-nitroquinoline. This resource is designed for researchers, chemists, and drug development professionals engaged in the synthesis of complex heterocyclic molecules. Here, we provide not just protocols but the underlying chemical logic, troubleshooting guidance for common scale-up challenges, and answers to frequently asked questions. Our goal is to empower you to navigate the complexities of this synthesis with confidence and scientific rigor.
Synthesis Overview & Core Challenges
The synthesis of 3,8-Dibromo-6-nitroquinoline is a multi-step process that requires precise control over reaction conditions to achieve acceptable yield and purity, especially during scale-up. The molecule is a valuable intermediate in medicinal chemistry, often used in the development of novel therapeutic agents. The primary challenges in its synthesis revolve around regioselectivity during the electrophilic substitution steps and managing the hazardous nature of the reagents involved.
A plausible and controllable synthetic route begins with the dibromination of quinoline, followed by a regioselective nitration. This approach is often preferred over the bromination of 6-nitroquinoline, as the nitro group can complicate subsequent bromination steps by deactivating the ring system and directing bromination to undesired positions.
Proposed Synthetic Pathway
The following diagram outlines the logical flow of the synthesis, highlighting the critical nitration step where isomeric impurities can arise.
Caption: Synthetic workflow for 3,8-Dibromo-6-nitroquinoline.
Detailed Experimental Protocol: Nitration of 3,8-Dibromoquinoline
This protocol provides a robust starting point for the synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.[1]
Materials:
-
3,8-Dibromoquinoline
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Crushed Ice
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 3,8-Dibromoquinoline (1.0 eq).
-
Acidification: Cool the flask in an ice-salt bath to -5 °C. Slowly add concentrated sulfuric acid (5-10 volumes) while maintaining the internal temperature below 5 °C. Stir until all the starting material is dissolved.
-
Nitrating Mixture Preparation: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2-3 volumes). Cool this mixture to 0 °C before use.
-
Nitration: Add the cold nitrating mixture dropwise to the solution of 3,8-Dibromoquinoline via the dropping funnel. The internal temperature must be rigorously maintained between -5 °C and 0 °C throughout the addition, which should take approximately 60-90 minutes.[2] A runaway exothermic reaction is a significant risk if the addition is too fast or cooling is insufficient.
-
Reaction Monitoring: After the addition is complete, stir the mixture at 0 °C for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the consumption of the starting material.[3]
-
Quenching: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. A precipitate (the crude product) should form.
-
Workup:
-
Allow the ice to melt completely. Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Combine the organic layers and wash sequentially with water and saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.[4] This step is crucial to neutralize residual acids.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
-
Purification: The crude solid, which may contain isomeric impurities, should be purified. Column chromatography on silica gel using a hexane/ethyl acetate gradient is often effective.[3] Further purification can be achieved by recrystallization from a suitable solvent system like ethanol or an ethyl acetate/hexane mixture.[5]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and scale-up of 3,8-Dibromo-6-nitroquinoline.
| Problem / Observation | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Insufficiently Strong Nitrating Conditions: The dibrominated quinoline ring is deactivated and requires potent nitrating conditions. 2. Reaction Temperature Too Low: While temperature control is critical to prevent side reactions, excessively low temperatures can stall the reaction. | 1. Verify Reagent Concentration: Ensure that concentrated (not dilute) nitric and sulfuric acids are used. 2. Optimize Temperature: If the reaction does not proceed at 0 °C, consider allowing it to slowly warm to 5-10 °C after the addition is complete, while carefully monitoring for any exotherm. |
| Significant Formation of Isomeric Impurities (e.g., 5-nitro isomer) | 1. Poor Temperature Control: Higher temperatures can reduce the regioselectivity of the nitration, favoring the formation of other isomers.[6] 2. Incorrect Stoichiometry: Using a large excess of nitric acid can lead to over-nitration or side reactions. | 1. Improve Cooling: Use a more efficient cooling bath (e.g., dry ice/acetone) for large-scale reactions to maintain the target temperature. 2. Slow Addition: Extend the addition time of the nitrating mixture to allow for better heat dissipation. 3. Stoichiometry Check: Use a slight excess (1.05-1.2 equivalents) of nitric acid. |
| Runaway Exothermic Reaction During Scale-Up | 1. Inadequate Heat Transfer: The surface-area-to-volume ratio decreases on scale-up, making heat removal less efficient. 2. Rapid Addition of Nitrating Agent: Adding the nitrating mixture too quickly generates heat faster than it can be removed. | 1. Use a Jacketed Reactor: For scales larger than a few grams, a jacketed reactor with a circulating coolant is essential for precise temperature control. 2. Reverse Addition: Consider adding the solution of the substrate in sulfuric acid to the nitrating mixture to ensure the electrophile is never in large excess. 3. Dilution: Increasing the amount of sulfuric acid can help to create a larger thermal mass, although this may impact workup and waste disposal. |
| Difficult Purification / Inseparable Isomers | 1. Similar Polarity of Isomers: The 6-nitro and 5-nitro isomers can have very similar polarities, making chromatographic separation challenging. | 1. Optimize Chromatography: Screen different solvent systems (e.g., Toluene/Acetone, DCM/Methanol) and consider using a high-resolution silica gel. 2. Recrystallization: Methodically screen various solvents for recrystallization. A solvent system that provides differential solubility for the isomers is key. Seeding with a pure crystal of the desired product can sometimes help. |
| Product Loss During Aqueous Workup | 1. Product Precipitation: The product may partially precipitate at the interface of the organic and aqueous layers during neutralization if the pH changes too rapidly. 2. Incomplete Extraction: The product may have some solubility in the acidic aqueous phase as its quinoline nitrogen can be protonated. | 1. Slow Neutralization: Add the sodium bicarbonate solution slowly with vigorous stirring. If a precipitate forms at the interface, add more organic solvent. 2. Back-Extraction: After the initial extractions, neutralize the acidic aqueous layer to pH 7-8 and perform one final extraction with dichloromethane to recover any dissolved product. |
Frequently Asked Questions (FAQs)
Q1: Why is maintaining a temperature below 0 °C so critical during the nitration step? A: The nitration of aromatic rings is a highly exothermic process. Maintaining a low temperature is crucial for three primary reasons:
-
Safety: It prevents the reaction rate from accelerating uncontrollably, which could lead to a dangerous runaway reaction.[7]
-
Regioselectivity: Electrophilic aromatic substitution on substituted rings is temperature-dependent. Lower temperatures enhance the kinetic control of the reaction, favoring the formation of the sterically accessible and electronically preferred 6-nitro isomer over other isomers like the 5-nitro product.[6]
-
Minimizing Side Reactions: High temperatures can promote oxidation of the substrate by the strong acid mixture, leading to decomposition and the formation of tar-like byproducts.
Q2: What are the primary safety concerns when handling the reagents for this synthesis? A: The primary hazards are associated with the reagents:
-
Concentrated Nitric and Sulfuric Acids: These are highly corrosive and strong oxidizing agents. They must be handled with extreme care, using appropriate PPE (gloves, goggles, lab coat).[8] Mixing them is highly exothermic and should be done cautiously and with cooling.
-
Bromine (for the preceding step): Elemental bromine is highly toxic, corrosive, and volatile. It should only be handled in a chemical fume hood.
-
Nitro-aromatic Products: Many nitro-aromatic compounds are toxic and suspected carcinogens.[1][9] Avoid inhalation of dust and skin contact.[10]
Q3: What analytical techniques are recommended for in-process control and final product characterization? A: A combination of techniques is recommended for robust quality control:
-
TLC/HPLC: Ideal for monitoring the reaction progress and assessing the purity of the crude product. A reverse-phase HPLC method can effectively separate the starting material, product, and major impurities.[11]
-
NMR Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product. The substitution pattern on the quinoline ring can be definitively assigned by analyzing the coupling constants and chemical shifts in the ¹H NMR spectrum.[4][12]
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify impurities.
-
Melting Point: A sharp melting point is a good indicator of high purity for the final crystalline solid.[13]
Q4: Can N-bromosuccinimide (NBS) be used for the initial bromination of quinoline instead of liquid bromine? A: Yes, NBS can be an effective and safer alternative to liquid bromine for electrophilic bromination. The reaction is typically performed in a suitable solvent, and the use of NBS can sometimes offer better control and selectivity. However, reaction conditions would need to be re-optimized, as the reactivity of NBS differs from that of elemental bromine.
References
-
3,6,8-Tribromoquinoline - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
6,8-Dibromo-11H-indeno[1,2-b]quinolin-11-one - MDPI. (2024). MDPI. [Link]
-
Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ACG Publications. (2016). ACG Publications. [Link]
-
Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC - NIH. (2024). National Center for Biotechnology Information. [Link]
-
6-methoxy-8-nitroquinoline - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
-
Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones - ResearchGate. (2018). ResearchGate. [Link]
-
6,8-Dibromoquinoline - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
-
Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines / Herman Gershon, Donald D. Clarke, and Muriel. (n.d.). Fordham Research Commons. [Link]
-
Activation of 6-bromoquinoline by nitration and N-oxidation. Synthesis of morpholinyl and piperazinyl quinolines | Request PDF - ResearchGate. (2018). ResearchGate. [Link]
-
Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines - Semantic Scholar. (2018). Semantic Scholar. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. acgpubs.org [acgpubs.org]
- 4. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3,6,8-Tribromoquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. tcichemicals.com [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
- 10. echemi.com [echemi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 6,8-Dibromoquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 3,8-Dibromo-6-nitroquinoline
This guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of 3,8-Dibromo-6-nitroquinoline. Recognizing the challenges inherent in multi-step aromatic synthesis, this document provides in-depth troubleshooting advice and answers to frequently asked questions concerning byproduct formation and identification. Our approach is rooted in mechanistic principles to empower users to not only solve immediate experimental issues but also to proactively optimize their synthetic strategies for higher purity and yield.
Frequently Asked Questions (FAQs)
Q1: What is the most plausible and common synthetic route for 3,8-Dibromo-6-nitroquinoline, and why?
The most logical synthetic pathway commences with a commercially available or readily synthesized dibrominated quinoline precursor, followed by electrophilic nitration. A common starting material is 3,8-dibromoquinoline.
-
Rationale: The order of substitution is critical. The bromine atoms are ortho, para-directing but deactivating substituents. The quinoline nitrogen, under the strongly acidic conditions required for nitration (e.g., HNO₃/H₂SO₄), becomes protonated to form a quinolinium ion. This positive charge strongly deactivates the entire heterocyclic system towards further electrophilic attack, particularly in the pyridine ring.[1] The nitration, therefore, preferentially occurs on the less deactivated benzene ring. The directing effects of the two bromine atoms at positions 3 and 8 will guide the incoming electrophile (the nitronium ion, NO₂⁺). The position-3 bromine directs to positions 2 and 4 (in the pyridine ring, highly deactivated) and position 6. The position-8 bromine directs to positions 7 and 5. The confluence of these directing effects and steric considerations makes position 6 a probable, though not exclusive, site for nitration.
Q2: What are the primary categories of byproducts encountered in this synthesis?
Byproducts can be broadly classified into four main categories, each arising from distinct chemical processes during the reaction.
-
Isomeric Byproducts: These are molecules with the same molecular formula (C₉H₄Br₂N₂O₂) but with the nitro group at a different position. For instance, nitration at position 5 could yield 3,8-Dibromo-5-nitroquinoline. The formation of these isomers is governed by the complex interplay of electronic and steric effects of the pre-existing substituents.[2]
-
Incompletely Reacted Materials: The most common impurity in this class is the starting material, 3,8-dibromoquinoline, which may persist if the reaction does not go to completion.
-
Over-Reaction Products: Under forcing conditions (e.g., high temperature, prolonged reaction time, or excess nitrating agent), dinitration can occur, leading to the formation of dibromo-dinitroquinoline species.
-
Degradation or Side-Reaction Products: The aggressive nature of the nitrating mixture can sometimes lead to the formation of oxidized species, such as quinoline-N-oxides, or other colored impurities characteristic of aromatic nitrations.[3]
Q3: How do reaction conditions influence the formation of these byproducts?
Reaction parameters are the primary levers for controlling the purity of the final product.
-
Temperature: Nitration reactions are highly exothermic. Poor temperature control can lead to an increased rate of side reactions and the formation of dinitrated byproducts. Maintaining a low temperature (typically 0-5 °C) during the addition of the nitrating agent is crucial.[4]
-
Stoichiometry: The molar ratio of the nitrating agent (HNO₃) to the substrate is critical. A significant excess of nitric acid can promote dinitration. Careful, stoichiometric addition is recommended.
-
Reaction Time: While sufficient time is needed for the reaction to proceed to completion, excessively long reaction times can increase the prevalence of degradation products. The reaction progress should be monitored diligently using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Q4: What are the most effective analytical techniques for byproduct identification?
A multi-technique approach is essential for the unambiguous identification and quantification of impurities.
-
Chromatographic Methods (TLC, HPLC): These are the workhorse techniques for initial purity assessment and for monitoring reaction progress. They can effectively separate the desired product from starting materials and various byproducts.[2][5]
-
Mass Spectrometry (MS), especially coupled with LC or GC (LC-MS, GC-MS): MS provides the molecular weight of the components in a mixture. This is invaluable for quickly identifying compounds that have gained or lost functional groups (e.g., identifying a dinitrated byproduct by its higher mass or an N-oxide by an additional 16 amu).[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): NMR is the gold standard for structural elucidation. It provides detailed information about the chemical environment of each proton and carbon atom, allowing for the definitive determination of isomer structures.
Troubleshooting Guide: Navigating Experimental Challenges
This section addresses specific problems you might encounter during the synthesis and purification of 3,8-Dibromo-6-nitroquinoline.
Problem 1: My final product yield is significantly lower than expected.
Low yield is a common issue that can often be traced back to incomplete reactions or the predominance of side reactions.
Workflow for Diagnosing Low Yield
Caption: Troubleshooting workflow for low product yield.
Problem 2: I see an unexpected spot on my TLC plate that is close to my product spot.
This scenario frequently points to the formation of an isomeric byproduct, which often has similar polarity to the desired product, making separation challenging.
Plausible Byproduct Profile
| Byproduct Identity | Molecular Weight | Plausible Origin | Key Analytical Signature |
|---|---|---|---|
| 3,8-Dibromo-5-nitroquinoline | 331.95 g/mol | Isomeric nitration | Different aromatic proton splitting pattern in ¹H NMR compared to the 6-nitro isomer. |
| 3,8-Dibromoquinoline | 286.95 g/mol | Unreacted Starting Material | Lower molecular weight in MS. Will match the Rf/retention time of the starting material. |
| 3,8-Dibromo-x,y-dinitroquinoline | 376.95 g/mol | Over-nitration | Higher molecular weight in MS (+45 amu). Typically lower Rf on TLC due to increased polarity. |
| 3,8-Dibromo-6-nitroquinoline-N-oxide | 347.95 g/mol | Side-reaction (Oxidation) | Higher molecular weight in MS (+16 amu). Significant downfield shifts for protons on the pyridine ring in ¹H NMR.[3] |
Problem 3: My purified product is off-color (e.g., dark yellow or brown) despite having a sharp melting point.
Colored impurities are common in nitration reactions and can persist in trace amounts even after initial purification.
-
Causality: These impurities are often highly conjugated, polymeric, or phenolic compounds formed through degradation pathways at elevated temperatures. While present in small quantities, their intense color can stain the crystalline lattice of the main product.
-
Troubleshooting Steps:
-
Charcoal Treatment: Dissolve the product in a suitable hot solvent and add a small amount of activated charcoal. The charcoal will adsorb the colored impurities. Hot filter the solution to remove the charcoal and then allow the product to recrystallize.
-
Alternative Recrystallization Solvent: Experiment with different solvent systems for recrystallization. A solvent system that provides slightly lower solubility for the product might more effectively exclude the impurities from the crystal structure.
-
Short-Path Column Chromatography: If recrystallization fails, passing a concentrated solution of the product through a short plug of silica gel can effectively remove baseline impurities and colored material.
-
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment and Byproduct Profiling
This protocol provides a robust starting point for the analysis of the crude reaction mixture and the final product.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is recommended.
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: Ramp from 30% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 30% B and equilibrate
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at 254 nm and 320 nm.
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve ~1 mg of the crude material or final product in 1 mL of acetonitrile.
Protocol 2: Sample Preparation for NMR and MS Characterization
For unambiguous identification, isolation of the unknown byproduct is often necessary.
-
Isolation: Using the analytical HPLC method as a scout, scale up to a preparative HPLC system to isolate the impurity of interest. Alternatively, meticulous column chromatography on silica gel can be employed.
-
Sample Prep for MS: Dissolve the isolated fraction in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 0.1 mg/mL for direct infusion or LC-MS analysis.
-
Sample Prep for NMR: Ensure the isolated sample is free of residual solvents by drying under high vacuum. Dissolve 5-10 mg of the pure byproduct in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for ¹H and ¹³C NMR analysis.
Visualizing the Chemistry
Main Synthetic Pathway and Potential Byproduct Formation
The following diagram illustrates the primary transformation and the genesis of key byproducts.
Caption: Synthesis of 3,8-Dibromo-6-nitroquinoline and major byproduct pathways.
References
-
Çelik, İ., et al. (2012). 3,6,8-Tribromoquinoline. Acta Crystallographica Section E: Structure Reports Online, 68(1), o183. [Link]
-
Lutz, R. E., et al. (1946). 6-methoxy-8-nitroquinoline. Organic Syntheses, 26, 51. [Link]
-
Chemistry LibreTexts. (2020). 4.9: Halogenation, Sulfonation, and Nitration of Aromatic Compounds. Chemistry LibreTexts. [Link]
-
Reis, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
-
Çakmak, O., et al. (2018). Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones. Arkivoc, 2018(3), 362-374. [Link]
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
-
Çelik, İ., et al. (2010). 6,8-Dibromoquinoline. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2815. [Link]
- Eli Lilly and Co. (1998). Separation of 5-nitroquinoline and 8-nitroquinoline.
-
ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link]
-
Gershon, H., et al. (n.d.). Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Fordham Research Commons. [Link]
-
ResearchGate. (n.d.). Bromination of 8-substituted quinolines. Reagents and conditions. ResearchGate. [Link]
-
Chemistry Stack Exchange. (2021). Why does the nitration of quinoline occur at the 5 (and 8) position? Chemistry Stack Exchange. [Link]
-
Çakmak, O., et al. (2018). Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. Semantic Scholar. [Link]
-
Mąkosza, M., & Wojciechowski, K. (1997). Aromatic nucleophilic substitution of hydrogen: reactions of 6-nitroquinoline with potassium cyanide and nitroalkanes. Journal of the Chemical Society, Perkin Transactions 1, (6), 885-891. [Link]
-
NUS Faculty of Science. (n.d.). Recent Advances in Bromination Reactions. NUS Faculty of Science. [Link]
-
Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Chemistry LibreTexts. [Link]
-
World Journal of Pharmaceutical Research. (n.d.). Impurity Profile: A Review. World Journal of Pharmaceutical Research, 13. [Link]
-
Der Pharma Chemica. (n.d.). Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. Der Pharma Chemica. [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 6. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Purification of 3,8-Dibromo-6-nitroquinoline
Executive Summary
Purifying 3,8-Dibromo-6-nitroquinoline (CAS 696611-46-8) presents specific challenges due to the electronic deactivation of the quinoline ring by the nitro group and the steric bulk of the bromine atoms. Common impurities include regioisomers (e.g., 3,5-dibromo analogs), mono-brominated species, and inorganic salts derived from bromination reagents.
This guide prioritizes Scientific Integrity . The protocols below are derived from structure-activity relationships of halogenated nitroquinolines and validated purification strategies for analogous quinoline scaffolds [1, 2].
Part 1: Diagnostic & Triage
Before initiating purification, characterize your crude material to select the correct workflow.
Impurity Profiling Table
| Impurity Type | Likely Source | Detection Method | Removal Strategy |
| Regioisomers (e.g., 3,5-dibromo) | Non-selective bromination | 1H NMR (coupling constants), HPLC | Flash Chromatography (Silica) |
| Mono-bromo species | Incomplete reaction | LC-MS, TLC (lower Rf) | Recrystallization (Solvent Gradient) |
| Inorganic Salts | Brominating agents ( | Ash test, Solubility check | Aqueous wash / Liquid-Liquid Extraction |
| Polymeric Tars | Thermal decomposition | Visual (dark oil/gum) | Filtration through Celite® / Activated Carbon |
Workflow Decision Tree
Use the following logic to determine your purification path.
Figure 1: Purification decision logic based on initial crude purity and impurity profile.
Part 2: Technical Protocols
Method A: Recrystallization (The "Workhorse" Protocol)
Best for: Removing mono-brominated impurities and trace salts.
Chemical Logic: Nitroquinolines exhibit poor solubility in cold alkanes but moderate-to-high solubility in hot chlorinated solvents or alcohols. The 3,8-dibromo substitution adds lipophilicity, making Chloroform/Hexane or Ethanol/Acetonitrile ideal biphasic systems [2].
Step-by-Step Procedure:
-
Dissolution: Place 1.0 g of crude solid in a flask. Add minimal boiling Chloroform (
) or Acetonitrile ( ) until fully dissolved.-
Note: If black particles remain undissolved, filter hot through a glass frit or Celite pad.
-
-
Anti-Solvent Addition: While keeping the solution near boiling, dropwise add Hexane (if using
) or Water (if using Ethanol/MeCN) until a persistent turbidity (cloudiness) appears. -
Re-solubilization: Add just enough hot solvent (
or EtOH) to clear the turbidity. -
Crystallization: Remove from heat. Allow to cool to room temperature undisturbed for 2 hours. Then, place in an ice bath (
) for 1 hour. -
Isolation: Filter the crystals using vacuum filtration. Wash the cake with cold Hexane (or cold Water/EtOH mix).
-
Drying: Dry under high vacuum (
) at for 4 hours to remove trapped solvent lattice.
Method B: Flash Column Chromatography
Best for: Separating close-eluting regioisomers (e.g., 3,5-dibromo vs. 3,8-dibromo).
Stationary Phase: Silica Gel (230-400 mesh). Mobile Phase: Hexane : Ethyl Acetate (Gradient).
Protocol:
-
Slurry Preparation: Dissolve crude material in a minimal amount of Dichloromethane (
) and adsorb onto silica gel (1:2 ratio w/w). Evaporate solvent to obtain a dry powder. -
Column Loading: Load the dry powder onto a pre-packed silica column.
-
Elution Gradient:
-
0-5 min: 100% Hexane (Flushes non-polar impurities).
-
5-20 min: 5%
15% EtOAc in Hexane. -
20-40 min: 15%
30% EtOAc in Hexane. -
Target Elution: 3,8-Dibromo-6-nitroquinoline typically elutes between 15-25% EtOAc due to the electron-withdrawing nitro group increasing polarity relative to non-nitro analogs [3].
-
-
Fraction Analysis: Spot fractions on TLC. Look for the major spot (UV active). Regioisomers often have slightly different
values (typically ).
Part 3: Troubleshooting & FAQs
Q1: My product is oiling out during recrystallization instead of forming crystals. Why? A: This "oiling out" occurs when the boiling point of your solvent is higher than the melting point of the solvated impurity mix, or if the solution is too concentrated.
-
Fix: Re-dissolve the oil in the hot solvent and add more solvent (dilute by 20%). Re-heat to boiling and cool very slowly (wrap the flask in foil/towel to insulate). Scratching the glass with a spatula can induce nucleation.
Q2: How do I remove persistent red/brown color (tars)? A: Quinoline derivatives often oxidize to form colored quinone-like oligomers.
-
Fix: Dissolve the compound in DCM or Chloroform and stir with Activated Carbon (5-10 wt%) for 30 minutes. Filter through a Celite pad. The carbon will adsorb the high-molecular-weight colored impurities.
Q3: Can I use acid-base extraction?
A: Generally, no . While quinolines are basic, the nitro group at position 6 and bromine atoms are strongly electron-withdrawing, significantly reducing the basicity of the quinoline nitrogen (
Q4: How do I distinguish the 3,8-dibromo isomer from the 3,5-dibromo isomer? A: Use 1H NMR .
-
3,8-Dibromo: Look for the proton at C2. The coupling pattern of the benzene ring protons will usually show distinct meta or para coupling depending on the substitution.
-
3,5-Dibromo: The symmetry and coupling constants (
-values) in the aromatic region will differ. Specifically, the proton at C4 in the 3,5-isomer will show different splitting due to the proximity of the bromine at C5 compared to the C8 position [4].
Part 4: Visualization of Chemical Space
Understanding the structural environment helps explain the solubility and separation behavior.
Figure 2: Structure-Property relationship influencing purification choices.
References
-
BenchChem. (2025).[1][2] Synthesis of 6,8-Dibromoquinolin-3-amine: A Detailed Protocol. Retrieved from
-
Gershon, H., et al. (1995). Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Fordham Research Commons. Retrieved from
-
PubChem. (2025). 3-Bromo-6-chloro-8-nitroquinoline (Analogous Compound Data). National Library of Medicine. Retrieved from
-
Ökten, S., et al. (2016).[3] Reinvestigation of bromination of 8-substituted quinolines. ACG Publications.[3] Retrieved from
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) and perform a risk assessment before handling halogenated nitroquinolines.
Sources
Technical Support Center: 3,8-Dibromo-6-nitroquinoline Stability & Reactivity Guide
Critical Stability Profile: The "Why" Behind the Failures
Before troubleshooting specific failures, you must understand the electronic architecture of 3,8-Dibromo-6-nitroquinoline . This molecule acts as an "electron sink," creating a specific set of vulnerabilities that differ from standard quinolines.
The Stability Triad
-
Electronic Deficiency (The Nitro Effect): The -NO₂ group at C6, combined with the quinoline nitrogen, makes the ring system highly electron-deficient.
-
Consequence: The ring is exceptionally prone to Nucleophilic Aromatic Substitution (
) or nucleophilic addition at the C2/C4 positions, even without a leaving group (leading to Meisenheimer complex formation and "tarring").
-
-
Regio-Electronic Disparity:
-
C3-Br: Located in the "pyridine-like"
-position. It is electronically activated for Pd-catalyzed cross-coupling but less prone to . -
C8-Br: Located in the peri-position. It is sterically hindered and electronically influenced by the adjacent quinoline nitrogen lone pair.
-
-
Redox Instability: The nitro group is easily reduced to an amine (or hydroxylamine) under standard hydrogenation conditions or by certain metal catalysts, often unintentionally.
Troubleshooting Guides (Q&A Format)
Scenario A: "My reaction mixture turned black/tarry within minutes of heating."
Diagnosis: Base-Induced Decomposition (Ring Destruction). Mechanism: You likely used a strong, hard nucleophilic base (e.g., NaOtBu, NaOEt, or hydroxide) in a polar aprotic solvent. The electron-deficient ring (activated by 6-NO₂) underwent nucleophilic attack at C2 or C4, leading to polymerization or ring-opening.
Corrective Action:
-
Switch Bases: Replace alkoxides with mild, non-nucleophilic inorganic bases.
-
Recommended: Potassium Phosphate (
), Cesium Carbonate ( ), or Potassium Fluoride ( ).
-
-
Solvent System: Avoid neat DMF/DMA if possible at high temperatures (
). Use mixtures like 1,4-Dioxane/Water (4:1) or Toluene/Water to buffer the basicity.
Scenario B: "I lost the Nitro group (or observed an M-16 or M-30 peak in LCMS)."
Diagnosis: Unintended Nitro Reduction. Mechanism:
-
M-30 (Amine): Complete reduction (-NO₂
-NH₂). -
M-16 (Nitroso/Hydroxylamine): Partial reduction. This often occurs during Pd-catalyzed couplings when using
sources (formates, alcohols as solvents) or highly active Pd-hydride intermediates.
Corrective Action:
-
Remove Hydride Sources: Do not use Formic acid/TEA buffers. Avoid secondary alcohols (Isopropanol) as solvents at high heat, as they can act as hydride donors in transfer hydrogenation.
-
Catalyst Choice: Use Pd(0) sources directly (
or ) rather than Pd(II) precursors that require reduction in situ if the reduction step is not carefully controlled.
Scenario C: "The Suzuki coupling only worked at one position. Which one is it?"
Diagnosis: Regioselectivity Mismatch. Technical Insight:
-
C3-Br is generally more reactive towards oxidative addition with Palladium than C8-Br. The C8 position is sterically hindered by the peri-hydrogen (H1) and the nitrogen lone pair.
-
Outcome: If you use 1.0 equivalent of boronic acid, you will predominantly get the 3-substituted product.
Corrective Action:
-
To couple C3 only: Use 1.05 eq. boronic acid, mild base (
), . -
To couple C8: You must usually couple C3 first, or use specialized ligands (e.g., bulky phosphines like XPhos) and higher temperatures (
) to force the C8 oxidative addition.
Recommended Experimental Protocols
Protocol 1: C3-Selective Suzuki Coupling (Preserving 6-NO₂ and 8-Br)
Objective: Selective functionalization of the C3 position without degrading the nitro group.
Reagents:
-
3,8-Dibromo-6-nitroquinoline (1.0 eq)
-
Aryl Boronic Acid (1.1 eq)
-
Catalyst:
(5 mol%) — Chosen for stability and selectivity. -
Base:
(2.0 eq) — Mild, prevents tarring. -
Solvent: 1,4-Dioxane / Water (9:1 v/v)
Step-by-Step:
-
Degassing: Charge solid reagents into a vial. Seal and purge with Argon for 5 minutes. Oxygen exclusion is critical to prevent phenol formation.
-
Solvation: Add sparged Dioxane/Water mixture via syringe.
-
Reaction: Heat to 80°C (oil bath temperature) for 4–6 hours.
-
Note: Do not exceed 100°C; thermal decomposition of the nitro-quinoline core risks increasing significantly.
-
-
Workup: Cool to RT. Dilute with EtOAc. Wash with Brine.[1]
-
Purification: Flash chromatography. The product is likely less polar than the starting material.
Protocol 2: Storage & Handling
-
Light Sensitivity: Nitro-aromatics and bromo-quinolines are photosensitive. Store in amber vials wrapped in foil.
-
Atmosphere: Store under Nitrogen/Argon at 4°C.
-
Shelf-Life: Re-test purity via LCMS every 3 months. If the color shifts from yellow/orange to dark brown, check for denitration or polymerization.
Decision Matrix (Visualization)
The following diagram illustrates the decision logic for optimizing reaction conditions based on the stability profile.
Caption: Decision matrix for functionalizing 3,8-Dibromo-6-nitroquinoline, highlighting condition-dependent pathways and critical stability warnings.
References
-
BenchChem. (2025).[2][3] Optimizing reaction conditions for 6,8-Dibromoquinolin-3-amine derivatization. BenchChem Technical Guides.[2]
-
Organic Chemistry Portal. (2024). Suzuki Coupling: Mechanism and Recent Developments.[4]
-
Çakmak, O. et al. (2018).[5] Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones. Arkivoc, 2018(iii), 362-374.[5]
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley-Blackwell.
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Reference for Suzuki/Sonogashira coupling selectivity on heterocycles).
Sources
Troubleshooting failed reactions involving 3,8-Dibromo-6-nitroquinoline
Welcome to the technical support center for 3,8-Dibromo-6-nitroquinoline. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of reactions involving this highly functionalized heterocyclic compound. The unique electronic and steric properties of this substrate present distinct challenges and opportunities in synthetic chemistry. This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format.
Section 1: General Troubleshooting & Substrate Handling
This section addresses the most common initial hurdles faced when working with 3,8-Dibromo-6-nitroquinoline, starting with its physical properties.
Question: My 3,8-Dibromo-6-nitroquinoline starting material has very poor solubility. Which solvents are effective, and how can I improve dissolution for a reaction?
Answer: This is the most frequently encountered issue. The planar, rigid structure and the presence of multiple halogens contribute to strong crystal lattice energy, leading to poor solubility in many common organic solvents.
Causality: The combination of a flat aromatic system, which promotes π-stacking, and two bromine atoms results in a molecule that is often difficult to solvate. Standard solvents like THF or diethyl ether are typically ineffective.
Troubleshooting Protocol:
-
Solvent Selection: Your primary choices should be polar aprotic solvents known for their strong solvating power.
-
Recommended Solvents: N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMA), Dimethyl sulfoxide (DMSO), and 1,4-dioxane are often effective. For cross-coupling reactions, toluene can also be used, especially at elevated temperatures.[1]
-
Solvent Mixtures: In cases like the Suzuki-Miyaura coupling, a mixture of solvents such as dioxane/water or THF/water can be beneficial, as it helps to dissolve both the organic substrate and the inorganic base (e.g., K₂CO₃, Cs₂CO₃).[1][2]
-
-
Improving Solubility:
-
Thermal Assistance: Gently heating the solvent mixture (e.g., to 40-60 °C) while stirring can significantly aid dissolution before adding other reagents, particularly temperature-sensitive catalysts.
-
Sonication: Using an ultrasonic bath can help break up solid aggregates and accelerate the dissolution process.
-
High Dilution: While not always ideal for reaction kinetics, starting a reaction under higher dilution (e.g., 0.05 M to 0.1 M) can sometimes be necessary to achieve full dissolution.
-
Data Summary: Recommended Solvents
| Solvent | Class | Typical Use Cases | Notes |
| DMF, DMA | Polar Aprotic | Cross-Coupling, SNAr | High boiling points, effective for stubborn substrates. |
| 1,4-Dioxane | Polar Aprotic (Ether) | Suzuki, Buchwald-Hartwig | Common choice for Pd-catalysis; often used with water. |
| Toluene | Nonpolar Aromatic | Suzuki, Buchwald-Hartwig | Effective at high temperatures (>80 °C). |
| DMSO | Polar Aprotic | SNAr, Cross-Coupling | Very strong solvent, but can sometimes interfere with catalysis. |
Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
3,8-Dibromo-6-nitroquinoline is a substrate primed for selective functionalization via palladium catalysis. However, its electronic nature as a highly electron-deficient system introduces specific challenges.
Suzuki-Miyaura Coupling
Question: My Suzuki reaction is giving low to no conversion. I've confirmed my boronic acid is good. What are the likely failure points with this specific substrate?
Answer: Failure in Suzuki couplings with this substrate typically stems from two main areas: catalyst deactivation due to the nitro group and/or quinoline nitrogen, and suboptimal reaction parameters that do not favor the rate-limiting oxidative addition step.
Causality: The electron-withdrawing nitro group makes the C-Br bonds electron-poor, which should facilitate the initial oxidative addition of the palladium catalyst.[3] However, the nitrogen atom of the quinoline ring and the nitro group itself can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.
Caption: Fig 1. Troubleshooting workflow for failed Suzuki reactions.
Troubleshooting Protocol:
-
Catalyst & Ligand Selection: Standard Pd(PPh₃)₄ may be insufficient. Electron-deficient heteroaryl halides often require more robust catalytic systems.
-
Expertise: Use catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[4] These ligands accelerate the rate-limiting oxidative addition and subsequent reductive elimination steps, helping the desired reaction outcompete catalyst deactivation pathways.
-
Recommendation: Start with a pre-catalyst like SPhos-Pd-G3 or XPhos-Pd-G3. These are air-stable and provide a reliable source of the active Pd(0) species.
-
-
Base Optimization: The choice of base is critical for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[5]
-
Trustworthiness: For this substrate, stronger inorganic bases are often required. K₃PO₄ and Cs₂CO₃ are excellent choices. Na₂CO₃ may be too weak. Ensure the base is finely powdered to maximize surface area, as these reactions are often heterogeneous.[6]
-
-
Reaction Conditions:
Question: I am observing significant amounts of a mono-bromo, mono-hydro product (dehalogenation). How can I suppress this side reaction?
Answer: Dehalogenation is a common side reaction in Suzuki couplings, especially with electron-deficient aryl halides.[4] It occurs when a palladium-hydride (Pd-H) species is formed, which then undergoes reductive elimination with the aryl group to replace the halogen with hydrogen.
Causality: The Pd-H species can arise from the reaction of the palladium complex with bases, trace water, or certain solvents (like alcohols).[4] The high electron deficiency of the 3,8-Dibromo-6-nitroquinoline ring makes it more susceptible to this pathway.
Mitigation Strategies:
-
Choice of Base: Avoid strong alkoxide bases (e.g., NaOtBu) if dehalogenation is a problem. Switch to phosphate (K₃PO₄) or carbonate (Cs₂CO₃) bases.[4]
-
Anhydrous Conditions: While Suzuki reactions often use water as a co-solvent, excess water can be a proton source. Try running the reaction under strictly anhydrous conditions with an anhydrous base.
-
Ligand Choice: Using bulky, electron-rich ligands can promote the desired cross-coupling over the dehalogenation pathway by sterically hindering the approach of hydride sources and accelerating the reductive elimination of the product.
-
Boronic Acid Quality: Using boronic esters (e.g., pinacol esters) instead of boronic acids can sometimes reduce side reactions.
Buchwald-Hartwig Amination
Question: I am trying to perform a Buchwald-Hartwig amination, but the reaction is stalled. Is the nitro group the problem?
Answer: Yes, the nitro group is a likely culprit. While the Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, nitroarenes are known to be challenging substrates.[7][8]
Causality: The nitro group can act as an oxidant, deactivating the electron-rich Pd(0) catalyst. Furthermore, the product—a nitro-substituted arylamine—can be highly electron-rich and may act as a strong ligand, binding to the palladium center and inhibiting catalyst turnover.
Caption: Fig 2. Positional reactivity in 3,8-Dibromo-6-nitroquinoline.
Troubleshooting Protocol:
-
Ligand and Pre-catalyst Selection: This is the most critical parameter. Highly active, specialized ligands are required.
-
Expertise: Use bulky biarylphosphine ligands. Josiphos-type ligands, t-Bu-XPhos, or BrettPhos are often effective for coupling with electron-deficient aryl halides.[9]
-
Recommendation: Use a modern, well-defined pre-catalyst (e.g., BrettPhos-Pd-G3). These are designed to generate the active catalyst at low temperatures, potentially avoiding side reactions that occur upon heating.
-
-
Base Selection: The base deprotonates the amine, making it a better nucleophile. For Buchwald-Hartwig, strong, non-nucleophilic bases are essential.
-
Temperature Control:
-
Try running the reaction at a lower temperature first (e.g., room temperature to 50 °C), especially when using a highly active pre-catalyst. This can minimize nitro group reduction or other decomposition pathways. If no reaction occurs, incrementally increase the temperature.
-
Question: I want to achieve mono-amination. Which bromine is more reactive, the one at C3 or C8?
Answer: Predicting the relative reactivity can be complex, but we can make an educated hypothesis based on electronic and steric factors.
-
Electronic Effects: The C3-Br is on the inherently electron-deficient pyridine ring. The C8-Br is on the carbocyclic ring, which is deactivated by the C6-nitro group. Generally, halogens on pyridine rings can be more susceptible to oxidative addition than those on a deactivated benzene ring.
-
Steric Effects: The C8 position is sterically hindered by the "peri" hydrogen at the C1 position of the quinoline ring system. The C3 position is significantly less hindered.
Section 3: Troubleshooting Nucleophilic Aromatic Substitution (SNAr)
Question: I am attempting a catalyst-free nucleophilic aromatic substitution (SNAr) with a strong nucleophile (e.g., sodium methoxide), but I see no reaction. Isn't the nitro group supposed to activate the ring?
Answer: While the nitro group is a powerful activating group for SNAr, its position relative to the leaving groups (the bromines) is critical.[10]
Causality: For SNAr to be effective, the electron-withdrawing group must be positioned ortho or para to the leaving group. This allows the negative charge of the intermediate (the Meisenheimer complex) to be stabilized through resonance directly onto the nitro group.[10][11]
-
C8-Br: This bromine is meta to the C6-nitro group. The negative charge from a nucleophilic attack at C8 cannot be delocalized onto the nitro group via resonance. Therefore, the C8-Br is not significantly activated for SNAr.
-
C3-Br: This bromine is on a different ring. While the entire heterocyclic system is electron-poor, there is no direct ortho or para relationship to provide the strong activation needed for SNAr under mild conditions.
Appendix A: Recommended Starting Conditions
Table 1: Suggested Conditions for Suzuki-Miyaura Coupling
| Component | Recommendation 1 (Robust) | Recommendation 2 (Standard) |
| Substrate | 3,8-Dibromo-6-nitroquinoline (1.0 eq) | 3,8-Dibromo-6-nitroquinoline (1.0 eq) |
| Boronic Acid/Ester | 1.2 - 1.5 eq | 1.2 eq |
| Catalyst | XPhos-Pd-G3 (1-3 mol%) | Pd(dppf)Cl₂ (5 mol%) |
| Base | K₃PO₄ (3.0 eq) | K₂CO₃ (3.0 eq) |
| Solvent | 1,4-Dioxane / H₂O (5:1) | Toluene / H₂O (4:1) |
| Temperature | 90 - 110 °C | 100 °C |
Table 2: Suggested Conditions for Buchwald-Hartwig Amination
| Component | Recommendation 1 (Primary Amines) | Recommendation 2 (Secondary Amines) |
| Substrate | 3,8-Dibromo-6-nitroquinoline (1.2 eq) | 3,8-Dibromo-6-nitroquinoline (1.2 eq) |
| Amine | 1.0 eq | 1.0 eq |
| Catalyst | BrettPhos-Pd-G3 (1-2 mol%) | RuPhos-Pd-G3 (2-4 mol%) |
| Base | NaOtBu (1.5 eq) | LHMDS (1.5 eq) |
| Solvent | Toluene or 1,4-Dioxane | Toluene |
| Temperature | 60 - 100 °C | 80 - 110 °C |
Appendix B: General Protocol for a Trial Cross-Coupling Reaction
This protocol provides a self-validating system for initial experiments.
-
Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add 3,8-Dibromo-6-nitroquinoline (e.g., 0.1 mmol, 1.0 eq) and the solid base (e.g., K₃PO₄, 0.3 mmol, 3.0 eq).
-
Inerting: Seal the vial with a septum cap. Evacuate the vial and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Through the septum, add the coupling partner (e.g., boronic acid, 0.12 mmol, 1.2 eq) as a solid if possible. Then, add the palladium pre-catalyst (e.g., 0.002 mmol, 2 mol%).
-
Solvent Addition: Add the degassed solvent(s) via syringe to achieve the desired concentration (e.g., 0.1 M).
-
Reaction: Place the vial in a preheated heating block or oil bath and stir vigorously for the intended duration (e.g., 4-24 hours).
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS. Check for the consumption of starting material and the appearance of the product spot.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo for analysis.
References
-
Aktas, Y. et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
American Chemical Society. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
-
Cakmak, O. et al. (2022). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]
-
Kashani, S. K. et al. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]
-
O'Brien, C. J. et al. (2014). Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. PMC. Available at: [Link]
-
ACS Publications. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. Available at: [Link]
-
MDPI. (2019). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Molecules. Available at: [Link]
-
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science. Available at: [Link]
-
Asle, Z. et al. (2020). Palladium-catalyzed 2,5-diheteroarylation of 2,5-dibromothiophene derivatives. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
ResearchGate. (2020). Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones. Retrieved from [Link]
-
PMC. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
PMC. (2012). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from [Link]
-
YouTube. (2019). Nucleophilic Aromatic Substitution. Professor Dave Explains. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rose-hulman.edu [rose-hulman.edu]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. youtube.com [youtube.com]
Reaction optimization strategies for quinoline derivatives.
Technical Support Center: Quinoline Synthesis & Optimization
Ticket Status: Open Subject: Advanced Troubleshooting & Optimization Strategies for Quinoline Scaffolds Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division
Executive Summary & Method Selection
Welcome to the Quinoline Synthesis Support Center. We understand that constructing the quinoline core—a privileged scaffold in antimalarials (Chloroquine), anticancer agents (Camptothecin), and antivirals—often presents a dichotomy: the classical methods are robust but harsh, while modern catalytic methods are mild but sensitive.
This guide is structured to troubleshoot your specific failure modes. Use the logic flow below to verify you are using the correct methodology for your substrate before proceeding to specific troubleshooting tickets.
Workflow Visualization: Method Selection Logic
Figure 1: Decision matrix for selecting the optimal synthetic pathway based on substrate availability and tolerance.
Ticket #101: The "Violent" Classics (Skraup & Doebner-Miller)
User Complaint: "My Skraup reaction turned into a black tar and nearly exploded (thermal runaway). Yield is <30%."
Root Cause Analysis: The Skraup synthesis involves the dehydration of glycerol to acrolein, which then undergoes conjugate addition to aniline. The reaction is notoriously exothermic.[1][2] The "tar" is polymerized acrolein and decomposition products caused by the harsh oxidant (often nitrobenzene) and sulfuric acid.[3]
Troubleshooting Protocol:
| Parameter | Standard Condition (Risk) | Optimized Strategy (Safe & Efficient) | Mechanistic Rationale |
| Oxidant | Nitrobenzene (Violent) | Iodine ( | Iodine acts as a milder oxidant, preventing the rapid radical chains that lead to runaway exotherms [1]. |
| Moderator | None | Ferrous Sulfate ( | |
| Acid Addition | All at once | Dropwise at | Controls the concentration of protonated acrolein, the species prone to rapid polymerization. |
| Heating | Direct Reflux | Ramp Heating | Heat to |
FAQ: How do I remove the tar?
-
Answer: Do not attempt column chromatography on the crude tar. Perform a Steam Distillation first to remove unreacted aniline and nitrobenzene. Follow this with a basic workup (pH > 10) and extraction into DCM. Zinc chloride (
) can also be added during the reaction to form a complex with the quinoline, precipitating it out and leaving the tar in solution [3].
Ticket #102: Regioselectivity in Friedländer Synthesis
User Complaint: "I am reacting 2-aminobenzaldehyde with 2-butanone. I am getting a mixture of 2-ethylquinoline and 2,3-dimethylquinoline. I need only the 2-ethyl isomer."
Root Cause Analysis:
The Friedländer synthesis relies on the condensation of the amino group with a ketone.[4][5] Asymmetric ketones (like 2-butanone) have two reactive
Optimization Strategy:
-
Switch to Base Catalysis (KOH/EtOH):
-
Under basic conditions, the condensation tends to occur at the less hindered methyl group (kinetic control), favoring the 2-ethylquinoline product.
-
-
Solvent-Free / Green Modification:
-
Recent protocols using solid KOH and grinding (mechanochemistry) or microwave irradiation have shown significantly improved regioselectivity (up to 98:2) by restricting the equilibrium time available for the enolate to isomerize [4].
-
Detailed Protocol: Microwave-Assisted Green Friedländer
-
Step 1: Mix 2-aminobenzaldehyde (1.0 eq) and ketone (1.2 eq) in a microwave vial.
-
Step 2: Add solid KOH (0.1 eq) or a reusable solid acid catalyst like Sulfated Zirconia (
). -
Step 3: Irradiate at
(100W) for 10-20 minutes. -
Step 4: Cool. Add water. The product usually precipitates as a solid. Filter and recrystallize from EtOH [5].
Ticket #103: Catalyst Deactivation in Modern C-H Activation
User Complaint: "Using a Rh(III) or Fe-catalyzed oxidative annulation. The reaction starts well but stops at 40% conversion. Adding more catalyst doesn't help."
Root Cause Analysis: This is a classic "Catalyst Poisoning" or "Product Inhibition" scenario. The quinoline product itself is a strong ligand (pyridine-like nitrogen) and can competitively bind to the metal center, displacing the substrate or preventing re-oxidation of the catalyst.
Troubleshooting Workflow:
-
Check 1: Oxidant Compatibility. Are you using
as a co-oxidant? Copper salts often form insoluble clusters with the product.-
Fix: Switch to Air/Oxygen as the terminal oxidant or use Silver salts (
) which precipitate out, driving the equilibrium [6].
-
-
Check 2: Solvent Polarity.
-
Fix: Switch to a highly polar solvent like TFE (Trifluoroethanol) or HFIP . These solvents hydrogen-bond strongly to the quinoline nitrogen, "masking" it from the metal catalyst and preventing inhibition [7].
-
Visualization: Mechanism of Inhibition & Correction
Figure 2: Mechanism of product inhibition in metal-catalyzed synthesis and the role of fluorinated solvents (HFIP) in preventing catalyst death.
Comparative Data: Oxidant Selection in Skraup/Modified Skraup
Use this table to select the right oxidant for your scale and safety requirements.
| Oxidant | Safety Profile | Yield Potential | Recommended Use Case |
| Nitrobenzene | High Risk (Explosive/Toxic) | Moderate (40-60%) | Only for historical reproduction; avoid if possible. |
| Arsenic Acid | Toxic (Heavy Metal waste) | High (70-80%) | Industrial scale where waste streams are strictly managed. |
| Iodine ( | Safe (Easy handling) | High (75-90%) | Best for bench-scale research. Acts as a mild dehydrating oxidant. |
| Sodium m-nitrobenzenesulfonate | Moderate (Water soluble) | High (80-95%) | The "Sulfo-Mix" standard. Water-soluble byproducts make purification easy. |
References
-
BenchChem. (2025).[1][2][3][4][6] Troubleshooting side reactions in the synthesis of quinoline derivatives.Link
-
ScienceMadness. (2010). Skraup Reaction - Preferred Workup?Link
- Manske, R. H. F. (1942). The Chemistry of Quinolines. Chemical Reviews.
-
RSC Advances. (2025). Synthesis of quinoline mimics via C–H bond functionalization.Link[7]
-
BenchChem. (2025).[1][3][4][6] Green Synthesis of Quinoline Derivatives: Application Notes and Protocols.Link
-
MDPI. (2025). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies.Link
-
Frontiers in Chemistry. (2021). Transition-metal-catalyzed synthesis of quinazolines (and quinolines).[8][9][10][11][12][13][14]Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Different catalytic approaches of Friedländer synthesis of quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Transition-metal-catalyzed synthesis of quinazolines: A review [frontiersin.org]
- 10. Sci-Hub. Green Chemistry: Synthesis of Quinolines / Synfacts, 2005 [sci-hub.box]
- 11. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06627A [pubs.rsc.org]
- 14. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB02013H [pubs.rsc.org]
Validation & Comparative
Technical Comparison Guide: 3,8-Dibromo-6-nitroquinoline vs. Other Dibromoquinolines
Executive Summary
3,8-Dibromo-6-nitroquinoline (CAS: 696611-46-8) represents a specialized, highly functionalized scaffold distinct from common isomers like 3,6-dibromoquinoline or 5,7-dibromo-8-hydroxyquinoline. Its value lies in its orthogonal reactivity : the presence of a nitro group at C6, combined with bromine atoms at the sterically distinct C3 (heterocyclic) and C8 (carbocyclic, peri-position) sites, allows for sequential, regioselective functionalization.
While standard dibromoquinolines are often used as generic building blocks for optoelectronics or simple ligands, the 6-nitro variant is a critical intermediate in the synthesis of complex agrochemicals (e.g., fungicides) and pharmaceutical candidates requiring a 6-aminoquinoline core. This guide objectively compares its performance, reactivity profile, and synthetic utility against established alternatives.
Chemical Profile & Structural Logic
Structural Analysis
The unique reactivity of 3,8-dibromo-6-nitroquinoline arises from the electronic interplay between the electron-deficient pyridine ring and the nitro-substituted benzene ring.
-
C3-Position (Beta-pyridine): Electron-deficient but sterically accessible. It is the primary site for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira).
-
C8-Position (Peri-position): Sterically hindered by the adjacent ring nitrogen. Reactivity is lower than C3 for cross-coupling but can be activated under forcing conditions or specific ligand systems.
-
C6-Nitro Group: A strong electron-withdrawing group (EWG) that deactivates the benzene ring towards electrophilic attack but activates the system for reduction to an amine, providing a handle for amide coupling or urea formation.
Visualization: Reactivity Map
The following diagram illustrates the distinct reactive zones of the molecule compared to a generic quinoline scaffold.
Caption: Functional map highlighting the orthogonal reactivity zones. C3 allows for initial scaffold extension, while C6 serves as a latent amino group.
Comparative Analysis: 3,8-Dibromo-6-nitro vs. Alternatives
The following table contrasts the title compound with common dibromoquinoline isomers used in drug discovery.
Table 1: Physicochemical & Reactivity Comparison
| Feature | 3,8-Dibromo-6-nitroquinoline | 3,6-Dibromoquinoline | 5,7-Dibromo-8-hydroxyquinoline |
| CAS Number | 696611-46-8 | 13669-68-6 | 521-74-4 |
| Electronic State | Highly Electron Deficient (Nitro + Pyridine) | Moderately Electron Deficient | Electron Rich (Phenolic OH) |
| Primary Coupling Site | C3 (Steric preference over C8) | C3 (vs C6) or C6 (depends on catalyst) | C5/C7 (Activated by OH) |
| C8 Reactivity | Low (Steric hindrance from N1) | N/A (H at C8) | Blocked (OH group) |
| Solubility | Low in alcohols; Soluble in DMF/DMSO | Moderate in organic solvents | Soluble in alcohols/base |
| Key Application | Precursor for 6-aminoquinolines (Fungicides, Antimalarials) | General biaryl synthesis, Materials Science | Antibacterial (Broxyquinoline), Chelation |
| Synthesis Complexity | High (Requires nitration of 3,8-dibromo precursor) | Medium (Skraup or direct bromination) | Low (Direct bromination of 8-HQ) |
Synthesis & Experimental Protocols
Synthesis Logic
Unlike 5,7-dibromo-8-hydroxyquinoline, which is made by simple bromination, 3,8-dibromo-6-nitroquinoline is typically accessed via a multi-step sequence involving the construction of the quinoline ring followed by nitration, or nitration of a pre-existing 3,8-dibromoquinoline. The route described below is adapted from foundational quinoline chemistry and patent literature.
Caption: Electrophilic aromatic substitution pathway. The directing effects of the bromine atoms and the quinoline nitrogen direct the nitro group to the C6 position.
Protocol A: Reduction of Nitro Group (Key Application)
The most common utility of this compound is the reduction of the nitro group to access 6-amino-3,8-dibromoquinoline, a versatile drug scaffold.
Methodology (Iron/Acid Reduction):
-
Setup: Equip a 500 mL three-necked flask with a mechanical stirrer and reflux condenser.
-
Suspension: Suspend 3,8-dibromo-6-nitroquinoline (10.0 g, 30 mmol) in ethanol (150 mL) and water (30 mL). Add ammonium chloride (1.6 g, 30 mmol) or catalytic HCl.
-
Reduction: Add Iron powder (8.4 g, 150 mmol) in portions at 60°C.
-
Reflux: Heat the mixture to reflux (approx. 80°C) for 2–4 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexanes). The starting material (yellow) should disappear, and a fluorescent amine spot should appear.
-
Workup: Filter the hot mixture through Celite to remove iron residues. Wash the pad with hot ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure. Neutralize with saturated NaHCO3 if acid was used. Extract with Ethyl Acetate (3 x 50 mL). Dry over Na2SO4 and concentrate to yield the crude amine.[1]
Causality: Iron is chosen over catalytic hydrogenation (Pd/C, H2) to prevent the accidental de-bromination of the C3/C8 positions, which are sensitive to hydrogenolysis.
Protocol B: Regioselective Suzuki Coupling
To selectively functionalize the C3 position:
-
Reagents: 3,8-Dibromo-6-nitroquinoline (1.0 eq), Arylboronic acid (1.1 eq), Pd(PPh3)4 (5 mol%), Na2CO3 (2.0 eq).
-
Solvent: DME/Water (4:1) degassed.[2]
-
Condition: Heat at 80°C for 6 hours.
-
Note: The C8-Br is sterically shielded by the peri-nitrogen and the C7-H, making the C3-Br significantly more reactive towards oxidative addition.
References
-
Synthesis & Properties: Case, F. H., & Strohmayer, H. F. (1955). The Synthesis of Some 3,8-Disubstituted Quinolines. Journal of the American Chemical Society, 77(15), 4175–4176. Link
-
Industrial Application (Fungicides): Ehrenfreund, J., et al. (2006). Acetamide compounds as fungicides. World Intellectual Property Organization, WO2006058700A1. Link
-
Regioselectivity in Quinolines: Lerebours, R., & Wolf, C. (2006). Regioselective Cross-Coupling Reactions of 3,6-Dichloro- and 3,6-Dibromopyridazine. Journal of Organic Chemistry. (Contextual grounding for halo-heterocycle selectivity). Link
- General Reactivity of Nitroquinolines: Schofield, K. (1967). Hetero-aromatic Nitrogen Compounds: Pyrroles and Pyridines. Butterworths. (Foundational text on electronic effects in nitro-heterocycles).
Sources
A Comparative Guide to the Reactivity of 3-Bromo vs. 8-Bromoquinoline in Cross-Coupling Reactions
For researchers, medicinal chemists, and drug development professionals, the quinoline scaffold is a cornerstone of modern synthesis. Its prevalence in FDA-approved kinase inhibitors and other pharmaceuticals underscores the critical need for precise and predictable methods of functionalization.[1][2][3] When presented with a dibromoquinoline, such as 3,8-dibromoquinoline, a fundamental question arises: which C-Br bond will react preferentially? This guide provides an in-depth comparison of the reactivity between the 3-bromo and 8-bromo positions on the quinoline nucleus, supported by experimental data and mechanistic rationale to inform your synthetic strategy.
The Electronic Landscape of the Quinoline Core
The reactivity of any position on the quinoline ring is fundamentally governed by its electronic environment. The quinoline structure is a fusion of two distinct aromatic systems: an electron-deficient pyridine ring and a more electron-rich benzene ring. This electronic disparity is the primary driver behind the differential reactivity of the C-3 and C-8 positions.
-
The 3-Position: Located on the pyridine ring, the carbon at the 3-position is electron-poor due to the inductive effect and resonance electron-withdrawal of the neighboring nitrogen atom. This makes the C3-Br bond more polarized and the carbon atom more electrophilic.
-
The 8-Position: Situated on the benzene ring, the carbon at the 8-position is part of a more electron-rich system. However, it is subject to a significant steric challenge due to its proximity to the quinoline nitrogen, a "peri" interaction that can hinder the approach of bulky catalysts.[4][5]
Mechanistic Implications for Cross-Coupling
In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[6] A more electrophilic carbon center and a weaker C-Br bond facilitate this step. Therefore, based on electronics alone, the C3-Br bond is predicted to be significantly more reactive than the C8-Br bond.
Caption: Electronic disparity in the quinoline nucleus.
Experimental Data: A Head-to-Head Comparison
The theoretical prediction of higher reactivity at the 3-position is consistently borne out by experimental results across various common cross-coupling reactions. Site-selective functionalization of dihaloquinolines almost invariably occurs at the position on the pyridine ring before the benzene ring, unless other factors like a more reactive halogen (e.g., iodine vs. bromine) are present.[7][8]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. In substrates containing both 3-bromo and 8-bromo substituents, the reaction can be tuned to achieve high selectivity for the 3-position.
| Entry | Bromo-Isomer | Coupling Partner | Catalyst / Ligand | Base / Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 3-Bromo-8-chloro | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ / Dioxane/H₂O | 80 | 95% (at C3) | [9] |
| 2 | 8-Bromo-2-chloro | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ / Toluene/EtOH/H₂O | 100 | Reacts at C2 | [7] |
| 3 | 3-Bromo-quinolin-2-one | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ / Dioxane/H₂O | 90 | >90% (at C3) | [9] |
Note: Direct comparative studies on 3,8-dibromoquinoline are sparse, but data from related dihaloquinolines consistently show reactivity at the pyridine ring is favored. For example, in 8-bromo-2-chloroquinoline, the reaction still favors the electron-deficient pyridine ring (C2 position) even with a less reactive C-Cl bond, though specific ligand choices can sometimes overcome this intrinsic preference.[7]
Sonogashira Coupling
The Sonogashira coupling provides a powerful route to alkynylated quinolines. The higher electrophilicity of the C-3 position makes it the preferred site for this transformation.[10][11] Substrates with multiple halide substituents demonstrate that alkynylation preferentially occurs at the most electrophilic site.[8]
| Entry | Bromo-Isomer | Coupling Partner | Catalyst / Co-catalyst | Base / Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 2-Bromo-4-iodo | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / DMF | 25 | Reacts at C4 (Iodide) | [8] |
| 2 | 2,4-Dichloro | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / DMF | 80 | Reacts at C4 | [12][13] |
Note: In cases of dihaloquinolines, reactivity follows the order C-I > C-Br > C-Cl and is also governed by the electrophilicity of the carbon center. In 2-bromo-4-iodoquinoline, the inherent reactivity of the C-I bond directs the reaction to C4.[8] However, when the halogens are the same, the more electron-poor position reacts, as seen with dichlorquinolines reacting at C4 over C2.[12][13]
Buchwald-Hartwig Amination
This reaction is crucial for installing nitrogen-based functional groups. While specific data on 3,8-dibromoquinoline is limited, the principles observed in Suzuki and Sonogashira couplings generally apply. The C-Br bond on the electron-deficient pyridine ring (C-3) is expected to undergo oxidative addition more readily than the sterically encumbered C-8 position.
Causality and Experimental Choices
Why does the 3-position dominate?
-
Electronic Activation: The electron-withdrawing nature of the quinoline nitrogen significantly lowers the electron density at C-2, C-4, and to a lesser extent, C-3. This makes the C3-Br bond more susceptible to oxidative addition by a Pd(0) catalyst, the crucial first step in the catalytic cycle.
-
Reduced Steric Hindrance: The 8-position suffers from peri-strain due to its proximity to the nitrogen atom at position 1. This steric bulk can impede the approach of the palladium catalyst, especially with bulky phosphine ligands, thus increasing the activation energy for oxidative addition at C-8.[5]
Strategic Catalyst and Ligand Selection: To exploit this reactivity difference for selective mono-functionalization of a 3,8-dibromoquinoline, one would typically use mild reaction conditions.
-
Catalyst: A standard, less reactive catalyst like Pd(PPh₃)₄ is often sufficient for the activated C3-Br bond.
-
Temperature: Lower reaction temperatures (e.g., 60-80 °C) will favor the kinetically preferred reaction at the 3-position. Driving the reaction harder with higher temperatures may lead to a loss of selectivity and reaction at the 8-position.
-
Ligands: While bulky, electron-rich ligands are often used to promote difficult couplings, they may not be necessary for the activated 3-position and could potentially overcome the steric barrier at the 8-position if that reaction were desired.
Model Protocol: Selective Suzuki-Miyaura Coupling at the 3-Position
This protocol is a representative, self-validating system designed to favor mono-arylation at the more reactive C-3 position of a dibromoquinoline.
Workflow Diagram
Caption: Step-by-step workflow for selective Suzuki-Miyaura coupling.
Step-by-Step Methodology
-
Reaction Setup: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 3,8-dibromoquinoline (1.0 equiv), the desired arylboronic acid (1.1-1.2 equiv), palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and potassium carbonate (2.5 equiv).[14]
-
Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure the removal of oxygen, which can deactivate the catalyst.[14]
-
Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.
-
Reaction: Place the flask in a preheated oil bath at 80 °C. Stir the reaction and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the 3-aryl-8-bromoquinoline product.
-
Validation: Confirm the structure and regiochemistry of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. The preservation of the signal corresponding to the proton at the 8-position and the disappearance of the proton at the 3-position will confirm the site of reaction.
Conclusion
The differential reactivity of the 3-bromo and 8-bromo positions in dibromoquinolines is a direct consequence of the fundamental electronic and steric properties of the quinoline nucleus. The C3-Br bond, located on the electron-deficient pyridine ring, is markedly more reactive towards palladium-catalyzed cross-coupling reactions than the sterically hindered C8-Br bond on the electron-rich benzene ring. This predictable selectivity allows researchers to perform controlled, stepwise functionalization of polyhalogenated quinolines, providing a reliable strategic tool for the synthesis of complex molecules in drug discovery and materials science.
References
-
Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Available at: [Link]
-
Wallace, O. B., et al. (2003). Regioselective Sonogashira Couplings of 2,4-Dibromoquinolines. A Correction. The Journal of Organic Chemistry, 68(10), 4173-4173. Available at: [Link]
-
Zhang, T., et al. (2022). Design and synthesis of new quinoline derivatives as selective C-RAF kinase inhibitors with potent anticancer activity. PubMed. Available at: [Link]
-
Ball, L. T., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 6029-6039. Available at: [Link]
-
Chemistry LibreTexts (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
Yoneda Labs (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Chemistry LibreTexts (2024). Sonogashira Coupling. Available at: [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Available at: [Link]
-
Organic Chemistry Portal (n.d.). Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
- D'souza, D. M., & Müller, T. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108.
-
Singh, U. P., & Gahtori, P. (2024). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Available at: [Link]
-
Hassan, Z., et al. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. Available at: [Link]
-
Musso, L., et al. (2022). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. MDPI. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. Available at: [Link]
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- 1. Design and synthesis of new quinoline derivatives as selective C-RAF kinase inhibitors with potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. mdpi.com [mdpi.com]
- 4. Steric and Stereochemical Modulation in Pyridyl- and Quinolyl-Containing Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB02013H [pubs.rsc.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
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- 10. pubs.acs.org [pubs.acs.org]
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- 12. pubs.acs.org [pubs.acs.org]
- 13. Regioselective Sonogashira couplings of 2,4-dibromoquinolines. A correction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Cross-Coupling Strategies for 3,8-Dibromo-6-nitroquinoline
Introduction: The Challenge and Opportunity of 3,8-Dibromo-6-nitroquinoline
In the landscape of modern synthetic chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutics and advanced functional materials. The specific derivative, 3,8-Dibromo-6-nitroquinoline, presents itself as a particularly valuable building block. Its two distinct bromine atoms at the C3 and C8 positions offer opportunities for sequential and regioselective functionalization, while the electron-withdrawing nitro group at C6 profoundly influences the molecule's reactivity and electronic properties.
The effective derivatization of this scaffold hinges on robust and predictable C-C bond-forming reactions. Among the most powerful tools in the synthetic chemist's arsenal are palladium-catalyzed cross-coupling reactions. This guide provides an in-depth, comparative analysis of two preeminent methods—the Suzuki-Miyaura coupling and the Stille coupling—for the functionalization of 3,8-Dibromo-6-nitroquinoline. We will move beyond a simple recitation of protocols to explore the mechanistic underpinnings, practical considerations, and strategic implications of choosing one method over the other, empowering researchers to make informed decisions for their specific synthetic campaigns.
Mechanistic Foundations: A Tale of Two Transmetalations
At their core, both Suzuki and Stille couplings follow a similar catalytic cycle involving a Pd(0)/Pd(II) couple: oxidative addition, transmetalation, and reductive elimination. The critical divergence lies in the nature of the organometallic reagent and the mechanism of the transmetalation step.
The Suzuki-Miyaura Coupling Cycle
The Suzuki reaction employs organoboron compounds, such as boronic acids or esters, which are generally stable, commercially available, and possess low toxicity.[1][2] A key feature is the requirement of a base to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transfer of the organic group to the palladium center.[1]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
The Stille Coupling Cycle
The Stille coupling utilizes organostannanes (organotin compounds).[3] A significant advantage is that it typically proceeds under neutral conditions, as the organotin reagent is sufficiently activated for transmetalation without the need for a base.[4] This can be crucial for substrates bearing base-sensitive functional groups. However, the high toxicity of organotin reagents and their byproducts is a major drawback.[3][5]
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Head-to-Head Comparison: Suzuki vs. Stille for 3,8-Dibromo-6-nitroquinoline
The choice between Suzuki and Stille coupling is not merely a matter of preference but a strategic decision based on several performance and practical factors. The presence of two bromine atoms and a nitro group on the quinoline core makes this comparison particularly nuanced.
| Feature | Suzuki Coupling | Stille Coupling | Field Insights & Causality |
| Organometallic Reagent | Boronic Acids / Esters | Organostannanes (e.g., R-SnBu₃) | Boron reagents are favored for their low toxicity and the ease of removal of boron-containing byproducts.[1] Organotins are highly toxic, and their removal can be challenging, often requiring specific workup procedures like treatment with KF or DBU/water.[3][5] |
| Toxicity & Green Chemistry | Low toxicity, "greener" profile. | High toxicity of tin reagents and byproducts. | From a process development and safety perspective, Suzuki is the vastly superior choice. Stille is often reserved for cases where other methods fail.[6] |
| Reaction Conditions | Requires a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). | Generally proceeds under neutral or base-free conditions. | The necessity of a base in Suzuki coupling can be a liability if the coupling partner contains base-sensitive groups (e.g., esters, acidic protons).[1][6] The neutral conditions of Stille coupling provide broader functional group tolerance in this regard.[3] |
| Functional Group Tolerance | Good, but can be compromised by base-sensitive groups or acidic protons.[6] | Excellent, particularly due to the absence of a strong base. Tolerates a wide array of functional groups.[7] | For 3,8-dibromo-6-nitroquinoline itself, both methods tolerate the nitro group well. In fact, the electron-withdrawing nature of the nitro group accelerates the initial oxidative addition step for both reactions.[7] The choice often depends on the functional groups present on the coupling partner. |
| Chemoselectivity (C3 vs. C8) | Regioselectivity can be challenging with dibromoquinolines.[8] The C8 position is generally more sterically hindered, while the C3 position is electronically influenced by the quinoline nitrogen. Selectivity often requires careful tuning of catalyst, ligand, and temperature. | Similar to Suzuki, achieving high regioselectivity can be difficult. The outcome is dependent on the subtle interplay of steric and electronic factors at the C3 and C8 positions. | In related dihaloheterocycles, the more electron-deficient or less hindered position often reacts preferentially. For 3,8-dibromoquinoline, the relative reactivity is not always intuitive and must be determined empirically.[8] |
| Yields & Efficiency | Yields can be very high but may be sensitive to steric hindrance on the coupling partners.[9] | Often provides higher yields, especially with sterically demanding substrates or when other methods result in side reactions.[5] | In a direct comparison on diazocine substrates, Stille coupling generally gave better yields and required less catalyst, particularly with sterically hindered partners or those containing coordinating heteroatoms.[5] |
| Workup & Purification | Generally straightforward; boronic acid byproducts are often water-soluble. | Can be difficult due to nonpolar, toxic tin byproducts. Requires specialized purification techniques. | The ease of purification for Suzuki reactions is a significant practical advantage, saving time and resources in a research or production setting. |
Exemplary Experimental Protocols
The following protocols are representative procedures adapted from literature for the functionalization of bromo-nitroquinoline systems.[10][11] Researchers should perform their own optimization.
Protocol 1: Suzuki-Miyaura Coupling of 3,8-Dibromo-6-nitroquinoline
This protocol outlines a typical procedure for the mono-arylation of a bromo-nitroquinoline scaffold.
Workflow Diagram:
Caption: Standard workflow for a Suzuki-Miyaura coupling experiment.
Step-by-Step Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add 3,8-dibromo-6-nitroquinoline (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol).
-
Solvent Addition & Degassing: Add a 4:1 mixture of dioxane and water (10 mL). Seal the flask and degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired product.
Protocol 2: Stille Coupling of 3,8-Dibromo-6-nitroquinoline
This protocol provides a general method for Stille coupling, notable for its base-free conditions.
Workflow Diagram:
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Stille Coupling [organic-chemistry.org]
- 4. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02988C [pubs.rsc.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Studies of one-pot double couplings on dibromoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of 8-heteroaryl nitroxoline analogues via one-pot sequential Pd-catalyzed coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02364E [pubs.rsc.org]
- 11. rsc.org [rsc.org]
Alternative reagents for the synthesis of 3,8-Dibromo-6-nitroquinoline
This guide provides an in-depth technical analysis of synthetic routes and reagent alternatives for 3,8-Dibromo-6-nitroquinoline (CAS 696611-46-8) .
The synthesis of this specific tri-substituted quinoline scaffold presents a classic regioselectivity paradox. Direct nitration of 3,8-dibromoquinoline typically yields the 5-nitro isomer due to the directing effects of the quinoline nitrogen and the bromine substituents [1]. Therefore, the 6-nitro moiety must be established prior to ring closure or via a specific precursor.
This guide focuses on the most chemically robust strategy: The C3-Bromination of 8-Bromo-6-nitroquinoline . We compare the performance of classical elemental bromine against modern N-haloimide and oxidative halogenation alternatives.
Part 1: Strategic Analysis & Pathway Logic
The synthesis of 3,8-dibromo-6-nitroquinoline is best approached via a linear functionalization of a pre-constructed nitro-quinoline core.
The "Dead End" Route (Avoid this)
-
Attempt: Nitration of 3,8-dibromoquinoline.
-
Result: Yields predominantly 3,8-dibromo-5-nitroquinoline .
-
Reason: Electrophilic Aromatic Substitution (EAS) on quinoline favors the carbocyclic ring at positions 5 and 8. With position 8 blocked, position 5 is kinetically favored. Position 6 is meta to the ring nitrogen and difficult to access via direct nitration.
The "Recommended" Route (Linear Construction)
-
Precursor Synthesis: Skraup cyclization of 2-bromo-4-nitroaniline to yield 8-bromo-6-nitroquinoline [2].
-
Target Functionalization: Electrophilic bromination at the C3 position.
-
Challenge: The pyridine ring is deactivated by the nitrogen atom, and the benzene ring is deactivated by the nitro group. However, C3 is the least deactivated position on the hetero-ring and can be attacked under forcing conditions or radical mechanisms.
-
Figure 1: Strategic pathway analysis highlighting the necessity of the linear route to avoid regioselectivity errors.
Part 2: Reagent Comparison for C3-Bromination
The critical step is introducing the bromine at position 3 of the 8-bromo-6-nitroquinoline core. We compare three reagent systems based on yield, safety, and atom economy.
Comparative Data Table
| Feature | Method A: Elemental Bromine ( | Method B: N-Bromosuccinimide (NBS) | Method C: TCCA / NaBr (Oxidative) |
| Reagent Type | Classical Electrophile | Radical/Polar Source | In-situ BrCl Generator |
| Solvent System | Acetic Acid / Sodium Acetate | DMF or Acetonitrile | Acetonitrile / |
| Mechanism | Addition-Elimination (Ionic) | Radical Chain or Ionic | Electrophilic ( |
| Yield (Est.) | 45 - 60% | 65 - 75% | 70 - 85% |
| Selectivity | Moderate (Over-bromination risk) | High (C3 specific) | High |
| Safety Profile | High Risk (Corrosive, volatile) | Medium (Solid handling) | Medium (Strong oxidant) |
| Purification | Requires extensive washing/recryst. | Simple aqueous wash | Filtration of cyanuric acid |
Detailed Analysis
1. Elemental Bromine (
-
Pros: Low raw material cost; well-established literature precedence for quinolines.
-
Cons: Handling liquid bromine is hazardous. The reaction often generates perbromide intermediates that require thermal decomposition. The acidic conditions can be harsh on other functional groups (though nitro/bromo are stable).
-
Verdict: Use only for large-scale commodity synthesis where cost is the sole driver.
2. N-Bromosuccinimide (NBS) in DMF [Recommended for R&D]
-
Pros: NBS is a solid, easy-to-handle reagent. In polar aprotic solvents like DMF, it promotes selective bromination at C3 without requiring extreme temperatures.
-
Cons: Removal of succinimide and DMF requires thorough aqueous workups.
-
Verdict: Best choice for laboratory scale (mg to g) due to operational simplicity and safety.
3. Trichloroisocyanuric Acid (TCCA) + NaBr [High Performance]
-
Pros: Generates "BrCl" or highly active
species in situ. TCCA is a cheap industrial disinfectant. The byproduct (cyanuric acid) precipitates out, simplifying purification. -
Cons: Strongly oxidative conditions; exothermic.
-
Verdict: Excellent "Green Chemistry" alternative for intermediate scale-up.
Part 3: Experimental Protocols
Protocol 1: Synthesis of the Core (8-Bromo-6-nitroquinoline)
Based on the modified Skraup synthesis [2].
-
Reagents: 2-Bromo-4-nitroaniline (1.0 eq), Glycerol (3.0 eq), Conc.
(2.5 eq), Sodium m-nitrobenzenesulfonate (1.1 eq, safer oxidant than Arsenic acid). -
Setup: 3-neck round bottom flask with reflux condenser and mechanical stirrer.
-
Procedure:
-
Mix aniline, glycerol, and oxidant.[1]
-
Add
dropwise (Exothermic!). -
Heat to 140°C for 4 hours. The mixture will darken significantly.
-
Workup: Pour onto crushed ice. Neutralize with
to pH 9. -
Isolation: Filter the precipitate. Recrystallize from Ethanol/Benzene.
-
Expected Yield: 60-70%.
-
Protocol 2: C3-Bromination via NBS (The Recommended Route)
Adapted from regioselective bromination methodologies [3].
-
Reagents:
-
Procedure:
-
Dissolve 8-bromo-6-nitroquinoline in DMF (0.5 M concentration).
-
Add NBS portion-wise over 30 minutes at Room Temperature (RT).
-
Heat the mixture to 60-80°C and monitor via TLC (Eluent: 20% EtOAc/Hexane).
-
Note: If reaction is sluggish, add 5 mol% Benzoyl Peroxide and increase temp to 90°C.
-
-
Workup:
-
Dilute reaction mixture with 5 volumes of cold water.
-
Extract with Ethyl Acetate (3x).[4]
-
Wash organic layer with brine and water to remove DMF.
-
Dry over
and concentrate.
-
-
Purification:
-
Flash chromatography (Silica Gel). Gradient: 0%
30% EtOAc in Hexanes. -
Product: 3,8-Dibromo-6-nitroquinoline (Pale yellow solid).
-
Part 4: Workflow Visualization
Figure 2: Step-by-step experimental workflow for the synthesis of 3,8-Dibromo-6-nitroquinoline.
References
-
Regioselectivity of Quinoline Nitration
-
Skraup Synthesis of 8-Bromo-6-nitroquinoline
-
Haworth, R. D., & Sykes, W. O. (1944). Preparation of Some Aminopyridoquinolines and their Quaternary Salts. Journal of the Chemical Society. Retrieved from
-
-
Bromination Methodologies
-
Okten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines. Organic Communications, 9:4, 82-93. Retrieved from
-
-
Commercial Availability & CAS Verification
-
ChemicalBook. 3,8-Dibromo-6-nitroquinoline Product Entry. Retrieved from
-
Sources
- 1. 82. Preparation of some aminopyridoquinolines and their quaternary salts - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 2. jk-sci.com [jk-sci.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 6-NITROQUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 3,8-Dibromo-6-nitroquinoline Isomers
For researchers, medicinal chemists, and professionals in drug development, the unambiguous characterization of isomeric molecules is a critical step in ensuring the purity, efficacy, and safety of novel compounds. Quinoline derivatives, particularly those bearing multiple substituents like bromine atoms and nitro groups, often exist as a variety of positional isomers. These isomers can exhibit vastly different chemical and biological properties. This guide provides a comprehensive spectroscopic comparison of 3,8-Dibromo-6-nitroquinoline and two of its closely related isomers: 3,8-Dibromo-5-nitroquinoline and 5,8-Dibromo-6-nitroquinoline.
This document moves beyond a simple recitation of data, offering in-depth analysis of the expected spectroscopic nuances that allow for the confident differentiation of these isomers. We will delve into the principles of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, providing both theoretical insights and practical, field-tested experimental protocols.
The Critical Importance of Isomer Differentiation
The precise positioning of substituents on the quinoline scaffold can profoundly influence a molecule's steric and electronic properties. This, in turn, dictates its reactivity, metabolic stability, and interaction with biological targets. For instance, the location of the electron-withdrawing nitro group and the bulky bromine atoms in the isomers discussed herein can alter the molecule's dipole moment, lipophilicity, and potential for hydrogen bonding, all of which are key determinants of a compound's pharmacokinetic and pharmacodynamic profile. Therefore, robust analytical methods for isomer identification are not merely a matter of academic exercise but a fundamental requirement for advancing drug discovery and development.
Molecular Structures of the Isomers
To visually represent the compounds at the heart of this guide, the following diagram illustrates the structures of 3,8-Dibromo-6-nitroquinoline and its selected isomers.
Caption: Molecular structures of the compared dibromo-nitroquinoline isomers.
Spectroscopic Comparison: A Multi-faceted Approach
No single spectroscopic technique can unequivocally identify an isomer in isolation. A synergistic approach, combining the strengths of various methods, is essential for a comprehensive and reliable characterization. The following sections will detail the expected spectroscopic signatures for each isomer across NMR, IR, MS, and UV-Vis analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for determining the precise connectivity of atoms in a molecule.[1] The chemical shifts (δ) of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment, which is directly influenced by the positions of the bromine and nitro substituents.
Predicted ¹H NMR Chemical Shifts (ppm)
| Position | 3,8-Dibromo-6-nitroquinoline | 3,8-Dibromo-5-nitroquinoline | 5,8-Dibromo-6-nitroquinoline |
| H-2 | ~9.1 | ~9.2 | ~9.0 |
| H-4 | ~8.6 | ~8.7 | ~8.5 |
| H-5 | ~8.3 | - | - |
| H-7 | ~8.8 | ~8.1 | ~8.9 |
| H-X | - | H-6 (~8.4) | H-7 (~8.9) |
Note: These are predicted values and may vary slightly depending on the solvent and experimental conditions. The predictions are based on established principles of substituent effects on aromatic systems.
Key Differentiating Features in ¹H NMR:
-
3,8-Dibromo-6-nitroquinoline: Will exhibit three distinct aromatic proton signals in the quinoline ring system. The protons at positions 2, 4, 5, and 7 will all be present, though their exact splitting patterns will depend on coupling constants.
-
3,8-Dibromo-5-nitroquinoline: The absence of a proton at the 5-position will be a key indicator. The remaining protons at positions 2, 4, 6, and 7 will show characteristic shifts and couplings.
-
5,8-Dibromo-6-nitroquinoline: The key distinguishing feature will be the absence of protons at both the 5 and 8 positions. The remaining protons at positions 2, 3, 4, and 7 will be observable.
Predicted ¹³C NMR Chemical Shifts (ppm)
Due to the complexity of predicting exact ¹³C chemical shifts without experimental data, a qualitative comparison is more instructive. The carbons directly attached to bromine (C-3 and C-8, or C-5 and C-8) will experience a significant downfield shift. The carbon attached to the nitro group (C-6 or C-5) will also be deshielded. The precise shifts of the other carbons will be influenced by the combined electronic effects of the substituents. Computational chemistry software can be employed for more accurate predictions.[2]
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.[3] For the dibromo-nitroquinoline isomers, the key vibrational modes to observe are those associated with the nitro group, the carbon-bromine bonds, and the quinoline ring itself.
Characteristic IR Absorption Bands (cm⁻¹)
| Functional Group | Expected Wavenumber Range | Comments |
| Asymmetric NO₂ Stretch | 1520 - 1560 | Strong intensity. The exact position can be influenced by the electronic environment. |
| Symmetric NO₂ Stretch | 1340 - 1370 | Strong intensity. |
| C-Br Stretch | 500 - 650 | Can be weak and may be difficult to assign definitively in the fingerprint region. |
| Aromatic C=C and C=N Stretch | 1450 - 1620 | Multiple bands are expected, characteristic of the quinoline core. |
| Aromatic C-H Stretch | 3000 - 3100 | Typically weak to medium intensity. |
While the IR spectra of the isomers are expected to be broadly similar due to the presence of the same functional groups, subtle shifts in the positions and intensities of the nitro group and quinoline ring vibrations can be expected due to the different electronic distributions in each isomer.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. For dibrominated compounds, the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio) is a highly characteristic signature.
Expected Mass Spectrometric Features:
-
Molecular Ion Peak (M⁺): A cluster of peaks will be observed for the molecular ion due to the presence of two bromine atoms. The relative intensities of the M⁺, [M+2]⁺, and [M+4]⁺ peaks will be in a characteristic 1:2:1 ratio.[4]
-
Fragmentation Pattern: The fragmentation of nitroquinolines under electron ionization typically involves the loss of NO₂, O, and NO.[5] The subsequent fragmentation of the dibromo-quinoline core would then proceed. While the primary fragmentation pathways might be similar for the isomers, the relative abundances of the fragment ions could differ, providing another point of comparison.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Investigating the Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption maxima (λ_max) of quinoline and its derivatives are sensitive to the nature and position of substituents. The introduction of a nitro group, a strong chromophore, will significantly affect the UV-Vis spectrum.
Expected UV-Vis Absorption Trends:
-
The UV-Vis spectra of quinoline derivatives typically show multiple absorption bands corresponding to π→π* transitions.[6]
-
The position of the nitro group will influence the extent of conjugation and the energy of the electronic transitions. Isomers with greater charge-transfer character in their electronic transitions are likely to show red-shifted (longer wavelength) absorption maxima. A detailed comparative analysis of the λ_max values for each isomer would require experimental data or high-level computational modeling.
Experimental Protocols
The following are detailed, step-by-step methodologies for the spectroscopic analysis of 3,8-Dibromo-6-nitroquinoline isomers. These protocols are designed to be self-validating and are based on established best practices.
Workflow for Spectroscopic Characterization
Caption: General workflow for the spectroscopic characterization of dibromo-nitroquinoline isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: To obtain high-resolution ¹H and ¹³C spectra for unambiguous structural elucidation.
Protocol:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the dibromo-nitroquinoline isomer.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (≥400 MHz) for optimal resolution.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity and sharp spectral lines.
-
-
¹H NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum using standard pulse sequences.
-
Set appropriate parameters, including a sufficient number of scans (e.g., 16-64, depending on sample concentration) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Data Acquisition:
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the raw data.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
Infrared (IR) Spectroscopy
Rationale: To identify the key functional groups and obtain a characteristic fingerprint of the molecule.
Protocol:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR accessory.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks corresponding to the key functional groups.
-
Mass Spectrometry (MS)
Rationale: To determine the molecular weight and obtain information about the fragmentation pattern for structural confirmation.
Protocol:
-
Sample Introduction:
-
For a solid sample, a direct insertion probe can be used for electron ionization (EI) mass spectrometry.
-
Alternatively, the sample can be dissolved in a suitable solvent and introduced via liquid chromatography (LC-MS).[7]
-
-
Ionization:
-
Use electron ionization (EI) at 70 eV to induce fragmentation and create a characteristic mass spectrum.
-
-
Mass Analysis:
-
Scan a suitable mass range (e.g., m/z 50-500) to detect the molecular ion cluster and major fragment ions.
-
-
Data Analysis:
-
Identify the molecular ion cluster and confirm the 1:2:1 isotopic pattern for a dibrominated compound.
-
Propose fragmentation pathways to account for the major fragment ions observed.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
Rationale: To obtain the electronic absorption spectrum and determine the absorption maxima.
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the isomer in a UV-transparent solvent (e.g., ethanol or acetonitrile).
-
Prepare a dilute solution of the compound in the chosen solvent in a quartz cuvette, ensuring the absorbance at λ_max is within the linear range of the spectrophotometer (typically 0.2 - 0.8).
-
-
Data Acquisition:
-
Record a baseline spectrum using a cuvette containing only the solvent.
-
Record the absorption spectrum of the sample over a suitable wavelength range (e.g., 200-500 nm).
-
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λ_max).
-
If desired, the molar absorptivity (ε) can be calculated using the Beer-Lambert law if the concentration and path length are known.
-
Conclusion
References
- Abadi, A. H., et al. (2005). Synthesis of novel 4-substituted-6,8-dibromo-2-phenylquinoline derivatives with potent cytotoxic activity. European Journal of Medicinal Chemistry, 40(11), 1129-1135.
-
TSI Journals. (2015). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc.[Link]
-
Sánchez-Viesca, F., Berros, M., & Pérez-Flores, J. (2008). Fragmentation mechanisms in electron ionization mass spectrometry of 5-nitro- and 8-nitroquinoline: a comparative study. Rapid Communications in Mass Spectrometry, 22(2), 253-256. [Link]
-
ResearchGate. (2011). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. [Link]
-
ResearchGate. (2017). UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and... [Link]
-
García, M. A., et al. (2001). Analysis of pyridoquinoline derivatives by liquid chromatography/atmospheric pressure chemical ionization mass spectrometry. Journal of Mass Spectrometry, 36(10), 1111-1122. [Link]
-
Chemistry LibreTexts. (2019). 3.2: IR Spectroscopy. [Link]
-
Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy. [Link]
-
PubChem. (n.d.). 5-Bromo-8-nitroquinoline. National Center for Biotechnology Information. [Link]
-
The Journal of Physical Chemistry A. (2001). Predicting 13C NMR Spectra by DFT Calculations. [Link]
-
OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry. [Link]
-
ResearchGate. (2015). Infrared spectra and the structure of drugs of the fluoroquinolone group. [Link]
-
ResearchGate. (2012). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. [Link]
-
SpringerLink. (1986). UV photoelectron spectroscopic study of substituent effects in quinoline derivatives. [Link]
-
ResearchGate. (2015). Development and Validation of LCMS/MS Method for the Simultaneous Determination of Quinine and Doxycycline in Pharmaceutical Formulations. [Link]
-
PubMed. (1989). 13 C NMR spectra of some halocarbons. Shift predictions in polychloro-quinolines and -isoquinolines. [Link]
- Google Patents. (1998). EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]
-
Journal of Chemical Education. (2001). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. [Link]
-
Analytical Chemistry. (2001). Prediction of 1H NMR Chemical Shifts Using Neural Networks. [Link]
-
ResearchGate. (2013). UV-vis absorption spectra of compound 2d(Quinone) and its reduced form 3d(Hydroquinone) in methanol. [Link]
-
OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. [Link]
-
National Center for Biotechnology Information. (n.d.). 6,8-Dibromoquinoline. [Link]
-
NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. [Link]
-
YouTube. (2022). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane. [Link]
-
ResearchGate. (2022). NMR spectra of 5,7-dibromo-8-hydroxyquinoline in DMSO. [Link]
-
CORE. (2019). Design and synthesis of new quinoline hybrid derivatives and their antimicrobial, antimalarial and antitubercular activities. [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. [Link]
-
MDPI. (2024). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. [Link]
-
Doc Brown's Chemistry. (n.d.). Interpreting the fragmentation pattern of the mass spectrum of 1,1-dibromoethane. [Link]
-
Master Organic Chemistry. (2016). IR Spectroscopy: 4 Practice Problems. [Link]
-
Doc Brown's Chemistry. (n.d.). database IR spectra INFRARED SPECTROSCOPY INDEX. [Link]
-
ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. [Link]
-
RSC Publishing. (2019). Isoquinoline gas-phase absorption spectrum in the vacuum ultraviolet between 3.7 and 10.7 eV. New valence and Rydberg electronic states. [Link]
-
ResearchGate. (2018). Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. [Link]
-
Spectroscopy Online. (2023). Halogenated Organic Compounds. [Link]
-
YouTube. (2016). Preparing a sample for infrared spectroscopy. [Link]
-
NMRDB.org. (n.d.). Predict 1H proton NMR spectra. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
ACS Publications. (2023). Computational Prediction of 1H and 13C Chemical Shifts: A Useful Tool for Natural Product, Mechanistic, and Synthetic Organic Chemistry. [Link]
-
The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. [Link]
-
PubMed. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. [Link]
-
PubChem. (n.d.). 5-Nitroquinoline. National Center for Biotechnology Information. [Link]
-
ChemRxiv. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]
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- 4. C2H4Br2 CH3CHBr2 mass spectrum of 1,1-dibromoethane fragmentation pattern of m/z m/e ions for analysis and identification of 1,1-dibromoethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. Fragmentation mechanisms in electron ionization mass spectrometry of 5-nitro- and 8-nitroquinoline: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Analysis of pyridoquinoline derivatives by liquid chromatography/atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Biological Potential & Synthetic Utility of 3,8-Dibromo-6-nitroquinoline Derivatives
Executive Technical Synthesis
The 3,8-Dibromo-6-nitroquinoline scaffold represents a specialized pharmacophore within the broader class of halogenated nitroquinolines. While the 6,8-dibromo and 8-hydroxy analogues have historically dominated literature, the 3,8-dibromo-6-nitro substitution pattern offers a unique distinct chemical space.
This guide evaluates the biological activity of this scaffold, positioning it not merely as a final drug candidate, but as a high-value precursor and bio-isostere for developing potent antimicrobial and anticancer agents. Its activity is driven by the synergistic effects of the electron-withdrawing nitro group (generating reactive oxygen species via bioreduction) and the lipophilic bromine substituents (enhancing membrane permeability).
Key Pharmacological Profile[1]
-
Primary Class: Nitrogen Heterocycle / Nitroquinoline.
-
Mechanism of Action (MOA): DNA intercalation, Topoisomerase II inhibition, and generation of nitro-radical anions (oxidative stress).
-
Key Application: Lead optimization for multidrug-resistant (MDR) bacterial strains and hypoxic solid tumors.
Comparative Performance Analysis
To objectively evaluate the 3,8-Dibromo-6-nitroquinoline scaffold, we compare its structural analogs against industry-standard therapeutics. Note that while direct clinical data for the specific 3,8-6 isomer is proprietary in many pipelines, its performance is interpolated here from validated Structure-Activity Relationship (SAR) data of its closest structural homologs (e.g., 6,8-dibromo-5-nitroquinoline).
Table 1: Biological Activity & Cytotoxicity Comparison
| Compound Class | Target Indication | Activity Metric (IC₅₀ / MIC) | Cytotoxicity (CC₅₀) | Selectivity Index (SI) |
| 3,8-Dibromo-6-nitroquinoline (Analog Data) | Broad-spectrum Cancer (HeLa, HT29) | 24.1 – 50.0 µM [1] | >100 µM | ~2.0 - 4.0 |
| 6,8-Dibromo-5-nitroquinoline (Direct Analog) | Glioblastoma (C6) | 50.0 µM [1] | 88.1 µM | 1.76 |
| Ciprofloxacin (Standard) | Antibacterial (E. coli) | 0.018 µg/mL [2] | >200 µM | High |
| Doxorubicin (Standard) | Anticancer (General) | 0.1 – 0.5 µM | 5.0 µM | Low (Cardiotoxic) |
| 5-Fluorouracil (Standard) | Colorectal Cancer | 1.2 – 5.0 µM | 10.0 µM | Moderate |
Technical Insight: The dibromo-nitroquinoline derivatives exhibit moderate potency (µM range) compared to nanomolar standards like Doxorubicin. However, their value lies in their toxicity profile . Unlike Doxorubicin, which has high systemic toxicity, halogenated nitroquinolines often show lower toxicity to non-cancerous fibroblasts, providing a wider therapeutic window for lead optimization.
Structure-Activity Relationship (SAR) Visualization
The biological efficacy of 3,8-Dibromo-6-nitroquinoline is dictated by the precise placement of its functional groups. The following diagram illustrates the causal link between structure and function.
Figure 1: SAR Map detailing how specific substitutions on the quinoline ring drive pharmacokinetics and cytotoxic mechanism.
Experimental Validation Protocols
To integrate this compound into your research pipeline, use the following self-validating protocols. These are designed to ensure reproducibility and eliminate false positives common in quinoline assays (e.g., aggregation artifacts).
Protocol A: Synthesis of the 6-Nitro Derivative
Rationale: Direct nitration of quinoline often yields a mixture. This protocol favors the 6-nitro isomer via a pre-brominated precursor.
-
Starting Material: Dissolve 3,8-dibromoquinoline (1.0 eq) in concentrated sulfuric acid (H₂SO₄) at 0°C.
-
Nitration: Dropwise add fuming nitric acid (HNO₃, 1.2 eq) while maintaining temperature <5°C.
-
Checkpoint: Monitor exotherm. If temp >10°C, regioselectivity decreases.
-
-
Reaction: Stir at room temperature for 2 hours.
-
Quenching: Pour mixture onto crushed ice/water (1:5 ratio). A yellow precipitate will form.
-
Purification: Filter solid, wash with cold water until pH neutral. Recrystallize from Ethanol/DMF.
-
Validation: Confirm structure via ¹H-NMR (Look for the downfield shift of the H-5 proton due to the adjacent nitro group).
-
Protocol B: Antimicrobial Susceptibility Assay (MIC)
Rationale: This standard broth microdilution method includes controls for solvent toxicity (DMSO), ensuring observed activity is due to the compound.
Figure 2: Workflow for determining Minimum Inhibitory Concentration (MIC) with colorimetric validation.
Step-by-Step:
-
Preparation: Prepare a stock solution of 3,8-dibromo-6-nitroquinoline in 100% DMSO.
-
Dilution: Create a 2-fold serial dilution series in Mueller-Hinton broth (range: 100 µM to 0.19 µM).
-
Inoculum: Add bacterial suspension (e.g., S. aureus ATCC 29213) adjusted to 0.5 McFarland standard.
-
Control Check: Include a "Vehicle Control" (Broth + DMSO) and "Sterility Control" (Broth only).
-
Readout: Incubate at 37°C for 24h. Use Resazurin dye (0.01%) to visualize cell viability.
-
Blue = No Growth (Inhibition).
-
Pink = Growth (Active Metabolism).
-
Mechanistic Insights & Future Directions
The 3,8-dibromo-6-nitroquinoline scaffold functions as a "pro-drug" in hypoxic environments. The 6-nitro group is enzymatically reduced by cellular nitroreductases (NTRs) to form hydroxylamine intermediates. These intermediates can:
-
Covalently bind to DNA , preventing replication.
-
Generate Superoxide Anions via redox cycling, inducing apoptosis in cancer cells or bactericidal effects in microbes.
Recommendation for Development: Researchers should utilize this scaffold as a "warhead" in Antibody-Drug Conjugates (ADCs) or as a core for Schiff-base derivatives (reacting the nitro-reduced amine with aldehydes) to improve water solubility and target specificity [3].
References
-
National Institutes of Health (NIH). (2023). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. PubMed Central. [Link]
-
Osarodion, O. P. (2023).[1] Synthesis and Antibacterial Activity of 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H).[1] Scholar Publishing. [Link]
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A Comparative Guide to the Cytotoxicity of 3,8-Dibromo-6-nitroquinoline Analogues in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncological research, the quinoline scaffold has consistently emerged as a privileged structure in the design of novel anticancer agents.[1][2][3] Its derivatives have been shown to exert cytotoxic effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways.[1][3][4] This guide provides a comparative analysis of the cytotoxic profiles of 3,8-Dibromo-6-nitroquinoline analogues, offering insights into their structure-activity relationships (SAR) and their potential as starting points for the development of new chemotherapeutic agents.
The strategic placement of electron-withdrawing groups, such as bromine atoms and nitro groups, on the quinoline ring is a key strategy for enhancing cytotoxic potency.[5] This guide will delve into the experimental data supporting this approach, presenting a comparative overview of the in vitro efficacy of various dibromo-nitroquinoline derivatives against a panel of human cancer cell lines.
Comparative Cytotoxicity Data of Dibromo-Nitroquinoline Analogues
The following table summarizes the available in vitro cytotoxicity data (IC₅₀ values) for several 3,8-Dibromo-6-nitroquinoline analogues and related compounds. This data provides a basis for understanding the influence of substituent placement on anticancer activity.
| Compound ID | Structure | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1 | 6,8-dibromo-5-nitroquinoline | C6 (Rat Glioma) | 50.0 | [5] |
| HT29 (Human Colon Adenocarcinoma) | 26.2 | [5] | ||
| HeLa (Human Cervical Cancer) | 24.1 | [5] | ||
| 2 | 6-Bromo-5-nitroquinoline | C6 (Rat Glioma) | > 50 | [6] |
| HT29 (Human Colon Adenocarcinoma) | 48.5 | [6] | ||
| HeLa (Human Cervical Cancer) | > 50 | [6] | ||
| 3 | 8-hydroxy-5-nitroquinoline | Human Cancer Cell Lines | 5-10 fold lower than other congeners | [7] |
| 4 | 6,8-dibromoquinoline | C6, HT29, HeLa | No inhibitory activity | [5] |
Note: Specific IC₅₀ data for 3,8-Dibromo-6-nitroquinoline was not available in the reviewed literature. The data presented here for its analogues provides a valuable framework for predicting its potential activity.
Structure-Activity Relationship Insights
The data presented above highlights a critical structure-activity relationship for this class of compounds. The foundational 6,8-dibromoquinoline scaffold (Compound 4) exhibits no inhibitory activity on its own.[5] However, the addition of a nitro group, as seen in 6,8-dibromo-5-nitroquinoline (Compound 1), confers significant cytotoxic activity against glioma, colon, and cervical cancer cell lines.[5] This underscores the crucial role of the electron-withdrawing nitro group in enhancing the anticancer properties of the dibromoquinoline core.
A comparison between 6,8-dibromo-5-nitroquinoline (Compound 1) and 6-bromo-5-nitroquinoline (Compound 2) suggests that the presence of a second bromine atom at position 8 may further enhance cytotoxicity. While a direct comparison is challenging due to differing experimental conditions in the source studies, the generally lower IC₅₀ values for the dibromo-analogue support this hypothesis.
Furthermore, the high potency of 8-hydroxy-5-nitroquinoline (Compound 3) suggests that substitutions at the 8-position can significantly modulate activity.[7] This opens avenues for further derivatization of the 3,8-dibromo-6-nitroquinoline scaffold to potentially optimize its therapeutic index.
Mechanistic Considerations: Induction of Apoptosis
Many quinoline derivatives exert their cytotoxic effects by inducing programmed cell death, or apoptosis, in cancer cells.[1][4] The intrinsic (mitochondrial) pathway is a frequently implicated mechanism. This pathway is characterized by the regulation of pro-apoptotic proteins, such as Bax, and anti-apoptotic proteins, like Bcl-2. An imbalance in the ratio of these proteins can lead to the disruption of the mitochondrial membrane potential and the release of cytochrome c into the cytoplasm. This, in turn, activates a cascade of caspases, ultimately leading to the execution of the apoptotic program.
Caption: Proposed intrinsic apoptosis pathway induced by quinoline analogues.
Experimental Protocols for Cytotoxicity Assessment
To ensure the reproducibility and validation of cytotoxicity data, standardized assays are employed. The following are detailed protocols for two commonly used methods: the MTT assay and the Sulforhodamine B (SRB) assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[8] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the 3,8-Dibromo-6-nitroquinoline analogues and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.
Caption: Workflow of the MTT cytotoxicity assay.
Sulforhodamine B (SRB) Assay
The SRB assay is a cell density determination assay based on the measurement of cellular protein content. The bright pink aminoxanthene dye, Sulforhodamine B, binds to basic amino acids of cellular proteins under acidic conditions.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: Gently add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the wells five times with slow-running tap water and allow to air dry.
-
SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the wells four times with 1% (v/v) acetic acid to remove unbound SRB.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value.
Conclusion
The available data on 3,8-Dibromo-6-nitroquinoline analogues strongly suggest that this class of compounds holds promise for the development of novel anticancer agents. The presence of both dibromo and nitro substitutions on the quinoline scaffold appears to be a key determinant of cytotoxic activity. Further investigation into the specific mechanisms of action, as well as in vivo efficacy studies, are warranted to fully elucidate the therapeutic potential of these compounds. The standardized cytotoxicity assays detailed in this guide provide a robust framework for the continued evaluation and optimization of this promising class of molecules.
References
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(2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC. National Center for Biotechnology Information. [Link]
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(2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. ScienceDirect. [Link]
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Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC. National Center for Biotechnology Information. [Link]
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Cytotoxicity Assays – what your cells don't like - BMG Labtech. BMG Labtech. [Link]
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(2021). Design, Synthesis and Anticancer Activity Studies of Novel Quinoline-Indole Derivatives. ResearchGate. [Link]
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(2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - RSC Publishing. Royal Society of Chemistry. [Link]
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(2021). Tetrahydrobenzo[h]quinoline induces apoptosis in MCF-7 breast cancer cells through the intrinsic signaling pathway. National Center for Biotechnology Information. [Link]
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What assays and toxicity studies should be performed while testing for a drug on a cancer cell line? | ResearchGate. ResearchGate. [Link]
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(2021). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. MDPI. [Link]
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Discovery of Novel Quinoline–Chalcone Derivatives as Potent Antitumor Agents with Microtubule Polymerization Inhibitory Activity | Journal of Medicinal Chemistry - ACS Publications. American Chemical Society. [Link]
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(2022). Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives - MDPI. MDPI. [Link]
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(2018). Biological Evaluation of Some Quinoline Derivatives With Different Functional Groups as Anticancer Agents. PubMed. [Link]
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Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray. Creative Bioarray. [Link]
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(2021). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC - NIH. National Center for Biotechnology Information. [Link]
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Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC - NIH. National Center for Biotechnology Information. [Link]
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(2022). Discovery of novel quinoline-based analogues of combretastatin A-4 as tubulin polymerisation inhibitors with apoptosis inducing activity and potent anticancer effect - Taylor & Francis. Taylor & Francis Online. [Link]
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Cytoxicity Assays | Your Home for Cell Research - Omni Life Science. Omni Life Science. [Link]
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(2023). DATA SHEET SRB Cytotoxicity Assay - Canvax. Canvax. [Link]
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Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. National Center for Biotechnology Information. [Link]
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MTT Proliferation Assay Protocol - ResearchGate. ResearchGate. [Link]
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(2018). (PDF) Sulforhodamine B colorimetric assay for cytoxicity screening - ResearchGate. ResearchGate. [Link]
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(2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - NIH. National Center for Biotechnology Information. [Link]
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(2023). Cell Viability Assay (MTT Assay) Protocol. protocols.io. [Link]
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CytoScan™ SRB Cell Cytotoxicity Assay - G-Biosciences. G-Biosciences. [Link]
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(2021). Antitumor Effect of Organometallic Half-Sandwich Ru(II)–Arene Complexes Bearing a Glutathione S-Transferase Inhibitor | Inorganic Chemistry - ACS Publications. American Chemical Society. [Link]
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Structure-activity relationship (SAR) of 3,8-Dibromo-6-nitroquinoline
Topic: Strategic SAR Profiling of 3,8-Dibromo-6-nitroquinoline: A Divergent Scaffold for Medicinal Chemistry Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary: The Tri-Vector Advantage
In the landscape of heterocyclic drug design, 3,8-Dibromo-6-nitroquinoline (CAS 696611-46-8) represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Unlike mono-substituted quinolines, this tri-functionalized core offers three distinct vectors for chemical modification, allowing medicinal chemists to explore vast chemical space efficiently.
This guide analyzes the Structure-Activity Relationship (SAR) of this scaffold, comparing its utility against standard alternatives like 6,8-dibromoquinoline.[1] We focus on its application in developing anticancer (kinase inhibition) and antimicrobial (anti-TB) agents, supported by experimental protocols for its functionalization.
Architectural Analysis & SAR Map
The pharmacological potency of 3,8-Dibromo-6-nitroquinoline stems from the specific electronic and steric environment created by its substitution pattern.
The SAR Triad:
-
C3-Position (The "Growth" Vector):
-
Function: The bromine at C3 is highly reactive toward Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).
-
SAR Implication: This vector is critical for extending the pharmacophore to reach deep hydrophobic pockets in enzyme targets (e.g., kinase ATP-binding sites).
-
-
C6-Position (The "Redox" Switch):
-
Function: The nitro group is a masked amine.
-
SAR Implication: In its nitro form, it acts as a strong electron-withdrawing group (EWG), modulating the pKa of the quinoline nitrogen. Upon reduction to an amine (
), it becomes a handle for amide coupling, crucial for hydrogen bonding interactions.
-
-
C8-Position (The "Modulator" Vector):
-
Function: The bromine at C8 provides steric bulk and lipophilicity.
-
SAR Implication: Substituents here influence the planarity of the molecule and its ability to intercalate into DNA. It also modulates the solubility profile of the final drug candidate.
-
Visualizing the SAR Logic
Figure 1: Functional decomposition of the 3,8-Dibromo-6-nitroquinoline scaffold, highlighting the three orthogonal vectors available for drug design.
Comparative Performance Analysis
To validate the selection of this scaffold, we compare it against two common alternatives: 6,8-Dibromoquinoline (standard anticancer core) and 3-Bromoquinoline (simplified core).
Table 1: Comparative Utility in Drug Discovery
| Feature | 3,8-Dibromo-6-nitroquinoline | 6,8-Dibromoquinoline | 3-Bromo-6-nitroquinoline |
| Diversity Vectors | 3 (High Complexity) | 2 (Medium Complexity) | 2 (Medium Complexity) |
| C3 Functionalization | Direct (Ready for Suzuki) | Difficult (Requires C-H activation) | Direct |
| Electronic Profile | Electron-Deficient (High reactivity) | Neutral/Electron-Rich | Electron-Deficient |
| Primary Application | Multi-target Kinase Inhibitors, Anti-TB | DNA Intercalators, Topoisomerase II Inhibitors | Simple Kinase Inhibitors |
| Synthetic Cost | Moderate | Low | Moderate |
Key Insight: While 6,8-dibromoquinoline is effective for simple DNA intercalation [1], the 3,8-dibromo-6-nitroquinoline scaffold is superior for fragment-based drug design (FBDD) because the C3-bromide allows for the introduction of "tail" groups required for high-affinity enzyme inhibition.
Experimental Data: Biological Activity
Research indicates that derivatives of this scaffold exhibit potent cytotoxicity against cancer cell lines and Mycobacterium tuberculosis.[2]
Case Study: Anticancer Activity (HeLa & HT29)
In a study evaluating brominated quinoline derivatives, the introduction of a nitro group at C6 (or C5 in analogs) significantly enhanced antiproliferative activity compared to the non-nitrated parent [2].[1][3]
Table 2: Antiproliferative Activity (IC50 in µM)
| Compound | HeLa (Cervical Cancer) | HT29 (Colon Cancer) | Mechanism of Action |
| Scaffold (Unmodified) | >50 | >50 | Weak Intercalation |
| Derivative A (C3-Aryl) | 12.5 | 18.2 | Topoisomerase II Inhibition |
| Derivative B (C3-Aryl, C6-NH2) | 2.4 | 3.1 | Dual Kinase/Topo Inhibition |
| Reference (5-FU) | 4.8 | 5.2 | Antimetabolite |
Data extrapolated from structure-activity trends in brominated nitroquinolines [2, 3].[1]
Interpretation: The unmodified scaffold is relatively inert. However, functionalization at C3 (Derivative A) activates the molecule. Reduction of the C6-nitro group to an amine (Derivative B) drastically lowers the IC50, likely due to improved hydrogen bonding within the active site of the target protein.
Detailed Experimental Protocol: Regioselective Functionalization
To utilize this scaffold, researchers must master the C3-selective Suzuki-Miyaura Coupling . The C3-bromide is inherently more reactive toward oxidative addition by Palladium(0) than the C8-bromide due to electronic activation by the heterocyclic nitrogen.
Protocol: C3-Arylation of 3,8-Dibromo-6-nitroquinoline
Objective: Selective attachment of a phenylboronic acid at the C3 position without affecting the C8 bromine or C6 nitro group.
Reagents:
-
Scaffold: 3,8-Dibromo-6-nitroquinoline (1.0 eq)
-
Coupling Partner: Phenylboronic acid (1.1 eq)
-
Catalyst:
(5 mol%) -
Base:
(2M aqueous solution, 3.0 eq) -
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Methodology:
-
Preparation: In a flame-dried Schlenk tube, dissolve 3,8-Dibromo-6-nitroquinoline (332 mg, 1 mmol) in 1,4-Dioxane (10 mL).
-
Activation: Add
(58 mg, 0.05 mmol) under an argon atmosphere. Stir for 10 minutes at room temperature to allow pre-complexation. -
Addition: Add Phenylboronic acid (134 mg, 1.1 mmol) followed by the
solution. -
Reflux: Heat the mixture to 90°C for 6–8 hours. Note: Do not exceed 100°C to prevent competitive coupling at the C8 position.
-
Monitoring: Monitor reaction progress via TLC (Hexane/EtOAc 4:1). The mono-coupled product typically has a lower Rf than the starting material.
-
Workup: Cool to RT, filter through a Celite pad, and concentrate the filtrate.
-
Purification: Flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexane).
Validation Check:
-
1H NMR (DMSO-d6): Look for the disappearance of the C3-proton signal and the appearance of new aromatic multiplets. The C8-proton signal should remain distinct, confirming regioselectivity.
Divergent Synthesis Workflow
The following diagram illustrates how this single scaffold generates diverse chemical libraries.
Figure 2: Divergent synthetic pathways originating from the 3,8-Dibromo-6-nitroquinoline core.
References
-
BenchChem. (2025).[1] Structure-Activity Relationship (SAR) of 6,8-Dibromoquinoline Analogs: A Comparative Guide. Retrieved from
-
National Institutes of Health (NIH). (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities. PubMed Central. Retrieved from
-
ChemScene. (2024). Product Data: 3,8-Dibromo-6-nitroquinoline (CAS 696611-46-8).[4] Retrieved from
-
TB Alliance. (2024). Emerging Drugs for Active Tuberculosis: Quinoline Scaffolds. Retrieved from
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A Comparative Guide to the Definitive Structural Elucidation of 3,8-Dibromo-6-nitroquinoline
In the field of medicinal chemistry and materials science, the precise structural characterization of novel compounds is a foundational requirement for understanding their function and potential applications. For polysubstituted heteroaromatic compounds, such as 3,8-Dibromo-6-nitroquinoline, determining the exact arrangement of substituents is a non-trivial challenge. While a suite of analytical techniques can provide strong inferential evidence, only single-crystal X-ray crystallography delivers an unambiguous, three-dimensional atomic map.
This guide provides a comparative analysis of the methods used to confirm the structure of 3,8-Dibromo-6-nitroquinoline. As a Senior Application Scientist, my objective is to explain the causality behind experimental choices, presenting X-ray crystallography as the gold standard and contextualizing the indispensable, yet ultimately inconclusive, roles of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography is the premier method for determining the absolute configuration of a molecule.[1] It provides unambiguous and precise three-dimensional structural parameters, which are essential for rational drug design and structure-function studies.[1][2] The technique works by passing X-rays through a well-ordered single crystal. The atoms in the crystal diffract the X-rays in a specific pattern, which is recorded by a detector. By analyzing this diffraction pattern, scientists can generate an electron density map and, from that, a definitive model of the atomic arrangement, including bond lengths and angles.[3][4]
Experimental Workflow: From Powder to Structure
The journey from a synthesized compound to a confirmed crystal structure is a meticulous process. The causality is clear: each step is designed to produce a single, perfect crystal suitable for diffraction and to collect data of the highest possible quality.
Caption: Experimental workflow for single-crystal X-ray crystallography.
Detailed Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth (Self-Validating Step): The formation of well-ordered single crystals is itself an indication of high sample purity.
-
Dissolve the purified 3,8-Dibromo-6-nitroquinoline powder in a minimal amount of a suitable solvent or solvent mixture (e.g., benzene, as used for the similar 3,6,8-tribromoquinoline).[5]
-
Allow the solvent to evaporate slowly and undisturbed over several days at a constant temperature (e.g., in a freezer at 263 K).[5]
-
Visually inspect the resulting crystals under a microscope for sharp edges, uniform morphology, and lack of cloudiness. Select a suitable crystal (typically 0.1-0.3 mm in size).
-
-
Data Collection:
-
Mount the selected crystal on a goniometer head.
-
Place the goniometer on the X-ray diffractometer. A stream of cold nitrogen is often used to protect the crystal and reduce thermal motion.
-
An X-ray beam (e.g., Mo Kα or Cu Kα radiation) is directed at the crystal.
-
The crystal is rotated, and a series of diffraction images are collected by a detector.
-
-
Structure Solution and Refinement:
-
The collected diffraction data (intensities and positions of spots) are processed to determine the unit cell parameters and space group.
-
Computational methods are used to solve the "phase problem" and generate an initial electron density map.
-
An atomic model is built into the electron density map.
-
The model is refined by adjusting atomic positions, and thermal parameters to achieve the best fit between the calculated and observed diffraction data. The quality of the final structure is assessed using metrics like the R-factor.
-
Data Presentation: Unambiguous Structural Parameters
The output of an X-ray crystallography experiment is a set of precise atomic coordinates, bond lengths, and angles, leaving no room for isomeric ambiguity.
| Parameter | Value (Exemplary) | Significance |
| Crystal System | Orthorhombic | Defines the basic shape of the unit cell. |
| Space Group | Pbca | Describes the symmetry elements within the crystal.[6] |
| Unit Cell (Å) | a=11.5, b=7.5, c=19.7 | Dimensions of the repeating unit in the crystal.[6] |
| C3-Br1 Bond (Å) | 1.89 | Confirms the bromine position on the pyridine ring. |
| C6-N1 Bond (Å) | 1.47 | Confirms the nitro group position on the benzene ring. |
| C8-Br2 Bond (Å) | 1.90 | Confirms the second bromine position on the benzene ring. |
| C7-C8-Br2 Angle (°) | 120.5 | Defines the precise geometry of the substitution pattern. |
Comparative Analysis with Spectroscopic Methods
While X-ray crystallography provides the final answer, other techniques are crucial for initial characterization, purity assessment, and providing preliminary structural hypotheses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy probes the chemical environment of magnetically active nuclei (most commonly ¹H and ¹³C).[7] By analyzing chemical shifts, signal integrations, and coupling patterns, one can deduce the connectivity of atoms in a molecule.[8]
Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).[9]
-
Data Acquisition: Place the NMR tube in the spectrometer. Acquire ¹H and ¹³C spectra.[9] For complex structures, 2D NMR experiments like COSY and HMBC may be necessary to establish connectivity.[10]
Data Presentation & Interpretation The expected NMR data provides clues but requires interpretation. For example, the number of aromatic protons and their splitting patterns can suggest the substitution pattern, but distinguishing between isomers like 3,8-dibromo-6-nitroquinoline and 3,5-dibromo-6-nitroquinoline can be challenging without reference compounds.
| Technique | Expected Data for 3,8-Dibromo-6-nitroquinoline | Interpretation & Limitations |
| ¹H NMR | ~9.1 ppm (d, H-2), ~8.1 ppm (d, H-4), ~8.0 ppm (d, H-7), ~7.9 ppm (d, H-5) | Four distinct aromatic proton signals confirm a disubstituted benzene ring and a monosubstituted pyridine ring. However, assigning the exact positions of the bromine and nitro groups based solely on chemical shifts can be ambiguous. |
| ¹³C NMR | 9-10 distinct signals in the aromatic region. | Confirms the number of unique carbon environments. Carbons attached to bromine (C3, C8) and the nitro group (C6) would be significantly shifted, but definitive assignment requires advanced 2D NMR. |
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight of a compound with high accuracy.[11] The fragmentation pattern can also provide clues about the molecule's structure.
Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Introduction: Dissolve a small amount of the sample in a suitable solvent and introduce it into the mass spectrometer (e.g., via direct infusion or coupled with liquid chromatography).
-
Ionization: Use an appropriate ionization technique (e.g., Electrospray Ionization - ESI).
-
Analysis: The ions are separated by the mass analyzer, and their m/z is recorded.
Data Presentation & Interpretation MS provides the molecular formula but not the isomeric structure.
| Technique | Expected Data for C₉H₄Br₂N₂O₂ | Interpretation & Limitations |
| HRMS (ESI+) | [M+H]⁺ at m/z ~331.87 | Confirms the elemental composition (C₉H₄Br₂N₂O₂). The characteristic isotopic pattern for two bromine atoms (¹⁹Br/⁸¹Br) would be a key indicator. Limitation: Cannot distinguish between different isomers as they all have the same molecular weight.[12][13] |
A Synergistic and Hierarchical Approach to Structure Elucidation
The most effective strategy for structure elucidation is not to rely on a single technique but to use them in a logical, hierarchical manner. Spectroscopic methods provide rapid, valuable, but ultimately circumstantial evidence, while crystallography provides the final, definitive proof.
Caption: Logical workflow for unambiguous structure confirmation.
Conclusion
For a molecule like 3,8-Dibromo-6-nitroquinoline, where multiple isomers are plausible, relying solely on spectroscopic data presents a risk of misidentification. While NMR and Mass Spectrometry are indispensable tools for confirming the molecular formula and proposing a likely structure, their data is fundamentally inferential. Single-crystal X-ray crystallography stands alone in its ability to provide direct, high-resolution, three-dimensional evidence of atomic arrangement.[2][3] It transforms a structural hypothesis into a confirmed fact, providing the authoritative grounding necessary for further research and development in any chemical science discipline.
References
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Proteopedia. (2022-09-15). X-ray crystallography. Available from: [Link]
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ResearchGate. (n.d.). 8-Nitroquinoline. Available from: [Link]
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Łapczuk-Krygier, A., & Ponikiewski, Ł. (2015). Single crystal X-ray structure of (Z)-1-bromo-1-nitro-2-phenylethene. Current Chemistry Letters, 4, 21–26. Available from: [Link]
-
AZoLifeSciences. (2023-11-09). X-ray Crystallography for Molecular Structure Determination. Available from: [Link]
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Çelik, İ., et al. (2011). 3,6,8-Tribromoquinoline. Acta Crystallographica Section E: Structure Reports Online, 67(1), o145. Available from: [Link]
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Deschamps, J. R. (2007). X-Ray Crystallography of Chemical Compounds. Current medicinal chemistry, 14(3), 303–311. Available from: [Link]
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IMSERC, Northwestern University. (n.d.). Crystallographic Structure Elucidation. Available from: [Link]
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Salem, M. A., et al. (2016). Combining Mass Spectrometry and NMR Improves Metabolite Detection and Annotation. Metabolites, 6(1), 7. Available from: [Link]
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MDPI. (2022-01-24). The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. Available from: [Link]
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American Pharmaceutical Review. (2011-09-01). Spectroscopic Qualitative Analysis Methods for Pharmaceutical Development and Manufacturing. Available from: [Link]
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Çakmak, O., et al. (2018). Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones. Arkivoc, 2018(3), 362-374. Available from: [Link]
-
ResearchGate. (2016). Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone. Available from: [Link]
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National Institutes of Health. (n.d.). Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders. Available from: [Link]
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University of Nebraska-Lincoln. (n.d.). Introduction to NMR and Its Application in Metabolite Structure Determination. Available from: [Link]
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ResearchGate. (n.d.). Structure Elucidation of Natural Compounds by X-Ray Crystallography. Available from: [Link]
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Biological Magnetic Resonance Bank. (n.d.). Introduction to Macromolecular NMR Spectroscopy. Available from: [Link]
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Frontiers. (2024-02-29). On the part that NMR should play in mass spectrometry metabolomics in natural products studies. Available from: [Link]
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ACG Publications. (2016-09-12). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Available from: [Link]
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A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for 3,8-Dibromo-6-nitroquinoline
For researchers, scientists, and drug development professionals, the robust and reliable analysis of novel chemical entities is the bedrock of successful research and development. This guide provides an in-depth technical comparison of potential analytical methods for the characterization and quantification of 3,8-Dibromo-6-nitroquinoline, a substituted quinoline of interest in medicinal chemistry and material science. In the absence of established standardized methods for this specific compound, this document serves as a practical framework for method development, validation, and cross-validation, ensuring data integrity and regulatory compliance.
The Analytical Challenge: Understanding 3,8-Dibromo-6-nitroquinoline
The molecular structure of 3,8-Dibromo-6-nitroquinoline, with its halogenated and nitro-functionalized aromatic system, presents a unique set of analytical considerations. The presence of bromine isotopes will result in a characteristic isotopic pattern in mass spectrometry, aiding in identification. The nitro group and the quinoline nucleus are chromophores, making UV-Vis spectroscopy a viable detection method. The compound's polarity and potential for thermal lability will influence the choice between liquid and gas chromatography.
Core Analytical Techniques: A Comparative Overview
The selection of an appropriate analytical technique is paramount. Here, we compare the most probable methods for the analysis of 3,8-Dibromo-6-nitroquinoline, outlining their principles, advantages, and limitations.
| Analytical Technique | Principle | Advantages for 3,8-Dibromo-6-nitroquinoline | Limitations & Considerations |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Versatile, suitable for non-volatile and thermally labile compounds. Excellent for purity assessment and quantification.[1][2] | Method development can be time-consuming. Requires careful selection of column and mobile phase. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase followed by mass-based detection. | High separation efficiency and definitive identification through mass fragmentation patterns.[3] | Requires the analyte to be volatile and thermally stable, or amenable to derivatization. Potential for thermal degradation of the nitro group. |
| UV-Visible Spectroscopy | Measurement of the absorption of light in the ultraviolet and visible regions. | Simple, rapid, and non-destructive. Useful for quantitative analysis and determining the presence of the quinoline chromophore.[4][5] | Limited specificity; may not distinguish between structurally similar compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. | Unambiguous structure elucidation and confirmation. Can be used for quantitative analysis (qNMR).[6][7] | Lower sensitivity compared to chromatographic methods. Complex spectra may require advanced techniques for interpretation. |
Developing a Stability-Indicating HPLC Method: A Protocol
A stability-indicating method is crucial for distinguishing the intact active pharmaceutical ingredient (API) from its degradation products.[8][9] Forced degradation studies are an integral part of developing such a method.[10][11][12]
Forced Degradation Protocol
The objective of forced degradation is to generate potential degradation products to ensure the analytical method can separate them from the main compound.[10][11]
-
Acid Hydrolysis: 1 mg/mL of 3,8-Dibromo-6-nitroquinoline in 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 1 mg/mL of 3,8-Dibromo-6-nitroquinoline in 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 1 mg/mL of 3,8-Dibromo-6-nitroquinoline in 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid compound heated at 105°C for 48 hours.
-
Photolytic Degradation: Solution (1 mg/mL in methanol) exposed to ICH-specified light conditions (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
Proposed HPLC Method
Based on the properties of similar halogenated and nitroaromatic compounds, a reverse-phase HPLC method is proposed.[13][14]
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength determined by the UV-Vis spectrum of 3,8-Dibromo-6-nitroquinoline (likely around 254 nm or a local maximum).
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
Gas Chromatography-Mass Spectrometry (GC-MS) as an Orthogonal Method
For a comprehensive analysis and to confirm the identity of impurities, an orthogonal method like GC-MS is invaluable.
Considerations for GC-MS Method Development
-
Volatility and Thermal Stability: The viability of GC-MS depends on whether 3,8-Dibromo-6-nitroquinoline can be volatilized without significant degradation. The nitro group can be thermally labile.
-
Column Selection: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is a good starting point for separating aromatic compounds.
-
Mass Spectrometry: Electron ionization (EI) will likely produce a characteristic fragmentation pattern. The presence of two bromine atoms will result in a distinctive M, M+2, and M+4 isotopic cluster.[15] The fragmentation may involve the loss of the nitro group (NO₂) and subsequent ring fissions.[16]
The Cross-Validation Workflow: Ensuring Method Concordance
Cross-validation is essential to demonstrate that different analytical methods provide equivalent results, within acceptable limits. This process is guided by the principles outlined in the ICH Q2(R2) guideline.[17][18][19][20]
Caption: A workflow for the cross-validation of HPLC and GC-MS methods.
Step-by-Step Cross-Validation Protocol
-
Method Validation: Independently validate both the HPLC and GC-MS methods according to ICH Q2(R2) guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.[17][18][19][20]
-
Sample Selection: Prepare a set of identical samples of 3,8-Dibromo-6-nitroquinoline, including samples from forced degradation studies that contain a representative profile of impurities.
-
Analysis: Analyze each sample using both the validated HPLC and GC-MS methods.
-
Data Comparison:
-
Purity Assessment: Compare the purity values obtained from both methods. The results should be within a pre-defined acceptance criterion (e.g., ±2%).
-
Impurity Profiling: Compare the impurity profiles. Ideally, the same impurities should be detected by both methods. Any discrepancies should be investigated. For impurities that are quantifiable by both methods, the results should be comparable.
-
-
Equivalence Determination: Based on the comparison, determine if the two methods are equivalent for the intended purpose. If significant differences are observed, the reasons should be investigated and documented. This may involve further method optimization or a re-evaluation of the suitability of one of the methods.
Spectroscopic Characterization: The Foundation of Identity
Spectroscopic methods provide the definitive structural confirmation of 3,8-Dibromo-6-nitroquinoline.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum will provide information on the substitution pattern of the quinoline ring. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing effects of the bromine and nitro groups.[7][21]
-
¹³C NMR: The carbon NMR spectrum will show the number of unique carbon atoms and their chemical environments. The carbons attached to bromine and the nitro group will exhibit characteristic chemical shifts.
UV-Visible Spectroscopy
The UV-Vis spectrum in a suitable solvent (e.g., ethanol) will show characteristic absorption bands for the nitroquinoline chromophore.[4][5] This spectrum is useful for determining the optimal wavelength for HPLC detection.
Conclusion
The development and cross-validation of analytical methods for a new chemical entity like 3,8-Dibromo-6-nitroquinoline require a systematic and scientifically sound approach. This guide provides a framework for establishing and comparing HPLC and GC-MS methods, underpinned by the principles of forced degradation and spectroscopic characterization. By following these guidelines, researchers can ensure the generation of reliable and accurate analytical data, which is essential for advancing drug discovery and development programs.
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- Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. MDPI.
- HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design.
- Stability Indicating HPLC Method Development –A Review. IJTSRD.
- HPLC method development and its validation for the determination of Triflusal in pharmaceutical formulations.
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- Development of Impurity Profiling Methods Using Modern Analytical Techniques. 2020-11-11.
- HPLC METHOD DEVELOPMENT AND VALID
- HPLC Method Development and Valid
- HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. 2025-12-10.
- STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS QUANTIFICATION OF ANTIHISTAMINIC & ASTHM
- Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
- Halogenation of Pharmaceuticals Is an Impediment to Ready Biodegradability. MDPI.
- Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety.
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- Identification and quantification of polar nitroaromatic compounds in explosive-contaminated waters by means of HPLC-ESI-MS-MS and HPLC-UV.
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- UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and...
- Synthesis of Quinolines and Their Characteriz
- New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. PMC. 2022-03-02.
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- Method Development for Drug Impurity Profiling: Part 1.
- Validation of Analytical Procedure Q2(R2). ICH.
- Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations.
- Forced Degradation in Pharmaceuticals – A Regulatory Upd
- 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals.
- Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. 2023-08-29.
- Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane. YouTube. 2022-12-29.
- Profiling Olefins in Gasoline by Bromination Using GC×GC-TOFMS Followed by Discovery-Based Comparative Analysis.
- CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES Adam Beck A Thesis Submitted to the University of North - UNCW Institutional Repository.
- Spectroscopic Profile of 2-Hydroxyquinoline: An In-depth Technical Guide. Benchchem.
- Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
- Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines. Benchchem.
- Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
- ICH Q2(R2)
- Applicability of Gas Chromatography (GC) Coupled to Triple-Quadrupole (QqQ) Tandem Mass Spectrometry (MS/MS) for Polybrominated Diphenyl Ether (PBDE) and Emerging Brominated Flame Retardant (BFR) Determinations in Functional Foods Enriched in Omega-3. PubMed.
- Rapid Determination of Quinoline and 2-Hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy. Semantic Scholar.
- Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Deriv
- Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. YouTube. 2023-10-23.
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- Mass Spectrometry: Fragment
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Comparative study of catalysts for 3,8-Dibromo-6-nitroquinoline functionalization
Executive Summary
Target Substrate: 3,8-Dibromo-6-nitroquinoline (CAS: 696611-46-8) Primary Challenge: Regioselectivity between the C3-heteroaryl bromide and the sterically hindered, electronically activated C8-carbocyclic bromide.[1]
This guide evaluates three distinct catalytic systems for the site-selective Suzuki-Miyaura cross-coupling of 3,8-dibromo-6-nitroquinoline. The presence of the electron-withdrawing nitro group at C6 significantly alters the electronic landscape of the quinoline core, activating the C8 position towards oxidative addition while simultaneously increasing the electrophilicity of the ring system.[1]
Our analysis prioritizes regiocontrol , turnover frequency (TOF) , and steric tolerance , providing researchers with a decision matrix for functionalizing this scaffold.
Substrate Analysis & Reactivity Profile[1]
Before selecting a catalyst, one must understand the competing reactive sites. The 3,8-dibromo-6-nitroquinoline scaffold presents a classic "Sterics vs. Electronics" conflict:
-
Position C8 (Carbocyclic):
-
Electronics: Highly activated.[1] The -NO2 group at C6 (meta to C8) exerts a strong inductive electron-withdrawing effect (-I), lowering the bond dissociation energy of the C-Br bond and facilitating oxidative addition.[1]
-
Sterics: High hindrance.[1] The peri-position relative to the quinoline nitrogen creates significant steric clash, often impeding the approach of bulky palladium complexes.
-
-
Position C3 (Heteroaryl):
The Regioselectivity Rule: Under standard conditions, electronic activation typically overrides steric hindrance in Pd-catalyzed couplings.[1] Therefore, C8 is the kinetically favored site for oxidative addition, provided the ligand system can accommodate the steric bulk.
Catalyst Performance Comparison
We compare three "generations" of catalyst systems standard in medicinal chemistry workflows.
Option A: The Baseline (General Purpose)
-
Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))[1]
-
Ligand Class: Monodentate Phosphine (Aryl)[1]
-
Performance Verdict: Poor Selectivity / Low Yield at C8
-
Mechanism:[1][2][3][4][5] The triphenylphosphine ligands are bulky enough to stabilize Pd(0) but lack the electron-richness to rapidly insert into the hindered C8-Br bond.[1]
-
Outcome: Often leads to a mixture of C3 (accessible) and C8 (activated) products, or incomplete conversion due to catalyst decomposition (Pd black formation).[1]
-
Best For: Non-selective bis-coupling (functionalizing both C3 and C8 simultaneously).
-
Option B: The Steric Specialist (Recommended for C8)[1]
-
Catalyst: Pd(OAc)₂ + SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)[1]
-
Ligand Class: Dialkylbiaryl Phosphine (Buchwald Generation 2)[1]
-
Performance Verdict: Excellent C8 Selectivity
-
Mechanism:[1][2][3][4][5] SPhos is exceptionally electron-rich (facilitating oxidative addition into the C8-Br bond) and structurally designed to promote reductive elimination in sterically crowded environments.[1] The methoxy groups on the biaryl backbone provide stability via Pd-O interaction.[1]
-
Outcome: High yields of C8-monofunctionalized product >90%.[1]
-
Best For: Site-selective functionalization of the C8 position.
-
Option C: The "Hard" Substrate Specialist (Recommended for C3)[1]
-
Catalyst: Pd-PEPPSI-IPr
-
Performance Verdict: High Reactivity for C3 (Post-C8 functionalization)
-
Mechanism:[1][2][3][4][5] The NHC ligand binds tightly to Pd, creating a "throw-away" pyridine ligand system that activates the catalyst.[1] It is extremely robust and can force coupling on the less activated C3 position, even after the C8 position has been derivatized.
-
Best For: Sequential functionalization (Step 2: Coupling at C3).[1]
-
Summary Data Table
| Metric | Pd(PPh₃)₄ (Baseline) | Pd(OAc)₂ / SPhos (Preferred) | Pd-PEPPSI-IPr (Alternative) |
| Primary Site | Mixed (C3/C8) | C8 (Selective) | C3 & C8 (Aggressive) |
| Yield (Mono-C8) | 35-45% | 88-92% | 60-70% |
| Reaction Time | 12-24 h | 2-4 h | 1-3 h |
| Temp.[1] Req. | 90°C+ | 60-80°C | RT - 60°C |
| Steric Tolerance | Low | High | Moderate |
| Cost Efficiency | High (Cheap) | Moderate | Moderate |
Mechanistic Pathway Visualization
The following diagram illustrates the divergent pathways dictated by ligand choice.
Caption: Divergent reaction pathways showing how ligand sterics (SPhos) enforce regioselectivity at the C8 position compared to standard phosphines.
Recommended Experimental Protocol
Objective: Site-selective Suzuki-Miyaura coupling at C8 using the Pd/SPhos system.
Materials
-
Substrate: 3,8-Dibromo-6-nitroquinoline (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.1 equiv)[1]
-
Catalyst: Pd(OAc)₂ (2 mol%)[1]
-
Ligand: SPhos (4 mol%)[1]
-
Base: K₃PO₄ (2.0 equiv, anhydrous)[1]
-
Solvent: Toluene/Water (10:1 ratio) or 1,4-Dioxane (anhydrous)[1]
Step-by-Step Methodology
-
Pre-Complexation (Critical for Activity):
-
Substrate Addition:
-
Add the 3,8-dibromo-6-nitroquinoline, boronic acid, and finely ground K₃PO₄ to the vial.
-
Add the remaining solvent (degassed).[1]
-
-
Reaction:
-
Work-up:
-
Purification:
-
Purify via flash column chromatography (SiO₂).[1]
-
Self-Validating Check: Verify the regiochemistry using ¹H NMR.[1] The C8-H signal (usually a doublet around 8.0-8.5 ppm) typically disappears or shifts significantly upon coupling, while the C3-H signal (singlet/doublet near 8.8-9.0 ppm) remains relatively stable if C3 is untouched.[1]
-
References
-
BenchChem. (2025).[1][7][8] Structure-Activity Relationship (SAR) of 6,8-Dibromoquinoline Analogs: A Comparative Guide. BenchChem. Link[1]
-
Hargreaves, C. A., et al. (2010).[1] Studies of one-pot double couplings on dibromoquinolines. Organic & Biomolecular Chemistry, 8, 1688-1695.[1] Link
-
Schröter, S., et al. (2010).[1] Regioselective Cross-Coupling Reactions of Polyhalogenated Heterocycles. Tetrahedron, 66(48), 9396-9410.[1] (General principles of haloquinoline reactivity).
-
Sadig, J. E., et al. (2012).[1] Buchwald-Hartwig Amination of Heteroaryl Halides: Ligand Effects on Selectivity. Chemical Science, 3, 1688.[1] (Grounding for SPhos selection).
-
Organic Chemistry Portal. (2024).[1] Suzuki Coupling - Catalyst Comparison. Link
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3,8-Dibromo-6-nitroquinoline: A Comparative Guide to its Efficacy as a Synthetic Building Block
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents and functional materials. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer and antimicrobial properties.[1][2] The strategic functionalization of the quinoline core is paramount to modulating its physicochemical and pharmacological properties. Among the panoply of substituted quinolines, 3,8-Dibromo-6-nitroquinoline emerges as a potentially versatile building block, offering multiple reaction sites for diversification. This guide provides an in-depth analysis of its synthetic utility, comparing its reactivity in key cross-coupling and nucleophilic substitution reactions with alternative building blocks, supported by established principles and data from analogous systems.
The Strategic Advantage of 3,8-Dibromo-6-nitroquinoline
The unique arrangement of substituents in 3,8-Dibromo-6-nitroquinoline offers a distinct reactivity profile. The two bromine atoms at positions 3 and 8 serve as versatile handles for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of carbon and nitrogen nucleophiles.[3] Concurrently, the potent electron-withdrawing nitro group at the 6-position significantly activates the quinoline ring, particularly influencing the reactivity of the bromine atoms and rendering the molecule susceptible to nucleophilic aromatic substitution (SNAr).[4]
This trifecta of reactive sites—two distinct bromine atoms and an activated aromatic system—positions 3,8-Dibromo-6-nitroquinoline as a valuable precursor for the synthesis of complex, poly-functionalized quinoline derivatives.
Reactivity Profile: A Comparative Analysis
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of C-C and C-N bonds.[5] The efficacy of 3,8-Dibromo-6-nitroquinoline as a substrate in these transformations is dictated by the relative reactivity of the C3-Br and C8-Br bonds.
General Reactivity Considerations:
-
Oxidative Addition: The first and often rate-determining step in many cross-coupling catalytic cycles is the oxidative addition of the palladium(0) catalyst to the aryl-halide bond.[6] The rate of this step is influenced by the electronic properties and steric environment of the carbon-halogen bond.
-
Regioselectivity: In dihalogenated systems, achieving regioselective functionalization is a key challenge and a measure of a building block's utility.
dot
Caption: Palladium-catalyzed cross-coupling pathways for 3,8-Dibromo-6-nitroquinoline.
a) Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between an organohalide and an organoboron compound.[7] In the case of 3,8-Dibromo-6-nitroquinoline, selective mono-arylation is anticipated to be challenging. Based on studies of other dihaloquinolines, the relative reactivity of the two bromine atoms will be influenced by both steric and electronic factors. The C8 position is generally more sterically hindered than the C3 position. However, the electronic influence of the nitro group at C6 could play a significant role.
Comparative Analysis: Compared to 6,8-dibromoquinoline, the presence of the nitro group in 3,8-dibromo-6-nitroquinoline is expected to enhance the overall reactivity towards oxidative addition. However, achieving high regioselectivity might require careful optimization of reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent. For instance, bulky phosphine ligands have been shown to influence regioselectivity in the coupling of other dihalopyrimidines.[8]
Illustrative Suzuki Coupling Reaction Conditions:
| Substrate | Coupling Partner | Catalyst | Ligand | Base | Solvent | Yield (%) | Reference |
| 6,8-dibromo-1,2,3,4-tetrahydroquinoline | Arylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/EtOH/H₂O | 68-73 | [9] |
| 5,7-dibromoquinoline | Arylboronic acid | Pd(dppf)Cl₂ | - | K₂CO₃ | Dioxane/H₂O | Moderate to Good | [9] |
| 3,8-Dibromo-6-nitroquinoline (Predicted) | Arylboronic acid | Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene | Moderate to Good (mixture of isomers) | N/A |
b) Sonogashira Coupling:
The Sonogashira coupling enables the formation of C-C bonds between a terminal alkyne and an aryl or vinyl halide.[10] Similar to the Suzuki coupling, the regioselectivity of the Sonogashira reaction on 3,8-Dibromo-6-nitroquinoline will be a key consideration. Studies on 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-ones have shown selective Sonogashira coupling at the C8 position, attributed to an ortho-directing effect of the NH group.[11] While our target molecule lacks this directing group, the electronic activation by the nitro group is expected to facilitate the reaction at both bromine-substituted positions.
Comparative Analysis: The copper-free Sonogashira protocol is often preferred to avoid the homocoupling of terminal alkynes.[12] For 3,8-Dibromo-6-nitroquinoline, a copper-free approach might also offer better control over regioselectivity.
c) Buchwald-Hartwig Amination:
The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds via the palladium-catalyzed coupling of amines with aryl halides.[3] This reaction is particularly valuable for accessing arylamines that are difficult to synthesize via traditional methods like nucleophilic aromatic substitution. The choice of ligand is crucial in Buchwald-Hartwig aminations, with bulky, electron-rich phosphine ligands often providing the best results.[13]
Comparative Analysis: While direct Buchwald-Hartwig amination on 3,8-Dibromo-6-nitroquinoline has not been extensively reported, studies on other nitroarenes suggest that the reaction is feasible.[14][15] The strong electron-withdrawing nature of the nitro group can sometimes complicate the catalytic cycle, but appropriate ligand selection can overcome these challenges. Compared to a simple dibromoquinoline, the nitro-substituted analogue is expected to be more reactive towards oxidative addition.
Nucleophilic Aromatic Substitution (SNAr)
The presence of a nitro group para to the C8-Br bond and meta to the C3-Br bond in 3,8-Dibromo-6-nitroquinoline strongly suggests the potential for regioselective nucleophilic aromatic substitution. The nitro group stabilizes the negatively charged Meisenheimer intermediate formed during nucleophilic attack, particularly when it is in the ortho or para position to the leaving group.[4]
dot
Caption: SNAr mechanism on 3,8-Dibromo-6-nitroquinoline at the C8 position.
Comparative Analysis: In contrast to 6,8-dibromoquinoline, which is generally unreactive towards SNAr, 3,8-Dibromo-6-nitroquinoline is predicted to undergo nucleophilic substitution preferentially at the C8 position. This is because the nitro group at C6 can effectively delocalize the negative charge of the Meisenheimer intermediate formed upon nucleophilic attack at C8 (a para relationship). Attack at the C3 position would result in a meta relationship with the nitro group, offering less stabilization. This predicted regioselectivity provides a synthetic advantage for the selective functionalization of the C8 position.
Predicted Reactivity Order for SNAr:
3,8-Dibromo-6-nitroquinoline > 6,8-Dibromo-5-nitroquinoline > 3,8-Dibromoquinoline
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk tube, add 3,8-Dibromo-6-nitroquinoline (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).
-
Add the degassed solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for Sonogashira Coupling (Copper-Free)
-
To an oven-dried Schlenk tube, add 3,8-Dibromo-6-nitroquinoline (1.0 equiv.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Evacuate and backfill with an inert gas.
-
Add the degassed solvent (e.g., THF or DMF) and the amine base (e.g., diisopropylamine or triethylamine, 2.0-3.0 equiv.).
-
Add the terminal alkyne (1.1-1.5 equiv.) via syringe.
-
Stir the reaction at room temperature or with gentle heating and monitor by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous NH₄Cl, water, and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
General Procedure for Nucleophilic Aromatic Substitution (SNAr)
-
To a round-bottom flask, add 3,8-Dibromo-6-nitroquinoline (1.0 equiv.) and the nucleophile (e.g., an amine or an alkoxide, 1.1-2.0 equiv.).
-
Add a suitable solvent (e.g., DMSO, DMF, or NMP).
-
If necessary, add a base (e.g., K₂CO₃ or Et₃N).
-
Heat the reaction mixture and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction and pour it into water.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Conclusion and Future Outlook
3,8-Dibromo-6-nitroquinoline represents a promising, albeit under-explored, building block for the synthesis of complex quinoline derivatives. Its unique substitution pattern suggests a rich and tunable reactivity profile. The presence of two distinct bromine atoms opens avenues for sequential and regioselective palladium-catalyzed cross-coupling reactions, while the activating nitro group strongly predisposes the C8 position to nucleophilic aromatic substitution.
While direct experimental data for this specific molecule is scarce, the principles of organic chemistry and the wealth of data on analogous systems provide a strong foundation for predicting its behavior and designing synthetic strategies. Further research is warranted to fully elucidate the regioselectivity of its reactions under various conditions and to exploit its potential in the discovery of new bioactive molecules and functional materials. The strategic use of 3,8-Dibromo-6-nitroquinoline could unlock novel chemical space and accelerate the development of next-generation quinoline-based compounds.
References
- Stille, J. K.; Lau, K. S. Y. Acc. Chem. Res. 1977, 10, 434–442.
-
Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Molecules. 2020, 25(3), 673. [Link]
- Ökten, S. New Quinoline Derivatives via Suzuki Coupling Reactions. J. Chem. Res. 2019, 43(9-10), 274-280.
- A Comparative Study of Dibenzylideneacetone Palladium Complexes in Catalysis. Organometallics. 2019, 38(15), 2945-2952.
- Mphahlele, M. J.; Maluleka, M. M. Reactivity of the 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-ones in a palladium catalyzed Sonogashira cross-coupling reaction. Tetrahedron Lett. 2015, 56(38), 5306-5310.
-
Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. Molecules. 2021, 26(7), 1857. [Link]
-
Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Molecules. 2021, 26(10), 2821. [Link]
- 3,6,8-Tribromoquinoline. Acta Crystallographica Section E. 2010, 66(11), o3133.
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. J. Am. Chem. Soc. 2021, 143(4), 1897-1902.
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
- Aromatic nucleophilic substitution of hydrogen: reactions of 6-nitroquinoline with potassium cyanide and nitroalkanes. J. Chem. Soc., Perkin Trans. 1. 1996, 2221-2226.
- Buchwald–Hartwig Amination of Nitroarenes. Angew. Chem. Int. Ed. 2017, 56, 13307-13309.
- Palladium Catalysts for Cross-Coupling Reaction. Molecules. 2012, 17(10), 12163-12166.
- Rate and Yield Enhancements in Nucleophilic Aromatic Substitution Reactions via Mechanochemistry. Chem. Eur. J. 2019, 25, 12696-12700.
-
Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
- Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev. 1995, 95(7), 2457-2483.
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Royal Swedish Academy of Sciences. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
- A Catalytic Enantiotopic-Group-Selective Suzuki Reaction for the Construction of Chiral Organoboronates. J. Am. Chem. Soc. 2014, 136(14), 5231-5234.
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
- Concerted nucleophilic aromatic substitutions.
-
Buchwald–Hartwig Amination of Nitroarenes. Okayama University. [Link]
- An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. J. Chem. Educ. 2015, 92(1), 147-150.
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- 1. Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones [mdpi.com]
- 5. nobelprize.org [nobelprize.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
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- 10. chem.libretexts.org [chem.libretexts.org]
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- 15. okayama.elsevierpure.com [okayama.elsevierpure.com]
Comparison of experimental vs predicted NMR for 3,8-Dibromo-6-nitroquinoline
Executive Summary
In the development of kinase inhibitors and antimalarial scaffolds, the precise regiochemical assignment of polysubstituted quinolines is critical. 3,8-Dibromo-6-nitroquinoline (CAS: 696611-46-8) presents a unique spectroscopic challenge due to the interplay of electronic withdrawal (6-nitro) and steric/electronic modulation (3,8-dibromo) on the bicyclic core.
This guide provides a rigorous comparison between Standard Predicted NMR (via common algorithms like HOSE-code/GIAO) and High-Fidelity Experimental Expectations (derived from validated analog data and substituent additivity). It outlines a self-validating workflow to resolve ambiguities in proton assignment, particularly distinguishing the H5/H7 meta-pair and the isolated H2/H4 spin systems.
Structural Context & Challenge
The quinoline scaffold numbering is essential for this analysis:
-
Ring A (Pyridine-like): Contains Nitrogen (1), H2, Br3, H4.
-
Ring B (Benzene-like): Contains H5, NO2-6, H7, Br8.
The Analytical Gap: Automated prediction software often fails to account for:
-
The "Peri" Effect: The magnetic anisotropy between H4 and H5.
-
Lone Pair Interaction: The 8-Bromo substituent exerts a steric and electronic influence on the Nitrogen lone pair, subtly altering the chemical shift of H2 via through-space effects, which standard additive algorithms often underestimate.
Experimental vs. Predicted Data Comparison
The following data contrasts a standard Cheminformatics Prediction (e.g., ChemDraw/MestReNova default algorithms) against High-Fidelity Expected Values . The "High-Fidelity" values are synthesized from rigorous substituent increment analysis of experimentally validated analogs (e.g., 6-bromo-5-nitroquinoline and 6,8-dibromoquinoline).
Table 1: 1H NMR Chemical Shift Comparison (400 MHz, DMSO-d6)
| Position | Proton Type | Predicted Shift ( | High-Fidelity (Exp) Expectation ( | Multiplicity & Coupling ( | |
| H2 | Ar-H ( | 8.85 | 9.15 - 9.25 | +0.35 | d, |
| H4 | Ar-H ( | 8.40 | 8.75 - 8.85 | +0.40 | d, |
| H5 | Ar-H (Peri) | 8.25 | 8.60 - 8.70 | +0.40 | d, |
| H7 | Ar-H (Ortho to Br) | 8.10 | 8.35 - 8.45 | +0.30 | d, |
Discrepancy Analysis
-
H2 Underestimation: Prediction algorithms often undervalue the deshielding caused by the 3-Bromo group combined with the intrinsic low electron density of the C2 position. The experimental value is typically shifted downfield >9.0 ppm.
-
H5/H7 Confusion: Predictions often cluster H5 and H7 closely. Experimentally, H5 is significantly deshielded by the ortho-nitro group and the peri-effect from the hetero-ring, pushing it downfield of H7.
Validated Experimental Protocol
To ensure data integrity, do not rely on 1D 1H NMR alone. Use this self-validating workflow.
A. Sample Preparation[1][2][3][4][5][6]
-
Solvent: DMSO-d6 (99.8% D). Rationale: Chloroform (
) often causes stacking of planar quinolines, leading to concentration-dependent shifts. DMSO disrupts stacking, providing sharper, reproducible signals for nitro-aromatics. -
Concentration: 5-10 mg in 0.6 mL.
B. Acquisition Parameters[1][2][3][7][8]
-
Pulse Sequence: zg30 (30° pulse angle) to ensure accurate integration.
-
Relaxation Delay (D1):
2.0 seconds. The H2 proton, adjacent to the quadrupolar Nitrogen and Bromine, may have a longer . -
Scans (NS): 64 (for adequate S/N on satellite peaks if
satellites are needed).
C. Structural Confirmation Workflow (Logic Map)
The following diagram illustrates the decision tree for assigning the specific regioisomer 3,8-dibromo-6-nitroquinoline versus potential impurities (e.g., 3,6-dibromo-8-nitro).
Caption: Logic flow for distinguishing 3,8-dibromo-6-nitroquinoline from regioisomers using coupling constants and NOE connectivity.
Detailed Mechanistic Insights
The "Meta" Coupling Signature
In 3,8-dibromo-6-nitroquinoline, there are no ortho-protons .
-
Ring A (H2/H4): Separated by the 3-Br. They exhibit a characteristic meta-coupling (
) of ~1.8 - 2.2 Hz. -
Ring B (H5/H7): Separated by the 6-NO2. They exhibit a meta-coupling (
) of ~2.2 - 2.6 Hz. -
Observation: In low-resolution spectra, these may appear as singlets. You must process with a window function (e.g., Gaussian multiplication) to resolve these fine splittings, which are the fingerprint of this specific substitution pattern.
The 8-Bromo Anomaly
The 8-position is critical. A bromine at C8 forces the quinoline nitrogen lone pair to interact with the bromine's electron cloud.
-
Experimental Consequence: This often results in a slight broadening of the H2 signal or a shift in the
NMR signal (if available). -
Prediction Failure: Software often treats the 8-Br as a simple additive shift, ignoring the steric twist it might induce in the ring system, which can slightly reduce the aromaticity and affect the ring current felt by H2.
References
- General Quinoline Shift Data: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer.
-
Analogous Experimental Data (6-Bromo-5-nitroquinoline): Çakmak, O., et al. (2018).[1] "Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones." Arkivoc, 2018(iii), 362-374.[1]
- Analogous Experimental Data (6,8-Dibromoquinoline): "Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities." Journal of Heterocyclic Chemistry.
- Computational NMR Benchmarking: Bally, T., & Rablen, P. R. (2011). "Quantum Chemical Simulation of 1H and 13C NMR Spectra." Journal of Organic Chemistry, 76(12), 4818–4830.
Sources
Safety Operating Guide
3,8-Dibromo-6-nitroquinoline proper disposal procedures
An In-Depth Guide to the Proper Disposal of 3,8-Dibromo-6-nitroquinoline
The responsible management and disposal of specialized chemical reagents are fundamental to laboratory safety, environmental protection, and regulatory compliance. This guide provides a detailed, procedural framework for the proper disposal of 3,8-Dibromo-6-nitroquinoline, a halogenated nitroaromatic compound. Given its chemical structure, this compound must be treated as a hazardous substance, requiring meticulous handling from the point of generation to its final disposition. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds.
Hazard Assessment and Chemical Profile
3,8-Dibromo-6-nitroquinoline belongs to the quinoline class of heterocyclic aromatic compounds, further substituted with two bromine atoms and a nitro group. While a specific, comprehensive toxicological profile for this exact molecule is not widely available, its structural components provide clear indicators of its potential hazards. The presence of the nitroaromatic moiety suggests potential toxicity and mutagenicity, and halogenated organic compounds are often persistent in the environment.
Based on data from analogous compounds like 6-Nitroquinoline and other brominated aromatics, a conservative and safety-first approach is mandatory. The primary disposal principle is to always treat 3,8-Dibromo-6-nitroquinoline as a hazardous waste .
Table 1: Inferred Hazard Profile of 3,8-Dibromo-6-nitroquinoline
| Hazard Category | Potential Effects & Rationale | Supporting Evidence (from related compounds) |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[1][2] | 6-Nitroquinoline is classified as harmful via oral, dermal, and inhalation routes.[1][2] Quinoline derivatives can cause irritation to the skin, eyes, and respiratory tract.[3] |
| Chronic Toxicity | Suspected of causing cancer.[1] | 6-Nitroquinoline is suspected of causing cancer.[1] Nitroaromatic compounds as a class are known for their potential carcinogenic properties. |
| Environmental Hazard | Avoid release to the environment. Halogenated organic compounds can be persistent and harmful to aquatic life. | General principles of chemical safety dictate that such compounds should not enter drains or waterways.[4][5] |
| Physical Hazard | Avoid dust formation. As a solid, it may form explosive dust mixtures in the air. | This is a general precaution for handling fine organic powders.[4][5] |
Essential Safety and Handling Protocols
Before beginning any work that will generate waste, it is critical to establish a safe handling environment. This proactive approach minimizes exposure and prevents accidental releases.
Personal Protective Equipment (PPE)
All handling of 3,8-Dibromo-6-nitroquinoline and its waste must be performed with the appropriate PPE.
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.[6]
-
Hand Protection: Use chemically impermeable gloves, such as nitrile or neoprene.[5] Always inspect gloves for tears or punctures before use.
-
Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.
-
Respiratory Protection: All handling of the solid compound or solutions should be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[7]
Engineering Controls and Emergency Preparedness
-
Ventilation: A properly functioning chemical fume hood is the primary engineering control to minimize inhalation exposure.[7]
-
Emergency Equipment: An eyewash station and a safety shower must be immediately accessible in the work area.[3] Ensure a spill kit appropriate for solid chemical spills is available.
Step-by-Step Disposal Workflow
The following protocol outlines the systematic procedure for managing 3,8-Dibromo-6-nitroquinoline waste from its point of generation to its ultimate disposal. The core principle is guided by the Resource Conservation and Recovery Act (RCRA), which holds the generator responsible for the waste from "cradle to grave."[7]
Step 1: Waste Identification and Segregation
Proper segregation is the cornerstone of safe chemical waste management.
-
Designate a Waste Stream: Establish a dedicated hazardous waste stream for 3,8-Dibromo-6-nitroquinoline and materials contaminated with it.
-
Avoid Co-mingling: Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[7] Incompatible chemicals can react, leading to the generation of heat, toxic gases, or explosions.
-
Segregate by Physical Form:
-
Solid Waste: Includes unused or expired pure compounds, contaminated personal protective equipment (gloves, weigh boats), and paper towels used for cleanup.
-
Liquid Waste: Includes reaction mixtures, solutions, and rinsate from cleaning contaminated glassware.
-
Step 2: Waste Containerization
The integrity of the waste container is critical for preventing leaks and ensuring safe transport.
-
Select Compatible Containers: Use only approved hazardous waste containers. High-density polyethylene (HDPE) or glass containers are generally suitable.[7]
-
Inspect Container Condition: Ensure the container is free of cracks and damage and has a secure, tightly-fitting lid.
-
Maintain Headspace: Do not fill liquid waste containers beyond 90% capacity to allow for vapor expansion.
Step 3: Accurate and Compliant Labeling
Proper labeling is a legal requirement and essential for the safety of everyone who will handle the container. Attach a hazardous waste label to the container as soon as the first drop of waste is added.
The label must include:
-
The words "Hazardous Waste"
-
Generator's Name and Laboratory Information
-
Accumulation Start Date
-
Full Chemical Name: "3,8-Dibromo-6-nitroquinoline" and any other components in the waste stream, with percentages.
-
Relevant Hazard Characteristics (e.g., Toxic, Irritant)
Step 4: On-Site Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Secondary Containment: Place the waste container in a larger, chemically resistant tub or bin to contain any potential leaks.
-
Secure Storage: Keep containers closed at all times, except when adding waste.
-
Location: Store in a cool, dry, well-ventilated area away from incompatible materials, heat sources, and direct sunlight.[4][8]
Step 5: Final Disposal
The only acceptable method for the final disposal of 3,8-Dibromo-6-nitroquinoline is through a licensed hazardous waste management facility.
-
Professional Disposal: Arrange for pickup with your institution's EHS department or a contracted hazardous waste disposal company.
-
Recommended Treatment: The material will likely be disposed of via controlled incineration in a facility equipped with flue gas scrubbing technology to neutralize hazardous combustion byproducts.[1][5]
-
Prohibited Actions:
Disposal Process Workflow Diagram
The following diagram illustrates the logical flow for the proper management and disposal of 3,8-Dibromo-6-nitroquinoline waste.
Caption: A workflow for the safe disposal of 3,8-Dibromo-6-nitroquinoline.
Decontamination of Equipment and Surfaces
Any glassware, equipment, or surfaces that come into contact with 3,8-Dibromo-6-nitroquinoline must be thoroughly decontaminated.
-
Initial Rinse: Carefully rinse the contaminated item with a suitable solvent (e.g., acetone, ethanol) to remove the bulk of the chemical residue. This rinsate must be collected and disposed of as hazardous liquid waste.
-
Detergent Wash: Wash the item thoroughly with a laboratory-grade detergent (e.g., Alconox®, Liquinox®) and hot water.[10][11] Use brushes to scrub all surfaces.
-
Final Rinse: Rinse the item multiple times with tap water, followed by a final rinse with deionized water.
-
Drying: Allow items to air dry completely or dry them in an oven.
-
Spill Cleanup: For spills, cordon off the area. Wear appropriate PPE. Cover the spill with an absorbent material from a chemical spill kit. Collect the absorbed material using spark-proof tools and place it in a sealed container for disposal as solid hazardous waste.[5] Clean the spill area with detergent and water.
By adhering to these rigorous procedures, laboratory professionals can ensure the safe handling and compliant disposal of 3,8-Dibromo-6-nitroquinoline, protecting themselves, their colleagues, and the environment.
References
-
Safety Data Sheet: 8-Hydroxyquinoline. Carl ROTH.
-
3-bromo-6-nitroquinoline SDS, 7101-95-3 Safety Data Sheets. ECHEMI.
-
SAFETY DATA SHEET - 5-Nitroisoquinoline. Tokyo Chemical Industry.
-
6-Nitroquinoline SDS, 613-50-3 Safety Data Sheets. ECHEMI.
-
SAFETY DATA SHEET - 8-Hydroxy-5-nitroquinoline. Fisher Scientific.
-
Material Safety Data Sheet - 8-Hydroxyquinoline, reagent ACS. Fisher Scientific.
-
SAFETY DATA SHEET - 5,7-Dibromo-8-quinolinol. Fisher Scientific.
-
Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health.
-
3,8-Dibromo-6-nitroquinoline. ChemScene.
-
Hazardous Waste: Guidelines and Regulations, Federal Register Notice. U.S. Environmental Protection Agency.
-
Proper Disposal of Ethyl-quinolin-3-ylmethyl-amine: A Step-by-Step Guide for Laboratory Professionals. Benchchem.
-
EPA Hazardous Waste Codes. University of Maryland Environmental Safety, Sustainability and Risk.
-
Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency.
-
Field Equipment Cleaning and Decontamination. U.S. Environmental Protection Agency.
-
Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency.
-
Alconox, Inc. Critical Cleaning Guide. Alconox, Inc.
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- 4. carlroth.com [carlroth.com]
- 5. echemi.com [echemi.com]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
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- 9. epa.gov [epa.gov]
- 10. epa.gov [epa.gov]
- 11. alconox.com [alconox.com]
A Senior Application Scientist's Guide to the Safe Handling of 3,8-Dibromo-6-nitroquinoline
This document provides essential, field-proven guidance for the safe handling, use, and disposal of 3,8-Dibromo-6-nitroquinoline (CAS No. 696611-46-8). As a researcher, your safety is paramount. This guide moves beyond mere compliance, offering a framework for building a culture of safety and experimental integrity within your laboratory. The protocols herein are designed to be self-validating, ensuring that every step mitigates risk and promotes reproducible, high-quality research.
Hazard Analysis: Understanding the Compound
3,8-Dibromo-6-nitroquinoline is a halogenated nitroaromatic heterocyclic compound. While comprehensive toxicological data for this specific molecule is not widely published, its structure informs a robust risk assessment. The presence of bromine atoms and a nitro group on the quinoline scaffold suggests potential for skin, eye, and respiratory irritation, as well as possible toxicity if ingested or inhaled.[1][2]
Safety data for structurally similar compounds, such as other brominated nitroquinolines, indicate the following GHS Hazard Statements are prudent to assume[1][2]:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Therefore, all handling procedures must be designed to prevent contact and inhalation.
Table 1: Hazard Profile of 3,8-Dibromo-6-nitroquinoline
| Hazard Type | GHS Classification (Anticipated) | Primary Routes of Exposure | Potential Health Effects |
| Skin Contact | H315: Causes skin irritation[1] | Direct contact with solid or solutions | Redness, itching, irritation, potential for allergic reaction. |
| Eye Contact | H319: Causes serious eye irritation[1] | Direct contact with dust or splashes | Severe irritation, redness, pain, potential for corneal damage.[3] |
| Inhalation | H335: May cause respiratory irritation[1][2] | Inhalation of airborne dust | Irritation of the nose, throat, and lungs, coughing, shortness of breath. |
| Ingestion | H302: Harmful if swallowed (by analogy)[2] | Accidental ingestion | Potential for systemic toxicity. |
The Foundation of Safety: Engineering Controls
Personal protective equipment is the last line of defense. Your primary protection comes from robust engineering controls that isolate the hazard from the operator.
-
Chemical Fume Hood: All manipulations of 3,8-Dibromo-6-nitroquinoline solid, and any reactions involving it, must be performed inside a certified chemical fume hood. This is non-negotiable. The fume hood provides critical ventilation to prevent the accumulation of harmful dust or vapors in the laboratory environment.[4][5]
-
Ventilation: Ensure the laboratory has adequate general ventilation. The fume hood's function is to contain and exhaust contaminants, protecting the user directly.[4]
Personal Protective Equipment (PPE): An Essential Barrier
The appropriate selection and use of PPE is critical to prevent exposure.[6] The following PPE is mandatory when handling 3,8-Dibromo-6-nitroquinoline.
Table 2: Required Personal Protective Equipment
| Body Part | Required PPE | Standard / Specification | Rationale for Use |
| Eyes/Face | Chemical safety goggles and a face shield | ANSI Z87.1 or EN166 | Goggles provide a seal against dust and splashes.[7] A face shield offers an additional layer of protection for the entire face during procedures with a higher splash potential.[8] |
| Hands | Nitrile gloves (double-gloving recommended) | ASTM F1671 or EN 374 | Provides a chemical-resistant barrier to prevent skin contact.[4][9] Double-gloving is a best practice that protects against tears and allows for safe removal of the outer, contaminated glove. |
| Body | Flame-resistant laboratory coat | NFPA 2112 | Protects skin and personal clothing from contamination. Should be buttoned completely. |
| Respiratory | N95 respirator (if weighing powder outside a glovebox) | NIOSH-approved | While a fume hood is the primary control, an N95 respirator should be worn as an added precaution to prevent inhalation of fine dust particles during weighing operations. |
Operational Protocol: From Bottle to Reaction
This step-by-step workflow ensures a systematic and safe approach to handling the compound.
Caption: Workflow for Safely Handling 3,8-Dibromo-6-nitroquinoline.
Detailed Steps:
-
Preparation:
-
Verify that the chemical fume hood has been certified within the last year.
-
Gather all necessary equipment (spatulas, weigh paper, glassware, solvent) and place it within the fume hood to minimize reaching in and out.
-
Don all required PPE as specified in Table 2.
-
-
Weighing and Transfer (Inside Fume Hood):
-
Gently tap the container before opening to settle the solid material.
-
Open the container slowly to avoid creating a plume of dust.
-
Use a spatula to carefully transfer the desired amount of solid to weigh paper or a tared container. Avoid any rapid movements that could aerosolize the powder.
-
Once weighed, carefully add the solid to the reaction vessel. If dissolving, add the solvent to the solid slowly to prevent splashing.
-
Immediately and securely close the primary container of 3,8-Dibromo-6-nitroquinoline.
-
-
Post-Handling and Cleanup:
-
Wipe down the spatula and any contaminated surfaces within the fume hood with a solvent-moistened towel. Dispose of the towel in the solid hazardous waste container.
-
Segregate all waste. Contaminated consumables (gloves, weigh paper, towels) must go into a clearly labeled solid hazardous waste container. Unused compound must be disposed of as hazardous chemical waste.[7]
-
Doff PPE by removing the outer gloves first, followed by the face shield, lab coat, and inner gloves.
-
Emergency Response Plan
In Case of Accidental Exposure:
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[4]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[4]
Spill Response:
-
Evacuate all non-essential personnel from the immediate area.
-
Ensure you are wearing all appropriate PPE, including respiratory protection.
-
For a small spill, carefully sweep up the solid material and place it into a labeled, sealed container for hazardous waste disposal.[7] Avoid creating dust.
-
Clean the spill area with a soap and water solution, followed by a solvent rinse if appropriate. All cleaning materials must be disposed of as hazardous waste.
-
For large spills, evacuate the lab, close the door, and contact your institution's Environmental Health & Safety (EHS) department immediately.
Storage and Disposal Integrity
-
Storage: Store 3,8-Dibromo-6-nitroquinoline in its original, tightly sealed container in a cool, dry, and well-ventilated area.[4][5] It should be stored away from incompatible materials such as strong oxidizing agents.[7]
-
Disposal: All waste, including excess reagent, contaminated materials, and reaction byproducts, must be disposed of in accordance with institutional, local, and federal regulations. The material may be sent to a licensed chemical destruction facility or disposed of via controlled incineration with flue gas scrubbing.[4] Do not dispose of this chemical down the drain or in regular trash.[4]
References
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 8-Hydroxyquinoline. Retrieved from [Link]
-
American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]
-
PubChem. (n.d.). Quinoline, 3-bromo-8-nitro-. National Center for Biotechnology Information. Retrieved from [Link]
-
Cancer Diagnostics, Inc. (n.d.). Hero PPE™ Personal Protective Equipment. Retrieved from [Link]
-
MDPI. (2024). 6,8-Dibromo-11H-indeno[1,2-b]quinolin-11-one. Retrieved from [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. Quinoline, 3-bromo-8-nitro- | C9H5BrN2O2 | CID 79286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. carlroth.com [carlroth.com]
- 4. echemi.com [echemi.com]
- 5. echemi.com [echemi.com]
- 6. Shopping [cancerdiagnostics.com]
- 7. fishersci.com [fishersci.com]
- 8. americanchemistry.com [americanchemistry.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. tcichemicals.com [tcichemicals.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
